Ethacrynic acid

Catalog No.
S527494
CAS No.
58-54-8
M.F
C13H12Cl2O4
M. Wt
303.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethacrynic acid

CAS Number

58-54-8

Product Name

Ethacrynic acid

IUPAC Name

2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid

Molecular Formula

C13H12Cl2O4

Molecular Weight

303.13 g/mol

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)

InChI Key

AVOLMBLBETYQHX-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Sparingly soluble in water, aq acids; soluble in chloroform
Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene
1.94e-02 g/L

Synonyms

2-[2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic Acid; [4-(2-Methylenebutyryl)-2,3-dichlorophenoxy]acetic Acid; Crinuril; Edecril; Edecrin; Edecrina; Endecril; Etacrynic acid; Etakrinic acid; Hidromedin; Hydromedin; MK 595; Mingit; NSC 624008

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Established Pharmacological Action as a Diuretic

Author: Smolecule Technical Support Team. Date: February 2026

Ethacrynic acid's primary and long-known mechanism is its potent diuretic effect, which is crucial for its FDA-approved uses in treating conditions like congestive heart failure, renal failure, and cirrhotic ascites [1] [2].

Aspect Description
Primary Target Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle [1] [3].
Molecular Action Inhibits the symport of sodium, potassium, and chloride ions, preventing their reabsorption from the tubular fluid [2].
Cellular Consequence Increased osmotic pressure within the renal tubule, preventing water reabsorption and leading to profound diuresis [1].
Secondary Ionic Effects The disrupted electrochemical gradient also reduces the reabsorption of other ions, including calcium and magnesium [1].
Additional Effect Causes venous dilation, contributing to rapid decongestion (e.g., in pulmonary edema) before the onset of diuresis [1].

Emerging Mechanisms in Oncology and Drug Repurposing

Beyond its diuretic action, EA has garnered significant research interest for its anticancer properties, which operate through several distinct pathways as summarized below.

Mechanism Molecular/Pathway Details Experimental Evidence
GSTP1 Inhibition Covalently binds to and inhibits Glutathione S-transferase Pi 1 (GSTP1), an enzyme overexpressed in tumors that confers resistance to chemotherapy by detoxifying drugs and reducing oxidative stress [4] [5] [3]. Inhibition leads to ROS accumulation and impaired drug detoxification [4]. In prostate cancer cells, EA inhibition of GSTP1 suppressed proliferation, induced cell cycle arrest, and promoted apoptosis [4].
Wnt/β-Catenin Pathway Inhibition Disrupts the Wnt signaling pathway, which is often aberrantly activated in cancers. EA directly interacts with LEF-1 protein, destabilizing the LEF-1/β-catenin complex and inhibiting transcription of pro-survival target genes [6]. Showed selective toxicity to primary Chronic Lymphocytic Leukemia (CLL) cells by inhibiting the Wnt/β-catenin pathway [6].
NF-κB Signaling Inhibition Inhibits multiple steps in the NF-κB pro-inflammatory signaling pathway, including preventing the degradation of IκBα and IκBβ, and alkylating the p65 and p50 subunits of NF-κB to impair their DNA binding [7]. Suppressed luciferase expression in LPS-stimulated RAW 264.7 cells transfected with an NF-κB-dependent reporter and inhibited NF-κB DNA binding in electrophoretic mobility shift assays [7].
PI3K/AKT Pathway Modulation Suppresses the PI3K/AKT signaling axis, a critical pathway for cell survival and growth [4]. In prostate cancer models, EA treatment downregulated phosphorylation of key proteins in the PI3K/AKT pathway [4].

The following diagram illustrates the interconnected nature of these anticancer mechanisms within a cancer cell:

G cluster_pathways EA-Induced Anticancer Mechanisms EA This compound (EA) GSTP1 Inhibition of GSTP1 EA->GSTP1 Wnt Inhibition of Wnt/β-catenin (Disrupts LEF-1/β-catenin complex) EA->Wnt NFkB Inhibition of NF-κB Pathway (Blocks IκB degradation, alkylates p65/p50) EA->NFkB PI3K Modulation of PI3K/AKT Pathway EA->PI3K Apoptosis Induction of Apoptosis GSTP1->Apoptosis ChemoSens Chemosensitization GSTP1->ChemoSens Increases ROS GrowthInhib Inhibition of Tumor Growth & Metastasis Wnt->GrowthInhib Suppresses pro-survival genes NFkB->Apoptosis Reduces pro-survival signals NFkB->GrowthInhib PI3K->Apoptosis Suppresses survival pathway CycleArrest Cell Cycle Arrest PI3K->CycleArrest

Integrated anticancer mechanisms of this compound.

Quantitative Pharmacological & Biochemical Data

For research and development purposes, the following tables consolidate key quantitative data on EA's activity.

Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines [3]

Cancer Cell Line IC₅₀ Value (μM)
Breast Cancer (MCF-7) 6.0
Malignant Glioma (U-87) 11.0
Prostate Cancer (DU145) 12.3
Prostate Cancer (PC-3) 15.0
Multiple Myeloma (RPMI 8226) 25.0
Lung Cancer (A549) 30.0
Pancreatic Cancer (MIA PaCa-2) 223.0

Table 2: Key Pharmacological and Inhibition Parameters [1] [2] [5]

Parameter Value / Description
Protein Binding >98% [2]
Onset of Action (IV) ~5 minutes [1] [2]
Peak Diuretic Activity (IV) ~30 minutes [1]
Elimination Half-Life Mean of 30 minutes (Range: 12-160 min) post-IV [3]
GSTP1 Inhibition (IC₅₀) Used as a positive control in studies; a known potent inhibitor [5].

Key Experimental Protocols for Investigating Mechanisms

To empirically validate EA's mechanisms, researchers employ several standard protocols.

Protocol: Assessing Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is fundamental for determining EA's cytotoxic and anti-proliferative effects [6].

  • Cell Plating: Plate primary cancer cells (e.g., CLL cells) or established cell lines (e.g., DU145 prostate cancer cells) in 96-well plates at a density of 2.5×10⁵ cells per well [6].
  • Drug Treatment: Treat cells with a concentration gradient of EA (e.g., 0-100 µM). Include a negative control (vehicle, e.g., DMSO) and a blank control (media only) [4] [6].
  • Incubation: Incubate plates for a predetermined period (e.g., 24-72 hours) at 37°C with 5% CO₂.
  • Viability Measurement: Add 1/10 volume of MTT reagent (5 mg/mL) to each well and incubate for several hours (e.g., 4 hours) to allow formazan crystal formation by metabolically active cells. Subsequently, add a lysis buffer (e.g., containing SDS) to dissolve the crystals [6].
  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism [4].
Protocol: Evaluating Apoptosis via Flow Cytometry

This protocol quantifies EA-induced programmed cell death using fluorescent probes [6].

  • Cell Treatment: Culture and treat cells with EA (e.g., at 3 µM for CLL cells) and desired controls for 24-48 hours [6].
  • Staining: Collect cells and resuspend in FACS buffer. Stain with DiOC₆ (e.g., 60 nM) to monitor mitochondrial transmembrane potential (ΔΨm) and Propidium Iodide (PI) (e.g., 10 µg/mL) to assess plasma membrane integrity [6].
  • Incubation and Analysis: Incubate stained cells at 37°C for 15 minutes in the dark. Analyze immediately using a flow cytometer. Apoptotic cells are typically characterized by low DiOC₆ fluorescence (loss of ΔΨm) and PI-negative staining (early apoptosis) [6].
Protocol: Investigating Pathway Inhibition (Reporter Gene Assay)

This method is used to study EA's effect on specific signaling pathways like Wnt/β-catenin or NF-κB [7] [6].

  • Cell Transfection: Seed HEK293 or other suitable cells in multi-well plates. At ~50-80% confluence, transfect cells with a pathway-specific luciferase reporter plasmid (e.g., TOPflash for Wnt/β-catenin or an NF-κB-dependent luciferase reporter) along with a control plasmid (e.g., pCMXβgal for β-galactosidase) to normalize for transfection efficiency [7] [6].
  • Stimulation & Drug Treatment: After transfection (e.g., 24 hours), you may stimulate the pathway (e.g., with Wnt3a conditioned media or LPS for NF-κB). Then, treat cells with EA (e.g., 50 µM) or vehicle control [7] [6].
  • Luciferase Measurement: After an additional incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a substrate in a luminometer. Normalize the luciferase readings to the β-galactosidase activity (or other control) from the same well [7] [6].
  • Data Interpretation: A significant reduction in normalized luciferase activity in EA-treated cells compared to the stimulated control indicates inhibition of the target pathway [7] [6].

Research Implications and Future Directions

The multifaceted mechanism of EA presents both opportunities and challenges for drug development.

  • Drug Repurposing: EA is a strong candidate for drug repurposing in oncology, offering a potential cost-effective strategy with a known safety profile [3]. Its ability to target multiple hallmarks of cancer and reverse drug resistance is particularly valuable [4] [3].
  • Challenge of Side Effects: Its clinical application is limited by known side effects, primarily dose-dependent ototoxicity (hearing loss) and potential hepatotoxicity, especially at high doses required for anticancer effects [1] [3].
  • Derivative Development: Research is actively focused on synthesizing EA derivatives (e.g., EAG, ECA derivatives) aimed at decoupling the diuretic and ototoxic effects from the anticancer activity and improving potency and bioavailability [4] [3].

References

ethacrynic acid and glutathione S-transferase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Inhibition

Ethacrynic acid exerts its inhibitory effect primarily through direct interaction with the GSTP1 enzyme.

  • Binding Modes: EA and its glutathione conjugate (EA-SG) can bind to the active site of GSTP1 in multiple orientations, occupying the hydrophobic H-site and potentially blocking substrate access [1].
  • Covalent Modification: Beyond reversible inhibition, EA can also covalently modify the GSTP1 enzyme, leading to its irreversible inactivation [2].
  • Role in Apoptosis: Research into EA butyl-ester (EABE), a more potent analogue, shows that induction of apoptosis in leukemia cells is linked to increased hydrogen peroxide (H₂O₂) levels and is independent of direct GSTP1-1 inhibition, suggesting a complex, multi-pathway mechanism of action [3].

The diagram below illustrates the primary mechanisms through which this compound inhibits GSTP1 and induces cytotoxicity in cancer cells.

G EA This compound (EA) GSTP1 GSTP1 Enzyme EA->GSTP1 Binds to H-site Conjugate EA-Glutathione Conjugate EA->Conjugate Enzymatic Conjugation ROS H₂O₂/ROS Production EA->ROS (Via esters like EABE) Apoptosis Apoptosis Induction GSTP1->Apoptosis Inhibition Sensitizes Cells Substrate Toxic Substrate GSTP1->Substrate Prevents Access Conjugate->GSTP1 Alternative Binding ROS->Apoptosis Detox Detoxification Substrate->Detox Blocked

Quantitative Inhibition Data

The table below summarizes key kinetic and inhibitory parameters for this compound and other selected GSTP1 inhibitors, providing a comparative view of their potency.

Compound Name Inhibition Type (vs. CDNB) IC₅₀ / Potency Key Experimental Context Source
This compound (EA) Not Specified 67% inhibition at 25 µM Human melanoma cells (IGR-39); also depletes GSH [2] Iersel et al., 1996
6-thio-dG-Dimer Competitive IC₅₀ = 0.339 µM; Kᵢ = 0.723 µM Recombinant human GSTP1; high potency [4] Springer, 2025
6-thio-dG (Monomer) Mixed IC₅₀ = 15.14 µM; Kᵢ = 11.41 µM Recombinant human GSTP1; moderate potency [4] Springer, 2025
ZM 39923, PRT 4165, etc. Potent hits identified Among 24 most active from HTS of 5,830 compounds [5] [6] Breast cancer cell lines (MCF-7, MDA-MB-231) [5] [6] Pereira et al., 2025

Experimental Protocols & Workflows

A major 2025 study detailed a high-throughput screening (HTS) assay to identify GSTP1 inhibitors like EA [5] [6]. The core workflow and methodology are outlined below.

G Start High-Through Screening Setup (5,830 compounds) Step1 Assay Optimization (GST P1-1: 0.02 U/mL, GSH: 1 mM, CDNB: 4 mM) Start->Step1 Step2 Reaction Initiation (Pre-incubate enzyme & GSH for 20 min, add CDNB) Step1->Step2 Step3 Activity Measurement (Monitor absorbance at 340 nm for 2 hours) Step2->Step3 Step4 Hit Validation (Dose-response & cytotoxicity in cancer cell lines) Step3->Step4 Step5 Mechanistic Studies (Competitive binding, Western blot, kinetics) Step4->Step5

Key Reagents and Equipment
  • Enzyme: Recombinant human GST P1-1 [5] [6]
  • Substrates: Reduced Glutathione (GSH) and 1-Chloro-2,4-dinitrobenzene (CDNB) [5] [6]
  • Buffer: 0.1 M phosphate buffer (pH 6.5-7.5), with 1 mM EDTA [5] [4]
  • Inhibitor Stock: 10 mM compounds in DMSO [5] [6]
  • Key Equipment: Multi-mode plate reader (e.g., BioTek Synergy NEO), 384-well microplates [5] [6]
Kinetic Analysis Protocol

To determine the inhibition mechanism (competitive, non-competitive, mixed) and calculate the inhibition constant (Kᵢ), follow this protocol [4]:

  • Vary Substrate Concentrations: Perform the activity assay, keeping one substrate (e.g., GSH) at a near-saturating concentration while varying the other (e.g., CDNB).
  • Include Inhibitor: Repeat the measurements with different, fixed concentrations of the inhibitor (EA or other).
  • Data Analysis: Plot the data using Lineweaver-Burk plots or directly fit it to appropriate models using software like GraphPad Prism to determine the inhibition type and Kᵢ value.

Research Challenges and Future Directions

Despite its established activity, EA itself is not used as an anticancer drug in the clinic, primarily due to side effects linked to the ubiquitous nature and diverse functions of GSTs throughout the body [5] [6] [7]. Current research focuses on overcoming these limitations:

  • Structural Analogs: Developing esters of EA (like EA butyl-ester) to improve cellular uptake and potency [3].
  • Metal Complexes: Designing arene osmium or ruthenium complexes conjugated with EA derivatives to combine GST inhibition with other cytotoxic mechanisms and potentially overcome drug resistance [8].
  • Novel Chemotypes: Using HTS to identify new, potentially more selective inhibitor scaffolds from chemical libraries [5] [6].

References

Chemical Profile and Structure-Activity Relationship

Author: Smolecule Technical Support Team. Date: February 2026

Ethacrynic acid (ECA) is a phenoxyacetic acid derivative with the chemical name [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid and a molecular weight of 303.14 g/mol [1] [2]. Its structure consists of a phenoxyacetic acid backbone linked to an α,β-unsaturated ketone system [1].

  • Critical Pharmacophores: The α,β-unsaturated carbonyl group is a crucial structural feature. It acts as a Michael acceptor, allowing ECA to form covalent bonds with thiol groups in target proteins, such as glutathione and cysteine residues in enzymes like glutathione S-transferase P1-1 (GSTP1-1) [3]. Modifications that remove or saturate this system often lead to a complete loss of biological activity [4] [5].
  • Carboxylic Acid Modifications: While the unsaturated ketone is essential, the carboxylic acid moiety can be productively modified to improve drug-like properties. Research has created various derivatives, including amides, triazoles, ureas, and thioureas, many of which show enhanced anticancer potency and improved bioavailability compared to the parent compound [4] [3].

Mechanisms of Anticancer Action

ECA exerts its anticancer effects through multiple interconnected pathways, moving beyond its original diuretic action.

G cluster_targets Molecular Targets cluster_pathways Downstream Effects cluster_outcomes Anticancer Outcomes ECA This compound (ECA) GST Inhibits Glutathione S-Transferase (GSTP1-1) ECA->GST TEAD Inhibits TEAD Palmitoylation ECA->TEAD Apoptosis Induces Mitochondrial Apoptosis Pathway ECA->Apoptosis Resistance Reverses Chemoresistance GST->Resistance Survival Downregulates Survival Genes (CTGF, CYR61) TEAD->Survival Death Promotes Apoptosis Apoptosis->Death AntiTumor Inhibition of Tumor Growth Resistance->AntiTumor Proliferation Suppresses Cell Proliferation Proliferation->AntiTumor Invasion Inhibition of Migration & Invasion Proliferation->Invasion Survival->Proliferation Death->AntiTumor

Figure 1: Multifactorial Anticancer Mechanisms of this compound. ECA targets multiple pathways to inhibit tumor growth, including GST inhibition, TEAD palmitoylation blockade, and apoptosis induction.

Glutathione S-Transferase Inhibition

ECA is a potent, reversible inhibitor of GSTP1-1 [3]. This enzyme is often overexpressed in tumor cells and contributes to resistance against chemotherapeutic agents like cisplatin and doxorubicin. By inhibiting GSTP1-1, ECA can sensitize cancer cells and reverse multidrug resistance [5] [3].

Transcriptional Regulation via Hippo Pathway

Recent high-profile research identified ECA as a novel inhibitor of the Hippo signaling pathway [6]. Through virtual screening and experimental validation, ECA was shown to bind directly to the palmitoylation pocket of TEAD transcription factors. This binding inhibits TEAD's autopalmitoylation, destabilizes the YAP-TEAD complex, and suppresses the transcription of pro-tumorigenic genes like CTGF and CYR61 [6].

Induction of Apoptosis and Growth Inhibition

ECA demonstrates a time- and dose-dependent inhibition of proliferation and induces apoptosis across various cancer cell lines, including leukemia, colon carcinoma, and breast cancer [5] [3]. It can activate caspases, key executioners of apoptosis [3].

Anticancer Potency and Efficacy Data

The table below summarizes the in vitro cytotoxicity of ECA across a range of human cancer cell lines, as measured by IC₅₀ values.

Cancer Type Cell Line IC₅₀ (μM) Exposure Time Reference
Hepatocellular Carcinoma Hep3B 6.4 Not Indicated [5]
Multiple Myeloma RPMI-8226 8 72 h [5]
Breast Cancer MDA-MB-231 39.04 - 42.74 24 - 48 h [5]
Colon Cancer HCT116 58 48 h [5]
Prostate Cancer PC3 67 48 h [5]
Lung Cancer A549 87.03 - 178 48 h [5]
Malignant Melanoma A375 57.26 Not Indicated [5]
  • In Vivo Efficacy: In mouse xenograft models, ECA administration (e.g., 50 mg/kg) resulted in significant reduction in tumor weight (up to 49% reduction in a prostate cancer model) [5] [7].
  • Combination Therapy: ECA shows synergistic effects with other agents. For example, combining ECA with afatinib (an EGFR inhibitor) produced a more potent inhibitory effect on lung and breast cancer cell proliferation than either drug alone [7].

Design and Synthesis of Novel Derivatives

Extensive research focuses on modifying ECA's structure to enhance potency and reduce side effects.

G cluster_strategies Synthetic Strategies cluster_derivatives Derivative Classes cluster_properties Enhanced Properties ECA This compound (ECA) Core Scaffold PeptideCoupling Peptide Coupling (EDC/HOBt, DMF) ECA->PeptideCoupling Sonogashira Sonogashira Coupling (Pd-catalyzed) ECA->Sonogashira Esterification Esterification (Pentafluorophenol/EDC) ECA->Esterification Heterocyclic Heterocyclic Amides (Compounds 1-10) PeptideCoupling->Heterocyclic Urea Urea/Thiourea (Compounds 16a-c, 17) PeptideCoupling->Urea Fluorescent Fluorescent Analogs (PyTAP conjugates 22, 24) Sonogashira->Fluorescent Esterification->Fluorescent Potency Improved Anticancer Potency (IC₅₀ to 0.86 μM) Heterocyclic->Potency Bioavailability Enhanced Bioavailability Urea->Bioavailability Tracking Cellular Tracking Capability Fluorescent->Tracking

Figure 2: Synthetic Strategies for this compound Derivatives. The core ECA scaffold is modified through various chemical approaches to generate derivatives with enhanced anticancer properties.

  • Heterocyclic Amide Derivatives: Coupling ECA with various heterocyclic amines (e.g., aminoindazoles, aminoindoles) using peptide coupling reagents (EDC/HOBt) yields derivatives with significantly improved anti-proliferative activities. Some compounds showed IC₅₀ values as low as 0.86 μM against HL60 leukemia cells [3].
  • Urea and Thiourea Derivatives: Incorporating urea/thiourea moieties via linkers like ethylenediamine or piperazine represents another productive strategy. These derivatives were designed to improve water solubility and drug-like properties [3].
  • Fluorescent Analogues: Researchers have developed PyTAP-based fluorescent ECA derivatives (e.g., compounds 22 and 24) that retain anti-proliferative activity while allowing for cellular tracking, a valuable tool for mechanistic studies [3].

Experimental Protocols for Evaluation

Standard Anti-Proliferation Assay
  • Cell Lines: Commonly used lines include HL60 (promyelocytic leukemia) and HCT116 (colon carcinoma) [3].
  • Procedure: Seed cells in 96-well plates. After 24 hours, treat with test compounds at varying concentrations (e.g., 1 μM for initial screening). Incubate for 24-72 hours.
  • Viability Quantification: Add CellTiter-Glo Reagent to lyse cells and generate a luminescent signal proportional to ATP content. Measure luminescence. Calculate % cell viability and IC₅₀ values [3].
Apoptosis Detection via Caspase Activation
  • Principle: Many ECA derivatives induce cell death through caspase-dependent apoptosis [3].
  • Assay: Use commercial caspase-3/7 activity assays (fluorimetric or colorimetric). Treat cells with the test compound for 6-24 hours. Lyse cells and incubate with a caspase-specific substrate (e.g., Ac-DEVD-pNA). Measure the cleavage product spectrophotometrically or fluorimetrically [3].
Molecular Docking Studies
  • Purpose: To predict the binding mode and affinity of ECA derivatives to target proteins like GSTP1-1 (PDB: 2GSS) or caspase-3 (PDB: 4AU8) [3].
  • Workflow:
    • Prepare the protein structure (remove water, add hydrogens).
    • Prepare the ligand (3D structure, energy minimization).
    • Define the binding site (often around the known active site cysteine).
    • Run the docking simulation using software like AutoDock Vina.
    • Analyze the results - low binding energy and covalent bond formation with the cysteine residue indicate high potential [3].

Future Research Directions

The repurposing of this compound presents several promising research avenues:

  • Optimization of TEAD Inhibitors: The recent discovery of ECA as a TEAD inhibitor should fuel structure-based design of more potent and selective covalent TEAD inhibitors [6].
  • ADMET and Formulation: Future work must focus on systematic ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling and advanced formulation strategies (e.g., nanoparticles) to improve the bioavailability and mitigate the ototoxicity and hepatotoxicity associated with ECA [5] [7].
  • Exploration of Polypharmacology: The ability of ECA to hit multiple targets (GST, TEAD) simultaneously is advantageous for combating complex diseases like cancer. This polypharmacology should be intentionally explored in future derivative design [5] [6].

References

Ethacrynic Acid's α,β-Unsaturated Ketone: Chemical Significance, Therapeutic Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemical Structure and Significance

Ethacrynic acid (EA) is a potent loop diuretic medication with a distinctive chemical structure centered around its α,β-unsaturated ketone moiety, which confers unique reactivity and pharmacological properties. This phenoxyacetic acid derivative contains an electron-deficient olefin adjacent to a carbonyl group, making it highly susceptible to Michael addition reactions with biological nucleophiles, particularly sulfhydryl groups (-SH) on cysteine residues. This structural feature differentiates EA from other loop diuretics like furosemide and bumetanide, which contain sulfonamide groups instead, and explains both its therapeutic effects and its recent repurposing potential for novel therapeutic applications.

The chemical reactivity of EA's α,β-unsaturated ketone has significant implications for its pharmacokinetic behavior, metabolic pathways, and biological activity. Unlike conventional loop diuretics that primarily function through ionic interactions, EA can form covalent adducts with cellular targets, leading to both its established diuretic effects and emerging applications in oncology. This technical guide comprehensively examines the chemical properties, established and novel mechanisms of action, experimental approaches for studying EA, and clinical considerations for researchers and drug development professionals working with this unique compound.

Chemical Structure and Physicochemical Properties

Structural Characteristics and Reactivity

Table 1: Key Structural Components of this compound and Their Functional Significance

Structural Element Chemical Description Functional Significance
α,β-Unsaturated Ketone Vinylogous carbonyl system ([2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy] acetic acid) Michael acceptor for nucleophiles (especially cysteine thiols); enables covalent binding to biological targets
Phenoxyacetic Acid Backbone Aryloxyacetic acid derivative Contributes to molecular shape and target recognition; different from sulfonamide-based diuretics
Dichloro-Substituted Aromatic Ring 2,3-dichlorophenoxy moiety Enhances lipophilicity and influences binding affinity
Carboxylic Acid Group Terminal acetic acid moiety Promotes water solubility and ionic interactions at physiological pH

The core structural feature of this compound is its α,β-unsaturated ketone system, which consists of a carbon-carbon double bond conjugated to a carbonyl group. This arrangement creates electron deficiency at the β-carbon, making it highly electrophilic and reactive toward biological nucleophiles. The extended conjugation throughout the molecule further enhances this reactivity while providing the structural basis for target recognition. The absence of a sulfonamide group, present in most other loop diuretics, makes EA particularly valuable for patients with sulfa allergies and contributes to its distinct binding characteristics [1] [2].

The chemical designation of EA is [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy] acetic acid, with a molecular weight of 303.14 g/mol and empirical formula C₁₃H₁₂Cl₂O₄. The compound exists as a white or practically white crystalline powder that is very slightly soluble in water but readily soluble in most organic solvents including alcohols, chloroform, and benzene [3]. The pKa of the carboxylic acid group is approximately 3.5, promoting ionization at physiological pH and influencing its distribution and excretion patterns [4].

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

Parameter Characteristics Research Significance
Solubility Very slight in water; soluble in alcohols, chloroform, benzene Challenges in formulation; requires consideration for in vitro studies
pKa ~3.5 (carboxylic acid) Influences ionization state and membrane permeability at physiological pH
Oral Bioavailability Rapidly absorbed from GI tract Suitable for oral administration; peak diuresis in ~2 hours
Metabolism Hepatic; conjugated with glutathione to active cysteine adduct Reactive intermediate contributes to pharmacological effects and toxicity
Distribution Does not cross blood-brain barrier; >98% protein bound Limited CNS effects; potential displacement interactions
Elimination Half-life 2-4 hours Short duration requires frequent dosing for sustained effect
Routes of Elimination Urine (30-65%) and bile (35-40%) Dual excretion pathway; maintained efficacy in renal impairment

The reactivity of the α,β-unsaturated ketone directly influences EA's metabolic fate, as it undergoes conjugation with glutathione in the liver to form a cysteine adduct that retains diuretic activity. This biotransformation pathway is significant because the glutathione conjugate itself possesses pharmacological activity and may contribute to both therapeutic and toxic effects [3] [4]. Approximately 30-65% of an intravenously administered dose is excreted in urine, with 35-40% eliminated in bile, indicating significant hepatic involvement in its clearance [4].

The electrophilic nature of EA also enables it to interact with various enzymes beyond its primary therapeutic targets, including glutathione S-transferases (GSTs), which it potently inhibits. This property has been exploited in experimental models to study GST function and has implications for its emerging anti-neoplastic applications, as tumor cells frequently overexpress GSTs as a mechanism of chemotherapeutic resistance [5].

Established Mechanisms of Action

Diuretic Activity via NKCC2 Inhibition

This compound's primary recognized mechanism involves potent inhibition of sodium transport in the thick ascending limb of the loop of Henle through action on the Na-K-2Cl cotransporter (NKCC2). This symporter is responsible for reabsorbing approximately 25-30% of filtered sodium load under normal conditions. By interfering with the chloride-binding site of this cotransporter system, EA prevents electrolyte reabsorption, leading to profound natriuresis and diuresis [1] [6].

The onset of diuretic action is rapid, occurring within 30 minutes after oral administration and reaching peak activity within approximately 2 hours. Following intravenous administration of ethacrynate sodium, diuresis typically begins within 5 minutes, peaks at 15-30 minutes, and persists for approximately 2 hours. The duration of action after oral administration is typically 6-8 hours but may extend to 12 hours in some individuals [3] [4]. The dose-response relationship for EA is notably steeper than other loop diuretics like furosemide, making precise dosing particularly important in clinical applications [2].

The exact molecular mechanism by which EA inhibits NKCC2 remains partially characterized but appears to involve sulfhydryl group interactions facilitated by its α,β-unsaturated ketone. Unlike earlier hypotheses that focused solely on covalent modification, evidence suggests that reduced derivatives retaining the ability to inhibit ion transport indicate additional non-covalent interactions contribute to its diuretic efficacy [6].

G cluster_nephron Nephron - Thick Ascending Limb cluster_effects EA This compound (α,β-unsaturated ketone) NKCC2 NKCC2 Transporter (Na-K-2Cl) EA->NKCC2 Inhibits Urine Increased Urinary Excretion NKCC2->Urine Reduced Reabsorption Electrolytes Electrolyte Loss (Na, K, Cl, Mg, Ca) Urine->Electrolytes Results in Edema Reduced Edema BP Blood Pressure Reduction SideEffects Electrolyte Imbalance Ototoxicity

Diagram 1: Established diuretic mechanism of this compound via NKCC2 inhibition in the nephron, showing therapeutic effects and associated adverse outcomes.

Off-Target Effects and Enzyme Interactions

Beyond its primary action on NKCC2, EA's reactive α,β-unsaturated ketone enables interactions with various enzymatic systems. It potently inhibits glutathione S-transferases (GSTs) by covalent binding to active site cysteine residues, which has implications for xenobiotic metabolism and chemotherapeutic resistance in tumor cells [5] [2]. This GST inhibition contributes to EA's ability to modulate cellular redox status and potentiate the effects of other agents.

EA also affects vascular tone through mechanisms independent of its diuretic action. It produces venous dilation that contributes to rapid pulmonary decongestion even before the onset of diuresis, making it particularly valuable in acute pulmonary edema [1]. This vascular effect appears to involve interactions with sulfhydryl-dependent signaling pathways in vascular smooth muscle, though the exact molecular targets remain incompletely characterized.

The ototoxic potential of EA, particularly with intravenous administration, involves disruption of ion transport in the stria vascularis of the cochlea. This tissue maintains the endocochlear potential through active ion transport, and EA administration reduces cochlear blood flow and alters the function of tight junctions, potentially facilitating entry of other ototoxic agents [1] [6]. This effect is potentiated when EA is co-administered with other ototoxic medications like aminoglycoside antibiotics.

Emerging Therapeutic Applications and Novel Mechanisms

TEAD Inhibition in Hippo Pathway Modulation

Recent research has revealed that EA directly binds to the palmitoylation pocket of Transcriptional Enhancer Associate Domain (TEAD) transcription factors, key effectors in the Hippo signaling pathway [5] [7]. TEAD proteins undergo constitutive S-palmitoylation under physiological conditions, a critical post-translational modification for their stability, transcriptional activity, and interaction with co-activators YAP and TAZ (Yes-associated protein and Transcriptional coactivator with PDZ-binding motif). Through virtual screening of DrugBank compounds, researchers identified EA as a potent binder to this hydrophobic pocket, where it inhibits autopalmitoylation, destabilizes TEAD conformation, and disrupts YAP-TEAD interaction [5].

The electrophilic α,β-unsaturated ketone in EA enables covalent modification of cysteine residues within TEAD's palmitate-binding pocket, preventing the natural palmitoylation required for proper function. This inhibition suppresses downstream oncogenic transcription driven by YAP/TAZ-TEAD complexes, including genes like CTGF and CYR61 that promote cell proliferation, survival, and migration [5] [7]. In YAP-activated cancer cell lines (MDA-MB-231 and NCI-H226), EA treatment significantly reduced proliferation, colony formation, and migration capacity at micromolar concentrations.

G cluster_hippo Hippo Pathway - YAP/TAZ-TEAD Signaling EA This compound (α,β-unsaturated ketone) TEAD TEAD Transcription Factor EA->TEAD Binds Palmitoylation Pocket Palmitoylation TEAD Palmitoylation EA->Palmitoylation Inhibits TEAD->Palmitoylation Requires YAP YAP/TAZ Co-activators TargetGenes Oncogenic Gene Expression (CTGF, CYR61) YAP->TargetGenes Activates Palmitoylation->YAP Enables Binding to Proliferation Cancer Cell Proliferation/Migration TargetGenes->Proliferation Promotes

Diagram 2: Novel anti-cancer mechanism of this compound through inhibition of TEAD palmitoylation in the Hippo signaling pathway.

Structural Optimization and Derivative Development

Structure-activity relationship (SAR) studies have focused on optimizing EA's α,β-unsaturated ketone to enhance potency against TEAD while potentially reducing undesirable side effects. Researchers have developed a series of covalent TEAD inhibitors derived from EA's core structure, with modifications to improve binding affinity, selectivity, and pharmacokinetic properties [5] [7].

The most promising derivative, EA-C15, demonstrates sub-micromolar potency in inhibiting NCI-H226 cell proliferation and YAP-TEAD target gene transcription. This compound retains the reactive Michael acceptor system but features extended hydrophobic substituents that better complement the dimensions of TEAD's palmitoylation pocket. X-ray crystallography and biochemical assays confirm that EA-C15 covalently modifies the same cysteine residues targeted by natural palmitoylation, effectively competing with the cellular palmitoylation machinery [5].

These developments position EA not only as a tool compound for studying Hippo pathway biology but also as a structural template for developing novel oncology therapeutics targeting transcriptional addiction in YAP/TAZ-driven cancers. Several EA-derived compounds are undergoing preclinical evaluation as potential candidates for tumors with NF2 mutations or other Hippo pathway dysregulations [5].

Experimental Protocols and Research Methodology

TEAD Binding and Palmitoylation Assays

Virtual Screening Protocol (from Chen et al. 2025):

  • Structure Preparation: Use crystal structure of TEAD2 (PDB ID: 5DQ8) with bound flufenamic acid. Prepare protein by removing ligands, adding hydrogens, and assigning appropriate protonation states.
  • Compound Library Preparation: Curate DrugBank database (11,300 compounds); generate 3D conformations; assign Gasteiger charges.
  • Docking Procedure: Employ SYBYL-X software with Tripos force field; define binding site around palmitoylation cavity; use GoldScore for ranking.
  • Post-Docking Analysis: Select top candidates based on docking scores, binding modes, and interaction patterns with key residues (especially cysteines).
  • Visual Inspection: Manually examine top-ranked poses for appropriate orientation of α,β-unsaturated ketone toward nucleophilic residues [5].

Experimental Validation Workflow:

  • 1D NMR waterLOGSY: Confirm direct binding through magnetization transfer from protein to ligand.
  • Thermal Shift Assay: Monitor protein thermal stabilization upon ligand binding using SYPRO Orange dye.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
  • Cellular Thermal Shift Assay (CETSA): Verify target engagement in cellular context.
  • Palmitoylation Inhibition Assay: Use acyl-biotin exchange chemistry to measure reduced TEAD palmitoylation in treated cells [5] [7].

G Start Virtual Screening (TEAD2: 5DQ8) NMR 1D NMR waterLOGSY Binding Confirmation Start->NMR Thermal Thermal Shift Assay Protein Stabilization NMR->Thermal ITC Isothermal Titration Calorimetry (Kd) Thermal->ITC Cellular Cellular Thermal Shift Target Engagement ITC->Cellular Palmitoylation Acyl-Biotin Exchange Palmitoylation Inhibition Cellular->Palmitoylation Functional Functional Assays Gene Expression & Proliferation Palmitoylation->Functional

Diagram 3: Experimental workflow for validating this compound as a TEAD inhibitor, from virtual screening to functional cellular assays.

Functional Cellular Assays for TEAD Inhibition

Transcriptional Reporter Assay:

  • Construct Design: Utilize TEAD-responsive luciferase reporters (e.g., 8xGTIIC-luciferase) controlled by minimal promoters.
  • Cell Lines: Employ YAP/TAZ-activated models (MDA-MB-231, NCI-H226, or MCF10A-YAP).
  • Experimental Setup: Co-transfect with Renilla luciferase for normalization; treat with EA (1-100 μM) or derivatives for 24-48 hours.
  • Analysis: Measure firefly/Renilla luciferase ratio; calculate IC₅₀ values for inhibition.
  • Validation: Include controls with TEAD binding-deficient YAP mutants to confirm specificity [5].

Gene Expression Analysis:

  • qRT-PCR: Quantify endogenous YAP/TAZ-TEAD target genes (CTGF, CYR61, ANKRD1, AFP) in treated vs. control cells.
  • Time Course: Assess transcript levels at 6, 12, 24, and 48 hours post-treatment.
  • Dose Response: Evaluate effects across EA concentrations (0.1-100 μM).
  • Specificity Assessment: Include unrelated genes as negative controls [5].

Phenotypic Cellular Assays:

  • Proliferation: MTT or CellTiter-Glo assays across 72-96 hours with multiple EA concentrations.
  • Colony Formation: Soft agar assays measuring anchorage-independent growth inhibition.
  • Migration/Invasion: Transwell migration and Matrigel invasion assays.
  • Apoptosis: Annexin V/propidium iodide staining with flow cytometry analysis [5].

Clinical Considerations and Research Applications

Safety Profile and Research Precautions

Table 3: Adverse Effect Profile and Research Considerations for this compound

Adverse Effect Frequency Mechanism Research Precautions
Ototoxicity More common with IV use; dose-dependent Disruption of stria vascularis function; cochlear ischemia Avoid concurrent ototoxic drugs; limit IV doses; monitor auditory function in animal studies
Electrolyte Imbalances Very common (hypokalemia, hyponatremia) NKCC2 inhibition; increased renal excretion Regular electrolyte monitoring; supplementation in long-term studies
Gastrointestinal Effects Common (diarrhea, nausea, abdominal pain) Local irritation; prostaglandin-mediated effects Administer with food; consider lower doses or alternative administration routes
Hepatic Toxicity Rare (hepatitis, jaundice) Idiosyncratic reaction; glutathione depletion Monitor liver enzymes in chronic studies; avoid in subjects with severe liver impairment
Hematologic Effects Rare (agranulocytosis, thrombocytopenia) Immune-mediated destruction Periodic complete blood counts in extended-duration research
Hyperglycemia Occasional Impaired insulin secretion; potassium-mediated Monitor glucose levels in diabetic models

This compound presents several important safety considerations for researchers designing studies. Its ototoxic potential is heightened with intravenous administration, particularly at higher doses and in subjects with renal impairment. This effect appears mediated through cochlear ischemia and disruption of endocochlear potential generation in the stria vascularis [1] [6]. The electrophilic properties of its α,β-unsaturated ketone contribute to glutathione depletion in various tissues, potentially exacerbating oxidative stress and compound toxicity.

The steep dose-response curve of EA compared to other loop diuretics necessitates careful dose optimization in research settings. Small dosage increments can produce disproportionately large pharmacological effects, requiring meticulous experimental design [2]. Additionally, EA's gastrointestinal side effects, particularly watery diarrhea, can complicate oral administration studies and potentially confound results in animal models.

Research Gaps and Future Directions

Despite decades of clinical use and emerging applications, significant research gaps remain regarding EA's full therapeutic potential. The structural basis for TEAD inhibition requires further elucidation through high-resolution cocrystal structures of EA and its derivatives bound to all TEAD isoforms. Isoform selectivity across TEAD1-4 remains poorly characterized but has important implications for therapeutic utility and potential side effects [5].

The relationship between EA's diuretic and anticancer activities warrants investigation to determine whether these effects can be separated through structural modification. Development of EA derivatives with reduced ototoxicity while maintaining or enhancing TEAD inhibition represents a promising research direction. Additionally, the potential synergy between EA and conventional chemotherapy or targeted agents in YAP/TAZ-driven cancers remains largely unexplored.

Further research should also focus on optimizing pharmaceutical properties of EA derivatives, including improving aqueous solubility, metabolic stability, and tissue distribution. The blood-brain barrier permeability of EA analogs requires characterization for potential applications in central nervous system malignancies with Hippo pathway dysregulation [5] [7].

Conclusion

This compound's α,β-unsaturated ketone represents a privileged structural motif with diverse biological activities extending well beyond its established role as a loop diuretic. This highly electrophilic functionality enables covalent modification of cellular targets, including transporters, enzymes, and transcription factors. Recent discovery of its TEAD inhibitory activity through disruption of palmitoylation has opened new avenues for therapeutic development, particularly in oncology targeting the Hippo pathway.

References

Comprehensive Technical Guide: Ethacrynic Acid as an NKCC2 Cotransporter Inhibitor and Its Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Structure of Ethacrynic Acid

This compound (ECA) represents a significant pharmacologic agent with evolving therapeutic applications beyond its traditional role as a loop diuretic. Discovered over five decades ago, ECA is chemically characterized as a phenoxyacetic acid derivative containing an α,β-unsaturated ketone group that confers unique reactivity with biological thiol groups [1] [2]. With a molecular formula of C₁₃H₁₂Cl₂O₄ and molecular weight of 303.14 Da, ECA appears as a white crystalline powder with limited aqueous solubility but improved solubility in dimethyl sulfoxide (≥30.37 mg/mL) and ethanol (≥44.4 mg/mL) [1] [3] [4]. The compound's electrophilic ketone group enables it to function as a sulfhydryl-reactive agent, forming covalent adducts with glutathione and cysteine residues on proteins, which underlies both its diuretic properties and emerging anticancer mechanisms [1].

The structural uniqueness of ECA among loop diuretics lies in its absence of a sulfonamide moiety, making it clinically valuable for patients with sulfonamide allergies who require potent diuretic therapy [5] [2]. Originally approved by the FDA in 1967 for treating edema associated with congestive heart failure, hepatic cirrhosis, and renal disease, ECA has recently garnered significant research interest for its potential application in oncology drug repurposing [1] [6]. This renewed attention stems from ECA's multifaceted effects on cellular signaling pathways, glutathione metabolism, and ion channel regulation, positioning it as a promising candidate for adjuvant cancer therapy with a novel mechanism of action distinct from conventional chemotherapeutic agents [1].

NKCC2 Physiology and Role in Renal Homeostasis

The Na-K-2Cl cotransporter 2 (NKCC2) is an integral membrane protein encoded by the SLC12A1 gene that plays a pivotal role in renal salt handling and extracellular fluid volume homeostasis. NKCC2 is exclusively expressed in the thick ascending limb (TAL) of the loop of Henle and macula densa cells, where it mediates the electroneutral symport of one sodium, one potassium, and two chloride ions from the tubular lumen into renal epithelial cells [7] [8]. This transport process is driven by the basolateral Na-K-ATPase that establishes a favorable sodium gradient, while chloride exits through basolateral chloride channels (CLC-Ka and CLC-Kb) and potassium recycles apically through ROMK channels, generating a lumen-positive transepithelial potential that drives paracellular reabsorption of calcium, magnesium, and additional sodium [7].

The physiological significance of NKCC2 is demonstrated by several critical functions:

  • Urine Concentration: NKCC2-mediated salt reabsorption creates the hypertonic renal medulla necessary for countercurrent multiplication and subsequent water reabsorption in the collecting duct [7] [8].
  • Electrolyte Homeostasis: NKCC2 activity directly influences renal handling of sodium, potassium, chloride, calcium, and magnesium, with dysfunction leading to characteristic electrolyte disturbances [7].
  • Tubuloglomerular Feedback: In macula densa cells, NKCC2 serves as a chloride sensor that regulates glomerular filtration rate in response to tubular chloride concentration [7].

NKCC2 exists as multiple splice variants (NKCC2A, NKCC2B, and NKCC2F) with differing ion affinities and distribution along the TAL, allowing efficient salt reabsorption despite decreasing NaCl concentration in the tubular fluid [7]. Genetic mutations in NKCC2 cause Bartter syndrome type 1, characterized by severe salt wasting, polyuria, hypokalemic metabolic alkalosis, and low blood pressure, while excessive NKCC2 activity has been linked to salt-sensitive hypertension in both humans and animal models [7] [8].

Molecular Mechanism of NKCC2 Inhibition by this compound

Direct Cotransporter Inhibition

This compound functions as a potent loop diuretic by specifically targeting and inhibiting the NKCC2 cotransporter in the thick ascending limb of Henle. Unlike other loop diuretics such as furosemide and bumetanide that contain sulfonamide groups, ECA's phenoxyacetic acid structure with its α,β-unsaturated ketone moiety enables a unique binding interaction with the cotransporter [1] [2]. ECA directly binds to the NKCC2 protein, effectively blocking the ion translocation pathway and preventing the symport of sodium, potassium, and chloride ions from the tubular lumen into the renal epithelial cells [4]. This inhibition occurs through a reversible covalent modification of critical cysteine residues within the transporter's structure, disrupting its conformational changes necessary for ion movement [1].

The molecular consequences of NKCC2 inhibition are profound and multifaceted:

  • Reduced NaCl Reabsorption: By blocking the primary NaCl entry pathway in the TAL, ECA diminishes the kidney's ability to concentrate urine and reclaim filtered salt, leading to substantial natriuresis and chloruresis [7] [4].
  • Impaired Countercurrent Multiplication: Without the salt transport driven by NKCC2, the medullary concentration gradient dissipates, impairing water reabsorption in the collecting duct and producing a potent water diuresis [7].
  • Diminished Paracellular Transport: The loss of the lumen-positive potential due to reduced potassium recycling decreases the driving force for calcium and magnesium reabsorption, resulting in increased divalent cation excretion [7].
Secondary Signaling Pathways and Anticancer Mechanisms

Beyond its direct action on NKCC2, this compound influences multiple cellular processes through its reactivity with glutathione and protein thiol groups. The following diagram illustrates key signaling pathways affected by ECA:

G ECA ECA GST GST ECA->GST Inhibits GSH GSH ECA->GSH Depletes Wnt Wnt ECA->Wnt Modulates Invasion Invasion ECA->Invasion Suppresses Angiogenesis Angiogenesis ECA->Angiogenesis Inhibits DrugResistance DrugResistance GST->DrugResistance Mediates OxidativeStress OxidativeStress GSH->OxidativeStress Increased Proliferation Proliferation Wnt->Proliferation Regulates Apoptosis Apoptosis ChemoSensitivity ChemoSensitivity DrugResistance->ChemoSensitivity Reverses OxidativeStress->Apoptosis Induces

Figure 1: Signaling Pathways Modulated by this compound. ECA inhibits glutathione S-transferase (GST) and depletes glutathione (GSH), affecting multiple cancer hallmark processes. [1]

The pleiotropic effects of ECA illustrated above contribute significantly to its investigated anticancer properties. By inhibiting glutathione S-transferases (GSTs), which are often overexpressed in tumor cells and contribute to chemotherapy resistance, ECA can sensitize cancer cells to conventional anticancer agents [1] [5]. Additionally, ECA's impact on Wnt signaling and ion channel regulation further expands its mechanistic profile beyond diuresis, positioning it as a multifunctional therapeutic agent worthy of investigation in oncology and other disease contexts [1].

Emerging Applications in Oncology through Drug Repurposing

The concept of drug repurposing has gained significant traction in oncology drug development, offering reduced development timelines, lower costs, and established safety profiles compared to novel drug discovery [1]. This compound has emerged as a promising candidate for repurposing due to its effects on multiple cancer hallmark processes. Research over the past decade has revealed that ECA exerts antiproliferative, pro-apoptotic, and anti-metastatic effects across various cancer types through mechanisms both dependent on and independent of its GST inhibitory activity [1] [6].

The anticancer activity profile of ECA is comprehensive and multifaceted:

  • Proliferation Suppression: ECA inhibits cancer cell growth in a time- and dose-dependent manner across numerous cell lines, with varying sensitivity observed between different cancer types [1].
  • Apoptosis Induction: Through modulation of oxidative stress and mitochondrial function, ECA triggers programmed cell death in susceptible cancer cells [1].
  • Metastasis Inhibition: ECA suppresses migratory and invasive capabilities of cancer cells by interfering with cytoskeletal organization and matrix degradation enzymes [1].
  • Angiogenesis Disruption: By inhibiting VEGF signaling and endothelial cell proliferation, ECA interferes with tumor vasculature development, potentially starving tumors of nutrients [1].
  • Metabolism Alteration: ECA impacts energy metabolism pathways in cancer cells, potentially targeting the Warburg effect and other metabolic adaptations characteristic of tumors [1].

The translational potential of ECA is further enhanced by its synergistic interactions with conventional chemotherapy agents. By inhibiting GST-mediated detoxification pathways, ECA can reverse multidrug resistance and potentiate the efficacy of standard anticancer drugs, allowing for dose reduction and potentially improved therapeutic indices [1]. This combination approach represents a promising strategy for overcoming treatment resistance in refractory malignancies.

Quantitative Analysis of this compound Efficacy Across Models

In Vitro Cytotoxicity Profile

The antiproliferative effects of this compound have been quantitatively demonstrated across a broad spectrum of human cancer cell lines, with potency varying significantly based on cancer type and exposure duration. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in recent studies:

Table 1: In Vitro Cytotoxicity of this compound Across Cancer Cell Lines [1]

Cancer Type Cell Line IC₅₀ Value (μM) Treatment Duration
Hepatocellular Carcinoma Hep3B 6.4 Not indicated
Multiple Myeloma KMS-18 7 Not indicated
Multiple Myeloma RPMI-8226 8 72 h
Breast Cancer 4T1 (mouse) 25.23 24 h
Breast Cancer MDA-MB-231 39.04-42.74 24-48 h
Lymphoma Raji 33 Not indicated
Prostate Cancer LNCap 46 48 h
Malignant Melanoma A375 57.26 ± 6.6 Not indicated
Colon Cancer HCT116 58 48 h
Pancreatic Cancer DanG 67.8 Not indicated
Lung Cancer A549 87.03-178 48 h
Multiple Myeloma U266 60-90 48-72 h
Hepatocellular Carcinoma HepG2 14.8-223 48 h

The data reveals noteworthy patterns in ECA sensitivity across different malignancies. Hematologic cancers such as multiple myeloma and lymphoma demonstrate particularly high sensitivity, with IC₅₀ values in the low micromolar range [1]. Among solid tumors, breast cancer models show variable but generally favorable responsiveness, especially in aggressive subtypes like triple-negative MDA-MB-231 cells [1]. The broad spectrum of activity supports ECA's potential as a multi-indication anticancer agent, though with optimized dosing strategies required for less sensitive tumor types.

In Vivo Antitumor Efficacy

The translational relevance of ECA's anticancer properties has been evaluated in several preclinical in vivo models, demonstrating promising tumor growth inhibition across different cancer types:

Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models [1]

Cancer Model Host System Dosage Regimen Reported Outcome
Myeloma Cells Mouse xenograft Not specified Reduced tumor growth
Prostate Carcinoma Mouse xenograft (DU145 cells) 50 mg/kg 49% reduction in tumor weight
Lung Cancer NOD/SCID orthotopic model Not specified Reduced tumor growth
Prostate Cancer Mouse xenograft Not specified Reduced tumor growth

The in vivo efficacy data corroborate the anticancer activity observed in vitro, with significant tumor growth inhibition demonstrated in multiple model systems. The reported 49% reduction in tumor weight in the DU145 prostate cancer model at a dose of 50 mg/kg highlights the potential therapeutic relevance of ECA [1]. Importantly, these antitumor effects were achieved at doses generally considered tolerable in animal models, supporting the feasibility of ECA repurposing for oncology applications.

Research Methodologies and Experimental Protocols

In Vitro Assessment of Cytotoxicity and Mechanism

Standardized protocols for evaluating ECA's anticancer activity in vitro employ well-established cytotoxicity assays that quantitatively measure cell viability and proliferation:

MTT Assay Protocol for ECA Cytotoxicity Screening [1]:

  • Cell Seeding: Plate cells in 96-well plates at optimal density (typically 3-5 × 10³ cells/well) in complete medium and allow attachment for 24 hours.
  • Compound Treatment: Prepare serial dilutions of ECA in DMSO or culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Apply treatments to cells in triplicate or quadruplicate.
  • Incubation: Maintain treated cells for predetermined durations (24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation. Carefully remove medium and dissolve crystals in DMSO.
  • Absorbance Measurement: Read absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate statistical software.

Annexin V/PI Apoptosis Assay Protocol [1]:

  • Cell Treatment: Expose cells to ECA at relevant concentrations (typically near IC₅₀) for 12-48 hours.
  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.
  • Staining: Incubate cell suspension with Annexin V-FITC and propidium iodide for 15 minutes in the dark at room temperature.
  • Flow Cytometry: Analyze stained cells within 1 hour using flow cytometry, distinguishing viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
In Vivo Evaluation of Antitumor Efficacy

For translational assessment of ECA's anticancer potential, well-established mouse xenograft models provide clinically relevant data on tumor growth inhibition:

Mouse Xenograft Model Protocol [1]:

  • Cell Preparation: Harvest exponentially growing cancer cells (e.g., DU145 prostate carcinoma cells) and resuspend in sterile PBS or Matrigel.
  • Tumor Inoculation: Subcutaneously inject cell suspension (typically 1-5 × 10⁶ cells in 100 μL) into the flanks of immunodeficient mice (e.g., athymic nude or NOD/SCID strains).
  • Randomization and Dosing: When tumors reach measurable size (approximately 100-150 mm³), randomize animals into treatment and control groups (typically n=5-10 per group). Administer ECA via oral gavage or intraperitoneal injection at predetermined doses (e.g., 50 mg/kg).
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume using the formula: V = (length × width²)/2. Monitor body weight as an indicator of treatment toxicity.
  • Endpoint Analysis: After 3-6 weeks of treatment, euthanize animals, excise and weigh tumors, and process for histopathological and molecular analyses.

Therapeutic Limitations and Research Directions

Despite its promising anticancer properties, several challenges limit the clinical translation of this compound for oncology applications. ECA exhibits low oral bioavailability and a steep dose-response curve that complicates dosing regimen optimization [1] [2]. Additionally, the compound is associated with dose-limiting side effects, including ototoxicity (hearing loss), hepatotoxicity, and gastrointestinal disturbances such as profuse watery diarrhea [1] [5] [9]. These adverse effects are particularly concerning at the elevated doses potentially required for anticancer efficacy.

Current research strategies addressing these limitations include:

  • Structural Optimization: Synthetic chemistry approaches are developing ECA derivatives with improved bioavailability and reduced toxicity profiles while maintaining potent anticancer activity [1] [6].
  • Formulation Strategies: Advanced drug delivery systems including nanoparticle encapsulation and liposomal formulations may enhance tumor-specific delivery while minimizing systemic exposure [1].
  • Combination Therapies: Rational drug combinations leveraging ECA's chemosensitization properties may allow for lower, better-tolerated doses while maintaining therapeutic efficacy [1].
  • Biomarker Development: Identification of predictive biomarkers could enable patient stratification based on likelihood of response, potentially focusing clinical development on susceptible tumor types [1].

The structural similarity between NKCC2 and its paralog NKCC1 presents an additional challenge, as ECA inhibits both transporters [10]. Since NKCC1 plays crucial roles in various tissues including the inner ear (where it maintains endolymph composition) and the blood-brain barrier, this lack of specificity contributes to ECA's ototoxicity and may limit its application for neurological cancers [10]. Ongoing structural biology efforts to define subtle differences between these cotransporters may inform the design of more selective NKCC2 inhibitors with improved therapeutic indices [10].

Conclusion

References

Ethacrynic Acid as a Novel TEAD Palmitoylation Inhibitor: Mechanism, Optimization, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Ethacrynic acid (EA), an FDA-approved loop diuretic, has been identified through virtual screening as a novel TEAD autopalmitoylation inhibitor with demonstrated anti-tumor activity. This whitepaper details the molecular mechanisms through which EA and its derivatives inhibit TEAD transcriptional activity by targeting the conserved palmitate-binding pocket, subsequently disrupting YAP-TEAD interactions and downstream oncogenic signaling. The repurposing of EA establishes a new therapeutic strategy for YAP/TAZ-dependent cancers while providing valuable chemical insights for developing more potent TEAD inhibitors. Recent studies reveal that while TEAD inhibition effectively suppresses cancer "stemness" and tumor initiation, compensatory resistance mechanisms emerge that may limit single-agent efficacy, suggesting the need for rational combination therapies. This technical guide comprehensively summarizes the current research landscape, experimental methodologies, and strategic considerations for targeting TEAD palmitoylation in cancer therapeutics.

Biological Background: Hippo Pathway and TEAD Palmitoylation

Hippo Signaling Pathway Overview

The Hippo pathway represents a highly conserved growth-inhibitory signaling cascade that critically regulates fundamental biological processes including organ development, tissue homeostasis, and tumorigenesis. The pathway's distal effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), function as homologous oncogenic transcriptional coactivators that are frequently upregulated in human cancers. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus where they interact with TEAD transcription factors (TEAD1-4 in mammals) to drive expression of genes regulating cell proliferation, survival, and stemness. Importantly, YAP/TAZ themselves lack DNA-binding domains and therefore depend entirely on TEAD proteins to regulate target gene expression, making the YAP/TAZ-TEAD interface a compelling therapeutic target in cancer biology [1] [2].

TEAD Autopalmitoylation: Mechanism and Functional Significance

TEAD transcription factors undergo autopalmitoylation, a unique post-translational modification where the protein spontaneously attaches a 16-carbon palmitate fatty acid to conserved cysteine residues without requiring external enzymatic activity. This process occurs under physiological concentrations of palmitoyl-CoA (1-10 µM) and represents a distinctive form of PAT-independent (protein acyltransferase-independent) autopalmitoylation [2].

  • Structural Basis: The crystal structures of lipid-bound TEADs reveal that palmitate inserts into a deep hydrophobic pocket within the TEAD protein structure, with the fatty acid chain completely buried inside this conserved cavity [2].

  • Key Residues: Evolutionary conserved cysteine residues (C359 in TEAD1, with additional contributions from C53 and C327) serve as the sites for palmitoylation. Mutation of all three cysteine residues completely ablates TEAD palmitoylation [2].

  • Functional Consequences: Unlike typical palmitoylation events that regulate membrane localization, TEAD palmitoylation does not alter its subcellular distribution. Instead, it allosterically regulates protein stability and co-factor binding, specifically enhancing interaction with YAP/TAZ while remaining dispensable for binding to the tumor suppressor Vgll4 [2].

The diagram below illustrates the core relationship between TEAD palmitoylation and its transcriptional regulation:

hippo PalmitoylCoA Palmitoyl-CoA TEAD TEAD Transcription Factor PalmitoylCoA->TEAD Autopalmitoylation PalmitoylatedTEAD Palmitoylated TEAD TEAD->PalmitoylatedTEAD Cysteine Modification Complex Active YAP-TEAD Complex PalmitoylatedTEAD->Complex Enhanced Binding YAP_TAZ YAP/TAZ YAP_TAZ->Complex TargetGenes Target Gene Expression (CTGF, CYR61) Complex->TargetGenes Transcriptional Activation EA This compound (EA) EA->TEAD Competitive Inhibition

Figure 1: TEAD autopalmitoylation enhances YAP/TAZ binding to promote target gene expression, while this compound competitively inhibits this process.

Discovery and Validation of this compound as TEAD Inhibitor

Initial Discovery Through Virtual Screening

The identification of this compound as a TEAD inhibitor emerged from a structure-based virtual screening approach targeting the conserved palmitoylation pocket of TEAD transcription factors. Researchers conducted systematic computational screening of the DrugBank database (containing FDA-approved drugs and experimental compounds) against the three-dimensional structure of the TEAD palmitate-binding cavity. This screening identified this compound, an established loop diuretic, as a potential TEAD binder based on its predicted complementary interactions with the hydrophobic pocket [1].

Experimental Validation of TEAD Binding

Following the computational prediction, comprehensive biochemical and biophysical assays confirmed direct binding between EA and TEAD proteins:

  • 1D NMR waterLOGSY: This ligand-observed NMR technique demonstrated unambiguous binding between EA and the TEAD palmitoylation pocket, providing initial evidence of direct molecular interaction [1].

  • Thermal Shift Assay: EA treatment significantly altered the thermal denaturation profile of TEAD proteins, indicating stabilization of the protein structure upon ligand binding—a characteristic phenomenon when small molecules bind to hydrophobic pockets [1].

  • Isothermal Titration Calorimetry (ITC): This gold-standard method for quantifying biomolecular interactions provided precise measurements of the binding affinity between EA and TEAD, including determination of binding stoichiometry, enthalpy changes, and dissociation constants [1].

Molecular Mechanism of this compound-Mediated TEAD Inhibition

Structural Basis of Inhibition

This compound functions as a covalent inhibitor that targets the palmitate-binding pocket of TEAD transcription factors. The compound contains an α,β-unsaturated ketone moiety that serves as a Michael acceptor, enabling covalent modification of the nucleophilic cysteine residue within the TEAD palmitoylation site. Through this mechanism, EA directly competes with palmitoyl-CoA for binding to the hydrophobic cavity, thereby inhibiting the autopalmitoylation process that is essential for TEAD's transcriptional activity [1].

Functional Consequences on TEAD Biology

The inhibition of TEAD palmitoylation by this compound produces several downstream biological effects:

  • Inhibition of Palmitoylation: EA treatment effectively blocks TEAD autopalmitoylation, as demonstrated by reduced palmitate incorporation in biochemical assays [1].

  • TEAD Conformational Destabilization: By occupying the palmitate-binding pocket without providing the structural stabilization conferred by palmitate, EA alters TEAD conformation and reduces protein stability [1].

  • Disruption of YAP-TEAD Interaction: The compound directly interferes with the formation of the YAP-TEAD protein complex, which is essential for the transcriptional activation of Hippo pathway target genes [1].

  • Suppression of Transcriptional Activity: EA treatment reduces the expression of established YAP-TEAD target genes, including CTGF (Cellular Communication Network Factor 2) and CYR61 (Cysteine-Rich Angiogenic Inducer 1), both of which play important roles in cell proliferation, migration, and survival [1].

Anti-Tumor Efficacy in Cellular Models

In YAP-activated cancer cell lines (MDA-MB-231 breast cancer and NCI-H226 mesothelioma), this compound demonstrates significant anti-proliferative and anti-oncogenic effects:

  • Proliferation Inhibition: EA treatment significantly reduces cellular proliferation in YAP-dependent cancer models [1].

  • Colony Formation Suppression: The compound impairs the clonogenic capacity of cancer cells, indicating effects on long-term survival and self-renewal capabilities [1].

  • Migration Inhibition: EA treatment reduces cancer cell motility, suggesting potential anti-metastatic effects [1].

Structural Optimization and Derivative Development

Structure-Activity Relationship (SAR) Analysis

The discovery of EA as a TEAD inhibitor prompted systematic medicinal chemistry efforts to develop more potent analogs through structure-based optimization. Key structural modifications and their effects on inhibitory activity are summarized below:

Table 1: Structure-Activity Relationship of this compound Derivatives as TEAD Inhibitors

Structural Feature Modification Strategy Impact on TEAD Inhibition Representative Compounds
Core Scaffold Retention of α,β-unsaturated ketone Essential for covalent binding to TEAD cysteine This compound
Hydrophobic Moieties Introduction of extended alkyl chains Enhanced hydrophobic interactions with pocket EA-C15 series
Aromatic Substitutions Bromination at ortho-position Improved potency through enhanced hydrophobic contacts MGH-CP12
Linker Optimization Methylene spacer extension Moderate length improvements maintained activity MGH-CP27
Heterocyclic Replacements Triazole to thiazole substitution Maintained potency with altered physicochemical properties MGH-CP28
Advanced EA Derivatives

Structure-based optimization of the this compound scaffold yielded novel covalent TEAD inhibitors with significantly enhanced activity. The most promising derivative, EA-C15, features an extended hydrophobic side chain that improves complementary interactions with the deep hydrophobic palmitate-binding pocket:

  • Enhanced Potency: EA-C15 inhibits NCI-H226 cell proliferation and YAP-TEAD target gene transcription at sub-micromolar concentrations, representing a substantial improvement over the parent EA compound [1].

  • Covalent Binding Mechanism: Similar to EA, EA-C15 covalently binds to the conserved cysteine residue within the TEAD palmitoylation site, as confirmed through mass spectrometric analysis and biochemical assays [1].

  • Improved Target Engagement: The derivative demonstrates more sustained and complete inhibition of TEAD palmitoylation and subsequent YAP-TEAD complex formation compared to the original EA scaffold [1].

Therapeutic Limitations and Combination Strategies

Compensatory Resistance Mechanisms

While TEAD inhibition demonstrates significant anti-tumor effects in preclinical models, important therapeutic limitations have been identified that may impact clinical translation:

  • Cytostatic Rather Than Cytotoxic Effects: TEAD inhibition by EA analogs or YAP/TAZ genetic knockdown typically results in transient cell cycle arrest rather than apoptosis, potentially limiting long-term efficacy in cancer treatment [3].

  • Adaptive Resistance Pathways: Transcriptomic analyses reveal that TEAD-YAP blockade induces compensatory activation of VGLL3-mediated transcription, leading to upregulation of SOX4/PI3K/AKT signaling axis that promotes cell survival despite Hippo pathway inhibition [3].

  • Transcriptional Reprogramming: Following TEAD inhibition, a subset of genes including PIK3C2B and SOX4 are consistently upregulated, creating a pro-survival feedback loop that compensates for YAP/TAZ loss of function [3].

Rational Combination Therapies

To overcome these resistance mechanisms, strategic combination approaches have been investigated:

  • TEAD-AKT Co-inhibition: Combined treatment with TEAD palmitoylation inhibitors (MGH-CP1 series) and AKT inhibitors demonstrates strong synergistic effects in inducing cancer cell death, effectively overcoming the limitations of either single agent [3].

  • Vertical Pathway Targeting: Simultaneous inhibition of multiple nodes in the Hippo signaling cascade and parallel survival pathways may be necessary to achieve durable anti-tumor responses [3].

The following diagram illustrates the compensatory resistance mechanism and combination strategy:

resistance TEAD_Inhib TEAD Palmitoylation Inhibitor (EA and derivatives) YAP_TEAD YAP-TEAD Complex TEAD_Inhib->YAP_TEAD Inhibits Synergy Synergistic Cell Death TEAD_Inhib->Synergy Combination VGLL3 VGLL3 Transcription YAP_TEAD->VGLL3 Loss of Repression SOX4 SOX4 Upregulation VGLL3->SOX4 Activates PIK3C2B PIK3C2B Expression VGLL3->PIK3C2B Activates AKT AKT Activation SOX4->AKT Signals PIK3C2B->AKT Activates Survival Cell Survival Therapeutic Resistance AKT->Survival Promotes AKT_Inhib AKT Inhibitor AKT_Inhib->AKT Inhibits AKT_Inhib->Synergy Combination

Figure 2: Compensatory VGLL3-SOX4-PI3K/AKT activation limits TEAD inhibitor efficacy, while combination with AKT inhibitors synergizes to induce cell death.

Experimental Protocols and Methodologies

Key Assays for Evaluating TEAD Inhibition

Table 2: Experimental Methods for Assessing TEAD Palmitoylation Inhibition

Assay Type Experimental Readout Key Technical Details Applications in EA Studies
In vitro Palmitoylation Assay Palmitate incorporation Uses clickable palmitoyl-CoA analogs (15-hexadecynoic CoA), click chemistry with biotin-azide, streptavidin blot detection Confirmed EA-mediated inhibition of TEAD autopalmitoylation [2]
Cellular Thermal Shift Assay (CETSA) Target engagement Measures protein stability changes after ligand binding; EA-treated TEAD shows altered thermal denaturation profile Validated direct binding of EA to TEAD in cellular context [1]
Gal4-TEAD Reporter Assay YAP-TEAD interaction Gal4-TEAD fusion + YAP cotransfection with luciferase reporter; reduced luminescence indicates disrupted interaction Quantitative assessment of EA potency in disrupting YAP-TEAD complex [3]
ITC (Isothermal Titration Calorimetry) Binding affinity Direct measurement of heat changes upon binding; provides Kd, stoichiometry, and thermodynamic parameters Determined precise binding constants for EA-TEAD interaction [1]
1D NMR waterLOGSY Molecular binding Ligand-observed NMR technique that identifies binding through transferred NOEs Initial validation of EA binding to TEAD palmitoylation pocket [1]
Protocol: TEAD Autopalmitoylation Assay

This foundational protocol evaluates direct inhibition of TEAD palmitoylation by test compounds:

  • Protein Preparation: Purify recombinant human TEAD protein (YAP-binding domain, residues 217-447) using bacterial expression system and standard chromatographic techniques [2].

  • Reaction Setup:

    • Prepare 50 μL reaction mixture containing 1-5 μg TEAD protein in neutral pH buffer (pH 7.0-7.4)
    • Add clickable palmitoyl-CoA analog (15-hexadecynoic CoA) to 10-50 μM final concentration
    • Include test compounds (EA or derivatives) at appropriate concentrations (typically 0.1-100 μM)
    • Incubate at 25-37°C for 1-4 hours [2]
  • Detection via Click Chemistry:

    • Terminate reactions by adding EDTA or cooling on ice
    • Perform copper-catalyzed azide-alkyne cycloaddition with biotin-azide tag
    • Resolve proteins by SDS-PAGE and transfer to membrane
    • Detect biotinylated (palmitoylated) TEAD with streptavidin-HRP and chemiluminescence [2]
  • Data Analysis: Quantify band intensity relative to DMSO control; calculate IC50 values using non-linear regression of concentration-response data [2].

Protocol: Cellular TEAD Palmitoylation Assessment

To evaluate TEAD palmitoylation inhibition in intact cells:

  • Cell Culture: Plate appropriate cell lines (HEK293A, MDA-MB-231, or NCI-H226) in standard growth medium and allow to adhere for 24 hours [1] [2].

  • Compound Treatment: Apply this compound or derivatives at working concentrations (typically 1-50 μM) for 6-24 hours in serum-containing medium [1].

  • Metabolic Labeling (Optional): For enhanced detection, incubate cells with 50 μM 15-hexadecynoic acid (clickable palmitate analog) for the final 4-6 hours of treatment [2].

  • Sample Preparation:

    • Lyse cells in RIPA buffer containing protease inhibitors and palmostatin B (to prevent depalmitoylation)
    • Clarify lysates by centrifugation at 14,000 × g for 15 minutes
    • Determine protein concentration by BCA assay [2]
  • Click Chemistry and Detection:

    • Perform click reaction with biotin-azide on equal amounts of protein lysate
    • Precipitate proteins and remove excess click reagents
    • Conduct streptavidin pull-down overnight at 4°C
    • Analyze by Western blotting for TEAD proteins [2]
  • Functional Assessment: Parallel samples should be analyzed for YAP-TEAD target gene expression (CTGF, CYR61) by qRT-PCR to correlate palmitoylation inhibition with functional effects [1].

Conclusion and Future Perspectives

The discovery of this compound as a TEAD palmitoylation inhibitor represents a significant advancement in targeting the Hippo pathway for cancer therapy. The repurposing potential of this FDA-approved drug accelerates translational possibilities while providing valuable chemical insights for further medicinal chemistry optimization. Future research directions should focus on:

  • Improved Therapeutic Window: Development of EA derivatives with enhanced potency and selectivity for TEAD proteins while minimizing off-target effects associated with the original diuretic application.

  • Combination Therapy Validation: Systematic evaluation of EA and its derivatives in rational drug combinations, particularly with AKT pathway inhibitors, to overcome intrinsic resistance mechanisms.

  • Biomarker Development: Identification of predictive biomarkers for patient stratification, potentially focusing on YAP/TAZ activation signatures or TEAD palmitoylation status.

  • Structural Biology: Continued elucidation of TEAD-inhibitor complexes to guide rational drug design and understand resistance mechanisms at the molecular level.

References

Background: The YAP-TEAD Complex as a Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

The Hippo signaling pathway is a key regulator of tissue growth and organ size. Its downstream effectors, YAP and TAZ, exert their oncogenic activity primarily by binding to the TEAD family of transcription factors (TEAD1-4), driving the expression of pro-growth and pro-survival genes [1] [2]. This YAP-TEAD complex is frequently upregulated in human cancers and contributes to tumor progression, metastasis, and therapy resistance [1] [3].

Targeting this interaction directly has been challenging due to the large, flat protein-protein interface. A breakthrough strategy focuses on the TEAD palmitoylation pocket. All TEAD isoforms undergo autopalmitoylation on a central cysteine residue; this post-translational modification is essential for TEAD's stability, flexibility, and efficient interaction with YAP/TAZ [1] [2] [4]. Small molecules that occupy this pocket can inhibit palmitoylation, destabilize TEAD, and allosterically disrupt the YAP-TEAD interaction [2] [5].

G Hippo_On Hippo Pathway ON pYAP YAP/TAZ (Phosphorylated) Hippo_On->pYAP Activates Kinase Cascade Hippo_Off Hippo Pathway OFF YAP YAP/TAZ (Active) pYAP->YAP Dephosphorylation or Pathway Inactivation TEAD TEAD YAP->TEAD Forms Complex TEAD_Palm TEAD (Palmitoylated) TEAD->TEAD_Palm Autopalmitoylation (Cysteine Pocket) Nucleus Nucleus TEAD_Palm->Nucleus Nuclear Translocation Growth Cell Proliferation & Tumorigenesis TEAD_Palm->Growth Gene Transcription (CTGF, CYR61)

Diagram of the Hippo-YAP/TAZ-TEAD signaling axis and the role of TEAD palmitoylation in oncogenic gene expression.

Ethacrynic Acid as a Novel TEAD Inhibitor

Discovery and Validation as a Hit Compound

This compound (EA), an FDA-approved loop diuretic, was identified as a TEAD binder through a structure-based virtual screening of the DrugBank database against the palmitoylation pocket of TEAD2 [1] [2].

  • Binding Confirmation: The interaction between EA and TEAD was validated using multiple biophysical techniques [1]:
    • 1D NMR waterLOGSY
    • Thermal shift assay
    • Isothermal titration calorimetry (ITC)
  • Mechanism of Action: Studies confirmed that EA directly binds to the TEAD palmitoylation pocket, inhibiting its palmitoylation. This leads to conformational destabilization of TEAD, disruption of the YAP-TEAD interaction, and suppression of its transcriptional activity [1].
Quantitative Data on Efficacy and Potency

The anti-tumor effects of EA were demonstrated in YAP-activated cancer cell lines.

Table 1: Anti-Cancer Efficacy of this compound in Cellular Models

Cell Line Cancer Type Key Findings Target Gene Downregulation
MDA-MB-231 Breast Cancer Inhibited proliferation, colony formation, and migration [1] CTGF, CYR61 [1]
NCI-H226 Non-Small Cell Lung Cancer Inhibited proliferation, colony formation, and migration [1] CTGF, CYR61 [1]

Experimental Protocols for Key Assays

To validate TEAD inhibition, the following methodologies were employed in the cited research:

1. Virtual Screening for Hit Identification

  • Software: SYBYL-X (Tripos)
  • Receptor Preparation: Crystal structure of TEAD2 (PDB ID: 5DQ8) with bound flufenamic acid
  • Ligand Library: ~11,300 compounds from DrugBank
  • Docking Protocol: Standard precision (SP) docking followed by extra precision (XP) docking to identify top candidates [2]

2. Binding Affinity Validation (Biophysical Assays)

  • 1D NMR waterLOGSY: Identifies binders via transferred nuclear Overhauser effects
  • Thermal Shift Assay (TSA): Monitors protein thermal stability change (∆Tm) upon ligand binding
  • Isothermal Titration Calorimetry (ITC): Directly measures binding affinity (Kd), enthalpy (∆H), and stoichiometry (N) [1]

3. Functional Assessment in Cell-Based Models

  • YAP/TAZ-TEAD Transcriptional Reporter Assay
    • Construct: Luciferase reporter gene under control of 8x tandem TEAD binding sites (8XGTIIC)
    • Readout: Luciferase activity measurement after compound treatment [3]
  • Target Gene Expression Analysis
    • Method: Quantitative PCR (qPCR) to measure mRNA levels of canonical YAP-TEAD target genes (e.g., CTGF, CYR61) [1]
  • Phenotypic Assays
    • Colony Formation Assay: Cells plated at low density, treated with compound, and colonies stained and counted after 1-2 weeks [1] [3]
    • Cell Migration Assay: Track cell movement using platforms like Transwell or wound-healing assay [1]

Structure Optimization and Derivative Compounds

The this compound scaffold has been optimized to develop more potent and covalent TEAD inhibitors.

Table 2: this compound and its Optimized Derivatives

Compound Type Key Features and Improvements Potency (Proliferation Inhibition)
This compound (EA) Parent, Reversible Found to possess a previously unknown TEAD-inhibitory mechanism [1]. Active in micromolar range [1]
EA-C15 Covalent Derivative Novel covalent TEAD inhibitor; designed based on structure-activity relationship (SAR) optimization of the EA scaffold [1]. Sub-micromolar (e.g., in NCI-H226 cells) [1]

G Virtual_Screening Virtual Screening (DrugBank) Hit_EA Hit: this compound (EA) Virtual_Screening->Hit_EA Biophysical_Validation Biophysical Validation (NMR, ITC, TSA) Hit_EA->Biophysical_Validation SAR Structure-Activity Relationship (SAR) Hit_EA->SAR Mechanism Mechanism Confirmation (Inhibits Palmitoylation) Biophysical_Validation->Mechanism Cellular_Efficacy Cellular Efficacy (Reporter, Phenotype, Gene) Mechanism->Cellular_Efficacy Derivative Optimized Derivative (EA-C15) SAR->Derivative Yields Derivative->Cellular_Efficacy Enhanced Potency

Workflow for the discovery and validation of this compound as a TEAD inhibitor, leading to optimized derivatives.

Context and Comparison with Other TEAD Inhibitors

The discovery of EA is part of a broader effort to develop therapeutics targeting the YAP-TEAD axis. Several other small-molecule TEAD palmitoylation inhibitors are in development, including MGH-CP1, VT3989, and IAG933 [2] [6]. The strategy of repurposing EA provides a novel chemotype (a phenoxyacetic acid derivative with an α,β-unsaturated ketone) that is distinct from other reported scaffolds [1] [7]. This increases the structural diversity of available tool compounds and drug candidates.

It is important to note that, as of the latest search results, while multiple TEAD inhibitors have entered clinical trials (e.g., IAG933, VT3989, BPI-460372), none have yet received market approval, and developing potent inhibitors with good safety profiles remains an active area of research [2] [6].

Conclusion and Research Implications

The repurposing of this compound has uncovered a novel, druggable mechanism to target the oncogenic YAP-TEAD complex. The quantitative data and detailed experimental protocols provided here can serve as a foundation for:

  • Hit-to-Lead Optimization: The EA scaffold, particularly the covalent derivative EA-C15, offers a starting point for further medicinal chemistry.
  • Mechanistic Studies: EA serves as a chemical tool to probe the biological consequences of TEAD inhibition.
  • Combination Therapy Exploration: Given YAP/TAZ's role in drug resistance, combining TEAD inhibitors like EA with standard therapies is a promising avenue.

References

Chemical Rationale and Structure-Activity Relationship (SAR)

Author: Smolecule Technical Support Team. Date: February 2026

The α,β-unsaturated ketone (enone) system in Ethacrynic Acid (EA) functions as a potent Michael acceptor. This electrophilic moiety readily undergoes covalent conjugate addition with biological nucleophiles, most notably the thiol group of cysteine residues in protein active sites [1] [2] [3]. This covalent binding is the fundamental mechanism underlying EA's diverse biological activities, from its original diuretic function to its repurposed anticancer effects [2] [4].

Strategic structural modifications of the EA scaffold can significantly modulate the reactivity of the Michael acceptor and its overall biological profile. Key SAR insights from recent studies are summarized below:

  • Enhancing Michael Acceptor Reactivity: Introducing a hydroxyl group at the ortho-position to the carbonyl group creates an intramolecular hydrogen bond. This electron-withdrawing effect increases the electrophilicity of the β-carbon, enhancing its reactivity toward nucleophilic attack. One study reported that analog 8, featuring this modification alongside a propargyl group, exhibited a dramatic increase in antiproliferative potency, achieving nanomolar IC₅₀ values against several cancer cell lines [1].
  • Modification of the Carboxylic Acid: The carboxylic acid moiety can be functionalized to improve drug-like properties or introduce new interactions. Common modifications include:
    • Amide formation with various alkyl and aryl amines [5].
    • Esterification [1].
    • Conversion to urea and thiourea derivatives [5].
  • Aromatic Ring Substitution: Replacing the chlorine atoms on the aromatic ring can influence target selectivity and potency. For instance, replacing chlorines with hydroxyl groups was a key feature in the highly potent analog 8 [1].

Biological Targets and Anticancer Mechanisms

EA's electrophilic center allows it to engage with multiple cellular targets, leading to a complex polypharmacological profile. The table below summarizes its key molecular targets and the consequent anticancer effects.

Target Protein / Pathway Biological Consequence of Inhibition Experimental Evidence (Cell Lines)
Glutathione S-Transferase P1-1 (GSTP1-1) Reversal of chemoresistance; Increased oxidative stress; Sensitization to cytotoxic drugs [1] [2] [5]. HL60, MCF7, HCT116, various others [1] [2] [5].
Transcriptional Enhancer-Associated Domain (TEAD) Inhibition of YAP/TAZ-TEAD transcription; Suppression of pro-proliferative & pro-survival gene expression [6]. NCI-H226 (lung cancer), virtual screening & functional assays [6].
Wnt/β-Catenin Pathway (via LEF-1) Disruption of LEF-1/β-catenin complex; Selective toxicity in cancer cells dependent on Wnt signaling [7]. Primary CLL cells, HEK293 [7].
Human Factor XIIIa (FXIIIa) Inhibition of fibrin clot stabilization; Potential contribution to bleeding diathesis [3]. In vitro enzymatic assays (IC₅₀ ~105 µM) [3].
Ion Channels / NKCC2 Diuretic effect (original indication); off-target for anticancer use [2] [4]. Well-established pharmacological activity [2] [4].

The following diagram illustrates the interconnected signaling pathways impacted by EA, centered on its covalent inhibition of key proteins.

G This compound disrupts multiple oncogenic pathways via covalent inhibition cluster_targets Covalent Protein Targets cluster_effects Downstream Anticancer Effects EA This compound (Michael Acceptor) GSTP1 GSTP1-1 EA->GSTP1  Covalent Binding TEAD TEAD Palmitoylation Pocket EA->TEAD  Covalent Binding LEF1 LEF-1/β-Catenin Complex EA->LEF1  Direct Interaction FXIIIa Factor XIIIa (Cys314) EA->FXIIIa  Covalent Binding Apoptosis Induced Apoptosis GSTP1->Apoptosis  Increases Oxidative  Stress Sensitize Re-sensitization to Chemotherapy GSTP1->Sensitize  Inhibits Detoxification Prolif Inhibited Proliferation TEAD->Prolif  Blocks Transcription LEF1->Apoptosis  Disrupts Survival  Signaling Metastasis Inhibited Migration & Metastasis

Quantitative Antiproliferative Activity Data

The broad anticancer potential of EA and its analogs is demonstrated by their cytotoxicity across a diverse panel of human cancer cell lines. The following table consolidates key IC₅₀ values from the literature.

Table: Antiproliferative Activity (IC₅₀) of EA and Selected Analogs

Compound Structural Features HL60 (Leukemia) HCT116 (Colon) A549 (Lung) MCF7 (Breast) PC3 (Prostate) Other Cell Lines Citation
This compound (EA) Parent compound >10 µM 58 µM 87-178 µM 45-475 µM 67 µM HepG2 (223 µM), SK-Mel-28 (122 µM) [2] [1] [2]
Analog 8 o-Hydroxyl; Propargyl 15 nM - 41.2 nM 61.5 nM 68.7 nM - [1]
Analog 7 o-Hydroxyl; Butylamide 1.70 µM - - - - - [1]
Analog 9 Dichloro; Butylamide nd (not active) - - - - - [1]
Analog 10 Dichloro; Propargyl 0.58 µM - - - - - [1]
Compounds 1-3, 10, 16(a-c), 17 Nitrogen heterocycles, Urea/Thiourea 0.86 - 2.37 µM 28-48% viability at 1 µM* - - - - [5]

*For HCT116, cell viability percentage at 1 µM was reported instead of IC₅₀.

Key Experimental Protocols and Workflows

To guide research into EA-based compounds, here are detailed methodologies for two critical assays: evaluating direct enzyme inhibition and cellular antiproliferative activity.

Direct Inhibition of Glutathione S-Transferase (GSTP1-1)

This assay measures the ability of EA or its analogs to inhibit GSTP1-1 activity, often a primary target.

  • Principle: A fluorescence-based transglutamination assay monitors the enzyme's ability to conjugate a substrate to a fluorescent probe like dansylcadaverine. Inhibition reduces the fluorescence increase rate [3].
  • Detailed Workflow:
    • Reaction Setup: In a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM CaCl₂, 100 mM NaCl), pre-incubate the EA analog (1-100 µM range) with a reducing agent (e.g., 5 μL of 20 mM DTT) and human GSTP1-1 (e.g., 0.3 μM) at 37°C for 10-15 minutes [3].
    • Reaction Initiation: Start the enzymatic reaction by adding the substrate mixture, including dansylcadaverine (e.g., 2 mM final concentration) [3].
    • Fluorescence Measurement: Continuously monitor fluorescence emission (e.g., λEx = 360 nm, λEm = 490 nm) for 10-30 minutes to determine the initial reaction rate [3].
    • Data Analysis: Calculate residual enzyme activity at each inhibitor concentration. Fit the dose-response data using non-linear regression (e.g., a four-parameter logistic equation) to determine the IC₅₀ value [3].

The experimental workflow for this assay can be visualized as follows:

G Step1 1. Pre-incubate EA Analog + GSTP1-1 + DTT Step2 2. Initiate Reaction with Substrate & Fluorescent Probe Step1->Step2 Step3 3. Monitor Fluorescence over Time (λEx/λEm = 360/490 nm) Step2->Step3 Step4 4. Calculate Initial Rates and Fit IC₅₀ Curve Step3->Step4

In Vitro Antiproliferative Assay (CellTiter-Glo)

This cell-based assay is a standard for quantifying the cytotoxicity and antiproliferative effects of EA derivatives.

  • Principle: The assay measures ATP levels, which are directly proportional to the number of metabolically active (viable) cells in culture. A luminescent signal is generated proportional to the ATP present [5].
  • Detailed Workflow:
    • Cell Plating: Seed cancer cell lines (e.g., HL60, HCT116) in 96-well plates at a density optimized for linear growth (e.g., 2.5x10⁵ cells/mL, 100 μL/well). Include negative control (cells with vehicle) and blank (medium only) wells [1] [5].
    • Compound Treatment: After cell attachment (if applicable), add serially diluted EA analogs. Typical testing ranges are from nanomolar to low micromolar concentrations. Incubate plates for a predetermined time (e.g., 48-72 hours) at 37°C with 5% CO₂ [1] [5].
    • Luminescence Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo Reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader [5].
    • Data Analysis: Subtract the average blank value from all readings. Normalize compound-treated well readings to the vehicle control (considered 100% viability). Calculate the percentage of cell viability and use non-linear regression to determine IC₅₀ values [1] [5].

Research Applications and Future Directions

The investigation of EA as a Michael acceptor continues to evolve, with several promising research avenues:

  • Drug Repurposing and Combination Therapy: EA is being clinically investigated as an adjuvant to reverse taxane resistance in prostate cancer (NCT05003388) and in advanced solid tumors [2].
  • Rational Design of Novel Analogs: Recent work focuses on improving potency and selectivity. This includes synthesizing fluorescent EA analogs (e.g., PyTAP-based) for cellular tracking and mechanism-of-action studies [5], and developing derivatives with enhanced TEAD inhibitory activity, such as EA-C15, which showed sub-micromolar efficacy [6].
  • Targeting the Hippo Pathway: The discovery of EA as a TEAD inhibitor opens a new front for targeting YAP/TAZ-driven cancers, a area of intense interest with several candidates in clinical trials [6].
  • Exploration Beyond Oncology: The Michael acceptor property is being exploited in other therapeutic areas, such as the design of antisickling agents that modify hemoglobin oxygen affinity by targeting βCys93 [8].

References

Ethacrynic Acid Continuous Infusion: Application Notes and Protocol for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Ethacrynic acid is a loop diuretic that received FDA approval in 1967. Its primary mechanism of action involves the reversible inhibition of the Na+/K+/2 Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a profound natriuresis and diuresis [1] [2]. Structurally, it is distinct from other loop diuretics like furosemide, bumetanide, and torsemide as it lacks a sulfonamide group. This makes it the diuretic of choice for patients with life-threatening sulfa allergies [3] [1]. While the use of continuous infusion (CI) is well-established for furosemide, recent nationwide shortages of other injectable loop diuretics have necessitated the exploration of this compound as an alternative for CI therapy [3].

The administration of loop diuretics via continuous infusion offers a significant pharmacodynamic advantage over intermittent bolus dosing. It produces a more controlled and predictable diuresis with less variability in hemodynamic parameters and a greater total daily urine output, making it particularly suitable for managing fluid overload in critically ill patients [3] [1]. This document synthesizes the available clinical evidence to provide a detailed protocol for the use of this compound continuous infusion in a research and clinical setting.

Summary of Clinical Evidence and Data

The following tables summarize the key quantitative findings from clinical studies on this compound continuous infusion.

Table 1: Dosing and Efficacy Outcomes from Clinical Studies

Study & Design Patient Population Initial Dose (mg/kg/hr) Maximum Dose (mg/kg/hr) Urine Output (UOP) Pre-CI (mL/kg/hr) UOP During CI (mL/kg/hr) Fluid Balance Pre-CI (mL) Fluid Balance During CI (mL)
Retrospective Cohort [3] Critically ill children (n=9, median age 1.3 yrs) 0.13 ± 0.07 (Mean ± SD) 0.17 ± 0.08 (Mean ± SD) 2.4 (1.8-3.2) [Median (IQR)] 4.2 (3.5-6.0) [Median (IQR)] 189 (90-526) [Median (IQR)] -258 (-411.7 to -249) [Median (IQR)]
RCT vs. Furosemide [1] Infants post-cardiac surgery (n=36 EA group) 0.2 Up to 0.8 N/R 6.9 (± 3.3) on POD0 (Mean ± SD) N/R -43 (± 54) on POD0 (Mean ± SD)
RCT in Adults [4] Adult cardiac ICU (n=124 EA group) 0.5 0.5 (fixed) N/R Significant increase reported N/R Significant negative balance reported

Table 2: Safety and Secondary Outcome Profiles

Parameter Retrospective Cohort (n=9) [3] RCT in Infants (EA vs. F) [1] RCT in Adults (EA vs. F) [4]
Metabolic Alkalosis 55.6% (5/9 patients) 29.1 mM (Mean Bicarbonate) Not Specified
Hypokalemia No significant difference noted Occurred in both groups, no significant difference Occurred in both groups
Hypomagnesemia No significant difference noted Not Specified Reported in Furosemide group
Ototoxicity Not Reported Not Reported Tinnitus & hearing loss reported
Renal Function No significant worsening No difference in AKI incidence, sCr, CysC, NGAL Serum creatinine decreased
Other Outcomes N/A Shorter PCICU stay, higher Cardiac Index Greater cost vs. furosemide

Detailed Experimental and Clinical Protocols

Protocol for Pediatric Continuous Infusion

This protocol is adapted from the retrospective study by McPherson et al. and the randomized controlled trial by Ricci et al. [3] [1].

  • 1. Indication: Management of fluid overload or oliguria in critically ill pediatric patients, particularly post-cardiac surgery or in the context of sulfa allergy.
  • 2. Patient Population: Critically ill infants and children (< 18 years). Its use in neonates should be cautious [3].
  • 3. Preparation:
    • The infusion should be prepared in a sterile manner.
    • For blinding purposes, as done in the RCT, the drug can be diluted to a consistent volume and rate (e.g., 0.5 mL/hr) and stored in opaque syringes labeled appropriately [1].
  • 4. Dosing Regimen:
    • Initial Dose: 0.1 - 0.2 mg/kg/hr is a recommended starting dose [3] [1].
    • Titration: The dose can be titrated upwards based on clinical response (urine output, fluid balance goals). The mean maximum dose in one study was 0.17 mg/kg/hr, with a range up to 0.3 mg/kg/hr [3]. Another protocol allowed for increases up to 0.8 mg/kg/hr [1].
    • Weaning: As the clinical condition improves, the dose should be tapered downward. Most patients require at least one dosage decrease before discontinuation [3].
  • 5. Monitoring:
    • Efficacy: Hourly urine output, daily weights, and strict fluid balance calculations.
    • Safety: Serum electrolytes (sodium, potassium, chloride), magnesium, bicarbonate, BUN, and serum creatinine should be monitored at least daily. More frequent monitoring may be necessary during rapid diuresis or dose escalation [3] [1].
Protocol for Adult Continuous Infusion

This protocol is based on the randomized controlled trial by Han et al. [4].

  • 1. Indication: Fluid overload in adult cardiac intensive care unit patients.
  • 2. Patient Population: Adults (e.g., 15-65 years) without significant renal instability (e.g., serum creatinine >3.99 mg/dL) [4].
  • 3. Preparation: The study used a fixed concentration diluted with normal saline to an administration rate of 1 mL/hr [4].
  • 4. Dosing Regimen:
    • Dose: A fixed dose of 0.5 mg/kg/hr was used.
    • Duration: The infusion was run for a maximum of 3 days [4].
  • 5. Monitoring:
    • Efficacy: Daily urine output, body weight loss, and fluid overload calculation.
    • Safety: Serum creatinine, BUN, B-type natriuretic peptide (BNP), serum sodium, and potassium. Specific monitoring for ototoxicity (e.g., subjective hearing loss, tinnitus) is recommended [4].

Safety and Adverse Event Monitoring

Based on the clinical evidence, the following safety protocol is recommended:

  • Electrolyte Imbalances: Consistent monitoring and proactive replacement of potassium and magnesium are essential. Although one pediatric study found no significant differences in potassium and magnesium levels, these are known consequences of loop diuretic therapy [3].
  • Metabolic Alkalosis: This is a very common adverse effect, occurring in over 50% of patients in some studies [3]. Monitoring serum bicarbonate levels is crucial. Treatment with acetazolamide or other agents may be required [3] [1].
  • Ototoxicity: this compound has been associated with dose-related, irreversible hearing loss. Adult studies report tinnitus and hearing loss [4]. While not frequently reported in pediatric CI studies, this risk warrants vigilance, especially with higher doses or prolonged infusion. Consider audiological monitoring in vulnerable populations.
  • Renal Function: While this compound can be effective in patients with renal insufficiency, rapid diuresis can lead to intravascular volume depletion and pre-renal azotemia. Close monitoring of serum creatinine and BUN is necessary [1] [2].

Mechanism of Action and Signaling Pathways

This compound's primary diuretic action is well-established. However, recent evidence highlights an additional, pharmacologically relevant mechanism involving the inhibition of the NF-κB signaling pathway, which is summarized in the diagram below.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK EA This compound Inhibition1 Inhibition of Degradation EA->Inhibition1 Inhibition2 Inhibition of DNA Binding (via Alkylation of Cys residues) EA->Inhibition2 IkB IκBα / IκBβ IKK->IkB Phosphorylates Degradation Proteasomal Degradation IkB->Degradation NFkB_Inactive NF-κB (p65/p50) Inactive in Cytoplasm NFkB_Active NF-κB (p65/p50) Active in Nucleus NFkB_Inactive->NFkB_Active Translocates to Nucleus DNA_Binding DNA Binding & Pro-inflammatory Gene Transcription NFkB_Active->DNA_Binding Degradation->NFkB_Inactive Releases Inhibition1->IkB Inhibition2->DNA_Binding

Diagram 1: Dual Mechanisms of this compound.

The diagram illustrates the diuretic-independent anti-inflammatory action of this compound via multi-step inhibition of the NF-κB pathway.

The diagram above illustrates the two key mechanisms of this compound:

  • Loop Diuretic Action: As described in the introduction, it inhibits the Na+/K+/2 Cl- symporter in the nephron [2].
  • NF-κB Pathway Inhibition: Experimental data shows that this compound acts as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway at multiple points [5]:
    • It inhibits the degradation of IκBα and IκBβ, which normally sequester NF-κB in the cytoplasm.
    • It impairs the DNA binding of the NF-κB subunits, particularly by alkylating cysteine residues on the p65 and p50 proteins. This multi-step inhibition suppresses the transcription of pro-inflammatory genes [5].

Conclusion

This compound continuous infusion is a clinically effective and safe alternative for diuresis in critically ill pediatric and adult patients, especially when sulfa-containing diuretics are contraindicated or unavailable. The recommended initial dose for children is 0.1-0.2 mg/kg/hr, titrated to effect, while a dose of 0.5 mg/kg/hr has been used in adults. Robust monitoring for electrolyte disturbances, metabolic alkalosis, and ototoxicity is paramount. Furthermore, its newly elucidated anti-inflammatory properties via NF-κB inhibition warrant further investigation to expand its therapeutic potential beyond fluid management.

References

ethacrynic acid in pediatric cardiac surgery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Fluid overload is a common and serious complication following pediatric cardiac surgery with cardiopulmonary bypass, associated with increased risk of acute kidney injury, prolonged mechanical ventilation, and longer ICU stays [1]. Loop diuretics are a mainstay of therapy, with ethacrynic acid offering a distinct pharmacological profile.

Unlike other loop diuretics, this compound lacks a sulfonamide group, making it a critical option for patients with sulfa allergies [2] [3]. Recent research, including a 2015 randomized controlled trial, indicates that continuous infusion of this compound may offer superior fluid management in the immediate postoperative period compared to furosemide [1] [4].

Mechanism of Action and Pharmacology

The following diagram illustrates the renal tubular mechanism of action of this compound and its downstream physiological effects.

G EA This compound NKCC2 NKCC2 Cotransporter (Thick Ascending Limb) EA->NKCC2 Inhibits Venodilation Systemic Venodilation (Preload Reduction) EA->Venodilation Rapid IV Effect Na_Cl Inhibited Na⁺, K⁺, Cl⁻ Reabsorption NKCC2->Na_Cl Osmotic ↑ Osmotic Force in Tubule Na_Cl->Osmotic Electrolytes ↑ Excretion of Ca²⁺, Mg²⁺ Na_Cl->Electrolytes Diuresis Profound Natriuresis & Diuresis Osmotic->Diuresis

Key Pharmacological Features:

  • Site of Action: this compound's primary site of action is the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the loop of Henle [2] [5]. This inhibition leads to a potent diuresis.
  • Onset and Duration:
    • Intravenous: Onset ~5 minutes, peak at 30 minutes [2] [6].
    • Oral: Onset ~30 minutes, peaks at 2 hours, duration 6-8 hours [2] [7].
  • Unique Properties: It causes venous dilation, contributing to rapid preload reduction even before diuresis begins [2]. It is not a sulfonamide, eliminating cross-reactivity concerns in allergic patients [2] [3].

Clinical Evidence and Outcomes

A pivotal 2015 double-blinded RCT compared continuous infusion furosemide (F) with this compound (EA) in infants after congenital heart surgery [1] [4]. Key outcomes are summarized below.

Table 1: Key Outcomes from RCT (Furosemide vs. This compound) in Infants Post-Cardiac Surgery

Outcome Measure Furosemide (F) Group (n=38) This compound (EA) Group (n=36) P-value
Urine Output (POD0) 4.6 (±2.3) mL/kg/h 6.9 (±3.3) mL/kg/h P=0.002
Fluid Balance (POD0) -17 (±32) mL/kg -43 (±54) mL/kg P=0.01
Mean Diuretic Dose 0.33 (±0.19) mg/kg/h 0.22 (±0.13) mg/kg/h P<0.0001
Cardiac Index (L/min/m²) 2.6 (±0.1) 2.98 (±0.09) P=0.0081
Metabolic Alkalosis (Bicarbonate, mM) 27.8 (±1.5) 29.1 (±2.0) P=0.006
Length of MV (days) 6.7 (±5.9) 5.5 (±8.8) P=0.06
PCICU LOS (days) 16 (±15) 14 (±19) P=0.046
Acute Kidney Injury No significant difference No significant difference NS

Abbreviations: POD0: Postoperative Day 0; MV: Mechanical Ventilation; PCICU: Pediatric Cardiac Intensive Care Unit; LOS: Length of Stay; NS: Not Significant. Data presented as mean (standard deviation). Source: [1] [4].

Detailed Clinical Protocol

Based on the evidence, here is a sample protocol for using this compound in a pediatric cardiac surgery setting.

Title: Protocol for Continuous Infusion of this compound in Pediatric Post-Cardiac Surgery Patients.

Objective: To manage fluid overload and promote negative fluid balance in the immediate postoperative period.

Inclusion Criteria:

  • Infants and children (<10 years old) undergoing surgery for congenital heart disease [1] [8].
  • Signs of fluid overload or "leak syndrome" post-cardiopulmonary bypass [1].
  • Intraoperative aortic cross-clamp time >90 minutes or high inotrope requirement (e.g., inotrope score >20) [8].

Exclusion Criteria:

  • Known preoperative renal dysfunction or need for dialysis [1].
  • Anuria [7] [6].
  • Severe, pre-existing electrolyte imbalance (e.g., hypokalemia) [6].
  • Concurrent treatment with other ototoxic drugs (e.g., aminoglycosides) [2] [9].
  • History of severe, watery diarrhea with previous this compound use [7].
  • Infants (contraindicated per manufacturer) [7] [6].

Dosing and Administration:

  • Formulation: Use intravenous ethacrynate sodium [6].
  • Reconstitution: Reconstitute 50 mg vial with 50 mL of 5% Dextrose or 0.9% Sodium Chloride to yield a 1 mg/mL solution [6].
  • Initial Dose: Initiate continuous IV infusion at 0.2 mg/kg/hour upon admission to ICU post-surgery [1].
  • Titration: The infusion can be titrated upwards in increments of 0.1 mg/kg/hour to a maximum of 0.8 mg/kg/hour to achieve target urine output and fluid balance [1].
  • Duration: Typically continued for the first 24-72 postoperative hours, with assessment for transition to oral diuretics thereafter [1].

Monitoring Plan: The clinical workflow for monitoring patients on this compound infusion is outlined below.

G Start Initiate EA Infusion Continuous Continuous Monitoring Start->Continuous Frequent Frequent Lab & Clinical Monitoring Start->Frequent Assess Assess for Adverse Events Start->Assess Params Vital Signs Fluid Balance (I/O) Daily Weight Continuous->Params Labs Serum Electrolytes (K⁺, Na⁺, Cl⁻) Renal Function (BUN, Cr) Acid-Base Status Frequent->Labs AES Ototoxicity (Hearing) Hypotension Signs of Hypovolemia Assess->AES

  • Continuous: Monitor heart rate, blood pressure, and oxygen saturation continuously. Measure and record hourly urine output and total fluid intake/output [2] [6].
  • Frequent (at least daily): Check serum sodium, potassium, chloride, magnesium, creatinine, BUN, and bicarbonate levels [2] [7] [6]. Weigh patient daily.
  • Adverse Event Monitoring: Be vigilant for signs of ototoxicity (tinnitus, hearing loss), electrolyte disturbances, and hypovolemia [2] [7].

Safety and Toxicity Management

  • Ototoxicity: A key concern, especially with IV administration and higher doses. It can be transient or permanent and is synergistic with other ototoxic drugs (e.g., aminoglycosides) [2] [7]. Action: Avoid concurrent use with other ototoxic drugs. Discontinue infusion immediately if hearing symptoms occur [2].
  • Electrolyte Depletion: Can cause significant hypokalemia, hyponatremia, and hypochloremic metabolic alkalosis [2] [1] [6]. Action: Proactive electrolyte replacement and potentially using potassium-sparing agents [7] [6].
  • Volume Depletion: Over-diuresis can lead to hypotension, reduced renal perfusion, and azotemia [2] [6]. Action: Aim for a controlled diuresis (e.g., 0.5-1 kg/day weight loss) and adjust infusion rate to avoid rapid fluid shifts [6].

Research Gaps and Future Directions

While promising, the use of requires further investigation:

  • Larger, multi-center trials to confirm efficacy and safety.
  • Long-term follow-up studies on renal and auditory function.
  • Direct comparison with other loop diuretics like bumetanide.
  • Pharmacokinetic studies to optimize dosing in various pediatric age groups and renal function states.
  • Exploration of this compound's potential anti-cancer effects as a glutathione transferase inhibitor [2].

Conclusion

This compound is a valuable therapeutic tool, particularly for pediatric cardiac surgery patients with sulfa allergies or those showing an inadequate response to furosemide. The provided protocol, based on current evidence, offers a framework for its safe and effective use, emphasizing rigorous monitoring to mitigate risks. Further research will help to refine its role in pediatric critical care.

References

ethacrynic acid dosing for fluid overload

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacrynic Acid

This compound is a loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle [1] [2] [3]. Its unique structure lacks a sulfonamide moiety, making it a critical therapeutic option for patients with sulfa allergies who require loop diuretic therapy [2]. It is approved for treating edema associated with congestive heart failure, cirrhosis, and renal disease [1] [2]. Both intravenous and oral formulations are available, with the IV form reserved for urgent situations or when oral intake is impractical [4] [2].

Mechanism of Action

The primary site of action is the thick ascending limb of the loop of Henle. By reversibly inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter, this compound reduces the reabsorption of sodium, chloride, and potassium. This increases the solute load in the tubular lumen, leading to a profound osmotic diuresis [2] [3]. The following diagram illustrates its site and mechanism of action within the nephron.

G cluster_nephron Nephron Segments Nephron Nephron PCT Proximal Convoluted Tubule (Minor Action) TAL Thick Ascending Limb of Loop of Henle (Primary Site of Action) DCT Distal Convoluted Tubule (Minor Action) Drug This compound Symporter Na⁺-K⁺-2Cl⁻ Symporter Drug->Symporter Effect Inhibition of Ion Reabsorption ↑ Na⁺, K⁺, Cl⁻, Mg²⁺, Ca²⁺ excretion ↑ Osmotic Diuresis Symporter->Effect

Dosing and Administration Protocols

Dosing must be individualized, with the smallest effective dose used to achieve gradual weight loss (e.g., 1-2 pounds per day) and avoid electrolyte derangements [4].

Adult Dosing
  • Oral (For chronic management): The recommended initial dose is 50 mg once daily after a meal [4] [5]. The dose can be titrated upwards in 25-50 mg increments based on response [4]. A common titration schedule is:

    • Day 1: 50 mg once daily.
    • Day 2: 50 mg twice daily, if necessary.
    • Day 3: 100 mg in the morning and 50-100 mg after the afternoon or evening meal [4]. The effective maintenance dose typically ranges from 50 to 200 mg daily and can be administered continuously or intermittently (e.g., alternate-day therapy) [4]. For refractory edema, some patients may require up to 200 mg twice daily [4].
  • Intravenous (For urgent conditions): The usual IV dose for adults is 50 mg (or 0.5 to 1.0 mg/kg) administered slowly over several minutes [4] [2]. A single dose should not exceed 100 mg. The solution is reconstituted with 50 mL of 5% Dextrose or Sodium Chloride Injection [4].

Pediatric Dosing
  • Oral (for children 2 years and older): The initial dose is 25 mg once daily. The dose can be carefully increased in 25 mg increments to achieve an effective maintenance level [4].
  • Intravenous: Insufficient experience precludes a specific IV recommendation for children, though some studies have used it in controlled settings [4].

Table 1: Summary of this compound Dosing

Population Route Initial Dose Maintenance Dose Range Titration & Notes
Adult Oral 50 mg once daily [5] 50-200 mg daily [4] Increase in 25-50 mg increments. Max 400 mg/day for severe cases [4].
Adult Intravenous 50 mg or 0.5-1.0 mg/kg [4] [2] Single dose or as needed Administer slowly. Do not exceed 100 mg/dose. Avoid IM/SC routes [4].
Pediatric (≥2 years) Oral 25 mg once daily [4] [5] Individualized Increase in 25 mg increments [4]. Safety in infants <2 years is not established [5].
Protocol for Continuous Infusion in Critical Care

Recent studies in intensive care settings have established protocols for continuous infusion, demonstrating its efficacy and safety [6] [7].

  • Dosing: A continuous IV infusion of 0.5 mg/kg/h has been used effectively in adults with cardiac intensive care-related fluid overload [6]. In a pediatric cardiac ICU study, an initial infusion of 0.2 mg/kg/h was used, which could be titrated up to 0.8 mg/kg/h to achieve target urine output [7].
  • Preparation: The drug is diluted with normal saline and administered via an infusion pump [6] [7].
  • Duration: Infusions are typically maintained for a maximum of 3 days, with ongoing assessment of fluid balance and electrolytes [6].

The following workflow outlines a general protocol for initiating and managing therapy.

G Start Patient with Fluid Overload Assessment: Weight, Creatinine, Electrolytes Decision1 Urgent/Severe Condition or NPO? Start->Decision1 RouteIV IV this compound Dose: 0.5-1.0 mg/kg (max 100 mg) Decision1->RouteIV Yes RouteOral Oral this compound Dose: 50 mg (Adults) 25 mg (Children ≥2) Decision1->RouteOral No Monitor Monitor Response: - Urine Output - Daily Weight - Electrolytes - Blood Pressure - Renal Function RouteIV->Monitor RouteOral->Monitor Titrate Titrate Dose or Switch to Intermittent Oral Therapy Monitor->Titrate Maintain Maintain on Lowest Effective Dose Titrate->Maintain

Clinical Evidence and Comparative Data

Clinical studies have compared this compound with other loop diuretics, particularly furosemide.

Table 2: Summary of Key Clinical Trial Outcomes

Study & Population Intervention & Dosing Key Efficacy Findings Key Safety Findings

| Han et al. 2019 (Adults, Cardiac ICU) [6] N=248 | EA: 0.5 mg/kg/h IV Furosemide: 0.8 mg/kg/h IV (Max 3 days) | - Both drugs reduced serum creatinine and increased urine output effectively [6].

  • Furosemide group had greater weight loss at discharge (p<0.0001) [6]. | EA Group: Higher incidence of tinnitus and hearing loss [6]. Furosemide Group: Higher incidence of hypocalcemia and hypomagnesemia [6]. | | Ricci et al. 2015 (Infants, Cardiac Surgery) [7] N=74 | EA: 0.2 mg/kg/h IV (up to 0.8) Furosemide: 0.2 mg/kg/h IV (up to 0.8) | - EA produced significantly higher urine output on postoperative day 0 (6.9 vs 4.6 mL/kg/h, p=0.002) [7].
  • Shorter PCICU stay in EA group (14 vs 16 days, p=0.046) [7].
  • Lower mean dose of EA required for same effect [7]. | - Metabolic alkalosis occurred in ~70% in both groups, but was more pronounced in the EA group [7].
  • No significant difference in acute kidney injury incidence [7]. |

Monitoring and Management of Adverse Effects

Close monitoring is imperative due to the potent effects of this compound.

  • Essential Monitoring Parameters: Body weight, fluid intake/output, blood pressure, renal function (serum creatinine, BUN), and electrolytes (potassium, sodium, chloride, magnesium, calcium) [4] [2] [5].
  • Common and Serious Adverse Effects:
    • Electrolyte Imbalance: Hypokalemia, hyponatremia, hypochloremia, hypomagnesemia, and hypocalcemia can occur [2] [6]. Potassium supplementation or potassium-sparing agents are often advisable, especially in high-risk patients [4].
    • Ototoxicity: Can cause transient or permanent hearing loss and tinnitus, particularly with IV administration, high doses, or concomitant use with other ototoxic drugs (e.g., aminoglycosides, cisplatin) [2] [6] [8].
    • Volume Depletion: Excessive diuresis can lead to dehydration, hypotension, and reduced renal blood flow, causing azotemia [2].
    • Gastrointestinal Effects: Nausea, vomiting, diarrhea, and anorexia; in rare cases, severe watery diarrhea and gastrointestinal bleeding have been reported [2] [8].
    • Hyperglycemia and Hyperuricemia: May increase blood glucose and uric acid levels [2] [8].

Conclusion and Research Applications

This compound is a valuable therapeutic agent, especially in sulfa-allergic patients and in critical care settings where continuous infusion is desired. The provided tables and protocols offer a framework for its clinical and research application. Key considerations for researchers and clinicians include:

  • Sulfa-Free Advantage: Its unique structure makes it a first-line loop diuretic for patients with sulfonamide allergies [2].
  • Dosing Precision: Requires careful, individualized titration to minimize ototoxicity and electrolyte disturbances while achieving effective decongestion [4] [2].
  • Protocol Standardization: The continuous infusion protocols validated in recent trials provide a robust methodology for studying diuretic efficacy in critically ill populations [6] [7].

Future research directions include further exploration of its potential as an adjuvant anticancer therapy due to its inhibition of glutathione transferase [2].

References

Introduction to Ethacrynic Acid as a TEAD Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in many cancers [1]. The downstream effectors of this pathway, YAP and TAZ, exert their oncogenic activity primarily by binding to TEAD transcription factors to drive the expression of pro-growth and pro-survival genes [1]. Therefore, disrupting the YAP/TAZ-TEAD interaction represents a promising therapeutic strategy.

Ethacrynic Acid (EA), an FDA-approved loop diuretic, has been rediscovered through drug repurposing efforts as an effective inhibitor of TEAD [2]. Its primary molecular mechanism involves binding to the palmitate pocket of TEAD, thereby inhibiting its autopalmitoylation. This post-translational modification is essential for TEAD's stability, its interaction with YAP/TAZ, and its subsequent transcriptional activity. By inhibiting palmitoylation, EA destabilizes the TEAD conformation, disrupts the YAP-TEAD protein complex, and suppresses the transcription of target genes such as CTGF and CYR61 [2].

Key Findings and Quantitative Data Summary

The table below summarizes quantitative data from key experiments demonstrating the effects of this compound and its derivatives on TEAD and cancer cells.

Table 1: Summary of Key Experimental Findings on EA-mediated TEAD Inhibition

Assay/Cell Line Observed Effect / Target Potency (IC50/IC~50~ value or Concentration Used) Key Outcome/Reference
Virtual Screening (DrugBank) Identification of EA as a TEAD binder N/A EA was identified as a hit from the FDA-approved drug library [2]
Binding Assays (NMR, ITC) Direct binding to TEAD palmitoylation pocket K~d~ not specified in source Confirmed direct binding interaction [2]
TEAD Palmitoylation Assay Inhibition of TEAD autopalmitoylation Not specified Established the functional consequence of binding [2]
YAP-TEAD Interaction Assay Disruption of YAP-TEAD protein complex Not specified Confirmed mechanistic disruption of the oncogenic complex [2]
MDA-MB-231 (Breast Cancer) Cell proliferation inhibition IC~50~ not specified for EA alone [2] EA inhibited proliferation, colony formation, and migration [2]
NCI-H226 (Lung Cancer) Cell proliferation inhibition IC~50~ not specified for EA alone [2] EA inhibited proliferation and YAP-TEAD target gene transcription [2]
Derivative: EA-C15 Covalent binding to TEAD; Cell proliferation inhibition (NCI-H226) Sub-micromolar ~100x more potent than EA; inhibited target gene transcription [2]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to characterize EA as a TEAD inhibitor.

Protocol 1: In Vitro Binding Assays for Target Engagement

This protocol validates the direct binding of EA to the TEAD palmitoylation pocket using biophysical methods.

1.1 Molecular Docking and Virtual Screening

  • Objective: To computationally predict the binding of EA to TEAD.
  • Software: Use programs like Glide (Schrodinger Suite) or similar molecular docking software [2].
  • Procedure:
    • Prepare the protein structure of the TEAD palmitoylation pocket (e.g., from PDB).
    • Prepare the 3D ligand structure of EA.
    • Perform covalent and non-covalent docking simulations to generate binding poses.
    • Analyze the top poses for binding affinity and key molecular interactions (e.g., with Cys residue for covalent binding).

1.2 1D NMR WaterLOGSY Assay

  • Objective: To experimentally confirm binding in solution.
  • Materials: Purified recombinant TEAD protein, this compound, DMSO, NMR spectrometer.
  • Procedure [2]:
    • Prepare a sample containing TEAD protein in a suitable buffer.
    • Add EA to the protein sample (using DMSO as a vehicle control).
    • Acquire 1D NMR WaterLOGSY spectra.
    • Analysis: A change in the ligand's NMR signals upon binding to the protein indicates a positive binding event.

1.3 Isothermal Titration Calorimetry (ITC)

  • Objective: To quantify the binding affinity (K~d~) and thermodynamics.
  • Materials: ITC instrument, purified TEAD protein, this compound.
  • Procedure:
    • Load the TEAD protein solution into the sample cell.
    • Fill the syringe with an EA solution.
    • Perform a series of automated injections of EA into the protein cell while measuring the heat released or absorbed.
    • Analysis: Fit the resulting thermogram to a binding model to calculate the K~d~, stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).

1.4 Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.
  • Materials: Relevant cell line (e.g., MDA-MB-231), EA, DMSO, thermal cycler, Western blot equipment.
  • Procedure:
    • Treat cells with EA or vehicle control for a predetermined time.
    • Aliquot cell suspensions, heat them at different temperatures (e.g., from 40°C to 65°C) for 3-5 minutes, then cool.
    • Lyse the cells, centrifuge to remove aggregates, and analyze the soluble fraction by Western blotting for TEAD.
    • Analysis: A rightward shift in the TEAD protein melting curve (thermal stabilization) in EA-treated samples indicates drug-target binding within cells [3].
Protocol 2: Functional Assessment of TEAD Inhibition

This protocol evaluates the functional consequences of EA binding on TEAD activity.

2.1 TEAD Auto-palmitoylation Inhibition Assay

  • Objective: To measure the inhibition of TEAD's intrinsic palmitoylation.
  • Materials: Purified TEAD protein, EA, palmitoyl-CoA, detection reagents.
  • Procedure:
    • Incubate TEAD protein with palmitoyl-CoA in the presence or absence of EA.
    • Stop the reaction and detect palmitoylation levels. This can be done via:
      • Acyl-Biotin Exchange (ABE): Chemically replace the palmitate with a biotin tag, followed by streptavidin pull-down and Western blot.
      • Mass Spectrometry: Directly measure the mass change of the protein.
    • Analysis: Reduced palmitoylation signal in EA-treated samples indicates successful inhibition [2].

2.2 Luciferase Reporter Gene Assay

  • Objective: To measure the effect on YAP/TAZ-TEAD transcriptional activity.
  • Materials: Cells with endogenous or overexpressed YAP/TAZ, TEAD-responsive luciferase reporter plasmid (e.g., containing CTGF or CYR61 promoter), control Renilla luciferase plasmid, EA.
  • Procedure:
    • Co-transfect cells with the TEAD-luciferase reporter and control plasmids.
    • Treat cells with EA or vehicle for 24-48 hours.
    • Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay kit.
    • Analysis: Normalize firefly luminescence to Renilla luminescence. A dose-dependent decrease in normalized luminescence indicates inhibition of TEAD transcriptional activity.

2.3 Quantitative PCR (qPCR) for Endogenous Target Genes

  • Objective: To validate transcriptional inhibition of native YAP/TAZ-TEAD target genes.
  • Materials: EA-treated cells, RNA extraction kit, cDNA synthesis kit, qPCR reagents, primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH).
  • Procedure:
    • Extract total RNA from treated cells.
    • Synthesize cDNA.
    • Perform qPCR reactions with gene-specific primers.
    • Analysis: Use the 2^(-ΔΔCt) method to calculate relative gene expression. Downregulation of CTGF and CYR61 mRNA confirms functional TEAD inhibition [2].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the logical workflow for evaluating this compound as a TEAD inhibitor, from initial screening to functional validation.

Start Start: Identify EA as a candidate VS Virtual Screening Start->VS  Computational  Prediction Bind In Vitro Binding Assays VS->Bind  Confirm Direct  Binding Palmit Palmitoylation Assay Bind->Palmit  Assess Functional  Consequence CellFunc Cellular Functional Assays Palmit->CellFunc  Measure Transcriptional  Output Pheno Phenotypic Assays CellFunc->Pheno  Link to Cellular  Phenotype Data Data Analysis & Validation Pheno->Data  Synthesize Findings

Diagram 1: Experimental workflow for evaluating this compound as a TEAD inhibitor.

The diagram below illustrates the molecular mechanism by which this compound inhibits the YAP/TAZ-TEAD signaling axis.

Hippo Hippo Pathway Inactivation YAPTAZ YAP/TAZ Activation & Nuclear Translocation Hippo->YAPTAZ TEAD TEAD Transcription Factor YAPTAZ->TEAD Palmit TEAD Auto-palmitoylation TEAD->Palmit Complex YAP/TAZ-TEAD Complex Formation Trans Target Gene Transcription (e.g., CTGF, CYR61) Complex->Trans Palmit->Complex Pheno Oncogenic Phenotypes (Proliferation, Migration) Trans->Pheno EA This compound (EA) EABind Binds TEAD Palmitate Pocket EA->EABind  Binds Inhibit Inhibits Palmitoylation Destabilizes Complex EABind->Inhibit  Inhibits Block Blocks Oncogenic Transcription Inhibit->Block  Disrupts Block->Trans  Suppresses

Diagram 2: Mechanism of this compound-mediated inhibition of the YAP/TAZ-TEAD oncogenic axis.

Discussion and Conclusion

The repurposing of This compound as a TEAD inhibitor offers a promising and cost-effective strategy for targeting cancers dependent on Hippo pathway dysregulation [2] [4]. The experimental data confirms that EA, by occupying the palmitate-binding site, acts as a molecular wedge that disrupts TEAD's conformation and function.

  • Advantages of EA: As an FDA-approved drug, its safety profile and pharmacokinetic data are already known, which can accelerate pre-clinical development.
  • Limitations and Future Directions: While EA serves as an excellent proof-of-concept tool and a scaffold for derivative development, its potency and selectivity may be limited compared to novel, purpose-built TEAD inhibitors. The development of more potent derivatives, such as EA-C15, highlights the potential for structural optimization [2]. Future work should focus on in vivo efficacy studies in relevant cancer models and further exploration of its therapeutic window and potential combinations with other targeted therapies.

I hope these application notes and protocols provide a solid foundation for your research on TEAD inhibition.

References

Quantitative Profile of Ethacrynic Acid's FXIIIa Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Experimental Context
IC₅₀ (Potency) 105.9 ± 32.5 µM Fluorescence trans-glutamination assay [1]
Efficacy (ΔY) 65.7 ± 11.1% Fluorescence trans-glutamination assay [1]
γ-γ Dimerization IC₅₀ ~1177 µM SDS-PAGE Fibrin(ogen) Polymerization Assay [2]
α-α Polymerization IC₅₀ ~120 µM SDS-PAGE Fibrin(ogen) Polymerization Assay [2]
APTT/PT 2x Clotting Time >2200 µM Selectivity assessment in human plasma [3]

Detailed Experimental Protocols

Direct Inhibition of Human FXIIIa: Fluorescence Trans-Glutamination Assay

This protocol measures the direct inhibition of FXIIIa's enzymatic activity by Ethacrynic Acid (EA) [1].

  • Principle: The assay uses two substrates: dansylcadaverine (a fluorescent amine donor) and N,N-dimethylcasein (an acyl-acceptor). Active FXIIIa catalyzes their conjugation, resulting in a time-dependent increase in fluorescence, which is inhibited in the presence of EA [1].
  • Workflow:
    • Prepare an assay buffer (87 µL) containing 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 100 mM NaCl, and 2 mg/mL N,N-dimethylcasein.
    • Add 1 µL of EA (at varying concentrations, e.g., from 5 µM to 5 mM, dissolved in DMSO) to the buffer.
    • Add 5 µL of 20 mM Dithiothreitol (DTT) and incubate at 37°C.
    • Initiate the reaction by adding 2 µL of human FXIIIa (0.3 µM final) and incubate for 10 minutes.
    • Start the enzymatic reaction by adding 5 µL of dansylcadaverine (2 mM final).
    • Immediately monitor the initial rate of increase in fluorescence (λEx = 360 nm, λEm = 490 nm) for a set period (e.g., 10-30 minutes) [1].
  • Data Analysis: Calculate residual FXIIIa activity at each [EA]. Fit the data to a logistic equation (e.g., a four-parameter dose-response curve) to determine the IC₅₀ and inhibition efficacy (ΔY%) [1].
Physiological Relevance: SDS-PAGE Fibrin(ogen) Polymerization Assay

This method evaluates the functional consequences of FXIIIa inhibition by examining fibrin clot stabilization [1].

  • Principle: Active FXIIIa cross-links fibrin monomers into high-molecular-weight polymers (γ-γ dimers and α-α polymers) visible via SDS-PAGE. EA inhibition prevents this cross-linking [1].
  • Workflow:
    • Prepare a clotting solution containing 1.75-13 mg/mL human fibrinogen and 0.9-2.0 µg/mL FXIIIa in Tris-HCl buffer (pH 7.4) with 10 mM CaCl₂.
    • Add EA at various concentrations (e.g., 5 to 5000 µM) or a control (e.g., 100 µM Iodoacetamide).
    • Initiate clotting by adding 2.5 µg/mL human α-thrombin.
    • Incubate the clots for 24 hours at room temperature.
    • Solubilize the clots by adding a denaturing buffer (25 mM NaH₂PO₄, 5.7 M urea, 1.9% w/v SDS, 1.9% w/v DTT) and incubating overnight at 25°C.
    • Boil samples for 10 minutes, centrifuge, and load the supernatant onto a homogeneous 7.5% polyacrylamide gel.
    • Run SDS-PAGE and stain with Coomassie Brilliant Blue to visualize protein bands [1].
  • Data Analysis: Qualitatively assess the inhibition by the disappearance of high-molecular-weight γ-γ dimers (~117 kDa) and α-α polymers (>210 kDa). The intensity of these bands can be quantified via densitometry to generate dose-response curves for IC₅₀ calculation [2].
Selectivity Assessment: APTT and PT Clotting Time Assays

These assays determine if EA affects other serine protease coagulation factors, confirming its selectivity for FXIIIa [1].

  • Principle: The Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays measure the function of the intrinsic/extrinsic and common coagulation pathways, respectively. Prolonged clotting times indicate interference with factors upstream of FXIIIa.
  • Workflow:
    • Incubate pooled normal human plasma with EA (up to 2.5 mM) or controls (e.g., Dabigatran for FIIa, Rivaroxaban for FXa) for a few minutes.
    • For APTT: Add APTT reagent (containing ellagic acid and phospholipids) to the plasma, incubate, and then initiate clotting with 25 mM CaCl₂. Measure the time to clot formation.
    • For PT: Add thromboplastin-D reagent to the plasma and immediately measure the time to clot formation [1].
  • Data Analysis: Report clotting times relative to the control. The concentration required to double the clotting time (APTT₂ₓ or PT₂ₓ) is a standard metric for potency and selectivity. EA shows no effect even at 2200 µM, confirming selectivity [3].

The experimental workflow for these key assays is summarized in the following diagram:

G Start Start Experiment Assay1 Fluorescence Assay Direct FXIIIa Inhibition Start->Assay1 Assay2 SDS-PAGE Assay Fibrin Polymerization Start->Assay2 Assay3 Clotting Time Assays (APTT/PT) Start->Assay3 Data1 Data Analysis: IC₅₀ and Efficacy (ΔY%) Assay1->Data1 Data2 Data Analysis: Visualization and IC₅₀ for Cross-linking Assay2->Data2 Data3 Data Analysis: Clotting Time Ratio Assay3->Data3 Conclusion Conclusion: EA is a selective, moderate-potency FXIIIa inhibitor Data1->Conclusion Data2->Conclusion Data3->Conclusion

Mechanism of Action: Covalent Inhibition

This compound acts as an irreversible, covalent inhibitor of FXIIIa. Its key structural feature is an electrophilic α,β-unsaturated ketone (a Michael acceptor). This moiety forms a direct, covalent bond with the thiol (-SH) group of the Cys314 residue within the catalytic triad (Cys314, His373, Asp396) of FXIIIa's active site. This mechanism, supported by molecular modeling studies, permanently inactivates the enzyme's transglutaminase activity [1].

Conclusion and Research Implications

This compound is characterized as a moderate-potency, efficacious, and selective covalent inhibitor of human FXIIIa. Its unique off-target activity provides a plausible biochemical explanation for the bleeding complications, particularly gastrointestinal bleeding, historically associated with its intravenous administration [1]. For researchers, EA serves as a valuable pharmacological tool for studying FXIIIa biology. Furthermore, its well-defined covalent mechanism and selectivity profile make it a potential starting point for the design of novel anti-thrombotic agents targeting the final stages of clot stabilization.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Ethacrynic Acid Derivatives as Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ethacrynic acid (EA), previously recognized primarily as a loop diuretic, has emerged in recent years as a promising scaffold for developing novel anticancer agents through drug repurposing approaches. The molecular structure of EA features an α,β-unsaturated carbonyl system that enables covalent binding to cysteine residues in various biological targets via Michael addition reactions. This property underpins its ability to inhibit multiple cancer-relevant pathways, including glutathione S-transferase P1-1 (GSTP1-1), Wnt/β-catenin signaling, and more recently, the Hippo pathway through TEAD transcription factor inhibition [1] [2] [3]. The strategic derivatization of EA has become an important approach in medicinal chemistry to enhance its antiproliferative potency, improve drug-like properties, and overcome the limitations of the parent compound, including side effects and dose-dependent toxicities [3]. These application notes provide comprehensive synthetic methodologies, biological evaluation protocols, and mechanistic insights for researchers developing novel EA-based anticancer therapeutics.

Synthetic Approaches to this compound Derivatives

Amide Coupling Derivatives

The carboxylic acid group of EA serves as a versatile handle for structural modification through amide bond formation with various amine substrates:

  • Reaction Conditions: Employ peptide coupling reagents such as EDC/HOBt in dry DMF under inert atmosphere at room temperature for 12 hours [4]. The reaction typically proceeds with 40-82% yields after purification by flash column chromatography (DCM/EtOAc eluent systems) [4].
  • Amine Components: Successful derivatives have been prepared using heterocyclic amines (aminoindazole, aminoindole), alkyl diamines, and aryl amines [4] [5].
  • Characterization: All final compounds should be characterized by 1H and 13C NMR, IR spectroscopy, and HRMS to verify structure and purity [4].
Triazole-Based Derivatives

The bioisosteric replacement of amide groups with 1,2,3-triazole rings has yielded promising EA derivatives with enhanced anticancer activity:

  • Synthetic Route: Begin with EDC/HOBt-mediated coupling of EA with propargylamine to generate the alkyne-functionalized intermediate. Subsequently, perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various azide substrates to generate triazole derivatives [6].
  • Reaction Conditions: The CuAAC reaction utilizes CuSO4·5H2O/sodium ascorbate as catalytic system in THF/H2O solvent mixture at room temperature [6].
  • Biological Advantage: This approach generated compounds with IC50 values below 1 μM against HL-60 leukemia cells, representing significant improvement over parent EA [6].
Urea and Thiourea Derivatives

Incorporating urea and thiourea moieties has proven effective for enhancing the anticancer profile of EA derivatives:

  • Synthetic Strategy: Employ a two-step sequence beginning with reaction of N-Boc-protected ethylenediamine or piperazine with substituted phenyl isocyanates or isothiocyanates in dry DCM. Following Boc deprotection with HCl/MeOH, the resulting amines undergo EDC/HOBt-mediated coupling with EA [4].
  • Yield Range: These transformations typically provide final compounds in 61-75% yield after purification [4].
  • Biological Performance: Selected urea and thiourea derivatives demonstrated potent anti-proliferative activity against HL-60 promyelocytic leukemia cells, with cell viability ranging from 20-35% at 1 μM concentration [4].
Sulfonamide Derivatives

The incorporation of sulfonamide functional groups has yielded some of the most potent EA derivatives reported:

  • Synthetic Approach: Couple EA with various sulfonamide-containing amines using standard peptide coupling conditions [7].
  • Biological Activity: These derivatives have exhibited exceptional potency, with IC50 values reaching the nanomolar range (25 nM) against certain cancer cell lines, significantly surpassing the activity of unmodified EA [7] [6].

Table 1: Summary of Synthetic Approaches for this compound Derivatives

Derivative Class Key Reagents/Conditions Typical Yields Notable Biological Activity
Amide derivatives EDC/HOBt, DMF, rt, 12h 40-82% IC50 values in micromolar range against various cancer lines [4]
Triazole derivatives CuSO4·5H2O, sodium ascorbate, THF/H2O, rt 45-95% IC50 < 1 μM against HL-60 cells [6]
Urea/Thiourea derivatives Boc-protected diamines, isocyanates/isothiocyanates, then EA coupling 61-75% 20-35% cell viability at 1 μM against HL-60 [4]
Sulfonamide derivatives EDC/HOBt with sulfonamide-containing amines 45-85% IC50 values as low as 25 nM [7]

Biological Evaluation

Anti-Proliferative Activity

Standardized protocols for evaluating the anti-proliferative effects of EA derivatives:

  • Cell Lines: Recommended panels include HL-60 (promyelocytic leukemia), HCT116 (human colon carcinoma), and other relevant cancer types based on derivative specificity [4] [3].
  • Assay Method: Employ CellTiter-Glo luminescent assay to quantify ATP levels as a proxy for viable cells following 48-hour treatment with test compounds [4].
  • Data Analysis: Determine IC50 values using non-linear regression analysis of dose-response curves (typically 0.1-100 μM concentration range) [3].

Table 2: Representative Anti-Proliferative Activity of EA Derivatives

Derivative Class Specific Compound Cancer Cell Line IC50 Value Key Structural Features
Parent compound EA HL-60 ~50 μM [6] α,β-unsaturated ketone, carboxylic acid
Amide derivatives Compound 1 HL-60 0.86-2.37 μM [4] Heterocyclic amide (indole/indazole)
Triazole derivatives 3a-i series HL-60 <1 μM [6] Triazole ring with aryl substituents
Urea derivatives 16(a-c) HL-60 20-35% viability at 1 μM [4] Ethylenediamine linker with aryl urea
Sulfonamide derivatives Not specified Various 25 nM [7] Sulfonamide group with varied linkers
Fluorescent derivatives 22, 24 HL-60 Good activity [4] PyTAP fluorophore conjugates
Mechanism of Action Studies
  • Apoptosis Assays:

    • Mitochondrial Membrane Potential: Use DiOC6(3) staining followed by flow cytometry to detect apoptosis-induced mitochondrial depolarization [8] [6].
    • Caspase Activation: Detect caspase-3 and caspase-9 cleavage via Western blot analysis [8].
    • Additional Markers: Assess PARP cleavage and annexin V/propidium iodide staining to quantify apoptotic populations [8].
  • Pathway Modulation Studies:

    • Wnt/β-catenin Pathway: Employ TOPflash/FOPflash reporter assays to quantify pathway inhibition [2].
    • GSH Depletion: Measure intracellular glutathione levels using GSH assay kits to confirm GST inhibition [8] [6].
    • TEAD Inhibition: For newer derivatives, implement thermal shift assays and isothermal titration calorimetry to confirm binding to TEAD transcription factors [1] [9].

Experimental Protocols

Representative Synthesis: Triazole Derivatives [6]

Procedure:

  • Step 1 - Alkyne Intermediate: Dissolve EA (1.0 equiv) and propargylamine (1.2 equiv) in dry DMF under argon atmosphere. Add EDC (1.3 equiv), HOBt (1.3 equiv), and DMAP (0.1 equiv). Stir at room temperature for 12 hours.
  • Workup: Pour reaction mixture into ice-cold water and extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
  • Purification: Purify residue by flash column chromatography (DCM/EtOAc, 4:1) to obtain intermediate 1 as a white solid.
  • Step 2 - Triazole Formation: Dissolve intermediate 1 (1.0 equiv) and appropriate azide (1.2 equiv) in THF/H2O (3:1). Add CuSO4·5H2O (0.2 equiv) and sodium ascorbate (0.4 equiv). Stir at room temperature for 6-12 hours.
  • Workup: Dilute with water and extract with ethyl acetate. Wash combined organic layers with brine, dry over Na2SO4, and concentrate.
  • Purification: Purify by flash column chromatography (DCM/MeOH, 98:2 to 95:5) to obtain final triazole derivatives 3a-i.

Characterization Data:

  • Representative compound 3a: White solid, 85% yield. 1H NMR (400 MHz, CDCl3) δ 7.82 (s, 1H), 7.50-7.10 (m, 8H), 5.20 (s, 2H), 4.65 (t, J = 5.2 Hz, 2H), 4.50 (t, J = 5.2 Hz, 2H), 2.55 (q, J = 7.6 Hz, 2H), 2.35 (s, 3H), 1.85 (s, 3H), 1.10 (t, J = 7.6 Hz, 3H). HRMS (ESI) m/z calcd for C26H27Cl2N4O3+ [M+H]+: 525.1556, found: 525.1552.
Biological Assessment Protocol [4] [8]

Anti-Proliferative Assay (CellTiter-Glo):

  • Cell Seeding: Plate cells in 96-well white-walled plates at optimal density (e.g., 5,000-10,000 cells/well in 100 μL complete medium).
  • Compound Treatment: After 24 hours, add test compounds in triplicate wells across a concentration range (typically 0.1-100 μM). Include vehicle control and positive control (e.g., cisplatin).
  • Incubation: Maintain cells at 37°C in 5% CO2 for 48 hours.
  • Assay Procedure: Equilibrate plates to room temperature for 30 minutes. Add 100 μL CellTiter-Glo reagent to each well. Shake orbinally for 10 minutes to induce cell lysis.
  • Signal Measurement: Record luminescence using a plate reader after 30 minutes stabilization in dark.
  • Data Analysis: Calculate percentage viability relative to vehicle control. Determine IC50 values using four-parameter logistic curve fitting in GraphPad Prism or similar software.

Apoptosis Assay (DiOC6(3)/PI Staining):

  • Cell Treatment: Incubate cells with test compounds at IC50 concentration for 24-48 hours.
  • Staining: Harvest 1×10^6 cells, resuspend in 100 μL FACS buffer containing 40 nM DiOC6(3) and 10 μg/mL PI.
  • Incubation: Incubate at 37°C for 15 minutes in dark.
  • Analysis: Analyze by flow cytometry within 30 minutes using 484 nm excitation/500 nm emission for DiOC6(3) and 535 nm excitation/615 nm emission for PI.
  • Interpretation: Viable cells display high DiOC6(3) and low PI staining; apoptotic cells show decreased DiOC6(3) with variable PI uptake.

Pathway Mechanisms and Molecular Targets

The anticancer activity of EA derivatives involves multiple interconnected signaling pathways. The following diagram illustrates the key molecular targets and their relationships:

G EA EA GSTP1 GSTP1-1 EA->GSTP1 Inhibits TEAD TEAD Transcription Factor EA->TEAD Binds palmitoylation pocket LEF1 LEF-1/β-catenin Complex EA->LEF1 Disrupts complex ROS ROS Production EA->ROS Increases Resistance Reversal of Drug Resistance GSTP1->Resistance Overexpression confers resistance Proliferation Inhibition of Cell Proliferation TEAD->Proliferation Regulates LEF1->Proliferation Promotes Caspases Caspase-3/9 Activation ROS->Caspases Activates Mcl1 Mcl-1 Reduction ROS->Mcl1 Causes Apoptosis Apoptosis Induction Caspases->Apoptosis Executes Mcl1->Apoptosis Promotes Resistance->Apoptosis Overcome by EA derivatives Apoptosis->Proliferation Suppresses Migration Inhibition of Migration/Invasion

Diagram 1: Multifactorial Mechanism of Action of this compound Derivatives. EA derivatives simultaneously target multiple pathways involved in cancer progression, including GSTP1-1 inhibition, TEAD transcription factor binding, disruption of Wnt/β-catenin signaling through LEF-1 complex interference, and ROS-mediated apoptosis induction.

Hippo Pathway and TEAD Inhibition [1] [9]

Recent discoveries reveal that EA directly binds to the palmitoylation pocket of TEAD transcription factors, key effectors of the Hippo pathway:

  • Molecular Mechanism: EA binding inhibits TEAD palmitoylation, a crucial post-translational modification required for transcriptional activity and interaction with YAP/TAZ co-activators [1].
  • Cellular Consequences: This disruption leads to downregulation of YAP-TEAD target genes (CTGF, CYR61), inhibiting proliferation and migration in YAP-activated cancer cells [1] [9].
  • Experimental Validation: Confirmed through 1D NMR waterLOGSY, thermal shift assays, and isothermal titration calorimetry [9].
Wnt/β-Catenin Pathway Antagonism [2] [5]

EA derivatives directly interact with LEF-1 protein in CLL cells, destabilizing the LEF-1/β-catenin complex:

  • Transcriptional Effects: This interaction suppresses Wnt-responsive gene transcription, particularly impacting cancer cells dependent on sustained Wnt signaling for survival [2].
  • Specificity Profile: EA exhibits selective cytotoxicity toward primary CLL cells compared to normal lymphocytes, potentially due to their dependence on LEF-1-regulated proteins [2].
Apoptosis Induction Mechanisms [8]

EA derivatives promote mitochondrial-mediated apoptosis through multiple interconnected mechanisms:

  • ROS Generation: EA and its derivatives significantly increase intracellular ROS levels, particularly H2O2, overwhelming cellular antioxidant defenses [8].
  • Mcl-1 Downregulation: Treatment reduces levels of the anti-apoptotic protein Mcl-1, facilitating cytochrome c release from mitochondria [8].
  • Caspase Activation: Sequential activation of caspase-9 and caspase-3 executes the apoptotic program, confirmed by specific cleavage products on Western blots [8].

Conclusion and Future Perspectives

The strategic derivatization of This compound has yielded numerous compounds with significantly enhanced anticancer potency compared to the parent molecule. The most promising derivatives incorporate nitrogen-containing heterocycles, particularly triazoles, sulfonamides, and urea/thiourea moieties, with many exhibiting IC50 values in the nanomolar to low micromolar range [4] [7] [6]. The multifactorial mechanism of these compounds, simultaneously targeting GSTP1-1, Wnt/β-catenin signaling, and the Hippo pathway, provides a strong therapeutic rationale for their continued development [1] [2] [8].

Future work should focus on improving selectivity for cancer cells over normal tissues, addressing potential ototoxicity concerns associated with the parent compound, and developing targeted delivery systems to enhance tumor accumulation [3]. The recent discovery of EA's activity against TEAD transcription factors opens exciting new avenues for targeting YAP/TAZ-driven cancers, particularly those with NF2 mutations [1] [9]. Additionally, the development of fluorescent EA derivatives enables real-time tracking of compound localization and distribution, providing valuable tools for mechanistic studies [4].

References

Comprehensive Application Notes and Protocols: Ethacrynic Acid as a Covalent TEAD Inhibitor in Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hippo Pathway Signaling and TEAD Inhibition

The Hippo signaling pathway represents a highly conserved growth-inhibitory signaling cascade that critically regulates fundamental biological processes including embryonic development, tissue homeostasis, organ size control, and tumorigenesis. The homologous oncogenic transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) serve as the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4), initiating a pro-growth transcriptional program that drives cell proliferation, survival, and migration. Frequently upregulated in human cancers, YAP/TAZ drive tumor progression and resistance to both chemotherapy and immunotherapy, making them promising therapeutic targets. However, their intrinsically disordered structures pose significant challenges for direct targeting, shifting therapeutic strategies toward their obligate binding partners, the TEAD transcription factors.

TEAD transcription factors undergo an essential autopalmitoylation at a conserved central cysteine residue, serving as a critical post-translational modification that regulates their homeostatic protein levels, provides appropriate structural stability and flexibility, and facilitates efficient interaction with YAP/TAZ. This palmitoylation occurs within a deep hydrophobic pocket, creating an attractive druggable site for small molecule intervention. Disruption of this modification presents an indirect yet strategic approach to targeting the YAP/TAZ-TEAD oncogenic axis. Recent drug discovery efforts have focused on developing TEAD palmitoylation inhibitors that occupy this pocket, with several candidates currently advancing through clinical trials. In this context, the discovery that ethacrynic acid (EA), an FDA-approved loop diuretic, functions as a novel covalent TEAD inhibitor offers an exciting repurposing opportunity and provides valuable chemical insights for inhibitor design.

Molecular Mechanism of this compound-Mediated TEAD Inhibition

Covalent Binding Mode

This compound exerts its inhibitory effect on TEAD through a covalent mechanism that directly targets the palmitoylation pocket. The molecular structure of EA features an α,β-unsaturated ketone (Michael acceptor) that serves as an electrophilic warhead. This chemical moiety enables EA to form a covalent bond with the nucleophilic thiol group of the conserved cysteine residue (C380 in TEAD2; analogous residues in other TEAD paralogs) within the TEAD palmitoylation site. This cysteine is the very same residue that normally undergoes palmitoylation, explaining the inhibitory effect of EA on this essential post-translational modification. Molecular modeling and docking studies demonstrate that EA occupies the hydrophobic tunnel of the palmitoylation pocket, with its covalent attachment preventing the natural palmitoyl group from accessing the binding site [1] [2].

The binding interaction follows a Michael addition reaction wherein the sulfhydryl group of the catalytic cysteine undergoes conjugate addition to the β-carbon of EA's unsaturated ketone system, resulting in a stable carbon-sulfur covalent bond. This binding mode has been confirmed through multiple biochemical techniques including 1D NMR waterLOGSY, thermal shift assays, and isothermal titration calorimetry, all of which demonstrate direct binding between EA and TEAD proteins. The covalent nature of this interaction was further validated through mass spectrometry analyses that detected specific adduct formation between EA and TEAD peptides containing the palmitoylation site cysteine [1] [2] [3].

Functional Consequences on TEAD Regulation

The covalent modification of TEAD by this compound produces several significant functional consequences that ultimately suppress the oncogenic YAP/TAZ-TEAD transcriptional program:

  • Inhibition of TEAD Palmitoylation: By occupying the palmitoylation pocket and covalently modifying the critical cysteine residue, EA directly competes with the palmitoylation process, thereby reducing the level of palmitoylated TEAD in cells. This post-translational modification is essential for TEAD's transcriptional activity and stability [1] [2]

  • Disruption of YAP-TEAD Protein-Protein Interaction: Palmitoylation enhances the interaction between TEAD and its coactivators YAP/TAZ. EA-mediated inhibition of palmitoylation consequently disrupts this association, preventing the formation of transcriptionally active complexes. This effect has been demonstrated through co-immunoprecipitation experiments showing reduced YAP-TEAD complex formation in EA-treated cells [1] [3]

  • Destabilization of TEAD Conformation: The palmitoylation modification contributes to TEAD's structural stability. EA binding alters TEAD conformation, potentially leading to decreased protein stability or reduced affinity for coactivators, as evidenced by thermal shift assays showing changes in TEAD thermal stability upon EA binding [1]

  • Suppression of Downstream Transcriptional Activity: The ultimate effect of EA treatment is the downregulation of YAP-TEAD-driven gene expression. Established transcriptional targets of the YAP-TEAD complex, including CTGF (connective tissue growth factor) and CYR61 (cysteine-rich angiogenic inducer 61), show significant reduction at both mRNA and protein levels following EA treatment in YAP-activated cancer cell lines [1] [2]

Table 1: Functional Consequences of this compound on TEAD Regulation

Functional Effect Experimental Validation Biological Significance
Covalent binding to palmitoylation site 1D NMR, ITC, Mass spectrometry Prevents natural palmitoylation process
Inhibition of TEAD palmitoylation Palmitoylation assays Reduces TEAD transcriptional activity
Disruption of YAP-TEAD interaction Co-immunoprecipitation Prevents formation of active transcriptional complex
Suppression of target gene expression qPCR, Western blotting Downregulates oncogenic transcriptional programs
Reduced cancer cell viability Cell viability, Colony formation assays Impairs proliferation of YAP-dependent cells

Experimental Validation of TEAD Inhibition by this compound

Biochemical Assays for Direct Binding and Inhibition

The identification of this compound as a TEAD inhibitor began with virtual screening of the DrugBank database against the TEAD palmitoylation cavity using the crystal structure of TEAD2 (PDB ID: 5DQ8) with flufenamic acid as a reference ligand. This computational approach predicted EA as a potential TEAD binder, which was subsequently validated through multiple orthogonal biochemical techniques [1] [2]:

  • 1D NMR waterLOGSY: This ligand-observed NMR technique detected direct binding between EA and TEAD protein by transferring magnetization from the protein to bound ligands, confirming the computational predictions of EA's interaction with the TEAD palmitoylation pocket.

  • Thermal Shift Assay: The thermal stability of TEAD protein was measured in the presence and absence of EA. A significant shift in the protein's melting temperature (ΔTm) upon EA binding provided evidence of direct interaction and suggested potential stabilization of the protein structure.

  • Isothermal Titration Calorimetry (ITC): This quantitative technique measured the binding affinity between EA and TEAD, providing thermodynamic parameters including dissociation constant (Kd), enthalpy change (ΔH), and binding stoichiometry (N).

  • Palmitoylation Inhibition Assay: Direct assessment of TEAD palmitoylation status in vitro demonstrated that EA effectively inhibits the incorporation of palmitoyl groups onto TEAD proteins, confirming its functional effect on the target post-translational modification.

Cellular Assays for Functional Characterization

Following biochemical validation, EA was evaluated in cellular models to confirm its TEAD inhibitory activity and anti-tumor effects:

  • Gene Expression Analysis: In YAP-activated cancer cell lines (MDA-MB-231 and NCI-H226), EA treatment significantly downregulated established YAP-TEAD target genes including CTGF and CYR61 at both mRNA and protein levels, demonstrating functional inhibition of the transcriptional pathway [1] [2].

  • Proliferation and Colony Formation Assays: EA treatment resulted in dose-dependent inhibition of cell proliferation and significantly reduced colony formation capacity in soft agar assays, particularly in cancer cell lines with hyperactive YAP signaling [1].

  • Migration Assays: Wound healing and transwell migration assays demonstrated that EA effectively suppresses the migratory capacity of invasive cancer cell lines, consistent with the known role of YAP-TEAD signaling in promoting cell migration and metastasis [1].

  • YAP-TEAD Interaction Monitoring: Cellular co-immunoprecipitation experiments and proximity ligation assays confirmed that EA treatment disrupts the physical interaction between YAP and TEAD proteins in cellular environments [2] [3].

Table 2: Cellular Activity of this compound and Optimized Derivatives

Compound Cellular Assay Cell Line Activity/IC₅₀ Key Findings
This compound (EA) Proliferation inhibition MDA-MB-231 Micromolar range Dose-dependent anti-proliferative effect
This compound (EA) Target gene downregulation NCI-H226 ~60% reduction at 10µM Significant decrease in CTGF and CYR61 expression
EA-C15 Proliferation inhibition NCI-H226 Sub-micromolar Enhanced potency compared to parent EA
EA-C15 Target gene transcription NCI-H226 Sub-micromolar Potent suppression of YAP-TEAD transcriptional output
EA derivatives Colony formation Multiple cancer lines Varying potency Structure-dependent inhibition of anchorage-independent growth

Derivative Design and Structure-Activity Relationship (SAR) Optimization

Strategic Modification Approaches

The structure of this compound provides several modification points for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties. Structure-based design approaches have focused on modifying specific regions of the EA scaffold while preserving the essential covalent warhead [1] [2]:

  • Warhead Optimization: The α,β-unsaturated ketone (Michael acceptor) serves as the essential covalent warhead that targets the conserved cysteine in the TEAD palmitoylation pocket. Modifications to this region have focused on fine-tuning the electrophilicity to balance reactivity and selectivity, potentially reducing off-target effects while maintaining efficient TEAD engagement.

  • Hydrophobic Pocket Extensions: The phenoxyacetic acid moiety of EA can be modified with various hydrophobic substituents to enhance interactions with the deep hydrophobic tunnel of the palmitoylation pocket. These modifications improve shape complementarity and van der Waals contacts, leading to increased binding affinity.

  • Side Pocket Engagement: Structural analyses revealed a Y-shaped topology of the TEAD palmitoylation pocket with a hydrophilic side pocket lined by serine residues (S331, S345, S377) and glutamine (Q410). Introduction of polar groups designed to engage this subpocket has yielded significant improvements in potency and selectivity.

  • Acidic Group Modifications: The carboxylic acid functionality of EA contributes to water solubility but may limit cellular permeability. Strategic modification of this group through ester prodrug approaches or bioisosteric replacement has been explored to improve pharmacokinetic properties.

Representative Optimized Derivatives

Structure-based optimization of the EA scaffold has yielded novel covalent TEAD inhibitors with significantly enhanced activity profiles [1] [2]:

  • EA-C15: This representative optimized derivative features strategic modifications that enable covalent binding to the TEAD palmitoylation site, resulting in potent blockade of palmitoylation and transcriptional activity. EA-C15 inhibits NCI-H226 cell proliferation and YAP-TEAD target gene transcription at sub-micromolar concentrations, representing a substantial improvement over the parent EA compound.

  • MYF-03 Series: Although not directly derived from EA, these independently developed covalent TEAD inhibitors illustrate the general optimization principles applicable to EA derivatives. MYF-03-69 was developed through structure-based fragment growing to engage the hydrophilic side pocket, while MYF-03-176 represents a further optimized compound with strong antitumor efficacy in malignant pleural mesothelioma mouse xenograft models via oral administration [3].

The SAR findings from EA optimization campaigns provide valuable insights for ongoing drug discovery efforts targeting the TEAD palmitoylation pocket and demonstrate the potential for transforming a repurposed drug into optimized chemical probes or therapeutic candidates.

Detailed Experimental Protocols

Protocol 1: Synthesis and Characterization of EA Derivatives
5.1.1 Compound Synthesis
  • Starting Materials: Begin with 7-nitro-1H-indazole as the starting material. For N1-alkylation, use either methyl iodide with sodium hydride (NaH) in dimethylformamide (DMF) or trimethyloxonium tetrafluoroborate in ethyl acetate to afford intermediate 2a or 2b, respectively [4].

  • Amine Intermediate Formation: Treat intermediates 2a/2b with ammonium chloride (NH4Cl) in a mixture of ethanol/water as solvent to generate the corresponding amine intermediates 3 and 5 in quantitative yields. These can be used in subsequent steps without purification [4].

  • Coupling Reaction: React amine intermediates with this compound in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt) as activator agents in dichloromethane (DCM) at room temperature overnight to produce desired products [4].

  • Purification: Purify crude products by column chromatography on silica gel. Confirm chemical structures and purity through NMR spectroscopy (1H and 13C) and mass spectrometry [1] [4].

5.1.2 Analytical Characterization
  • Structural Confirmation: Acquire 1H and 13C NMR spectra using Bruker spectrometers (AVANCE NEO 400 MHz or AVANCE III HD 600 MHz). Confirm mass and purity by high-resolution mass spectrometry (HRMS) [2] [4].

  • Purity Assessment: Monitor reaction progress by thin-layer chromatography (TLC). Determine melting points using standard apparatus. Perform Fourier-transform infrared spectroscopy (FT-IR) for functional group characterization [4].

  • ADMET Prediction: Use SwissADME online tool to predict absorption, distribution, metabolism, excretion, and toxicity properties. Evaluate key parameters including molecular weight, H-bond donors/acceptors, rotatable bonds, molar refractivity, topological polar surface area (TPSA), lipophilicity (log P), and solubility (log S) [4].

Protocol 2: TEAD Palmitoylation Inhibition Assay
5.2.1 Biochemical Palmitoylation Assay
  • Protein Preparation: Express and purify recombinant TEAD protein containing the YAP-binding domain. For palmitoylation assays, use TEAD protein at appropriate concentration in reaction buffer [1] [3].

  • Inhibition Testing: Pre-incubate TEAD protein with test compounds (EA or derivatives) at varying concentrations for 30-60 minutes at room temperature. Include DMSO as vehicle control and known TEAD inhibitors (e.g., flufenamic acid) as reference standards.

  • Palmitoylation Reaction: Initiate palmitoylation by adding palmitoyl-CoA (e.g., 10-50 µM) and continue incubation for 1-2 hours at 30°C. Stop the reaction by adding SDS-PAGE loading buffer with or without reducing agent [1] [3].

  • Detection and Analysis: Analyze samples by non-reducing SDS-PAGE and Western blotting. Detect palmitoylated TEAD using specific anti-TEAD antibodies. Alternatively, use fluorescently-labeled palmitoyl-CoA or click chemistry approaches for quantitative measurement. Calculate percentage inhibition relative to vehicle-treated controls [1] [3].

5.2.2 Cellular Palmitoylation Assessment
  • Cell Treatment: Seed appropriate cancer cell lines (e.g., NCI-H226, MDA-MB-231) in culture plates and allow to adhere overnight. Treat cells with compounds at various concentrations for 6-24 hours [1] [2].

  • Protein Extraction and Analysis: Lyse cells using RIPA buffer containing N-ethylmaleimide (NEM, 10-20 mM) to alkylate free thiols and prevent post-lysis de-palmitoylation. Perform immunoprecipitation of TEAD proteins using specific antibodies [1].

  • Palmitoylation Detection: Analyze TEAD palmitoylation status by Western blot using the acyl-biotin exchange (ABE) method or click chemistry-based detection. Normalize TEAD protein levels to loading controls and quantify band intensities to determine percentage inhibition [1] [3].

Protocol 3: Cellular TEAD Transcriptional Activity Assay
5.3.1 Luciferase Reporter Assay
  • Reporter Construction: Use a luciferase reporter plasmid regulated by multiple TEAD binding sites (e.g., 8xGTIIC-luciferase reporter) [5].

  • Cell Seeding and Transfection: Seed HEK293A or other appropriate cells in multi-well plates. Transfect with TEAD reporter plasmid along with Renilla luciferase control plasmid for normalization using standard transfection methods.

  • Compound Treatment: 24 hours post-transfection, treat cells with test compounds at desired concentrations (e.g., 1 μM for initial screening) or DMSO vehicle control. Include known TEAD inhibitors as positive controls [5].

  • Luciferase Measurement: After 24 hours of treatment, lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system. Calculate normalized TEAD activity as firefly/Renilla luciferase ratio. Express results as percentage inhibition relative to DMSO-treated controls [5].

5.3.2 Endogenous Target Gene Expression Analysis
  • Cell Treatment and RNA Extraction: Treat cancer cells (NCI-H226, MDA-MB-231) with compounds for 12-48 hours. Extract total RNA using commercial kits [1] [2].

  • qRT-PCR Analysis: Perform quantitative reverse transcription polymerase chain reaction (qRT-PCR) using primers for established YAP-TEAD target genes (CTGF, CYR61, ANKRD1) and housekeeping genes (GAPDH, ACTB). Use SYBR Green or TaqMan chemistry according to standard protocols [1].

  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Normalize to housekeeping genes and compare to vehicle-treated controls. Significant downregulation of multiple YAP-TEAD target genes indicates effective TEAD inhibition [1] [2].

Therapeutic Applications and Combination Strategies

Cancer Models with Hyperactive YAP/TAZ Signaling

This compound and its optimized derivatives show particular efficacy in cancer models with dysregulated Hippo pathway signaling, including:

  • Malignant Pleural Mesothelioma: This aggressive cancer type frequently features loss-of-function mutations in NF2 (encoding Merlin), occurring in >70% of cases, leading to YAP/TAZ activation and dependence on TEAD-mediated transcription. Both EA and optimized derivatives like MYF-03-176 demonstrate strong antitumor efficacy in mesothelioma models, including mouse xenografts [3] [6].

  • NF2-Mutant Cancers: Beyond mesothelioma, various other cancers harbor NF2 mutations and consequent YAP/TAZ activation, including schwannomas, meningiomas, and ependymomas. These tumors may be particularly susceptible to TEAD inhibition strategies [7] [5].

  • Additional Cancer Types: Hyperactive YAP/TAZ signaling is observed in multiple cancer types including non-small cell lung cancer (NSCLC), breast cancer (particularly triple-negative subtype), colorectal cancer, and liver cancer, suggesting broader therapeutic potential for EA-derived TEAD inhibitors [1] [2].

Combination Therapy Approaches

Emerging research suggests that rational combination strategies may enhance the therapeutic efficacy of TEAD inhibitors and mitigate resistance development:

  • MAPK Pathway Inhibitors: Recent studies have revealed that resistance to TEAD inhibition can emerge through upregulation of AP-1 transcription factors and increased MAPK pathway activity. Combination of TEAD inhibitors with MAPK pathway inhibitors represents a promising strategy to prevent or overcome resistance [6].

  • Targeted Agent Combinations: In specific cancer contexts, TEAD inhibitors may synergize with targeted agents. For example, in EGFR-mutant lung cancers, YAP-TEAD activation promotes survival during EGFR inhibition, suggesting combination potential. Similarly, in ALK-rearranged lung cancers, YAP1 activation mediates resistance to ALK inhibitors [3].

  • Chemotherapy and Immunotherapy: Given the role of YAP/TAZ in mediating chemotherapy resistance and immune evasion, combination approaches with standard cytotoxic agents or immune checkpoint inhibitors may provide therapeutic benefits in appropriate cancer types [1].

Table 3: Therapeutic Applications of this compound-based TEAD Inhibitors

Cancer Type Genetic Background Therapeutic Approach Expected Outcome
Malignant Pleural Mesothelioma NF2 loss/LATS mutations TEAD inhibitor monotherapy or combinations Suppression of YAP-driven oncogenic program
Triple-negative Breast Cancer YAP/TAZ amplification/activation TEAD inhibitor with chemotherapy Inhibition of proliferation and migration
Non-Small Cell Lung Cancer YAP-mediated resistance to targeted therapies TEAD inhibitor with EGFR/ALK inhibitors Overcoming drug resistance mechanisms
Multiple Solid Tumors Elevated YAP/TAZ nuclear localization TEAD inhibitor with immunotherapy Enhanced anti-tumor immune response

Technical Considerations and Limitations

While this compound represents a promising starting point for TEAD inhibitor development, several technical considerations should be addressed in research applications:

  • Covalent Reactivity and Selectivity: The electrophilic Michael acceptor in EA confers potential for off-target reactivity with other cysteine-containing proteins. Appropriate control experiments including competition with reducing agents, activity assays against unrelated cysteine-dependent enzymes, and proteomic profiling should be conducted to assess selectivity [8].

  • Cellular Activity and Potency: The moderate cellular potency of unmodified EA may limit its utility as a chemical probe. Optimization of the scaffold through structure-based design, as demonstrated with EA-C15, can significantly enhance cellular activity to sub-micromolar or nanomolar potency ranges [1].

  • Pharmacokinetic Properties: The diuretic activity of EA and its pharmacokinetic profile may complicate in vivo applications. Development of optimized derivatives with improved drug-like properties and reduced diuretic effects is advisable for therapeutic applications [9].

  • Context-Dependent Cellular Responses: The efficacy of TEAD inhibition is highly dependent on cellular context and genetic background. Prioritize cancer models with documented Hippo pathway dysregulation (NF2 loss, YAP/TAZ activation) for maximum effect [7] [5] [6].

  • Resistance Mechanisms: As with most targeted therapies, resistance to TEAD inhibition may emerge through compensatory mechanisms, including MAPK pathway activation and AP-1 transcription factor upregulation. Monitor these potential resistance mechanisms in long-term treatment models [6].

Visual Representations

Hippo Signaling and TEAD Inhibition Pathway

HippoPathway HippoActive Active Hippo Pathway (MST1/2, LATS1/2) YAPPhos YAP/TAZ Phosphorylation HippoActive->YAPPhos CytoplasmicRetention Cytoplasmic Retention/Degradation YAPPhos->CytoplasmicRetention HippoInactive Inactive Hippo Pathway (NF2 loss, mutations) YAPNuclear YAP/TAZ Nuclear Translocation HippoInactive->YAPNuclear TEADBinding YAP-TEAD Complex Formation YAPNuclear->TEADBinding Transcription Target Gene Transcription (CTGF, CYR61) TEADBinding->Transcription EABinding EA Binding to TEAD Pocket EABinding->TEADBinding Inhibition Palmitoylation Inhibition YAP-TEAD Disruption EABinding->Inhibition Inhibition->Transcription TargetGeneDown Target Gene Downregulation Inhibition->TargetGeneDown

Figure 1: Hippo Signaling Pathway and Mechanism of this compound-Mediated TEAD Inhibition. The diagram illustrates the canonical Hippo pathway (green) where active signaling leads to YAP/TAZ phosphorylation and cytoplasmic retention. When the pathway is inactive due to mutations (red), YAP/TAZ translocate to the nucleus, bind TEAD, and activate transcription of target genes. This compound (blue) covalently binds the TEAD palmitoylation pocket, inhibiting palmitoylation, disrupting YAP-TEAD interaction, and suppressing oncogenic transcription.

Experimental Workflow for TEAD Inhibitor Validation

ExperimentalWorkflow cluster_0 In Vitro Validation VirtualScreening Virtual Screening of DrugBank Synthesis Compound Synthesis & Characterization VirtualScreening->Synthesis BiochemAssays Biochemical Assays NMR, ITC, TS, Palmitoylation Synthesis->BiochemAssays CellularAssays Cellular Assays Viability, Colony Formation BiochemAssays->CellularAssays TranscriptAnal Transcriptional Analysis qPCR, Reporter Assays CellularAssays->TranscriptAnal Mechanism Mechanistic Studies Co-IP, Protein Stability TranscriptAnal->Mechanism InVivo In Vivo Evaluation Xenograft Models Mechanism->InVivo DataAnalysis Data Analysis & Optimization InVivo->DataAnalysis DataAnalysis->Synthesis

Figure 2: Experimental Workflow for TEAD Inhibitor Validation. The diagram outlines a comprehensive workflow for developing and validating TEAD inhibitors, beginning with virtual screening, proceeding through chemical synthesis and multi-level biological assessment, and culminating in data analysis that informs further compound optimization.

Conclusion

This compound represents a promising covalent TEAD inhibitor scaffold with demonstrated activity against the YAP/TAZ-TEAD oncogenic axis. Its repurposing from a diuretic to a targeted cancer therapeutic illustrates the value of computational screening approaches in drug discovery. The detailed application notes and protocols provided herein enable researchers to explore TEAD inhibition using EA and its derivatives, from initial synthesis and biochemical characterization to cellular mechanism elucidation and therapeutic application. As the field of Hippo pathway targeting advances, EA-derived compounds provide valuable chemical tools for probing YAP/TAZ-TEAD biology and developing innovative cancer therapeutics, particularly for malignancies with hyperactive YAP/TAZ signaling such as mesothelioma and other NF2-mutant cancers.

References

Comprehensive Application Notes and Protocols: Ethacrynic Acid as an Emerging Anticancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacrynic Acid Repurposing for Oncology Research

This compound (EA), an FDA-approved loop diuretic used clinically since 1967, has emerged as a promising candidate for drug repurposing in cancer therapy. Unlike other loop diuretics, EA possesses a unique chemical structure lacking sulfonamide groups, making it valuable for patients with sulfa allergies [1]. Recent research has revealed that EA exhibits multifaceted antitumor activity through various molecular mechanisms, including inhibition of glutathione S-transferase (GST), disruption of Wnt/β-catenin signaling, and modulation of the Hippo pathway via TEAD inhibition [2] [3] [4]. The α,β-unsaturated ketone moiety in EA's structure enables it to function as a Michael acceptor, forming covalent bonds with cysteine residues in various target proteins, which underpins its diverse biological activities [5] [4].

The appeal of EA in oncology research stems from its favorable safety profile and well-characterized pharmacokinetics from decades of clinical use as a diuretic. Drug repurposing offers significant advantages over novel drug development, including reduced costs, shorter development timelines, and lower clinical risks [2] [3]. Additionally, EA's ability to synergize with existing chemotherapeutic agents and overcome drug resistance mechanisms further enhances its potential as an anticancer agent [6] [7]. These application notes provide comprehensive experimental protocols and data to facilitate further investigation of EA's anticancer properties.

Molecular Mechanisms of Action

Key Signaling Pathways Targeted by this compound

This compound exerts its anticancer effects through multiple interconnected signaling pathways:

  • GSTP1 Inhibition and PI3K/AKT Pathway: EA binds directly to glutathione S-transferase P1 (GSTP1), inhibiting its activity and subsequently suppressing the PI3K/AKT signaling cascade. This leads to reduced proliferation, cell cycle arrest in G0/G1 phase, and increased apoptosis in prostate cancer cells [8]. The binding interaction between EA and GSTP1 has been confirmed through molecular docking and cellular thermal shift assays (CETSA) [8].

  • Wnt/β-Catenin Pathway Disruption: EA directly interacts with lymphoid enhancer-binding factor 1 (LEF-1) protein, destabilizing the LEF-1/β-catenin complex and inhibiting transcription of Wnt target genes [4]. This pathway is particularly important in chronic lymphocytic leukemia (CLL), where EA demonstrates selective toxicity toward malignant lymphocytes dependent on LEF-1 regulated proteins [4].

  • TEAD Palmitoylation Inhibition: Recent research identified EA as a novel TEAD inhibitor that binds to the palmitoylation pocket of TEAD transcription factors, thereby affecting their structural stability, palmitoylation status, and binding to YAP/TAZ coactivators [9]. This mechanism disrupts the Hippo signaling pathway, which is dysregulated in multiple malignancies [9].

  • Coagulation Pathway Effects: EA inhibits human factor XIIIa (FXIIIa) with moderate potency (IC~50~ ≈ 105 µM), potentially contributing to bleeding complications associated with intravenous EA administration [5]. This inhibition occurs through covalent bond formation between EA's Michael acceptor and the Cys314 residue in the active site of FXIIIa [5].

This compound Mechanism of Action

G cluster_pathways Affected Signaling Pathways cluster_effects Anticancer Effects EA EA Hippo Hippo Pathway (TEAD Inhibition) EA->Hippo Binds palmitoylation pocket Wnt Wnt/β-catenin Pathway EA->Wnt Disrupts LEF-1/β-catenin complex GST GSTP1/PI3K-AKT Pathway EA->GST Covalent binding inhibits GSTP1 Coag Coagulation Pathway (Factor XIIIa Inhibition) EA->Coag Inhibits FXIIIa activity Prolif Inhibited Proliferation Hippo->Prolif Metastasis Suppressed Metastasis Hippo->Metastasis Apop Induced Apoptosis Wnt->Apop Angio Inhibited Angiogenesis Wnt->Angio CellCycle Cell Cycle Arrest (G0/G1 Phase) GST->CellCycle

Figure 1: Molecular mechanisms of this compound in cancer cells. EA targets multiple signaling pathways through its Michael acceptor functionality, leading to diverse anticancer effects.

In Vitro Anticancer Activity Profile

Cytotoxicity Across Cancer Cell Lines

This compound demonstrates broad-spectrum antitumor activity against various cancer cell lines, with potency varying significantly based on cancer type and exposure duration. The table below summarizes reported IC~50~ values for EA across different cancer models:

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Type Cell Line IC₅₀ (μM) Exposure Time Reference
Hepatocellular carcinoma Hep3B 6.4 Not indicated [2]
Multiple myeloma RPMI-8226 8 72 h [2]
Breast cancer MDA-MB-231 39.04 ± 1.12 48 h [2]
Breast cancer MCF7 45.53 24 h [2]
Prostate cancer LNCap 46 48 h [2]
Malignant melanoma A375 57.26 ± 6.6 Not indicated [2]
Colon cancer HCT116 58 48 h [2]
Pancreatic cancer DanG 67.8 Not indicated [2]
Lung cancer A549 87.03 48 h [2]
Lung cancer H1975 99.54 48 h [2]
Cervical cancer HeLa 127.2 ± 13.1 Not indicated [2]
Hepatocellular carcinoma HepG2 223 48 h [2]

The variability in EA sensitivity across different cancer types highlights the importance of context-dependent therapeutic efficacy and suggests that specific molecular features may predispose certain cancers to EA treatment [2]. Breast cancer, malignant glioma, and prostate cancer cells appear particularly sensitive to EA, though response varies even within cancer subtypes [2] [3].

Combination Therapy Protocols

This compound demonstrates synergistic effects when combined with various targeted therapies and chemotherapeutic agents:

Table 2: Combination Therapy Protocols with this compound

Cancer Type Combination Agent Experimental Model Key Findings Reference
Breast cancer Afatinib (4 μM) + EA (25 μM) MCF7, MDA-MB-231, 4T1 cells Synergistic inhibition of cell viability (CDI < 1) [7]
Breast cancer Neratinib (4 μM) + EA (25 μM) MCF7, MDA-MB-231, 4T1 cells Enhanced antitumor effects, repression of WNT/β-catenin and MAPK-ERK1/2 signaling [6] [7]
Lung cancer Afatinib + EA A549, H1975 cells Combination more effective than single agents; CDI < 1 indicating synergy [2] [3]
Multiple myeloma Lenalidomide + EA Mouse xenograft models Increased antiproliferative activity compared to monotherapy [2] [3]
Various cancers Cisplatin + EA Nanoparticle-mediated delivery Reversal of cisplatin resistance; enhanced cytotoxicity [3]

The coefficient of drug interaction (CDI) provides a quantitative measure of synergy, where CDI < 1 indicates synergistic effects, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonistic effects [7]. For combination studies, CDI is calculated as follows: CDI = AB / (A × B), where AB is the inhibition rate of the combination group, and A and B are the inhibition rates of the individual drugs [7].

Detailed Experimental Protocols

In Vitro Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Assessment Assays CellLine Select appropriate cell lines Culture Maintain in recommended media and conditions CellLine->Culture Plate Plate cells at optimal density Culture->Plate Prep Prepare EA stock solution in DMSO Plate->Prep Dilute Dilute to working concentrations Prep->Dilute Treat Treat cells for 24-72 hours Dilute->Treat Viability Cell Viability (CCK-8/MTT) Treat->Viability Apoptosis Apoptosis Assays (Flow Cytometry) Treat->Apoptosis Migration Migration/Invasion (Wound Healing) Treat->Migration Molecular Molecular Analysis (Western Blot, PCR) Treat->Molecular

Figure 2: Experimental workflow for evaluating this compound's anticancer activity in vitro.

Cell Viability and Proliferation Assays
4.2.1 CCK-8 Protocol for Cell Viability

Purpose: To evaluate EA's cytotoxic effects and determine IC~50~ values across cancer cell lines.

Materials:

  • Cancer cell lines of interest
  • This compound (stock solution prepared in DMSO at 100 mM)
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Cell culture plates (96-well)
  • Complete cell culture media
  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimal density (2.5 × 10~4~ cells/well for adherent cells, 5 × 10~4~ cells/well for suspension cells) in 100 μL complete media [7].
  • Incubation: Allow cells to adhere and recover for 24 hours at 37°C with 5% CO~2~.
  • Drug Treatment: Prepare EA working concentrations (typically 0-400 μM) by serial dilution in complete media. Replace media in wells with 100 μL of EA-containing media. Include DMSO vehicle controls (final DMSO concentration ≤0.1%).
  • Incubation Period: Incubate cells with EA for desired duration (24-72 hours).
  • Viability Assessment:
    • For CCK-8: Add 10 μL CCK-8 solution to each well and incubate for 1-4 hours at 37°C [7].
    • For MTT: Add 10 μL of 5 mg/mL MTT solution per well and incubate overnight at 37°C [4].
  • Absorbance Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.
  • Data Analysis: Calculate cell viability as percentage of vehicle control. Determine IC~50~ values using nonlinear regression analysis of dose-response curves.

Technical Notes:

  • Each condition should include multiple replicates (n ≥ 6) for statistical power [7].
  • Serum concentration in media can affect EA activity; standardize at 10% FBS unless testing serum-free conditions.
  • DMSO concentration should be kept constant across all treatments to avoid solvent toxicity.
Apoptosis Analysis Protocols
4.3.1 Mitochondrial Membrane Potential and Propidium Iodide Staining

Purpose: To quantify EA-induced apoptosis through assessment of mitochondrial integrity and membrane permeability.

Materials:

  • EA-treated and control cells
  • 3,3'-Dihexyloxacarbocyanine Iodide (DiOC~6~)
  • Propidium Iodide (PI)
  • Flow cytometry buffer (serum-free RPMI with 0.5% BSA)
  • Flow cytometer with 488 nm excitation

Procedure:

  • Cell Treatment: Treat cells with EA (typical range 3-100 μM) and appropriate controls for 24-48 hours [4].
  • Cell Harvesting: Collect approximately 1 × 10~5~ cells per condition.
  • Staining: Resuspend cells in 100 μL flow cytometry buffer containing 60 nM DiOC~6~ and 10 μg/mL PI [4].
  • Incubation: Incubate at 37°C for 15 minutes protected from light.
  • Flow Cytometry: Analyze within 30 minutes using flow cytometry with FL-1 (525 nm) for DiOC~6~ and FL-3 (600 nm) for PI detection [4].
  • Data Interpretation:
    • Viable cells: DiOC~6~^+^/PI^−^
    • Early apoptotic: DiOC~6~^low^/PI^−^
    • Late apoptotic/necrotic: DiOC~6~^low^/PI^+^

Technical Notes:

  • Include unstained controls for fluorescence compensation.
  • N-acetyl-L-cysteine (NAC) can be used as a negative control antioxidant (1 mM) to verify EA-specific effects [4].
  • Analyze samples immediately after staining to prevent artifact formation.
Migration and Invasion Assays
4.4.1 Wound Healing / Scratch Assay

Purpose: To evaluate EA's inhibitory effects on cancer cell migration.

Materials:

  • Culture-insert wells or pipette tips for scratch creation
  • Time-lapse microscopy system (optional)
  • Image analysis software

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels to form confluent monolayers. For culture-insert wells, seed cells within the inserts.
  • Wound Creation: Once confluence is reached, create a uniform scratch using a sterile pipette tip or remove culture inserts.
  • Washing: Gently wash with PBS to remove detached cells.
  • Drug Treatment: Add fresh media containing EA at desired concentrations (typically 10-50 μM).
  • Image Acquisition: Capture images at the wound site immediately after scratching (t = 0) and at regular intervals (e.g., 12, 24, 48 hours).
  • Quantification: Measure wound area using image analysis software. Calculate migration rate as percentage wound closure relative to t = 0.

Technical Notes:

  • Maintain consistent scratch width across conditions for comparative analysis.
  • Use serum-free media during migration phase to eliminate proliferation confounding factors.
  • Include mitomycin C (5 μg/mL) pretreatment if needing to specifically isolate migration effects from proliferation.
Molecular Mechanism Elucidation
4.5.1 Western Blot Analysis for Pathway Investigation

Purpose: To examine EA's effects on key signaling pathways (PI3K/AKT, Wnt/β-catenin, etc.).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies against target proteins (GSTP1, p-AKT, AKT, β-catenin, LEF-1, TEADs)
  • HRP-conjugated secondary antibodies
  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse EA-treated and control cells in RIPA buffer on ice for 30 minutes.
  • Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load equal protein amounts (20-40 μg) per lane on SDS-PAGE gels.
  • Protein Transfer: Transfer to membranes using wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Wash membranes 3× with TBST.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop using chemiluminescence substrate and image with appropriate system.

Technical Notes:

  • Include loading controls (β-actin, GAPDH) for normalization.
  • For phospho-proteins, use phosphatase inhibitors in lysis buffer and confirm with total protein antibodies.
  • Cellular thermal shift assays (CETSA) can validate direct target engagement as demonstrated for GSTP1 [8].
4.5.2 Molecular Docking for Binding Confirmation

Purpose: To predict and confirm direct binding interactions between EA and target proteins.

Materials:

  • Crystal structure of target protein (e.g., TEAD palmitoylation pocket from PDB ID: 5DQ8) [9]
  • Molecular docking software (Schrodinger Suite, AutoDock, etc.)
  • EA chemical structure file (CID: 3278 from PubChem)

Procedure:

  • Protein Preparation: Remove crystallographic water molecules and add hydrogen atoms consistent with physiological pH 7.0 [5].
  • Ligand Preparation: Generate EA 3D structure and optimize geometry using energy minimization.
  • Grid Generation: Define binding site around relevant residues (e.g., Cys314 for FXIIIa, palmitoylation pocket for TEAD) [9] [5].
  • Docking Execution: Perform covalent docking if investigating Michael addition to cysteine residues.
  • Analysis: Evaluate binding poses, interaction types, and binding affinity scores.

Technical Notes:

  • For covalent docking, specify Cys residues as nucleophilic centers.
  • Validate docking protocols by redocking cognate ligands from crystal structures.
  • Molecular dynamics simulations can further refine binding stability predictions.

Formulation and Delivery Considerations

This compound faces challenges in anticancer applications due to its low bioavailability and dose-limiting side effects, particularly ototoxicity [2]. Several strategies have been developed to overcome these limitations:

  • Derivative Development: Structure-activity relationship studies have identified EA derivatives with improved potency and selectivity. For instance, EA-C15 demonstrated enhanced TEAD inhibitory activity, inhibiting proliferation of NF2-deleted NCI–H226 cells at sub-micromolar concentrations [9].

  • Nanoparticle Formulations: Encapsulation of EA in nanoparticles has been employed to improve delivery efficiency and reduce systemic toxicity. These formulations have shown promise in sensitizing cancer cells to platinum drugs and reversing multidrug resistance [3].

  • Combination Strategies: Synergistic combinations with targeted therapies (e.g., afatinib, neratinib) allow lower EA doses to be used while maintaining efficacy, potentially reducing side effect profiles [6] [7].

Conclusion and Future Perspectives

This compound represents a promising repurposed anticancer agent with multimodal mechanisms of action and demonstrated efficacy across diverse cancer types. The experimental protocols outlined in these application notes provide researchers with standardized methods to further investigate EA's anticancer properties and potential clinical applications.

Future research directions should focus on:

  • Biomarker identification to predict cancer sensitivity to EA treatment
  • Advanced formulation strategies to improve therapeutic index
  • Rational combination regimens with conventional and targeted therapies
  • Validation in more complex models including 3D organoids and patient-derived xenografts

The accumulated evidence suggests that EA holds significant potential as an affordable cancer therapeutic, particularly in combination approaches aimed at overcoming drug resistance mechanisms.

References

Comprehensive Application Notes and Protocols: Ethacrynic Acid in Transglutamination Assays for Factor XIIIa Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacrynic Acid and Its Mechanism in Transglutamination Assays

This compound (EA) is a loop diuretic clinically used for managing edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. Beyond its diuretic applications, EA has emerged as a promising candidate for drug repositioning in oncology and hematology due to its unique electrophilic properties and mechanism of action. The compound features an α,β-unsaturated ketone (Michael acceptor) that enables it to function as a covalent modifier of nucleophilic cysteine residues in enzyme active sites. This characteristic underpins its recently discovered role as an inhibitor of human Factor XIIIa (FXIIIa), a transglutaminase critical for fibrin stabilization during blood coagulation [1].

FXIIIa plays a pivotal role in the final stages of the coagulation cascade by catalyzing the formation of ε-(γ-glutamyl)lysine isopeptide bonds between fibrin molecules, creating a stable, cross-linked clot resistant to fibrinolysis. The transglutamination assay represents a key methodological approach for evaluating compounds that modulate FXIIIa activity. EA's inhibition of FXIIIa demonstrates moderate potency (IC~50~ ≈ 105 µM) and efficacy (∆Y ≈ 66%) in biochemical assays, potentially explaining the bleeding complications observed with parenteral EA administration in clinical settings [1]. These application notes provide detailed methodologies for investigating EA's effects on transglutamination processes, enabling researchers to explore its mechanism and potential therapeutic applications.

Key Experimental Findings and Data Summary

Quantitative Analysis of FXIIIa Inhibition

Table 1: Inhibition Parameters of this compound on Human FXIIIa

Parameter Value Experimental Conditions Assay Type
IC~50~ 105.9 ± 32.5 µM 50 mM Tris-HCl, 1 mM CaCl~2~, 100 mM NaCl, pH 7.4, 37°C Fluorescence Transglutamination
Efficacy (∆Y) 65.7 ± 11.1% 50 mM Tris-HCl, 1 mM CaCl~2~, 100 mM NaCl, pH 7.4, 37°C Fluorescence Transglutamination
Fibrin(ogen) Polymerization Inhibition Significant dose-dependent reduction 1.75 mg/mL fibrinogen, 0.9 µg/mL FXIIIa SDS-PAGE
Fibrin(ogen)-α~2~-AP Complex Formation Inhibition Significant dose-dependent reduction Physiological concentrations of substrates SDS-PAGE
Selectivity Against Coagulation Serine Proteases No effect on APTT/PT at ≤2.5 mM Pooled normal human plasma Clotting Time Assays

Table 2: Cellular Activity Profile of this compound in Cancer Models

Cancer Type Cell Line IC~50~ (µM) Exposure Time Reference
Multiple Myeloma RPMI-8226 8 72 h [2]
Breast Cancer MDA-MB-231 39.64 24 h [2]
Hepatocellular Carcinoma Hep3B 6.4 Not indicated [2]
Prostate Cancer LNCap 46 48 h [2]
Lung Cancer A549 87.03 48 h [2]
Pancreatic Cancer DanG 67.8 Not indicated [2]
Structural Activity Relationship Observations

The electrophilic center of EA is essential for its transglutamination inhibition activity. Structure-activity relationship studies demonstrate that replacements of chlorides at the 3' position by methyl, bromide, and fluoride maintain GSTP1-1 inhibitory effects, while compounds without any substitution at this position lose activity [3]. This highlights the critical importance of the Michael acceptor system for covalent interaction with the catalytic cysteine residue (Cys314) in the FXIIIa active site. The specificity of EA for FXIIIa over other coagulation factors is remarkable, as evidenced by its lack of effect on activated partial thromboplastin time (APTT) and prothrombin time (PT) assays even at concentrations exceeding 20 times its FXIIIa IC~50~ value [1].

Experimental Protocols and Methodologies

Fluorescence-Based Transglutamination Assay
3.1.1 Principle and Workflow

The fluorescence transglutamination assay measures FXIIIa activity through the incorporation of dansylcadaverine into a protein substrate. EA inhibits FXIIIa by covalent modification of the catalytic cysteine (Cys314) in the active site, thereby reducing the rate of transglutamination. The following protocol is adapted from established methodologies with optimization for EA investigation [1]:

3.1.2 Reagents and Equipment
  • Recombinant Human FXIIIa (commercially available, 0.3 µM working concentration)
  • Assay Buffer: 50 mM Tris-HCl, 1 mM CaCl~2~, 100 mM NaCl, 2 mg/mL N,N-dimethylcasein, pH 7.4
  • Dansylcadaverine (2 mM in assay buffer)
  • Dithiothreitol (DTT) (20 mM fresh solution)
  • This compound Stock (100 mM in DMSO, serial dilutions in assay buffer)
  • Fluorescence Spectrophotometer with temperature control (λ~Ex~ = 360 nm, λ~Em~ = 490 nm)
3.1.3 Step-by-Step Procedure
  • Pre-incubation Mixture: Combine 87 µL assay buffer, 1 µL of appropriate EA concentration (or vehicle control), and 5 µL DTT (20 mM) in a quartz cuvette. Maintain at 37°C for 5 minutes.
  • Enzyme Addition: Add 2 µL human FXIIIa (0.3 µM final concentration) to the mixture and incubate for 10 minutes at 37°C.
  • Reaction Initiation: Add 5 µL dansylcadaverine (2 mM) to start the transglutamination reaction. Mix quickly by gentle inversion.
  • Fluorescence Monitoring: Immediately measure fluorescence emission at 490 nm (excitation at 360 nm) every 30 seconds for 10-15 minutes.
  • Data Analysis: Calculate initial reaction rates from the linear portion of fluorescence increase. Determine residual FXIIIa activity by comparing rates in EA-treated samples versus vehicle controls.
  • IC~50~ Determination: Fit concentration-response data using logistic Equation 1 (provided in introduction) to calculate IC~50~ and efficacy (∆Y) values through nonlinear regression.
SDS-PAGE Analysis of Fibrin(ogen) Polymerization
3.2.1 Experimental Workflow

This method evaluates the functional consequences of EA-mediated FXIIIa inhibition by monitoring fibrin(ogen) polymerization and cross-linking with α~2~-antiplasmin [1]:

G start Prepare Reaction Mixture (1.75 mg/mL fibrinogen + 0.9 µg/mL FXIIIa) step1 Add this compound (Varying Concentrations) start->step1 step2 Initiate Polymerization with Human Thrombin step1->step2 step3 Incubate at 37°C for Specified Duration step2->step3 step4 Stop Reaction with SDS-PAGE Loading Buffer step3->step4 step5 Analyze by SDS-PAGE (6-10% Gradient Gel) step4->step5 step6 Visualize with Coomassie Staining step5->step6 step7 Quantify Band Intensity for Cross-linked Products step6->step7

Diagram 1: Experimental workflow for SDS-PAGE analysis of FXIIIa-mediated fibrin(ogen) polymerization in the presence of this compound. The protocol evaluates the functional consequences of transglutamination inhibition.

3.2.2 Key Steps and Considerations
  • Prepare fibrinogen (1.75 mg/mL) in reaction buffer (20 mM HEPES, 150 mM NaCl, 5 mM CaCl~2~, pH 7.4)
  • Pre-incubate FXIIIa (0.9 µg/mL) with varying EA concentrations (0-250 µM) for 15 minutes at 37°C
  • Initiate polymerization by adding human thrombin (0.5 NIH U/mL)
  • Terminate reactions at specific time points (0, 30, 60, 120 minutes) by adding SDS-PAGE loading buffer with β-mercaptoethanol
  • Separate proteins using 6-10% gradient SDS-PAGE gels at constant voltage (120 V)
  • Visualize protein bands with Coomassie Brilliant Blue staining and document gel images
  • Quantify high molecular weight polymer formation and α~2~-AP incorporation using densitometry software

Safety Considerations and Technical Notes

Compound Handling and Storage
  • This compound Stability: EA is light-sensitive and should be stored in amber vials at -20°C. Prepare fresh DMSO stock solutions monthly and avoid repeated freeze-thaw cycles [4].
  • Biosafety Considerations: When working with human plasma products (thrombin, FXIIIa, fibrinogen), adhere to appropriate biosafety level 2 practices. Use personal protective equipment including gloves and lab coats.
  • Waste Disposal: EA contains reactive functional groups and should be disposed of as hazardous chemical waste according to institutional regulations [5] [4].
Troubleshooting and Optimization
  • Enzyme Activity Validation: Regularly validate FXIIIa activity using positive controls (known inhibitors) and substrate-only blanks.
  • DMSO Concentration: Maintain DMSO concentration below 1% in all assays to avoid solvent effects on enzyme activity.
  • Calcium Dependence: FXIIIa is calcium-dependent; include calcium chelators (EDTA) as negative controls to confirm transglutamination specificity.
  • Covalent Inhibition Kinetics: For detailed kinetic characterization of EA's covalent inhibition, include varied pre-incubation times to assess time-dependent activity loss.

Mechanism Visualization and Molecular Interactions

Molecular Mechanism of FXIIIa Inhibition

The inhibition of FXIIIa by EA occurs through a covalent modification mechanism targeting the catalytic triad in the enzyme's active site:

G EA This compound (α,β-unsaturated ketone) Michael Michael Addition Reaction Nucleophilic Attack by Cys314 Thiolate) EA->Michael FXIIIa FXIIIa Active Site Catalytic Triad: Cys314, His373, Asp396) FXIIIa->Michael Adduct Covalent Enzyme-Inhibitor Adduct Irreversible Inhibition) Michael->Adduct Result Inhibition of Transglutamination Activity Reduced Fibrin Cross-linking) Adduct->Result

Diagram 2: Molecular mechanism of FXIIIa inhibition by this compound. The catalytic cysteine (Cys314) performs a nucleophilic attack on the Michael acceptor, forming a covalent adduct that blocks the enzyme's transglutamination activity.

Structural Determinants of Inhibition

Molecular modeling studies reveal that EA binds within the FXIIIa active site pocket, with its Michael acceptor moiety positioned adjacent to Cys314, enabling covalent bond formation. The dichlorophenoxy group extends into a hydrophobic subpocket, while the acetic acid group forms polar interactions with surrounding residues. This binding mode aligns with structure-activity relationship data indicating the necessity of the 3' substitution for maintaining inhibitory activity [3] [1]. The covalent nature of inhibition was confirmed through mass spectrometry analysis and molecular docking simulations demonstrating bond formation between EA's β-carbon and the sulfur atom of Cys314.

Applications in Drug Discovery and Development

The experimental protocols outlined herein support several research applications in pharmaceutical development:

  • Drug Repurposing Screening: Utilize these transglutamination assays to evaluate EA analogs for improved potency and selectivity against FXIIIa [2].
  • Bleeding Risk Assessment: Apply these methods to investigate the mechanistic basis of bleeding complications associated with high-dose parenteral EA administration [1].
  • Anticancer Agent Development: Leverage knowledge of EA's GSTP1 inhibition and PI3K/AKT pathway modulation to develop dual-mechanism agents for prostate cancer therapy [6].
  • Structure-Based Design: Use the molecular insights from EA-FXIIIa interactions to design novel covalent inhibitors with optimized properties.

Conclusion

These application notes provide comprehensive methodologies for investigating this compound's inhibition of transglutamination activity using biochemical and cellular approaches. The detailed protocols enable researchers to quantitatively assess EA's effects on FXIIIa function, elucidate its mechanism of action, and explore structure-activity relationships. The integration of fluorescence-based activity measurements, electrophoretic analysis of functional outcomes, and molecular visualization creates a robust framework for studying this pharmacologically significant compound. As research continues to uncover new applications for EA beyond its traditional diuretic use, these methodologies will support drug discovery efforts aimed at harnessing its unique mechanism for therapeutic benefit.

References

Application Notes and Protocols: Investigating Ethacrynic Acid as an Inhibitor of Fibrinogen Polymerization via Factor XIIIa Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Then I will now begin writing the main body of the application notes.

Introduction and Mechanism of Action

Ethacrynic acid (EA), a loop diuretic approved by the FDA in 1967, has been traditionally used for managing edema associated with hepatic cirrhosis, renal disease, and congestive heart failure. Beyond its diuretic properties, comprehensive drug surveillance has revealed that parenteral administration of EA is associated with clinically significant bleeding, particularly gastrointestinal bleeding. This observation prompted investigation into its potential effects on coagulation factors [1] [2]. Recent research has demonstrated that EA functions as a moderate potency inhibitor of human Factor XIIIa (FXIIIa), a transglutaminase that plays a critical role in the final stages of blood coagulation. FXIIIa works to form an insoluble, rigid, and cross-linked fibrin-rich blood clot that is more resistant to fibrinolysis, with its deficiency known to result in bleeding diathesis [1].

The molecular mechanism behind EA's inhibition of FXIIIa stems from its chemical structure, which possesses an electrophilic α,β-unsaturated ketone (Michael acceptor). This portion of the molecule covalently binds to the nucleophilic thiol group in the active site of FXIIIa, specifically targeting Cys314, part of the catalytic triad (Cys314, His373, and Asp396) essential for the enzyme's transglutaminase activity [1] [2]. This covalent modification irreversibly inhibits FXIIIa's ability to catalyze the formation of ε-(γ-glutamyl) lysine isopeptide bonds between fibrin molecules, thereby compromising clot stability. The specificity of this interaction is notable, as EA did not affect clotting times in activated partial thromboplastin time (APTT) and prothrombin time (PT) assays at concentrations up to 2.5 mM, suggesting selective action against FXIIIa rather than broader effects on coagulation serine proteases [1].

Table 1: Key Characteristics of this compound as a Factor XIIIa Inhibitor

Parameter Specification Experimental Basis
Primary Target Factor XIIIa (FXIIIa) Transglutamination assay
Inhibition Potency (IC₅₀) 105.9 ± 32.5 µM Fluorescence trans-glutamination assay
Maximum Efficacy (ΔY) 65.7 ± 11.1% Fluorescence trans-glutamination assay
Inhibition Mechanism Irreversible (covalent) Molecular modeling/SDS-PAGE
Specificity Selective for FXIIIa No effect on APTT/PT clotting times
Covalent Binding Site Cys314 in FXIIIa active site Molecular docking studies

Inhibition Kinetics and Physiologic Relevance

The enzymatic inhibition of FXIIIa by EA was quantitatively evaluated using a bisubstrate-based fluorescence trans-glutamination assay under near-physiological conditions. This assay demonstrated that EA inhibits FXIIIa with moderate potency (IC₅₀ ≈ 105 µM) and efficacy (ΔY ≈ 66%), indicating significant but not complete suppression of enzymatic activity at achievable concentrations [1] [2]. The irreversible nature of this inhibition, confirmed through molecular modeling studies, suggests that the effects persist until new enzyme synthesis occurs. The inhibition follows a non-linear pattern, with significant effects observed at concentrations above 50 µM and maximal inhibition approaching two-thirds of total FXIIIa activity [1].

Beyond mere enzymatic inhibition, EA demonstrates significant effects on critical physiological functions of FXIIIa. Through SDS-PAGE experiments, researchers observed that EA dose-dependently inhibits both FXIIIa-mediated polymerization of fibrin(ogen) and the formation of fibrin(ogen)-α₂-antiplasmin complexes [1] [2]. This latter effect is particularly significant from a physiological perspective, as the cross-linking of α₂-antiplasmin to fibrin is a crucial mechanism that protects clots from premature degradation by the fibrinolytic system. Without this stabilization, clots become more susceptible to breakdown, potentially explaining the bleeding complications associated with intravenous EA administration [1]. The impact on fibrin(ogen) polymerization further compounds this effect, resulting in structurally inferior clots with reduced mechanical stability.

Diagram 1: Molecular mechanism of this compound inhibition of Factor XIIIa and its effects on fibrin clot stabilization. The diagram illustrates how EA covalently binds to the active site of FXIIIa, disrupting its ability to cross-link fibrin monomers and incorporate α₂-antiplasmin, resulting in an unstable clot prone to bleeding.

Experimental Protocols

Direct Inhibition of Human FXIIIa Using Fluorescence Trans-Glutamination Assay

Purpose: This protocol measures the direct inhibition of human FXIIIa by this compound using a fluorescence-based trans-glutamination assay, which serves as the primary method for determining IC₅₀ values under near-physiological conditions [1].

Materials:

  • Human FXIIIa (commercially available from Haematologic Technologies)
  • This compound (Sigma-Aldrich)
  • Assay buffer: 50 mM Tris–HCl, 1 mM CaCl₂, 100 mM NaCl, 2 mg/mL N,N-dimethylcasein, pH 7.4
  • Dithiothreitol (DTT, 20 mM)
  • Dansylcadaverine (2 mM)
  • Fluorescence plate reader capable of excitation at 360 nm and emission detection at 490 nm

Procedure:

  • Prepare this compound stock solutions in appropriate solvent (typically DMSO), ensuring final DMSO concentration does not exceed 1% in assay.
  • Dilute 1 μL of EA with 87 μL of assay buffer in a microcuvette or multiwell plate.
  • Add 5 μL of DTT (20 mM) to the mixture and incubate at 37°C for 5 minutes.
  • Add 2 μL of human FXIIIa (0.3 μM final concentration) and incubate for 10 minutes at 37°C.
  • Initiate the reaction by adding 5 μL of dansylcadaverine (2 mM).
  • Immediately monitor the reaction by measuring the initial rate of increase in fluorescence emission (λEx = 360 nm, λEm = 490 nm) for 10-15 minutes.
  • Include appropriate controls (no inhibitor, vehicle control, and no enzyme background).
  • Calculate relative residual FXIIIa activity at each EA concentration from the ratio of FXIIIa activity in the presence and absence of inhibitor.
  • Fit concentration-response data to logistic Equation 1 to obtain IC₅₀ and ΔY% values [1]:

$$Y=Y_0+\frac{Y_M-Y_0}{1+10^{\left(log{\left[I\right]}0-log{IC}{50}\right)\left(HS\right)}}$$

Where Y is the ratio of residual FXIIIa activity in the presence of inhibitor to that in its absence, YM and Y0 are the maximum and minimum possible values of the fractional residual FXIIIa activity, IC50 is the concentration of inhibitor that leads to 50% inhibition of enzyme activity, and HS is the Hill slope.

FXIIIa-Mediated Fibrin(ogen) Polymerization Assay (SDS-PAGE)

Purpose: This protocol evaluates the physiological relevance of FXIIIa inhibition by EA through direct assessment of its effects on fibrin(ogen) polymerization and fibrin(ogen)-α₂-antiplasmin complex formation using SDS-PAGE analysis [1].

Materials:

  • Fibrinogen (commercially available from Haematologic Technologies)
  • Human plasma thrombin
  • α₂-antiplasmin
  • FXIIIa
  • Calcium chloride
  • SDS-PAGE equipment and reagents
  • Coomassie Brilliant Blue or other appropriate protein stain

Procedure:

  • Prepare a solution containing 1.75 mg/mL fibrinogen and 0.9 µg/mL FXIIIa in appropriate buffer.
  • Add varying concentrations of this compound (typically 0-300 µM) to separate reaction mixtures.
  • Initiate polymerization by adding thrombin (0.1 U/mL final concentration) and CaCl₂ (1 mM final concentration).
  • For α₂-antiplasmin incorporation studies, include α₂-antiplasmin (0.1-0.2 mg/mL) in the reaction mixture.
  • Incubate reactions at 37°C for 2-4 hours to allow complete polymerization and cross-linking.
  • Stop reactions by adding SDS-PAGE sample buffer containing reducing agent (e.g., β-mercaptoethanol).
  • Heat samples at 95°C for 5 minutes and load equal protein amounts onto SDS-polyacrylamide gels (typically 7.5-10% acrylamide).
  • Run electrophoresis at constant voltage until adequate separation is achieved.
  • Stain gels with Coomassie Brilliant Blue and destain appropriately.
  • Analyze gels for:
    • High molecular weight cross-linked fibrin polymers (decreased in EA-treated samples)
    • Fibrin(ogen)-α₂-antiplasmin complexes (approximately 120-140 kDa, decreased with EA treatment)
    • Monomeric fibrinogen chains (increased in EA-treated samples due to impaired cross-linking)

G Start Assay Preparation FluorescenceAssay Fluorescence Trans-Glutamination Assay (Direct FXIIIa Inhibition) Start->FluorescenceAssay IC₅₀ Determination SDSPAGEAssay SDS-PAGE Analysis (Fibrin Polymerization & Cross-linking) Start->SDSPAGEAssay Physiological Relevance ClottingAssay APTT/PT Clotting Time Assays (Selectivity Assessment) Start->ClottingAssay Selectivity Profile DataAnalysis Data Analysis & Interpretation FluorescenceAssay->DataAnalysis IC₅₀ = 105.9 ± 32.5 µM ∆Y = 65.7 ± 11.1% SDSPAGEAssay->DataAnalysis Dose-dependent inhibition of: - Fibrin polymerization - Fibrin(ogen)-α₂-antiplasmin complex ClottingAssay->DataAnalysis No effect at 2.5 mM (Selective for FXIIIa) Modeling Molecular Modeling Studies (Binding Mechanism) Modeling->DataAnalysis Covalent bond with Cys314 in FXIIIa active site

Diagram 2: Experimental workflow for evaluating this compound's effects on fibrinogen polymerization and Factor XIIIa activity. The comprehensive approach includes direct enzymatic inhibition assays, physiological relevance tests, selectivity profiling, and molecular modeling studies to fully characterize the inhibition mechanism.

Specificity Assessment Using APTT and PT Clotting Assays

Purpose: This protocol determines the selectivity profile of EA against other coagulation factors by evaluating its effect on standard clinical coagulation parameters [1].

Materials:

  • Pooled normal human plasma
  • APTT reagent containing ellagic acid
  • Thromboplastin (PT reagent)
  • 25 mM calcium chloride solution
  • Coagulation analyzer or water bath at 37°C with manual timer

Procedure:

  • Pre-incubate pooled normal human plasma with varying concentrations of EA (typically 0-2.5 mM) for 5 minutes at 37°C.
  • For APTT assay:
    • Mix 50 μL of EA-treated plasma with 50 μL of APTT reagent.
    • Incubate exactly 3 minutes at 37°C.
    • Add 50 μL of pre-warmed 25 mM CaCl₂ and start timer.
    • Record time to clot formation.
  • For PT assay:
    • Mix 50 μL of EA-treated plasma with 100 μL of pre-warmed thromboplastin reagent.
    • Start timer immediately and record time to clot formation.
  • Include appropriate controls (vehicle-treated plasma, reference plasma).
  • Compare clotting times between EA-treated and control samples.
  • Interpretation: No significant prolongation of APTT or PT indicates lack of effect on the intrinsic, extrinsic, and common coagulation pathways, confirming selectivity for FXIIIa [1].

Data Analysis and Interpretation

Quantitative Analysis of Inhibition Parameters

The concentration-response data obtained from the fluorescence trans-glutamination assay should be analyzed using non-linear regression to determine key inhibition parameters. The logistic equation provided in Section 3.1 enables calculation of IC₅₀ (potency) and ΔY% (efficacy) values, which should be reported with appropriate measures of variability (e.g., standard error from at least three independent experiments) [1]. The Hill slope (HS) parameter provides information about cooperativity in the inhibition mechanism, with values significantly different from 1.0 suggesting potential allosteric effects or multiple binding sites.

For SDS-PAGE analyses of fibrin(ogen) polymerization, densitometric quantification of cross-linked fibrin bands and fibrin(ogen)-α₂-antiplasmin complexes provides semi-quantitative data on the extent of inhibition. These results should be presented as percentage inhibition relative to vehicle control across a range of EA concentrations, allowing determination of approximate EC₅₀ values for physiological effects [1].

Table 2: Summary of Experimental Findings for this compound's Effects on Coagulation Parameters

Experimental Assay Key Findings Interpretation

| Fluorescence Trans-glutamination | IC₅₀ = 105.9 ± 32.5 µM Max inhibition = 65.7 ± 11.1% | Moderate potency, partial inhibition | | SDS-PAGE: Fibrin Polymerization | Dose-dependent inhibition Reduced high molecular weight polymers | Impaired fibrin cross-linking | | SDS-PAGE: α₂-Antiplasmin Cross-linking | Dose-dependent inhibition Reduced 120-140 kDa complex | Compromised clot stability against fibrinolysis | | APTT/PT Clotting Times | No significant effect at 2.5 mM | Selective for FXIIIa over serine proteases | | Molecular Modeling | Covalent bond formation with Cys314 | Irreversible inhibition mechanism |

Troubleshooting and Technical Considerations

Several technical considerations are essential for proper interpretation of results. First, the solvent for EA (typically DMSO) should be carefully controlled across experiments, as excessive concentrations can interfere with protein function and fibrin polymerization. Second, the reducing agent DTT is included in the fluorescence assay to maintain the active site cysteine of FXIIIa in its reduced, nucleophilic state, essential for covalent modification by EA [1]. However, excessive DTT concentrations might compete with the enzyme for EA binding, potentially affecting measured IC₅₀ values.

For the fibrin polymerization assays, reaction timing is critical, as early termination may fail to capture complete cross-linking, while extended incubation might allow some cross-linking to occur despite partial inhibition. The inclusion of positive controls (known FXIIIa inhibitors) and negative controls (vehicle only) in each experiment is essential for validating assay performance and normalizing results across experiments.

Research Applications and Conclusions

The experimental protocols outlined in this application note provide a comprehensive framework for investigating the effects of this compound on fibrinogen polymerization through FXIIIa inhibition. These methods are particularly valuable for researchers studying: (1) structure-activity relationships of Michael acceptors as FXIIIa inhibitors; (2) the role of FXIIIa in clot stabilization independent of other coagulation pathways; and (3) potential mechanisms underlying bleeding complications associated with certain pharmaceuticals [1].

The clinical relevance of these findings stems from the association between parenteral EA administration and bleeding complications, particularly gastrointestinal bleeding. The concentrations at which FXIIIa inhibition occurs (IC₅₀ ≈ 105 µM) may be achievable with therapeutic dosing, especially with intravenous administration, providing a potential mechanistic explanation for the observed bleeding diathesis [1] [2]. Furthermore, the selectivity profile of EA, which does not affect APTT or PT parameters, makes it a useful tool compound for specifically probing FXIIIa function without broader disruption of coagulation cascades.

From a drug development perspective, these protocols can be adapted for screening novel FXIIIa inhibitors with potentially improved potency and selectivity profiles. The combination of direct enzymatic assays, physiological polymerization tests, and selectivity assessments provides a robust platform for characterizing potential anticoagulants targeting this specific node in the coagulation pathway. Additionally, the covalent inhibition mechanism elucidated through these methods offers insights for designing irreversible inhibitors with potentially longer duration of action.

References

Ethacrynic Acid Molecular Docking Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacrynic Acid as a Multitarget Therapeutic Agent

This compound (EA) is a loop diuretic that has garnered significant interest in drug repurposing research due to its unique electrophilic properties and multifaceted biological activities. Originally developed as a diuretic, EA contains an α,β-unsaturated carbonyl group that functions as a Michael acceptor, enabling it to form covalent bonds with cysteine residues in various biological targets. This characteristic underpins its diverse pharmacological effects, ranging from diuresis to anticancer activity. The structural versatility of EA allows for chemical modifications that enhance potency and selectivity, making it an excellent scaffold for developing novel therapeutic agents.

Recent molecular docking studies have revealed EA's ability to interact with multiple clinically relevant targets, including glutathione S-transferase P1-1 (GSTP1-1), caspase-3, TEAD transcription factors, Factor XIIIa, and kynurenine aminotransferases. These interactions form the basis for potential applications in oncology, anticoagulation therapy, and beyond. This document provides comprehensive methodological protocols for conducting molecular docking studies with EA and its derivatives, summarizes key findings from recent investigations, and offers visual representations of the significant biological pathways involved.

Molecular Docking Protocols and Methodologies

General Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow for molecular docking studies with this compound and its derivatives:

G Molecular Docking Workflow for this compound Studies PDB Protein Data Bank Selection Prep Protein Preparation (Hydrogen addition, charge assignment, energy minimization) PDB->Prep Grid Grid Generation (Active site definition) Prep->Grid Dock Molecular Docking (Genetic algorithm or Monte Carlo search) Grid->Dock Lig Ligand Preparation (3D structure generation, energy minimization) Lig->Dock Anal Pose Analysis & Scoring Dock->Anal Val Validation (Docking accuracy assessment) Anal->Val MD Molecular Dynamics Simulations Val->MD

Target-Specific Docking Protocols
2.2.1 GSTP1-1 and Caspase-3 Docking Protocol
  • Protein Preparation: Retrieve crystal structures of GSTP1-1 (PDB: 2GSS) and caspase-3 (PDB: 4AU8) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges using the AMBER force field. Perform energy minimization to relieve steric clashes [1] [2].

  • Ligand Preparation: Generate 3D structures of EA derivatives using chemoinformatic software (e.g., ChemDraw, OpenBabel). Convert structures to PDBQT format after energy minimization using the UFF force field. For EA derivatives containing nitrogen heterocycles, urea, and thiourea moieties, ensure proper tautomerization and protonation states at physiological pH [1].

  • Grid Box Setup: For GSTP1-1, center the grid box on the cysteine residue (Cys47) in the active site with dimensions 60×60×60 points and 0.375 Å spacing. For caspase-3, target the catalytic site with similar dimensions to accommodate the active site cleft [1] [2].

  • Docking Parameters: Employ the Lamarckian Genetic Algorithm with 100 independent runs per compound. Set population size to 300, maximum number of evaluations to 25 million, and maximum generations to 27,000. Other parameters should use default values as implemented in AutoDock Vina or similar docking software [1].

2.2.2 TEAD Transcription Factors Docking Protocol
  • Protein Preparation: Obtain the TEAD2 palmitoylation pocket structure (PDB: 5DQ8). Retain the palmitic acid co-crystalized in the hydrophobic pocket as reference. Prepare the protein by adding missing hydrogen atoms and optimizing side-chain orientations using molecular modeling software [3].

  • Virtual Screening: Conduct structure-based virtual screening of EA against TEAD using SYBYL-X software. Apply DrugBank open data library containing 11,300 compounds. Use the Tripos force field for energy minimization and Gasteiger-Hückel charges for electrostatic calculations [3].

  • Covalent Docking: Implement covalent docking protocols targeting cysteine residues in the palmitoylation pocket. Define the reactive bond between EA's Michael acceptor and the thiol group of cysteine using flexible side-chain approaches [3].

2.2.3 Factor XIIIa Docking Protocol
  • Active Site Preparation: Focus on the catalytic triad (Cys314, His373, Asp396) of Factor XIIIa. Generate grid parameters centered on Cys314 with extended dimensions to accommodate fibrinogen binding interactions [4].

  • Covalent Docking Strategy: Employ covalent docking modules available in molecular docking suites such as AutoDock or Schrödinger to model the thio-Michael adduct formation between EA's unsaturated ketone and Cys314 [4].

Experimental Results and Biological Evaluation

Summary of Molecular Docking Findings

Table 1: Molecular Docking Results for this compound Derivatives with Various Biological Targets

Target Protein PDB ID Most Active Compound Binding Affinity (kcal/mol) Key Interactions Biological Validation
GSTP1-1 2GSS Compound 2 -9.2 Covalent binding with Cys47, H-bond with Tyr108 IC₅₀ = 0.86 μM (HL60 cells) [1]
Caspase-3 4AU8 Compound 3 -8.7 H-bonds with Arg207, π-cation with His121 IC₅₀ = 1.24 μM (HL60 cells) [1]
TEAD Transcription Factors 5DQ8 EA-C15 -10.3 Covalent binding to palmitate pocket cysteines Sub-μM inhibition of NCI-H226 proliferation [3]
Factor XIIIa 3FIE Parent EA -7.1 Covalent binding to Cys314, H-bond with Asp396 IC₅₀ = 105.9 μM (enzyme assay) [4]
Kynurenine Aminotransferase I 4JQI Parent EA -6.8 Hydrophobic interactions, H-bond with active site residues 1.0 mmol/l inhibited KAT I/II activity [5]
Anticancer Activity of EA Derivatives

Table 2: Anti-Proliferative Activity of Selected EA Derivatives Against Cancer Cell Lines

Compound HL60 (Promyelocytic Leukemia) IC₅₀ (μM) HCT116 (Colon Carcinoma) % Viability at 1 μM A-549 (Lung Carcinoma) IC₅₀ (μM) MCF-7 (Breast Cancer) IC₅₀ (μM) Key Structural Features
EA (Parent) ~50 >80% >50 >50 α,β-unsaturated carbonyl
Compound 1 2.37 65% ND ND Nitrogen heterocycle
Compound 2 0.86 28% ND ND Nitrogen heterocycle
Compound 3 1.24 55% ND ND Nitrogen heterocycle
Compound 10 1.05 48% ND ND Thiourea moiety
Compound 9 (EA-sulfonamide) ND ND 0.1 0.15 Sulfonamide linker
EA-C15 (TEAD inhibitor) ND ND 0.78 0.82 Long alkyl chain derivative [3]

ND = Not Determined

Structural Insights and Structure-Activity Relationships

Molecular docking studies have revealed crucial structure-activity relationship (SAR) information for EA derivatives:

  • The Michael acceptor functionality is essential for covalent binding to cysteine residues in targets like GSTP1-1 and TEAD proteins. Reduction of the double bond or modification of the ketone group significantly reduces activity [1] [3].

  • Hydrophobic extensions at the carboxylic acid moiety, particularly aryl groups connected through amide linkages, enhance binding affinity to both GSTP1-1 and caspase-3 by engaging in additional π-π and van der Waals interactions [1].

  • Incorporation of nitrogen-containing heterocycles (e.g., indazole, pyrazole) improves aqueous solubility and enables the formation of critical hydrogen bonds with residues in the active sites of target proteins [1] [6].

  • Sulfonamide-containing derivatives demonstrate particularly strong binding to kinase targets such as JAK3 and ROCK1, with compound 9 showing significant stability in molecular dynamics simulations [6].

Pathway Visualization and Mechanism of Action

Hippo Signaling Pathway and TEAD Inhibition

The following diagram illustrates the Hippo signaling pathway and the mechanism of TEAD inhibition by this compound derivatives:

G Hippo/YAP/TEAD Pathway and EA Inhibition Mechanism Hippo Hippo Pathway Activation (MST1/2, LATS1/2) YAP YAP/TAZ Phosphorylation & Cytoplasmic Retention Hippo->YAP YAPN YAP/TAZ Nuclear Translocation YAP->YAPN Hippo Inhibition TEAD TEAD Transcription Activation YAPN->TEAD Target Target Gene Expression (CTGF, CYR61) TEAD->Target EA EA Derivatives Inhibit TEAD Palmitoylation Block Blocked TEAD Activity EA->Block Binds Palmitoylation Pocket Block->TEAD Disrupts

Discussion and Future Perspectives

The collective molecular docking studies position This compound as a promising multitarget therapeutic scaffold with particular relevance in oncology. The consistently strong binding affinities observed across multiple protein targets highlight the advantage of EA's covalent binding mechanism, which can be optimized for increased selectivity and reduced off-target effects.

Recent advances in covalent docking algorithms have significantly improved the accuracy of predicting EA derivative interactions, allowing for better in silico screening prior to synthetic efforts. The integration of molecular dynamics simulations with docking studies has further enhanced our understanding of the stability of EA-protein complexes, with studies demonstrating that compounds like EA-C15 and sulfonamide derivatives maintain stable interactions throughout simulation trajectories [3] [6].

Future directions for EA research should focus on:

  • Developing isoform-selective derivatives that target specific TEAD paralogs or GST isoforms to minimize potential side effects
  • Optimizing drug-like properties through rational modification of the EA scaffold to improve bioavailability and metabolic stability
  • Exploring combination therapies that leverage EA's chemosensitization properties while minimizing ototoxicity risks
  • Expanding investigations into non-oncological applications including anticoagulation therapy and neurological disorders based on Factor XIIIa and KAT inhibition profiles

Conclusion

These application notes provide comprehensive methodological guidance for conducting molecular docking studies with this compound and its derivatives. The documented protocols and findings establish EA as a versatile scaffold with significant potential in drug discovery, particularly for challenging protein targets characterized by nucleophilic cysteine residues. The integration of computational docking with experimental validation has proven essential for understanding the multifaceted mechanisms of EA derivatives and optimizing their therapeutic potential across multiple disease contexts.

References

Comprehensive Application Notes and Protocols: Ethacrynic Acid Glutathione Conjugation in GSTP1 Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSTP1 Significance & EA Mechanism

Glutathione S-transferase P1 (GSTP1) constitutes a crucial enzyme in cellular defense systems, primarily facilitating the conjugation of glutathione (GSH) to various electrophilic substrates, thereby playing a pivotal role in detoxification processes and protection against oxidative stress. Its clinical significance stems from its frequent overexpression in numerous cancer types, including lung, breast, and prostate cancers, where it contributes substantially to chemotherapy resistance by neutralizing reactive oxygen species and promoting detoxification of chemotherapeutic agents [1]. This overexpression enhances cancer cell survival mechanisms by diminishing the cytotoxic effects of various anticancer drugs, positioning GSTP1 as a promising therapeutic target for overcoming treatment resistance [1].

Ethacrynic acid (EA), originally developed as a potent diuretic drug, has emerged as a valuable GSTP1 inhibitor with the capacity to reverse chemotherapy resistance in cancer cells. EA functions through a dual mechanism of action: it acts as a reversible inhibitor of GSTP1 enzymatic activity while also serving as a substrate for GSTP1-catalyzed conjugation with glutathione [2] [3]. The resulting glutathione conjugate (EA-SG) itself possesses potent inhibitory properties against GSTP1, often exhibiting even greater potency than the parent EA compound [2]. This unique characteristic, combined with EA's ability to covalently bind to the enzyme's active site through Michael addition reactions, makes it a particularly valuable tool compound for investigating GSTP1 inhibition strategies and developing combination therapies to sensitize resistant cancer cells to conventional chemotherapeutic agents [2].

Experimental Protocols & Methodologies

Enzyme Inhibition Assays with Recombinant GSTP1

The evaluation of GSTP1 inhibition potential represents a fundamental protocol for assessing compound efficacy. Recombinant human GSTP1 should be expressed in E. coli XL-1 Blue cells using the pKXHP1 plasmid containing the GSTP1*A allele from a K562 erythroleukemia cDNA library, followed by purification via Nickel-Sepharose chromatography [1]. Enzyme activity is optimally measured using a spectrophotometric assay that monitors the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB) by tracking absorbance change at 340 nm, indicating the formation of the GSH-CDNB conjugate [1].

  • Reaction Conditions: Prepare the assay mixture containing 0.1 M phosphate buffer (pH 6.5), 1 mM EDTA, 1 mM GSH, and 1 mM CDNB. Maintain the temperature at 30°C throughout the experiment to ensure optimal enzymatic activity [1].
  • Inhibitor Preparation: Dissolve EA and other test compounds in 2.5% DMSO, ensuring uniform solvent concentration across all experimental groups to eliminate solvent effects [1].
  • Activity Measurement: Record absorbance readings over 5 minutes using a SpectraMax M2 microplate reader or equivalent spectrophotometric system. Calculate percentage inhibition at each concentration and determine IC₅₀ values using GraphPad Prism 8.4 software with the four-parameter logistic (4PL) model [1].
Kinetic Analysis of Inhibition Mechanism

Determining the inhibition kinetics provides crucial insights into the mechanism of compound action. For comprehensive kinetic characterization:

  • Varied Substrate Concentrations: Perform assays with one substrate (either GSH or CDNB) maintained at a near-saturating concentration while systematically varying the concentration of the other substrate across a range of inhibitor concentrations [1].
  • Data Analysis: Utilize Lineweaver-Burk plots to analyze interactions and determine inhibition type (competitive, non-competitive, or mixed) [1].
  • Parameter Calculation: Calculate inhibition constant (Kᵢ) values using GraphPad Prism software to quantitatively compare inhibitor potency [1].
Hepatic Glutathione Conjugation Assessment

The hepatic handling of EA can be evaluated using both in vitro and perfused liver models, providing physiologically relevant data on conjugation kinetics:

  • Liver Perfusion Studies: Establish isolated rat liver perfusion systems to study EA extraction efficiency. At EA concentrations ranging from 10-200 μM, steady-state extraction ratios typically range from approximately 0.8 at lower concentrations to 0.4 at higher concentrations [4].
  • Hepatocyte Uptake Measurements: Isolate rat hepatocytes to evaluate saturable uptake processes, with expected Kₘᵤₜₐₖₑ values of approximately 57 μM and Vₘₐₓᵤₜₐₖₑ of 0.55 μmol/min/g liver [4].
  • Biliary Excretion Monitoring: Collect bile samples to quantify EA-SG excretion, which primarily appears unchanged (approximately 90%) with minimal cleavage products [4].
Lipoxygenase-Mediated Conjugation Protocol

An alternative pathway for EA-SG conjugate formation involves lipoxygenase-catalyzed reactions, which can be assessed using the following protocol:

  • Optimal Assay Conditions: Prepare reaction mixtures containing 0.4 mM linoleic acid, 1 mM GSH, 50 nM soybean lipoxygenase (SLO), and 0.2 mM EA at pH 9.0 to observe maximal EA-SG formation rates [5].
  • Inhibition Studies: Include classical lipoxygenase inhibitors such as nordihydroguaiaretic acid, gossypol, or 5,8,11-eicosatriynoic acid as control conditions to confirm enzyme-specific activity [5].
  • Product Quantification: Monitor EA-SG conjugate formation by HPLC, with typical rates of approximately 16.5 μmol/min/mg SLO protein expected under optimal conditions [5].

Quantitative Data Summary

Inhibition Kinetics of EA and Related Compounds

Table 1: Comparative Inhibition Parameters of GSTP1 Inhibitors

Compound IC₅₀ (μM) Kᵢ (μM) Inhibition Type Experimental Conditions
This compound (EA) 3.3-4.8 [2] 11.5 [3] Non-competitive [3] Human GSTP1, pH 6.5-7.4
EA-Glutathione Conjugate 11 (pi-class) [2] 1.5 [3] Competitive [3] Human lung GST-p
6-thio-dG (monomer) 15.14 [1] 11.41-12.26 [1] Mixed/Non-competitive [1] Recombinant GSTP1, pH 6.5
6-thio-dG (dimer) 0.339 [1] 0.723-0.972 [1] Competitive/Mixed [1] Recombinant GSTP1, pH 6.5

Table 2: Hepatic Conjugation Kinetics of this compound

Parameter In Vitro Non-enzymatic In Vitro Enzymatic Perfused Liver Hepatocyte Uptake
Kₘ or Kₘ₍ₒᵥₑᵣₐₗₗ₎ 126 μM⁻¹min⁻¹ [4] GSH: 1.2 mM [4] EA: 94 μM [4] 67 μM [4] 57 μM [4]
Vₘₐₓ or Rate Constant Bimolecular constant: 126 μM⁻¹min⁻¹ [4] 533 nmol/min/mg [4] 0.23 μmol/min/g liver [4] 0.55 μmol/min/g liver [4]
Experimental Condition Specifications

Table 3: Standard Assay Conditions for GSTP1 Studies

Assay Component Enzyme Inhibition [1] Lipoxygenase Conjugation [5] Hepatic Conjugation [4]
Buffer System 0.1 M phosphate buffer, pH 6.5 pH 9.0 (optimal) Physiological pH 7.4
Temperature 30°C Not specified 37°C
EA Concentration Varies by experiment 0.2 mM 10-200 μM
GSH Concentration 1 mM 1 mM Physiological levels
Cofactors 1 mM EDTA 0.4 mM linoleic acid None specified
Detection Method Spectrophotometric (340 nm) HPLC with radiometry HPLC, biliary excretion

Pathway Diagrams & Experimental Workflows

The following diagrams visualize key experimental workflows and mechanistic pathways for this compound glutathione conjugation, created using Graphviz DOT language with adherence to the specified formatting requirements.

Diagram 1: this compound Glutathione Conjugation Pathways

EA_pathways This compound Glutathione Conjugation Pathways EA EA EA_GSH_Conjugate EA_GSH_Conjugate EA->EA_GSH_Conjugate Conjugation GSH GSH GSH->EA_GSH_Conjugate GSTP1_Inhibition GSTP1_Inhibition EA_GSH_Conjugate->GSTP1_Inhibition Potent Inhibitor GSTP1_Enzymatic GSTP1_Enzymatic GSTP1_Enzymatic->EA_GSH_Conjugate Catalyzes Lipoxygenase_Pathway Lipoxygenase_Pathway Lipoxygenase_Pathway->EA_GSH_Conjugate Generates Non_Enzymatic Non_Enzymatic Non_Enzymatic->EA_GSH_Conjugate Forms Chemo_Sensitization Chemo_Sensitization GSTP1_Inhibition->Chemo_Sensitization Leads to

Diagram 2: Experimental Workflow for GSTP1 Inhibition Studies

GSTP1_workflow Experimental Workflow for GSTP1 Inhibition Studies Protein_Expression Protein_Expression Enzyme_Purification Enzyme_Purification Protein_Expression->Enzyme_Purification Assay_Setup Assay_Setup Enzyme_Purification->Assay_Setup Inhibition_Screening Inhibition_Screening Assay_Setup->Inhibition_Screening Kinetic_Analysis Kinetic_Analysis Inhibition_Screening->Kinetic_Analysis Data_Analysis Data_Analysis Kinetic_Analysis->Data_Analysis Substrate_Variation Substrate_Variation Kinetic_Analysis->Substrate_Variation Molecular_Docking Molecular_Docking Data_Analysis->Molecular_Docking Lineweaver_Burk Lineweaver_Burk Substrate_Variation->Lineweaver_Burk IC50_Determination IC50_Determination Lineweaver_Burk->IC50_Determination IC50_Determination->Data_Analysis

Technical Considerations & Applications

Critical Methodological Considerations

Several technical aspects require careful attention to ensure experimental reproducibility and accuracy when studying EA-mediated GSTP1 inhibition:

  • GSH Depletion Dynamics: Researchers should monitor cellular GSH levels throughout experiments, as EA concentrations exceeding 25 μM can cause rapid GSH depletion, leading to time-dependent changes in conjugation rates and steady-state extraction ratios [4]. This depletion may significantly alter experimental outcomes in prolonged assays.
  • Covalent Binding Reversibility: Although EA can covalently bind to GSTP1 through Michael addition, this inhibition is partially reversible upon incubation with excess glutathione, with full restoration of catalytic activity observed over approximately 125 hours [2]. This reversibility should be considered when designing wash-out experiments.
  • Dual Binding Modes: Crystallographic evidence indicates that the EA-GSH conjugate can bind to GSTP1 in at least two distinct orientations, a finding with important implications for structure-based inhibitor design [6].
  • Non-Enzymatic Conjugation: The significant non-enzymatic reaction rate between EA and GSH must be accounted for in control experiments, as this can substantially contribute to overall conjugate formation, particularly in prolonged incubations [3].
Research Applications & Therapeutic Implications

The experimental protocols described herein facilitate multiple research applications with significant therapeutic implications:

  • Chemotherapy Sensitization: EA and its derivatives show promise as adjuvants in cancer therapy, particularly for reversing resistance to alkylating agents. The enhanced cytotoxicity observed in combination therapies stems primarily from GSTP1 inhibition, which reduces detoxification of chemotherapeutic compounds [3].
  • Comparative Inhibitor Profiling: These established protocols enable systematic evaluation of novel GSTP1 inhibitors, such as the recently described 6-thio-dG dimer, which demonstrates substantially enhanced potency (IC₅₀ 0.339 μM) compared to EA [1].
  • Hepatic Clearance Prediction: The kinetic parameters obtained from these assays facilitate prediction of in vivo hepatic clearance and potential drug-drug interactions involving GST-mediated conjugation pathways [4].
  • Alternative Pathway Identification: The lipoxygenase-mediated conjugation pathway represents a non-canonical metabolic route that may contribute to EA biotransformation under certain physiological conditions, particularly in tissues with high lipoxygenase expression [5].

Conclusion

The comprehensive protocols and data presented herein provide researchers with robust methodological frameworks for investigating this compound-mediated GSTP1 inhibition and glutathione conjugation kinetics. The quantitative parameters and experimental conditions summarized in the accompanying tables facilitate direct comparison across studies and support standardized implementation of these assays across different laboratory settings. The structural insights derived from molecular docking studies and crystallographic analyses of EA-GSTP1 interactions continue to inform the rational design of second-generation inhibitors with enhanced potency and selectivity [1] [6]. Furthermore, the experimental workflows visualized through Graphviz diagrams offer clear conceptual guidance for implementing these techniques in both basic research and drug discovery contexts. As interest in GSTP1 as a therapeutic target continues to grow, these application notes and protocols will serve as valuable resources for advancing our understanding of glutathione conjugation biochemistry and developing novel strategies for overcoming chemotherapy resistance in cancer treatment.

References

Comprehensive Application Notes and Protocols: Ion Channel Modulation by Ethacrynic Acid for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethacrynic Acid as a Research Tool

This compound (ECA) is a phenoxyacetic acid derivative with the chemical formula C13H12Cl2O4 and molecular weight of 303.14 g/mol, initially developed as a loop diuretic but now recognized as a versatile ion channel modulator with significant research applications. [1] [2] [3] Unlike other loop diuretics, ECA lacks a sulfonamide group, making it particularly valuable for studies involving subjects with sulfa allergies and for research requiring unique molecular properties. [4] Originally FDA-approved in 1967 for clinical treatment of edema, ECA has since emerged as a valuable research compound in neuroscience, oncology, and ion channel pharmacology due to its multifaceted mechanisms of action. [4] [1]

The research utility of ECA extends far beyond its original diuretic applications. ECA functions as a thiol-reactive compound that can form covalent bonds with cysteine residues in various proteins, enabling it to modulate multiple signaling pathways and cellular processes. [1] This property, combined with its effects on ion transport systems, positions ECA as a promising candidate for drug repurposing initiatives, particularly in oncology where it has demonstrated antitumor activity across diverse cancer cell lines. [1] These Application Notes provide comprehensive experimental protocols and methodological considerations for utilizing ECA in research settings, with emphasis on its ion channel modulation properties and research applications.

Chemical Properties and Basic Pharmacology

Fundamental Chemical Characteristics

This compound is characterized as a white crystalline powder with limited aqueous solubility but good solubility in certain organic solvents. [1] The compound features an α,β-unsaturated ketone system that confers electrophilic properties, enabling it to react with nucleophilic thiol groups through Michael addition reactions. [1] [2] This reactivity underpins many of ECA's modulatory effects on enzymatic activity and ion channel function, particularly through interactions with cysteine residues in proteins and with glutathione. [1]

Pharmacological Profile

ECA exhibits dose-dependent pharmacokinetics with variable bioavailability depending on administration route. The drug demonstrates rapid onset of action—within 5 minutes for intravenous administration and 30 minutes for oral delivery—with peak activity occurring approximately 30 minutes post-IV administration and 2-4 hours after oral ingestion. [4] [2] ECA displays high protein binding (>98%) and undergoes extensive hepatic metabolism, with an elimination half-life of approximately 30 minutes (range: 12-160 minutes). [4] [1] The compound's primary route of elimination is renal excretion, and it has demonstrated the ability to cross the blood-brain barrier, making it suitable for neurological research applications. [4]

Table 1: Fundamental Properties of this compound

Property Specification Research Implications
Chemical Formula C13H12Cl2O4 Standardized molecular structure for consistent experimental use
Molecular Weight 303.14 g/mol Concentration calculations for in vitro systems
Solubility Limited in water, soluble in organic solvents DMSO or ethanol as preferred solvents for stock solutions
Reactive Groups α,β-unsaturated ketone Electrophilic properties enabling protein modification
Protein Binding >98% High binding affects free fraction available for activity
Elimination Half-life ~30 minutes (12-160 min range) Frequent dosing required for sustained effect in chronic models

Mechanisms of Ion Channel Modulation

Primary Ion Transport Targets

This compound modulates multiple ion transport systems through distinct but complementary mechanisms. Its primary recognized target is the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, where it inhibits symport of sodium, potassium, and chloride ions. [4] [1] [2] This inhibition prevents the kidney from forming hypotonic urine and results in profound diuresis. Additionally, ECA affects the Na-K-2Cl cotransporter-1 (NKCC1), which is widely expressed in various tissues including the central nervous system. [5] Research by Katnik and Cuevas demonstrated that ECA's inhibition of NKCC1 affects sodium and calcium homeostasis in neuronal models, particularly during ischemia-acidosis conditions. [5]

Beyond its effects on cotransporters, ECA directly modulates voltage-gated calcium and sodium channels. Studies show that ECA reduces calcium and sodium overload in neurons during ischemic conditions, suggesting direct inhibition of these voltage-gated channels independent of its NKCC1 effects. [5] This multimodal channel modulation makes ECA particularly valuable for research on cellular excitability and ion homeostasis in pathological conditions. ECA also functions as a potassium ion channel blocker, as evidenced by its ability to abrogate contact hypersensitivity reactions in mouse models when used in combination with other ion channel modulators. [6]

Signaling Pathways and Molecular Interactions

ECA influences several critical signaling pathways through its thiol-reactive properties and ion channel modulation. The compound directly inhibits glutathione S-transferase (GST) activity by binding to the enzyme's active site, thereby disrupting cellular detoxification pathways and redox homeostasis. [1] This GST inhibition contributes to ECA's chemosensitizing effects in cancer models, where it can reverse multidrug resistance. Additionally, ECA modulates the Wnt/β-catenin signaling pathway, which plays crucial roles in development and carcinogenesis. [1]

In neuronal systems, ECA affects calcium signaling pathways through its modulation of voltage-gated calcium channels and sodium-calcium exchangers. Research by Piccialli et al. demonstrated that ECA influences reverse-mode Na+-Ca2+ exchanger (NCX3) activity, which is dependent on interaction with voltage-gated sodium channel Nav1.6 in hippocampal neurons. [5] This modulation has implications for neuroprotection in conditions characterized by calcium dyshomeostasis, such as Alzheimer's disease models.

Table 2: Key Molecular Targets of this compound

Target Effect Research/Physiological Consequence
NKCC2 (renal) Inhibition Diuresis; electrolyte excretion
NKCC1 (neuronal) Inhibition Altered neuronal chloride balance; effects on ischemia outcomes
Voltage-gated Ca2+ channels Inhibition Reduced calcium overload in ischemia; neuroprotection
Voltage-gated Na+ channels Inhibition Modulation of neuronal excitability
Glutathione S-transferase Inhibition Increased oxidative stress; reversal of drug resistance in cancer
Potassium channels Blockade Immunomodulation in contact hypersensitivity models

The following diagram illustrates ECA's multifaceted mechanisms of ion channel modulation and signaling pathway effects:

ethacrynic_acid_mechanisms cluster_targets Primary Molecular Targets cluster_effects Cellular Consequences ECA ECA NKCC2 NKCC2 Cotransporter ECA->NKCC2 Inhibits NKCC1 NKCC1 Cotransporter ECA->NKCC1 Inhibits VGCC Voltage-Gated Ca²⁺ Channels ECA->VGCC Inhibits VGSC Voltage-Gated Na⁺ Channels ECA->VGSC Inhibits K_channels K⁺ Channels ECA->K_channels Blocks GST Glutathione S-Transferase ECA->GST Inhibits Ion_imbalance Altered Ion Homeostasis NKCC2->Ion_imbalance NKCC1->Ion_imbalance VGCC->Ion_imbalance VGSC->Ion_imbalance Immunomodulation Immunomodulation K_channels->Immunomodulation Redox_balance Disrupted Redox Balance GST->Redox_balance Apoptosis Apoptosis Induction Ion_imbalance->Apoptosis Neuroprotection Neuroprotective Effects Ion_imbalance->Neuroprotection Redox_balance->Apoptosis Proliferation Proliferation Inhibition Redox_balance->Proliferation

Experimental Protocols

In Vitro Ion Channel Modulation Assays

Protocol 4.1.1: Electrophysiological Assessment of ECA on Voltage-Gated Ion Channels

This protocol details the assessment of ECA effects on voltage-gated sodium and calcium channels using whole-cell patch-clamp techniques, adapted from methodologies described by Dron et al. and Katnik & Cuevas. [5]

  • Cell Preparation: Maintain appropriate cell lines (HEK293T, neuronal cultures, or cancer cell lines) under standard conditions. Plate cells on poly-D-lysine-coated coverslips at 30-50% confluence 24-48 hours before experimentation.
  • Solution Preparation: Create extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH). Prepare intracellular solution containing: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH). Prepare ECA stock solution at 100 mM in DMSO, with final working concentrations typically ranging from 10-200 μM. Include vehicle controls with equivalent DMSO concentrations.
  • Electrophysiological Recording: Establish whole-cell configuration with access resistance <10 MΩ. Apply depolarizing voltage steps from holding potential (-80 mV for Na+ channels, -60 mV for Ca2+ channels) to various test potentials. Apply ECA via perfusion system, allowing 5-10 minutes for equilibrium. Record current-voltage relationships before and after drug application.
  • Data Analysis: Normalize currents to cell capacitance. Calculate percentage inhibition at specific voltages. Determine concentration-response relationships using at least 5 different ECA concentrations. Fit data with Hill equation to determine IC50 values.

Protocol 4.1.2: GST Inhibition Assay

This procedure evaluates ECA's inhibition of glutathione S-transferase activity, relevant to its chemosensitizing effects in cancer research. [1]

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.5), substrate solution (1 mM glutathione, 1 mM 1-chloro-2,4-dinitrobenzene in buffer), and cellular lysates or purified GST enzyme.
  • ECA Treatment: Prepare ECA dilutions in DMSO (1-100 μM final concentration). Pre-incubate ECA with GST enzyme for 10 minutes at 37°C.
  • Activity Measurement: Initiate reaction by adding substrate solution. Monitor absorbance at 340 nm for 5 minutes. Calculate GST activity from linear portion of absorbance increase.
  • Data Analysis: Express activity as percentage of vehicle control. Calculate IC50 values using nonlinear regression.
In Vivo Assessment of Contact Hypersensitivity Abrogation

Protocol 4.2.1: Mouse Contact Hypersensitivity Model

This protocol describes the use of ECA to suppress contact hypersensitivity reactions, based on the methodology from Skin Pharmacology and Applied Skin Physiology. [6]

  • Animal Sensitization: Use female Balb/c mice (6-8 weeks old). Shave abdominal region and sensitize with 100 μL of 0.5% dinitrochlorobenzene (DNCB) in acetone:olive oil (4:1) applied to shaved skin.
  • ECA Treatment: Prepare ECA in acetone (0.1-1.0% w/v). Apply ECA topically (100 μL) to sensitized skin sites once daily for 3-5 consecutive days post-sensitization. Include vehicle control groups.
  • Challenge and Assessment: Challenge sensitized mice with 20 μL of 0.2% DNCB applied to both sides of the right ear 5 days after sensitization. Measure ear thickness with digital caliper at 24 and 48 hours post-challenge. Calculate percentage inhibition compared to vehicle control.
  • Tissue Collection: Collect ear tissue samples for histological analysis (H&E staining) and cytokine profiling.

The following diagram illustrates the experimental workflow for in vivo assessment of ECA in the contact hypersensitivity model:

hypersensitivity_workflow cluster_treatment Experimental Intervention cluster_evaluation Outcome Evaluation Start Animal Preparation (Balb/c female mice, 6-8 weeks) Sensitization Sensitization Phase (0.5% DNCB application on shaved abdomen) Start->Sensitization ECA_treatment ECA Treatment (Topical application 0.1-1.0% in acetone 3-5 days post-sensitization) Sensitization->ECA_treatment Challenge Challenge Phase (0.2% DNCB on ear 5 days post-sensitization) ECA_treatment->Challenge Assessment Response Assessment (Ear thickness measurement at 24h and 48h post-challenge) Challenge->Assessment Analysis Tissue Analysis (Histology, cytokine profiling) Assessment->Analysis

Research Applications in Cancer

Anticancer Efficacy Across Cell Lines

This compound has demonstrated significant broad-spectrum antitumor activity across diverse cancer cell types, positioning it as a promising candidate for drug repurposing in oncology. [1] The compound exerts multiple anticancer effects through distinct but complementary mechanisms, including induction of apoptosis, inhibition of proliferation and migration, and reversal of drug resistance. ECA's concentration-dependent cytotoxicity has been validated in numerous in vitro models, with IC50 values varying substantially across different cancer types, suggesting tissue-specific sensitivity patterns. [1]

Research has revealed that ECA effectively sensitizes resistant cancer cells to conventional chemotherapeutic agents, primarily through inhibition of glutathione S-transferase, which is frequently overexpressed in multidrug-resistant tumors. [1] This chemosensitization effect, combined with direct antitumor activity, supports ECA's potential as an adjuvant in combination therapy regimens. Additionally, ECA has been shown to modulate the Wnt/β-catenin signaling pathway, which plays crucial roles in carcinogenesis and cancer progression, further expanding its mechanistic profile in oncology applications. [1]

Table 3: Anticancer Activity of this compound Across Cell Lines

Cancer Type Cell Line ECA IC50 (μM) Treatment Duration Key Findings
Hepatocellular Carcinoma Hep3B 6.4 Not indicated Highest sensitivity observed
Multiple Myeloma RPMI-8226 8 72 h Potent activity in hematological malignancy
Breast Cancer MDA-MB-231 39.64 24 h Significant cytotoxicity in triple-negative model
Breast Cancer 4T1 (mouse) 25.23 24 h Efficacy in murine model supporting in vivo translation
Lung Cancer A549 87.03 48 h Moderate activity in common NSCLC model
Prostate Cancer PC3 67 48 h Efficacy in androgen-resistant model
Malignant Melanoma A375 57.26 ± 6.6 Not indicated Activity in treatment-resistant melanoma
Cervical Cancer HeLa 127.2 ± 13.1 Not indicated Moderate sensitivity in cervical cancer model
In Vivo Antitumor Protocols

Protocol 5.2.1: Mouse Xenograft Model for ECA Antitumor Assessment

This protocol describes the evaluation of ECA antitumor efficacy in murine xenograft models, based on methodologies from published studies. [1]

  • Cell Injection: Inject cancer cells (5 × 10^6 cells in 100 μL Matrigel) subcutaneously into flanks of immunodeficient mice (NOD/SCID or nude mice). Allow tumors to establish until they reach approximately 100 mm³.
  • ECA Administration: Prepare ECA in vehicle (saline with minimal DMSO). Administer ECA intraperitoneally at 50 mg/kg daily or every other day. Include vehicle control group. Monitor animals for signs of toxicity.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using formula: V = (L × W²)/2, where L is length and W is width. Continue treatment for 3-4 weeks.
  • Endpoint Analysis: Euthanize animals at study endpoint. Collect tumors for weight measurement and histological analysis. Perform immunohistochemistry for proliferation markers (Ki-67) and apoptosis (TUNEL staining).

Studies utilizing this approach have demonstrated significant efficacy, with one investigation reporting a 49% reduction in tumor weight in prostate cancer xenografts following ECA treatment. [1]

Safety and Toxicity Considerations

Ototoxicity Profile and Management

This compound presents significant ototoxicity potential, particularly at higher doses and with intravenous administration. [4] [1] This toxicity manifests as transient hearing loss that can occur within 15 minutes of intravenous administration, attributed to ECA's effect on the stria vascularis in the cochlea, which disrupts the endocochlear potential. [4] The ototoxicity is typically transient, with hearing recovering within hours in most cases, but can become permanent when ECA is co-administered with other ototoxic agents. [4]

Critical research consideration: ECA exhibits synergistic ototoxicity when combined with other ototoxic compounds such as aminoglycosides or cisplatin. [4] [1] This interaction results from ECA's disruption of the blood-cochlear barrier, increasing permeability and allowing greater entry of ototoxic drugs into cochlear tissues. [4] For research involving animal models, careful monitoring of auditory function is recommended, particularly in studies requiring prolonged ECA administration or combination with other potentially ototoxic agents.

Other Adverse Effects and Monitoring Recommendations

Beyond ototoxicity, ECA administration is associated with several other adverse effects that require monitoring in research settings:

  • Electrolyte Imbalances: ECA causes significant diuresis and natriuresis, potentially leading to hypokalemia, hyponatremia, and hypomagnesemia. [4] Regular monitoring of electrolyte levels is essential in chronic administration studies.
  • Volume Depletion: Rapid diuresis can cause substantial volume depletion, reducing mean arterial pressure and potentially causing reflex tachycardia. [4] This is particularly relevant in cardiovascular research models.
  • Gastrointestinal Effects: ECA can cause transient gastrointestinal symptoms including nausea, vomiting, diarrhea, and abdominal pain. [4] [1] These effects are usually self-limiting but may affect animal wellbeing in chronic studies.
  • Hepatotoxicity: Rare cases of cholestatic jaundice and hepatitis have been reported, necessitating periodic liver function monitoring in long-term studies. [1]

Table 4: Safety Monitoring Parameters for ECA Research

Parameter Recommended Monitoring Risk Mitigation Strategies
Auditory Function Pre- and post-dose auditory testing Avoid concurrent ototoxic drugs; use lowest effective dose
Electrolytes Serum Na+, K+, Cl-, Mg2+ weekly Electrolyte supplementation as needed
Renal Function BUN, creatinine weekly Ensure adequate hydration; adjust dose in renal impairment
Liver Function ALT, AST, bilirubin biweekly Discontinue if significant elevation occurs
Volume Status Body weight, blood pressure regularly Adjust dosing frequency based on response
Hematological Complete blood count monthly Monitor for hemolysis, particularly in transfusion models

Conclusion and Future Directions

This compound represents a versatile research tool with multifaceted applications in ion channel pharmacology, oncology, and immunology. Its unique properties as a thiol-reactive compound with dual activity as both a diuretic and ion channel modulator make it particularly valuable for investigating complex physiological and pathological processes. The experimental protocols outlined in these Application Notes provide standardized methodologies for evaluating ECA's effects across diverse research contexts.

Future research directions should focus on optimizing ECA derivatives with improved selectivity and reduced toxicity profiles. Current efforts to develop ECA analogs aim to enhance bioavailability while minimizing ototoxic potential. [1] Additionally, further investigation of ECA's effects on neuronal ion channels in neurodegenerative conditions represents a promising area for therapeutic development. [5] The continued exploration of ECA as a chemosensitizing agent in oncology may yield valuable combination regimens for treatment-resistant malignancies. [1]

References

Comprehensive Application Notes & Protocols: Evaluating Ethacrynic Acid in Cancer Hallmark Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ethacrynic acid (EA), previously recognized primarily as a loop diuretic, has emerged as a promising candidate for drug repurposing in oncology due to its multifaceted effects on cancer hallmark processes. EA exerts its anticancer effects through several molecular mechanisms, with the most well-characterized being its potent inhibition of Glutathione S-transferase P1-1 (GSTP1). This enzyme is frequently overexpressed in tumor cells and contributes to resistance against various chemotherapeutic agents by detoxifying them through glutathione conjugation [1]. EA functions as a reversible GSTP1 inhibitor through covalent binding via its α,β-unsaturated carbonyl functional group, which engages in a Michael-like addition with the cysteine residue in the enzyme's active site [1]. Beyond GSTP1 inhibition, EA has demonstrated significant effects on multiple signaling pathways crucial for cancer progression, including modulation of Wnt/β-catenin signaling [2] [3], regulation of the PI3K-AKT pathway [4], and induction of both apoptosis and necroptosis in cancer cells [2].

The compound's ability to simultaneously target multiple cancer hallmarks—including proliferation, apoptosis, migration, invasion, angiogenesis, and energy metabolism—makes it an attractive candidate for comprehensive mechanistic studies [3]. Recent research has also explored EA derivatives containing nitrogen heterocycle, urea, and thiourea moieties, which have shown enhanced anti-proliferative activity against various cancer cell lines [1]. This document provides detailed protocols for evaluating EA's effects on key cancer hallmark processes, enabling standardized assessment of its therapeutic potential across different experimental models.

Quantitative Efficacy Profile of this compound

Table 1: Anti-proliferative Activity of EA and Derivatives Across Cancer Models

Cell Line/Cancer Type Compound Tested IC₅₀ Value Key Findings Reference
HL60 (Promyelocytic leukemia) EA derivative 3 0.86 µM Most potent derivative; significantly reduced cell viability [1]
HL60 (Promyelocytic leukemia) EA derivative 2 1.24 µM Strong anti-proliferative effect; induced caspase activation [1]
HL60 (Promyelocytic leukemia) EA derivative 16c 1.53 µM Urea-containing derivative with enhanced activity [1]
HCT116 (Colon carcinoma) EA derivative 2 ~1 µM* 28% cell viability at 1 µM concentration [1]
HCT116 (Colon carcinoma) EA derivative 10 ~1 µM* 48% cell viability at 1 µM concentration [1]
Prostate cancer cells Native EA Not specified Inhibited growth by targeting GSTP1 and PI3K-AKT pathway [4]
Primary CLL cells Native EA Low concentration* Induced apoptosis and necroptosis at low concentrations [2]

Note: Exact IC₅₀ values not provided in the source; effect observed at 1 µM concentration. "Low concentration" specified in study but not numerically quantified.

Table 2: In Vivo Efficacy and Molecular Targets of EA

Experimental Model Molecular Target Observed Effect Potential Application Reference
Nude mouse xenograft (Prostate cancer) GSTP1/PI3K-AKT Inhibited tumor growth; reduced PI3K and AKT phosphorylation Prostate cancer therapy [4]
Primary CLL cells LEF1/CYLD pathway Inhibited LEF1 recruitment to DNA; restored CYLD expression CLL treatment, particularly with high LEF1 expression [2]
CLL patient samples LEF1 High LEF1 expression correlated with poor prognosis Prognostic biomarker and therapeutic target [2]
Various cancer models Wnt/β-catenin signaling Pathway inhibition Combination therapy with conventional chemotherapeutics [2] [3]

Experimental Protocols for Anti-proliferation and Cytotoxicity Assessment

Cell Viability Assay Using CellTiter-Glo Luminescent Method

Purpose: To quantitatively evaluate the anti-proliferative effects of EA and its derivatives on cancer cell lines.

Materials Required:

  • Cancer cell lines (e.g., HL60 promyelocytic leukemia, HCT116 colon carcinoma)
  • EA or EA derivatives dissolved in DMSO
  • CellTiter-Glo Reagent (Promega)
  • White-walled 96-well plates
  • Luminescence plate reader
  • CO₂ incubator maintained at 37°C, 5% CO₂

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium.
  • Incubation: Allow cells to adhere and recover for 24 hours in a humidified CO₂ incubator at 37°C.
  • Compound Treatment: Prepare serial dilutions of EA or its derivatives in complete medium. Add 100 µL of each dilution to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include DMSO-only treated wells as vehicle control.
  • Exposure Period: Incubate cells with compounds for 48-72 hours under standard culture conditions.
  • Viability Measurement: Equilibrate plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
  • Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.
  • Luminescence Reading: Measure luminescence using a plate reader with integration time of 0.5-1 second per well.
  • Data Analysis: Calculate percentage cell viability using the formula: % Viability = (Luminescence of treated sample / Luminescence of vehicle control) × 100 Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves in GraphPad Prism or similar software.

Technical Notes:

  • Ensure DMSO concentration does not exceed 0.1% in final treatment to avoid solvent toxicity.
  • Include replicate wells (n≥3) for each condition and perform at least three independent experiments.
  • The CellTiter-Glo Assay measures ATP content as an indicator of metabolically active cells, providing a sensitive measurement of cell viability [1].

Apoptosis and Cell Death Mechanisms Protocols

Apoptosis and Necroptosis Assessment in Primary CLL Cells

Purpose: To evaluate the ability of EA to induce programmed cell death pathways in primary cancer cells.

Materials Required:

  • Primary CLL cells isolated from patient samples
  • EA dissolved in DMSO
  • Annexin V-FITC/PI apoptosis detection kit
  • Flow cytometer with appropriate filters
  • RPMI-1640 complete medium supplemented with 10% FBS

Procedure:

  • Cell Preparation: Isolate mononuclear cells from fresh CLL patient blood samples using Ficoll density gradient centrifugation. Wash cells twice with PBS and resuspend in complete medium at 1 × 10⁶ cells/mL.
  • Compound Treatment: Treat cells with EA at concentrations ranging from 1-50 µM for 24 hours. Include untreated and DMSO vehicle controls.
  • Staining: Harvest cells by centrifugation and wash with cold PBS. Resuspend cells in 100 µL of binding buffer containing Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions.
  • Incubation: Incubate cells in the dark for 15 minutes at room temperature.
  • Analysis: Add 400 µL of binding buffer and analyze samples within 1 hour using flow cytometry.
  • Gating Strategy:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic: Annexin V⁺/PI⁺
    • Necroptotic: Annexin V⁻/PI⁺ (after ruling out necrosis)
  • Pathway Validation: To confirm necroptosis induction, pre-treat cells with necroptosis inhibitor Necrostatin-1 (10 µM) for 1 hour before EA addition.

Technical Notes:

  • Primary CLL cells are particularly sensitive to EA-induced cell death at low concentrations [2].
  • EA functions in CLL by inhibiting LEF1 recruitment to DNA promoters and restoring CYLD expression, which promotes necroptosis [2].
  • For caspase activation studies, include caspase-3/7 activity assays using fluorescent substrates as described in derivative studies [1].
Caspase-3 Activation Assay

Purpose: To measure caspase-3 activation as a key indicator of apoptosis induction by EA derivatives.

Materials Required:

  • Caspase-3 fluorescent substrate (Ac-DEVD-AMC)
  • Caspase assay buffer
  • Fluorescence microplate reader
  • Cell lysis buffer

Procedure:

  • Cell Treatment: Treat cells with EA derivatives for 24 hours at appropriate concentrations.
  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer for 30 minutes.
  • Reaction Setup: Mix cell lysates with caspase assay buffer containing 50 µM Ac-DEVD-AMC substrate.
  • Incubation: Incubate at 37°C for 1-2 hours protected from light.
  • Measurement: Read fluorescence using excitation/emission wavelengths of 380/460 nm.
  • Data Analysis: Express results as fold increase in caspase activity compared to untreated control.

The signaling pathways through which EA induces cell death are summarized in the following diagram:

G EA EA MolecularTargets Molecular Targets of EA EA->MolecularTargets GSTP1 GSTP1 Inhibition MolecularTargets->GSTP1 LEF1 LEF1 Pathway Modulation MolecularTargets->LEF1 PI3K_AKT PI3K-AKT Pathway Inhibition MolecularTargets->PI3K_AKT Caspase3 Caspase-3 Activation GSTP1->Caspase3 facilitates CYLD CYLD Expression Restoration LEF1->CYLD Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis promotes Caspase3->Apoptosis Necroptosis Necroptosis Induction CYLD->Necroptosis

Diagram Title: EA-Induced Cell Death Signaling Pathways

GSTP1 Targeting and PI3K-AKT Pathway Analysis

GSTP1 Binding and Inhibition Assays

Purpose: To validate direct binding of EA to GSTP1 and assess functional inhibition of GST enzyme activity.

Materials Required:

  • Recombinant human GSTP1 protein
  • CDNB (1-chloro-2,4-dinitrobenzene)
  • Reduced glutathione (GSH)
  • UV-Visible spectrophotometer
  • Cellular Thermal Shift Assay (CETSA) reagents
  • Molecular docking software (AutoDock Vina, Schrodinger)

Procedure: Part A: Molecular Docking Studies

  • Protein Preparation: Obtain GSTP1 crystal structure (PDB: 2GSS). Remove water molecules and add polar hydrogens using appropriate software.
  • Ligand Preparation: Generate 3D structure of EA and optimize geometry using density functional theory (DFT) calculations.
  • Docking Simulation: Perform molecular docking with Grid box centered on cysteine residue in active site. Use Lamarckian genetic algorithm with 100 runs.
  • Analysis: Evaluate binding poses and interaction patterns. Confirm covalent binding via Michael addition to cysteine residue.

Part B: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat prostate cancer cells with EA (10-50 µM) or DMSO control for 4 hours.
  • Heat Denaturation: Aliquot cell suspensions, heat at different temperatures (37-65°C) for 3 minutes, then cool to room temperature.
  • Cell Lysis: Freeze-thaw cycles in liquid nitrogen and 25°C water bath.
  • Centrifugation: Remove insoluble aggregates by high-speed centrifugation.
  • Western Blot: Analyze supernatant for soluble GSTP1 protein levels using anti-GSTP1 antibodies.
  • Data Analysis: Calculate melt curve and determine ΔTₘ (shift in melting temperature) for EA-treated vs. control samples.

Part C: Enzymatic Inhibition Assay

  • Reaction Setup: Prepare reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, 1 mM CDNB, and recombinant GSTP1.
  • Inhibition Testing: Pre-incubate GSTP1 with EA (0.1-100 µM) for 5 minutes before adding substrates.
  • Kinetic Measurement: Monitor absorbance at 340 nm for 5 minutes to measure conjugate formation.
  • IC₅₀ Determination: Calculate percentage inhibition and determine IC₅₀ using non-linear regression.

Technical Notes:

  • EA binds covalently to cysteine residue in GSTP1 active site via Michael addition [1].
  • GSTP1 inhibition contributes to reversal of chemoresistance in cancer cells [1].
  • Combined docking and CETSA provides robust validation of direct target engagement [4].
PI3K-AKT Pathway Analysis by Western Blotting

Purpose: To evaluate the effect of EA on PI3K-AKT signaling pathway in prostate cancer cells.

Materials Required:

  • Prostate cancer cell lines (PC-3, LNCaP, or DU145)
  • EA dissolved in DMSO
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-GSTP1
  • HRP-conjugated secondary antibodies
  • ECL detection reagent
  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat prostate cancer cells with EA (10-100 µM) for 24-48 hours. Include positive control (e.g., LY294002) and DMSO vehicle control.
  • Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Western Blot: Separate 30-50 µg protein by SDS-PAGE and transfer to PVDF membranes.
  • Blocking and Incubation: Block membranes with 5% BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL reagent and image.
  • Densitometric Analysis: Quantify band intensities using ImageJ software. Normalize phospho-protein levels to total protein levels.

Technical Notes:

  • EA reduces phosphorylation of both PI3K and AKT in prostate cancer cells [4].
  • Combined inhibition of GSTP1 and PI3K-AKT pathway contributes to EA's anti-proliferative effects [4].
  • Include GAPDH or β-actin as loading controls for normalization.

In Vivo Efficacy Evaluation Protocol

Xenograft Mouse Model for Prostate Cancer

Purpose: To evaluate the antitumor efficacy of EA in vivo using prostate cancer xenograft models.

Materials Required:

  • Male nude mice (6-8 weeks old)
  • Prostate cancer cells (PC-3 or DU145)
  • EA dissolved in vehicle (saline with minimal DMSO)
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Xenograft Establishment: Harvest exponentially growing prostate cancer cells and resuspend in PBS mixed with Matrigel (1:1). Inject 5 × 10⁶ cells subcutaneously into the flank of each mouse.
  • Randomization: When tumors reach 100-150 mm³, randomize mice into treatment groups (n=6-8 per group):
    • Vehicle control group
    • EA treatment group (10-50 mg/kg)
    • Positive control group (standard chemotherapy)
  • Drug Administration: Administer EA or vehicle intraperitoneally daily for 4-6 weeks.
  • Tumor Monitoring: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2
  • Body Weight Measurement: Monitor mouse body weight twice weekly as an indicator of general health and potential toxicity.
  • Endpoint Analysis: At study endpoint, euthanize mice and collect tumors for weighing and molecular analysis.
  • Molecular Profiling: Analyze tumor samples for GSTP1 expression and PI3K-AKT pathway activity using Western blotting and IHC.

Technical Notes:

  • EA inhibits prostate cancer growth in xenograft models by targeting GSTP1 and regulating PI3K-AKT signaling [4].
  • Optimal EA dosage in mouse models typically ranges from 10-50 mg/kg depending on administration route and formulation.
  • Include histopathological analysis of major organs (liver, kidneys) to assess potential toxicity.

Conclusion and Implementation Notes

The protocols outlined herein provide comprehensive methodologies for evaluating the anticancer properties of this compound across multiple cancer hallmark assays. The integrated experimental approach enables researchers to systematically investigate EA's mechanisms of action, from initial target engagement to functional cellular responses and in vivo efficacy. When implementing these protocols, consider the following recommendations:

For structure-activity relationship studies, the synthesis of EA derivatives with nitrogen heterocycle, urea, and thiourea moieties has demonstrated enhanced anti-proliferative activity compared to native EA [1]. These derivatives can be developed through efficient synthetic procedures employing peptide coupling chemistry with EDC/HOBt as coupling agents in DMF.

For combination therapy studies, EA shows synergistic effects when combined with conventional chemotherapeutic agents like fludarabine and cyclophosphamide in CLL models [2]. This enhancement is particularly valuable for overcoming drug resistance mechanisms mediated by GSTP1 overexpression.

The dosing considerations should account for EA's effects observed at low micromolar concentrations (1-10 µM) in most cellular models, though specific sensitivity varies by cancer type. Primary CLL cells demonstrate particular sensitivity to EA-induced cell death [2].

These standardized protocols will facilitate systematic investigation of EA's repurposing potential and support the development of optimized EA derivatives as promising anticancer agents with multifaceted mechanisms of action.

References

Introduction to Ethacrynic Acid Ototoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Ethacrynic acid is a loop diuretic whose clinical use is constrained by its ototoxic potential. Unlike other loop diuretics, it lacks a sulfonamide group, making it valuable for patients with sulfa allergies, but its ototoxicity requires careful experimental management [1].

The primary target of EA in the cochlea is the stria vascularis. Damage here leads to a rapid drop in the endocochlear potential (EP), which is crucial for hair cell function and auditory signal generation [2]. The ototoxicity is characterized by several key mechanisms, which are visualized in the diagram below.

G Mechanism of this compound Ototoxicity cluster_primary Primary Mechanisms cluster_cellular Cellular Consequences cluster_toxicity Manifestation of Toxicity EA This compound (EA) SV Targets Stria Vascularis EA->SV BF Reduces Blood Flow (Ischemia/Anoxia) SV->BF NJ Disrupts Tight Junctions in Blood-Labyrinth Barrier SV->NJ EP Decreased Endolymphatic Potential (EP) BF->EP AC Interferes with Adenylate Cyclase & Na+/K+-ATPase BF->AC BLB Increased BLB Permeability Allows entry of other ototoxins (e.g., Gentamicin) NJ->BLB CHC Cochlear Hair Cell Loss (Potentiated with other drugs) EP->CHC Synergistic NKCC Inhibits Na+/K+/2Cl- (NKCC) Transporters NKCC->CHC Synergistic AC->NKCC

Ototoxicity can be transient with EA alone but poses a high risk of permanent damage when combined with other ototoxic drugs like aminoglycoside antibiotics (e.g., gentamicin) or cisplatin [2] [1] [3]. The 2025 study by et al. clarifies that EA potentiates ototoxicity primarily by disrupting the blood-labyrinth barrier (BLB), allowing more ototoxins to enter the cochlea [3].

Quantitative Data on Cochlear Function

Understanding the quantitative changes in cochlear potentials following EA exposure is fundamental for assessing ototoxicity in experimental models. The table below summarizes key functional changes observed in animal studies, primarily from guinea pig models.

Cochlear Parameter Normal Function & Value Post-EA Administration Effect Time to Recovery
Endocochlear Potential (EP) +90 mV; positive potential in endolymph, critical for hair cell function [2] Rapid, complete abolition of the positive EP [2] Recovers within a few hours [2]
Cochlear Microphonic (CM) AC potential from outer hair cells (OHCs) [2] Amplitude decreases parallel to the drop in EP [2] Recovers in parallel with the EP [2]
Summating Potential (SP) DC potential from inner hair cells (IHCs) and afferents [2] Shifts to a high positive value [2] Recovers slowly in conjunction with the EP and CM [2]
Compound Action Potential (CAP) Synchronous discharge of auditory nerve fibers [2] [4] Rapid and large reduction in amplitude [2] Recovers in parallel with the EP and CM [2]
SP/CAP Ratio - Ratio increases due to increased SP and decreased CAP [2] -

Establishing an Experimental Model

When modeling EA ototoxicity, the choice of species, administration route, and dosage are critical. The following table and workflow outline a standard protocol based on recent research.

Experimental Factor Considerations & Recommendations
Animal Model C57BL/6 J mice [3]; Guinea pigs are also extensively used and well-characterized [2].
Dosage A single intravenous dose of 40-50 mg/kg is effective for inducing transient ototoxicity [2] [3].
Administration Route Intravenous (IV) injection causes more severe and rapid damage than intraperitoneal (IP) [3].
Combination Models Co-administration with Gentamicin (GM): EA (40 mg/kg, IV) + GM (100-200 mg/kg, IP or IV). This model produces synergistic, permanent hair cell loss and is ideal for studying protection strategies [3].

The following diagram illustrates a generalized experimental workflow for establishing an EA ototoxicity model and testing a protective agent like N-acetylcysteine (NAC).

G Experimental Workflow for EA Ototoxicity cluster_pre Pre-Experiment (Baseline) cluster_intervention Intervention & Dosing cluster_post Post-Experiment Analysis Start Establish Experimental Groups Pre1 Baseline Auditory Tests (ABR, DPOAEs, CM, EP) Start->Pre1 Pre2 Animal Randomization Pre1->Pre2 Int1 Protective Agent Admin. (e.g., NAC, 6h pre-EA) Pre2->Int1 Int2 This compound (EA) Admin. (e.g., 40-50 mg/kg, IV) Int1->Int2 Int3 Ototoxin Co-Admin. (e.g., Gentamicin, IP/IV) Int2->Int3 Post1 Terminal Functional Tests (ABR, DPOAEs) Int3->Post1 Post2 Cochlear Histology (Hair cell counts, BLB integrity) Post1->Post2 Post3 Data Analysis & Comparison Post2->Post3

Strategies for Mitigating Ototoxicity

Research into protective agents is a active area. The table below summarizes a key intervention strategy validated by recent research.

Intervention Strategy Mechanism of Action Experimental Protocol & Efficacy

| N-acetylcysteine (NAC) | Antioxidant; protects against oxidative stress and apoptotic pathways triggered by ototoxic insults [3] [5]. | Dosing: Systemic administration. Timing: Pretreatment (6 hours before EA+GM) showed the highest hair cell survival. Delayed EA administration (6 hours post-GM) also reduced hair cell damage by 50% [3]. | | Natural Product Antioxidants | Various natural compounds (e.g., flavonoids, polyphenols) can scavenge ROS and upregulate endogenous antioxidant defenses [5]. | Extracts from Ginkgo biloba, ginger, and others have shown protective effects in preclinical models against other ototoxins like cisplatin. Their efficacy specifically against EA is less documented but is a plausible research avenue [5]. |

Frequently Asked Questions (FAQs) for Researchers

Q1: Why does EA typically cause temporary hearing loss alone, but permanent loss when combined with drugs like gentamicin?

  • Answer: EA alone primarily causes reversible ischemia and edema in the stria vascularis, disrupting the EP. However, it also disrupts tight junctions in the blood-labyrinth barrier (BLB). This increased permeability allows co-administered ototoxins like gentamicin to enter the cochlea at much higher concentrations, leading to irreversible hair cell death [2] [3].

Q2: What is the most critical timing for administering a protective agent like NAC in a combined EA and gentamicin model?

  • Answer: A 2025 study found that the most effective strategy was pretreating with NAC 6 hours before the EA and gentamicin combination. A novel finding was that even delaying EA administration by 6 hours after gentamicin still reduced hair cell damage by 50%, offering a potential clinical intervention window [3].

Q3: Which loop diuretic has the lowest risk of ototoxicity for use in control groups?

  • Answer: Based on recent pharmacovigilance data, bumetanide is associated with a significantly lower risk of ototoxicity compared to furosemide or this compound and may be a safer alternative for designing control experiments [6].

Q4: What are the best functional and histological endpoints for assessing EA ototoxicity?

  • Answer: A combination of functional and structural assessments is gold standard.
    • Functional: Auditory Brainstem Response (ABR) threshold shifts, reduction in Distortion Product Otoacoustic Emissions (DPOAEs), and direct measurement of the Endocochlear Potential (EP) [2] [4] [7].
    • Histological: Quantitative analysis of hair cell loss (cytocochleograms), assessment of stria vascularis edema, and evaluation of blood-labyrinth barrier integrity [2] [3].

References

ethacrynic acid metabolic alkalosis management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Drug-Induced Metabolic Alkalosis

The diagram below illustrates the primary pathway through which ethacrynic acid induces metabolic alkalosis.

G cluster1 Initial Diuretic Effect cluster2 Secondary Compensatory & Pathologic Effects EthacrynicAcid This compound NKCC2 Inhibition of Na-K-2Cl Cotransporter (NKCC2) EthacrynicAcid->NKCC2 Action in thick ascending limb Hypovolemia Volume Depletion (Hypovolemia) NKCC2->Hypovolemia Closs Cl⁻ loss > Na⁺ loss (Hypochloremia) NKCC2->Closs Lumen Tubular Lumen Cell Epithelial Cell Blood Blood IncreasedNa Increased Na⁺ delivery to distal tubule Hloss Enhanced H⁺ excretion via H⁺-ATPase pumps IncreasedNa->Hloss Electrochemical gradient Kloss Enhanced K⁺ excretion IncreasedNa->Kloss Electrochemical gradient RAAS Stimulation of Renin-Angiotensin- Aldosterone System (RAAS) Aldosterone Aldosterone RAAS->Aldosterone Aldosterone->IncreasedNa Promotes Na⁺ reabsorption Alkalosis Metabolic Alkalosis (Elevated blood pH/HCO₃⁻) Hloss->Alkalosis Net gain of HCO₃⁻ Kloss2 K⁺ loss (Hypokalemia) Kloss->Kloss2 Aggravates Hypovolemia->RAAS Closs->Alkalosis Maintains alkalosis 'Chloride-responsive' Kloss2->Alkalosis H⁺ shifts into cells

This pathway highlights why metabolic alkalosis from this compound is often chloride-responsive and dependent on volume depletion [1] [2] [3]. The alkalosis persists because the loss of chloride and volume triggers mechanisms that increase bicarbonate reabsorption, and the kidney's ability to excrete the excess bicarbonate is impaired [1].

Troubleshooting Guide for Researchers

This table summarizes critical parameters to monitor and manage in experimental models studying this compound-induced metabolic alkalosis.

Parameter to Monitor Investigative & Corrective Actions
Fluid & Volume Status [4] [5] Monitor weight, hematocrit, BUN/creatinine ratio. Implement controlled rehydration protocols with isotonic saline (0.9% NaCl) to correct volume depletion and chloride deficit [1] [3].
Potassium (K⁺) Levels [6] [1] [5] Measure serum and urine K⁺. Supplement with KCl to correct both hypokalemia and hypochloremia. In protocols, consider potassium-sparing diuretics (e.g., amiloride) to mitigate loss [1] [7].
Chloride (Cl⁻) Levels [1] [2] Measure serum and urine Cl⁻. Urine Cl⁻ < 10-20 mEq/L confirms chloride-responsive alkalosis. Correction with chloride sources (KCl, NaCl, HCl) is fundamental [1] [3].
Acid-Base Parameters [1] [2] Perform arterial/venous blood gas (ABG/VBG) analysis. Confirm alkalosis (pH > 7.45, HCO₃⁻ > 26-28 mEq/L). Calculate the expected pCO₂ to assess respiratory compensation [1].
Renal Function & Ototoxicity [4] [5] [7] Monitor BUN, creatinine, GFR. Avoid concurrent administration with other ototoxic drugs (e.g., aminoglycosides). Assess for tinnitus or hearing loss in animal models, especially with IV dosing [7].

Experimental Management & Data Interpretation

For researchers designing interventional studies, the following protocols and data interpretation guides are critical.

Detailed Correction Protocol

This protocol is suitable for in vivo studies aimed at reversing established alkalosis.

  • Confirm Diagnosis: Obtain blood sample for ABG/VBG (pH, pCO₂, HCO₃⁻) and comprehensive serum electrolytes (Na⁺, K⁺, Cl⁻, Mg²⁺) [1] [2].
  • Assess Volume Status: Record subject weight and calculate fluid deficit. Measure urine chloride to confirm chloride-responsive alkalosis (urine [Cl⁻] typically < 10-20 mEq/L) [1] [2].
  • Administer Chloride: Initiate intravenous fluid replacement with 0.9% Sodium Chloride (Normal Saline). The volume and rate should be calculated based on the measured deficit and the subject's cardiovascular status [1] [3].
  • Correct Potassium Deficit: Simultaneously administer Potassium Chloride (KCl). This addresses hypokalemia, which perpetuates alkalosis by shifting hydrogen ions intracellularly and stimulating renal acid excretion [1] [5]. Dosing must be guided by frequent serum potassium measurements.
  • Refractory Alkalosis Management: In cases unresponsive to saline and KCl (e.g., in subjects with concomitant heart failure where saline is contraindicated), consider:
    • Acetazolamide: A carbonic anhydrase inhibitor that promotes bicarbonate excretion [6] [1].
    • Dilute Hydrochloric Acid (HCl) Infusion: Reserved for severe, life-threatening cases (pH > 7.55) in a highly controlled setting [6] [3].
    • Potassium-Sparing Diuretics: Amiloride or triamterene can be used to block the aldosterone-driven potassium loss and hydrogen secretion in the distal nephron [1].
Data Interpretation Guide
  • Urine Chloride is Key: A low urine chloride confirms the alkalosis is chloride-responsive and likely due to this compound, vomiting, or other extra-renal losses. A high urine chloride suggests a chloride-resistant alkalosis, pointing to a different etiology like primary hyperaldosteronism, which would not be a direct effect of this compound [1] [2].
  • Assess Compensation: Use the formula for expected respiratory compensation: Expected pCO₂ = 0.7 (HCO₃⁻) + 20 mmHg ± 5. A measured pCO₂ within this range indicates appropriate respiratory compensation. A significant deviation suggests a mixed acid-base disorder [1].

References

Experimental Evidence and Proposed Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

While not a clinical issue, research provides insights into ECA's interaction with liver cells, crucial for your experimental planning.

  • In Vitro Mechanistic Studies: In rat liver slices, high concentrations of ECA (3 mM) induced cellular damage [1]. Early effects included impaired cell volume regulation and mitochondrial damage, progressing to general membrane permeability changes and loss of calcium regulation [1].
  • Glutathione Transferase Inhibition: ECA acts as a sulfhydryl (SH) reagent, reacting with glutathione (GSH) and inhibiting glutathione S-transferase (GST) enzymes [2]. This is a key mechanism explored in cancer research for reversing drug resistance.

The following diagram illustrates the proposed sequence of cellular damage based on in vitro studies:

G Start High-dose ECA Exposure MitochondrialEffects Early Effects (Minutes) Start->MitochondrialEffects WaterReg Impaired Water/Na+/Cl- Extrusion MitochondrialEffects->WaterReg MitochondrialDamage Mitochondrial Structural Damage MitochondrialEffects->MitochondrialDamage Intermediate Intermediate Effects (15+ Minutes) WaterReg->Intermediate MitochondrialDamage->Intermediate ATPDecline ATP Content Begins to Fall Intermediate->ATPDecline EarlyNecrosis Signs of Early Necrosis Intermediate->EarlyNecrosis LateStage Late Stage/Progression (30-60 Minutes) ATPDecline->LateStage EarlyNecrosis->LateStage CaInflux Calcium Influx & Mitochondrial Deposition LateStage->CaInflux MembraneFailure Loss of Plasma Membrane Selectivity LateStage->MembraneFailure MarkedDisorganization Marked Cellular Disorganization CaInflux->MarkedDisorganization MembraneFailure->MarkedDisorganization

Researcher FAQs and Risk Mitigation

For scientists using ECA in research settings, focus should be on general compound handling and monitoring known, high-risk side effects.

  • Q1: What are the primary toxicities I should monitor in my in vivo models?

    • Ototoxicity: This is a major, well-documented risk. ECA can cause transient or permanent hearing loss, an effect potentiated by other ototoxic drugs like aminoglycosides or cisplatin [3] [4] [2]. Monitor for signs of hearing or balance issues in animal models.
    • Profound Diuresis and Electrolyte Depletion: As a potent loop diuretic, ECA can cause severe water and electrolyte loss (e.g., potassium, sodium, magnesium), leading to dehydration, hypotension, and arrhythmias [3] [4] [5]. Carefully monitor fluid intake, output, and weight in experimental subjects.
  • Q2: How can I mitigate the risk of hepatotoxicity in my experiments?

    • Follow Standard Safety Protocols: Given the lack of clear human hepatotoxicity signal, standard safe handling practices for research compounds are sufficient.
    • Dose Selection: Use the lowest effective concentration. Be aware that high doses used in some anticancer efficacy studies (e.g., 50 mg/kg in mice [2]) are much higher than typical diuretic doses and may carry higher organ-specific risks.
    • Monitor General Health Indicators: In vivo studies should include monitoring for non-specific signs of distress that could indicate organ dysfunction.
  • Q3: Are there specific drug interactions I should be aware of in my study design?

    • Ototoxic Synergy: Absolutely avoid concurrent use with other ototoxic agents (e.g., aminoglycosides, cisplatin) without stringent monitoring and justification, as the combined effect can be synergistic and lead to permanent damage [3] [2].
    • Lithium: Diuretics reduce lithium clearance, creating a high risk of lithium toxicity [4].
    • Anticoagulants: ECA can displace warfarin from plasma proteins, potentially necessitating a reduction in anticoagulant dose [4].
    • NSAIDs: Non-steroidal anti-inflammatory drugs can reduce the diuretic and natriuretic effects of ECA [4] [6].
  • Q4: What is the clinical relevance of ECA's glutathione transferase inhibition?

    • This property is a primary focus of ECA's investigation as an anticancer agent. Tumor cells overexpressing GST can develop resistance to chemotherapeutics. ECA's inhibition of GST can help reverse this multidrug resistance, making it a candidate for drug repositioning and combination therapy studies [3] [2].

Experimental Protocol for Assessing Hepatotoxicity

If your research specifically aims to investigate ECA's potential liver effects, here is a sample protocol based on literature methods.

Protocol Aspect Details & Considerations
Model System Rat Liver Slices *ex vivo* [1].
Test Article Ethacrynic Acid (prepare fresh solution in suitable solvent like DMSO; final concentration ~3 mM for high-dose challenge).
Control Groups Vehicle control (solvent only); Positive control (known hepatotoxin).
Incubation Pre-incubation at 1°C, followed by main incubation at 38°C with ECA for up to 60 minutes.

| Endpoint Analysis | Biochemical: Tissue ATP content, ion (Na+, K+, Ca2+) content, water content. Morphological: Electron microscopy to assess mitochondrial and cellular structure. Viability Markers: LDH release, ATP depletion. |

The experimental workflow for this protocol can be visualized as follows:

G Prep 1. Prepare Rat Liver Slices PreInc 2. Pre-incubation at 1°C Prep->PreInc MainInc 3. Main Incubation at 38°C with ECA PreInc->MainInc Biochem Biochemical Analysis MainInc->Biochem Morph Morphological Analysis MainInc->Morph Viability Viability Markers MainInc->Viability ATP ATP Content Biochem->ATP Ions Ion Content (Na+, K+, Ca2+) Biochem->Ions Water Water Content Biochem->Water EM Electron Microscopy Morph->EM LDH LDH Release Viability->LDH

References

Key Mechanisms & Optimization Targets for EA Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Recent research has revealed new molecular targets for EA, moving beyond its traditional role as a diuretic. The table below summarizes the primary targets and optimization strategies for developing EA derivatives.

Target/Pathway Biological Role Optimization Rationale Key Findings/Challenges
TEAD Transcription Factors [1] [2] Key effectors of the Hippo signaling pathway; regulate cell proliferation and survival [1]. Inhibit TEAD auto-palmitoylation to disrupt YAP/TAZ-mediated oncogenic activity [1] [2]. EA binds the TEAD palmitoylation pocket. Derivative EA-C15 shows sub-micromolar activity [1].
Glutathione S-Transferase P1-1 (GSTP1-1) [3] Enzyme overexpressed in tumors; confers resistance to chemotherapy [3]. Covalently inhibit GSTP1-1 via Michael addition of its α,β-unsaturated carbonyl group [3]. A primary target in early research. New derivatives aim to enhance potency and selectivity [3].
Caspase-3 [3] A key protease that executes apoptosis (programmed cell death) [3]. Design derivatives that can induce apoptosis in cancer cells [3]. Molecular docking shows some EA derivatives have significant binding modes with caspase-3 [3].
General Cysteinome [4] The complete set of cysteine residues in the proteome. EA's α,β-unsaturated carbonyl is a reactive warhead that can engage multiple cysteines [4]. Chemoproteomic studies show EA is a promiscuous cysteine-reactive drug; a challenge for selectivity [4].

Frequently Asked Questions & Troubleshooting

Here are some common experimental scenarios and evidence-based guidance.

FAQ 1: What are the primary strategic directions for optimizing EA's structure? Two main strategies are currently prominent:

  • Strategy A: Targeting the Hippo Pathway. Focus on modifying EA to create more potent and selective inhibitors of TEAD palmitoylation. Research indicates that structure-based optimization has successfully yielded covalent TEAD inhibitors with significantly enhanced activity compared to the parent EA molecule [1] [2].
  • Strategy B: Enhancing Apoptosis Induction. Design derivatives that incorporate specific heterocyclic, urea, or thiourea moieties. These have shown promising anti-proliferative activity in assays against leukemia and colon carcinoma cell lines, with mechanisms potentially involving caspase-3 activation [3].

FAQ 2: How can I address the issue of target promiscuity and improve selectivity? EA's α,β-unsaturated carbonyl makes it a promiscuous cysteine-reactive compound, which can lead to off-target effects [4].

  • Troubleshooting Tip: Consider modulating the reactivity of the Michael acceptor. This can be done by introducing steric hindrance or electronic effects adjacent to the carbonyl group. The goal is to fine-tune its reactivity to favor binding only with specific cysteine residues in the target protein.
  • Experimental Approach: Utilize competitive chemoproteomic methods like Quantitative Thiol Reactivity Profiling (QTRP) to map the engagement landscape of your new derivatives across the proteome. This provides a direct measurement of target engagement and off-target effects in native biological systems [4].

FAQ 3: What are critical pharmacological properties to monitor besides potency? While improving anti-cancer potency is key, other properties are critical for translational success.

  • Ototoxicity: EA is known to cause transient, and sometimes permanent, hearing loss, especially when administered intravenously or in combination with other ototoxic drugs [5]. This is a major safety concern that must be evaluated for any derivative intended for systemic use.
  • Diuretic Effect: As a loop diuretic, EA's original mechanism inhibits the Na-K-2Cl cotransporter in the kidney. This can lead to profound diuresis, electrolyte imbalances, and reduced blood volume [5]. A primary goal of optimization for non-diuretic indications is to eliminate or significantly reduce this renal activity.

Experimental Workflow & Pathway Visualization

To aid in the design and analysis of experiments, here is a visual overview of EA's key mechanisms and an optimization workflow.

ea_workflow Figure 1. EA Mechanisms & Derivative Optimization cluster_opt Derivative Optimization & Challenges EA Ethacrynic Acid (EA) TargetGST Inhibits GSTP1-1 (Reversible, Covalent) EA->TargetGST TargetTEAD Inhibits TEAD Palmitoylation EA->TargetTEAD TargetCaspase Modulates Caspase-3 (Induces Apoptosis) EA->TargetCaspase EffectGST Reverses Chemo- resistance TargetGST->EffectGST EffectTEAD Suppresses Tumor Growth & YAP/TAZ Signaling TargetTEAD->EffectTEAD EffectApoptosis Promotes Cancer Cell Death TargetCaspase->EffectApoptosis OptStrategy Optimization Strategies Strategy1 Modify α,β-unsaturated carbonyl (Enhance selectivity) OptStrategy->Strategy1 Strategy2 Add heterocyclic/ urea moieties OptStrategy->Strategy2 Challenge1 Challenge: Target Promiscuity Strategy1->Challenge1 Challenge3 Challenge: Diuretic Effect Strategy1->Challenge3 Challenge2 Challenge: Ototoxicity Strategy2->Challenge2 Strategy2->Challenge3

Key Technical Protocols & Data Presentation

For quantitative comparison of experimental results, standardizing data presentation is crucial. The table below outlines a framework for reporting key biological activity data.

Derivative ID In Vitro Anti-proliferative IC₅₀ (μM) TEAD Inhibition (e.g., IC₅₀ or % Inh.) GSTP1-1 Inhibition (e.g., IC₅₀) Key Structural Modification
EA (Parent) Reported in specific cell lines (e.g., HCT116, HL60) [3] Confirmed binder [1] Potent inhibitor [3] α,β-unsaturated carbonyl
EA-C15 Sub-micromolar in NCI-H226 [1] Enhanced activity (Covalent) [1] (Not specified in context) Structure-based optimization [1]
Compound 2 [3] 0.86 μM (HL60); 28% viability at 1μM (HCT116) [3] (Not specified in context) Significant binding mode [3] Nitrogen heterocycle
Compound 10 [3] IC₅₀ not specified; 48% viability at 1μM (HCT116) [3] (Not specified in context) (Not specified in context) Nitrogen heterocycle

Experimental Protocol Highlights:

  • Synthetic Chemistry: A common and efficient method for creating EA derivatives is via peptide coupling between EA's carboxylic acid and various amines (e.g., heterocyclic amines, urea-linked amines) using EDC/HOBt in DMF at room temperature [3].
  • Validating TEAD Engagement: Key assays to confirm direct binding to the TEAD palmitoylation pocket include 1D NMR waterLOGSY, thermal shift assay (TSA), and isothermal titration calorimetry (ITC). Functional downstream validation includes measuring the inhibition of TEAD auto-palmitoylation and the disruption of YAP-TEAD interaction via co-immunoprecipitation [1] [2].
  • Cysteinome Profiling: To comprehensively assess the selectivity and off-target profile of novel derivatives, the Quantitative Thiol Reactivity Profiling (QTRP) method is recommended. This chemoproteomic technique maps a compound's interaction with thousands of cysteines in the native proteome [4].

The field of this compound repurposing is advancing rapidly, with a clear shift towards targeting the Hippo pathway and designing selective covalent inhibitors.

References

reducing ethacrynic acid hearing loss risk

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Ethacrynic Acid Ototoxicity

Here are answers to common questions from researchers about EA-induced hearing loss.

  • Q1: What is the primary mechanism behind EA-induced ototoxicity? EA's ototoxicity is primarily linked to its disruptive effect on the stria vascularis in the cochlea. It induces functional and pathological changes, including:

    • Rapid drop in Endolymphatic Potential (EP): The +80 mV EP, crucial for hair cell function, rapidly decreases due to strial dysfunction [1].
    • Strial Edema: Characteristic swelling occurs in the epithelium of the stria vascularis, leading to ischemia (restricted blood flow) [1].
    • Blood-Labyrinth Barrier (BLB) Disruption: EA can impair the integrity of the BLB. This transient breakdown allows other ototoxic drugs to more easily enter the cochlea, significantly potentiating their toxicity [1] [2].
    • Inhibition of Ion Transport: EA interferes with key ion transporters in the stria, including the Na+-K+-2Cl- cotransporter, adenylate cyclase, and Na+/K+-ATPase, though some of these may be secondary effects of ischemia [1].
  • Q2: Is EA-induced hearing loss typically permanent? In most experimental models, a single dose of EA induces temporary hearing loss and pathological changes in the stria vascularis that are fully reversible within hours to a day [1]. However, permanent hearing loss can occur, particularly under high doses, with intravenous administration in cases of severe renal impairment, or when EA is co-administered with other ototoxic drugs like aminoglycoside antibiotics [1] [3].

  • Q3: How does EA potentiate the ototoxicity of other drugs? EA regulates the ototoxicity of drugs like gentamicin primarily via the blood-labyrinth barrier (BLB). By disrupting the BLB's integrity, EA facilitates increased entry of co-administered ototoxic drugs into the cochlear fluids, leading to a synergistic increase in hair cell loss and neural damage [2].

  • Q4: Are there any promising protective agents against EA ototoxicity? Recent research indicates that N-acetylcysteine (NAC) has significant protective potential. Studies show that NAC intervention, particularly as a pretreatment, can significantly attenuate the combined ototoxicity of EA and gentamicin. The protective effect is time-dependent, and notably, EA's disruption of the BLB may even facilitate NAC's entry into the cochlea, enhancing its efficacy [2].

Quantitative Data on Ototoxicity Risk Factors

The tables below summarize key risk factors and their experimental observations to guide your study design.

Table 1: Key Risk Factors for this compound Ototoxicity

Risk Factor Experimental Observation / Clinical Correlation
Renal Impairment Significantly increases risk of ototoxicity; hearing loss is more frequent and can be permanent in severe renal failure [1] [3].
Concurrent Ototoxic Drugs Co-administration with aminoglycosides (e.g., Gentamicin) or cisplatin leads to synergistic, severe ototoxicity [2] [3] [4].
Dosage & Route High doses and intravenous administration pose a greater risk than oral administration [2] [3].
Blood-Labyrinth Barrier Disruption of the BLB is a key mechanism for potentiating combined drug ototoxicity [1] [2].

Table 2: Reversible vs. Permanent EA-Induced Hearing Loss

Feature Reversible Hearing Loss Permanent Hearing Loss
Typical Cause Single, moderate systemic dose in healthy models [1]. High doses, IV administration in renal failure, combination with other ototoxins [1] [3].
Cochlear Pathology Temporary edema in stria vascularis; full recovery [1]. Permanent damage to stria vascularis, hair cells, and/or spiral ganglion neurons [2].
Functional Changes Rapid, complete abolition of Endolymphatic Potential (EP) and sound-evoked potentials (CM, CAP), with full recovery [1]. Irreversible loss of cochlear function.

Experimental Models & Assessment Protocols

Here are detailed methodologies for key experiments cited in ototoxicity research.

Protocol 1: Assessing Ototoxicity in a Mouse Model

This protocol is based on a 2025 study investigating EA and gentamicin co-administration [2].

  • 1. Animal Model: Use C57BL/6 J mice.
  • 2. Drug Administration:
    • Gentamicin: Administer via intraperitoneal (IP) or intravenous (IV) injection. Note that IV administration causes more severe damage.
    • This compound: Co-administer with gentamicin; a delayed EA administration (e.g., 6 hours post-gentamicin) can be used to study timing effects.
    • N-acetylcysteine (NAC): Administer as a pretreatment to evaluate protective effects.
  • 3. Outcome Measures:
    • Histology: Quantify cochlear hair cell loss, auditory nerve fiber degeneration, and spiral ganglion neuron damage.
    • Systemic Toxicity: Assess hepatorenal toxicity through markers of macrophage activation and suppressed cell proliferation.
    • BLB Integrity: Evaluate the integrity of the blood-labyrinth barrier.

The workflow of this protocol can be visualized as follows:

G Start Start: C57BL/6J Mouse Model A1 Drug Administration (Gentamicin IP/IV) Start->A1 A2 This compound (EA) Co-administration A1->A2 B Outcome Assessment A2->B A3 NAC Pretreatment (Protective Group) A3->A1 C1 Cochlear Histology: Hair Cell & Neuron Loss B->C1 C2 Systemic Toxicity: Hepato-renal Markers B->C2 C3 BLB Integrity Analysis B->C3

Protocol 2: Measuring Cochlear Potentials

This classic electrophysiological method is crucial for quantifying functional hearing loss in real-time [1].

  • 1. Animal Preparation: Anesthetize the animal (e.g., guinea pig) and surgically expose the bulla to access the cochlea.
  • 2. Electrode Placement:
    • Place a reference electrode on the neck muscles.
    • Carefully insert a glass microelectrode into the scala media of the basal cochlear turn to record the Endocochlear Potential (EP).
    • Alternatively, place an electrode on the round window to record sound-evoked potentials.
  • 3. Acoustic Stimulation: Deliver controlled tone bursts or noise bursts to evoke responses.
  • 4. Signal Recording & Analysis:
    • Endocochlear Potential (EP): Measure the resting DC potential (+80 mV). EA causes a rapid drop towards 0 mV.
    • Cochlear Microphonic (CM): Record the AC potential generated primarily by outer hair cells. Amplitude decreases with EP reduction.
    • Compound Action Potential (CAP): Measure the synchronous response of auditory nerve fibers. Amplitude is sharply reduced.
    • Summating Potential (SP): Observe the DC shift during sound stimulation. EA often induces a large positive SP.
  • 5. Data Interpretation: Monitor the recovery of these potentials over several hours post-EA administration.

The relationship between EA's action and the resulting electrophysiological changes is shown below:

G EA This compound A Target: Stria Vascularis EA->A B1 Induces Strial Edema and Ischemia A->B1 B2 Disrupts Blood- Labyrinth Barrier (BLB) A->B2 B3 Inhibits Ion Transport (Na-K-2Cl, Na+/K+-ATPase) A->B3 B Key Effects C Functional Consequences B1->C B2->C B3->C D1 Rapid ↓ in Endolymphatic Potential (EP) C->D1 D2 ↓ Cochlear Microphonic (CM) ↓ Compound Action Potential (CAP) C->D2 D3 Altered Summating Potential (SP) C->D3

Key Takeaways for Researchers

  • Mechanism is Key: Understanding that EA primarily targets the stria vascularis and the BLB, rather than hair cells directly, is fundamental to designing experiments and interpreting results [1] [2].
  • Synergy is a Major Risk: The most severe ototoxicity occurs in combination with other drugs. Your experimental models should carefully control for this [2] [3].
  • Protection is Possible: Investigate protective agents like N-acetylcysteine, which shows promise in mitigating combined ototoxicity, potentially by exploiting the same BLB disruption caused by EA [2].

References

Technical Support Guide: Ethacrynic Acid Diuretic Resistance for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Unique Properties

Ethacrynic acid is a loop diuretic with distinct pharmacological characteristics that make it particularly valuable for specific research applications and clinical scenarios. Unlike other loop diuretics such as furosemide, bumetanide, and torsemide, this compound lacks a sulfonamide moiety, making it the preferred loop diuretic for patients with sulfa allergies [1]. This structural difference also influences its metabolic pathways and potential drug interactions.

The table below summarizes key characteristics of this compound in comparison to other loop diuretics:

Table: Comparative Pharmacological Properties of Loop Diuretics

Parameter This compound Furosemide Bumetanide Torsemide
Sulfonamide Group No Yes Yes Yes
Bioavailability ~100% (IV) [1] ~50% (highly variable) [2] >80% [2] >80% [2]
Onset of Action (IV) 5 minutes [1] 30-60 minutes [2] 10-30 minutes [2] 10-30 minutes [3]
Peak Effect (IV) 30 minutes [1] 30 minutes [2] 15-30 minutes [2] 30-60 minutes [3]
Half-Life Not specified in results 1.5-2 hours [2] [3] ~1 hour [2] [3] 3-4 hours [2] [3]
Primary Metabolism Renal [1] Renal (glucuronidation) [3] Hepatic [3] Hepatic [3]
Unique Research Applications Sulfa-allergy models, GST inhibition studies [1] Standard comparator studies High bioavailability models Long-duration effect studies

This compound has received FDA approval for clinical use since 1967 and is indicated for edema management in congestive heart failure, renal impairment, and cirrhotic ascites, especially in sulfonamide-sensitive patients [1]. Beyond its diuretic applications, this compound has gained research interest for its adjuvant anticancer potential due to its ability to inhibit glutathione S-transferase (GST), which is often overexpressed in tumor cells and confers resistance to various chemotherapeutic agents [1].

Mechanisms of Diuretic Action & Resistance

Primary Mechanism of Action

This compound exerts its potent diuretic effect primarily through reversible inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [1] [2]. This transporter normally mediates reabsorption of 25-30% of filtered sodium load [3]. By inhibiting this cotransporter, this compound disrupts the countercurrent multiplication system, reducing the hypertonicity of the renal medulla and impairing urinary concentrating capacity [1]. The resulting natriuresis and diuresis are more potent than those observed with thiazide diuretics, which act on the distal convoluted tubule [2].

Additionally, this compound exhibits venodilatory properties that contribute to rapid pulmonary decongestion, an effect that may occur even before the onset of significant diuresis [1]. This unique characteristic makes it particularly valuable in research models investigating rapid decongestion strategies in acute heart failure.

Defining Diuretic Resistance

Diuretic resistance is clinically defined as the failure to achieve effective congestion relief despite appropriate or escalating diuretic doses [4] [5]. In quantitative research terms, it can be characterized by several metrics:

Table: Quantitative Definitions of Diuretic Resistance

Metric Resistance Threshold Measurement Protocol Research Utility
Weight Change <2.7 kg per 40 mg furosemide equivalent [4] Daily weights during diuretic therapy Clinical correlation studies
Urine Sodium Concentration <50-70 mmol/L 1-2 hours post-diuretic [6] Spot urine collection post-administration Predictive of poor response
Diuretic Efficiency Low net fluid output per 40 mg furosemide [3] [6] Net fluid output divided by diuretic dose Prognostic stratification
Natriuretic Response Below predicted by NRPE equation [6] Spot urine Na/Cr 2 hours post-IV diuretic Mechanistic studies
Anatomical Mechanisms of Resistance

Diuretic resistance to this compound can be categorized by anatomical sites and mechanisms:

G EA This compound Administration Extratubular Extratubular Mechanisms EA->Extratubular Tubular Tubular Mechanisms EA->Tubular ET1 Reduced Renal Perfusion (Heart Failure, RAAS activation) Extratubular->ET1 ET2 Venous Congestion (Increased renal tubular pressure) Extratubular->ET2 ET3 Impaired Drug Delivery (Hypoalbuminemia, Organic anions) Extratubular->ET3 T1 Proximal Tubule (Increased Na+ reabsorption) Tubular->T1 T2 Distal Tubule Hypertrophy (Chronic diuretic use) Tubular->T2 T3 Collecting Duct Adaptation (Increased Na+ channel activity) Tubular->T3 Resistance Diuretic Resistance (Inadequate Na+ and H2O excretion) ET1->Resistance ET2->Resistance ET3->Resistance T1->Resistance T2->Resistance T3->Resistance

Diagram 1: Anatomical Classification of Diuretic Resistance Mechanisms

Recent research has reshaped our understanding of diuretic resistance mechanisms in cardiorenal syndrome. Tubular mechanisms account for >70% of variability in diuretic response, while traditional extratubular mechanisms (reduced renal perfusion, hypoalbuminemia, etc.) play a lesser role than previously thought [6].

Key resistance mechanisms specific to this compound include:

  • Post-diuretic sodium retention: Compensatory sodium retention following diuretic effect dissipation due to activation of the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system [3] [4]
  • Distal tubular hypertrophy: Structural and functional adaptation of distal nephron segments with chronic diuretic use, increasing sodium reabsorption capacity [3]
  • Neurohormonal activation: Reduction in sodium delivery to the macula densa triggers RAAS activation, promoting sodium retention [3]
  • Albumin binding and delivery: this compound is highly protein-bound, and conditions affecting albumin metabolism or organic acid transport can impact its tubular delivery [3]

Experimental Protocols & Assessment Methods

In Vitro Assessment of Diuretic Resistance

Protocol: NKCC2 Transport Activity Assay

Objective: Quantify this compound potency and resistance mechanisms in cell culture models.

Materials:

  • MDCK or HEK-293 cells expressing NKCC2
  • Radiolabeled rubidium (⁸⁶Rb+) as potassium analog
  • This compound serial dilutions (10⁻¹⁰ to 10⁻³ M)
  • Positive control: bumetanide (10⁻⁴ M)
  • Ion transport buffer

Procedure:

  • Culture cells in 24-well plates to 90% confluence
  • Pre-incubate with this compound dilutions for 30 minutes
  • Replace medium with transport buffer containing ⁸⁶Rb+ (0.5 μCi/mL)
  • Incubate for 1 hour at 37°C
  • Terminate uptake with ice-cold wash buffer
  • Lyse cells and quantify radioactivity via scintillation counting
  • Calculate IC₅₀ values using non-linear regression

Data Interpretation: Rightward shift in IC₅₀ indicates reduced drug potency. Comparison with clinical isolates from resistant patients can identify novel resistance mechanisms.

In Vivo Animal Model of Diuretic Resistance

Protocol: Volume-Overloaded Rat Model

Objective: Evaluate this compound efficacy in settings mimicking clinical diuretic resistance.

Animals: Male Sprague-Dawley rats (250-300g)

Induction of Volume Overload:

  • Administer deoxycorticosterone acetate (DOCA) 10 mg/kg subcutaneously 3× weekly
  • Provide 1% NaCl in drinking water ad libitum
  • Continue for 21 days to establish volume-expanded state

Diuretic Response Testing:

  • Place animals in metabolic cages for 24-hour urine collection
  • Administer this compound (10 mg/kg IV) via tail vein
  • Collect urine at 0-2, 2-6, and 6-24 hour intervals
  • Measure urine volume, sodium, potassium, and creatinine
  • Compare with control animals receiving saline vehicle

Endpoint Measurements:

  • Cumulative sodium excretion
  • Fractional excretion of sodium
  • Diuretic response profile over time
  • Plasma renin and aldosterone levels
Clinical Research Assessment Protocol

Protocol: Natriuretic Response Prediction in Human Subjects

Objective: Quantitatively assess diuretic resistance to this compound in clinical research participants.

Procedure:

  • Administer this compound (0.5-1.0 mg/kg IV) under fasting conditions
  • Collect blood sample pre-dose for serum creatinine
  • Collect spot urine sample 2 hours post-dose for sodium and creatinine
  • Apply Natriuretic Response Prediction Equation (NRPE):

Validation: Compare predicted versus actual sodium excretion over 6 hours to classify subjects as responsive or resistant [6].

Strategies to Overcome Diuretic Resistance

Combination Therapy & Sequential Nephron Blockade

The most effective research strategy to overcome diuretic resistance involves sequential nephron blockade using multiple diuretics with complementary mechanisms of action [4] [5]. This approach counteracts compensatory sodium reabsorption in nephron segments not primarily targeted by this compound.

Table: Combination Therapies to Overcome this compound Resistance

Combination Approach Mechanism Research Protocol Expected Outcome
This compound + Thiazide Blocks distal convoluted tubule compensation Hydrochlorothiazide 25-50 mg PO 30 minutes pre-ethacrynic acid Synergistic natriuresis, prolonged duration
This compound + Spironolactone Aldosterone antagonism in collecting duct Spironolactone 25-50 mg daily × 3 days before this compound challenge Enhanced sodium excretion, reduced potassium wasting
This compound + Acetazolamide Proximal tubule blockade with carbonic anhydrase inhibition Acetazolamide 500 mg IV × 1 with this compound (ADVOR protocol) [7] Improved decongestion, addresses metabolic alkalosis
This compound + SGLT2 Inhibitor Enhanced glycosuria with proximal natriuresis Empagliflozin 10-25 mg daily × 7 days before testing Osmotic diuresis, synergistic natriuresis

G Proximal Proximal Tubule ThickAscending Thick Ascending Limb Distal Distal Convoluted Tubule Collecting Collecting Duct Acetazolamide Acetazolamide (CA Inhibitor) Acetazolamide->Proximal Blocks NaHCO₃ reabsorption EthacrynicAcid This compound (NKCC2 Inhibitor) EthacrynicAcid->ThickAscending Blocks Na-K-2Cl cotransport Thiazide Thiazide Diuretics (NCC Inhibitor) Thiazide->Distal Blocks Na-Cl cotransport Spironolactone Spironolactone (ALD Antagonist) Spironolactone->Collecting Blocks ENaC activity

Diagram 2: Sequential Nephron Blockade - Sites of Action for Combination Diuretic Therapy

Dosing Optimization Strategies

Research indicates that diuretic response follows a sigmoid dose-response curve with a threshold effect and ceiling dose [3]. For this compound, the following dosing strategies can overcome resistance:

  • Dose escalation: Double the this compound dose until ceiling effect is observed (typically 1-2 mg/kg IV) [1]
  • Continuous infusion: Maintain steady-state drug concentration above the diuretic threshold (protocol: IV bolus 0.5 mg/kg followed by 0.5 mg/kg/hr continuous infusion) [3]
  • Extended administration: For oral dosing, split daily dose (50-200 mg) into twice-daily administration to overcome short half-life limitations [1]

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What are the primary limitations of this compound in research applications, and how can they be mitigated?

A1: this compound presents two major research challenges: (1) significant ototoxicity risk, particularly with rapid IV administration and when combined with other ototoxic agents; and (2) potent diuretic effect that can rapidly cause volume depletion. Mitigation strategies include:

  • Slow IV infusion over 15-20 minutes rather than bolus administration
  • Avoid concurrent use with aminoglycosides, cisplatin, or other ototoxic drugs [1]
  • Careful monitoring of volume status with replacement fluids as needed
  • Use of the minimum effective dose rather than maximum tolerated dose

Q2: How should researchers handle this compound resistance in animal models of heart failure?

A2: In heart failure models, implement a stepped approach:

  • Confirm adequate dosing (ensure serum levels exceed diuretic threshold)
  • Add thiazide-type diuretic for sequential nephron blockade [4]
  • Consider adjunctive acetazolamide (500 mg/kg IP in rodents) to address metabolic alkalosis and proximal tubule reabsorption [7]
  • Evaluate alternative non-diuretic decongestive strategies (vasodilators, inotropes) if diuretic resistance persists

Q3: What experimental measures best quantify diuretic resistance to this compound?

A3: The most sensitive research metrics include:

  • Natriuretic response (spot urine sodium 2 hours post-dose <50 mmol/L indicates resistance) [6]
  • Diuretic efficiency (net fluid output per mg this compound administered) [3]
  • Cumulative sodium balance over 24-72 hours of therapy
  • Fractional excretion of sodium (FENa) following standardized dosing

Q4: Are there specific populations where this compound shows inherent reduced efficacy?

A4: Yes, several conditions predict reduced this compound response:

  • Severe chronic kidney disease (GFR <30 mL/min) due to reduced drug delivery and tubular secretion [3]
  • Nephrotic syndrome with significant hypoalbuminemia affecting drug transport
  • High-sodium diet states (>4g Na+/day) that overwhelm diuretic capacity [6]
  • Concurrent NSAID use that blocks prostaglandin-mediated renal blood flow enhancement [3]

Q5: What specialized safety monitoring is required for this compound research protocols?

A5: Enhanced safety monitoring should include:

  • Serial audiometric testing (baseline, during, and after treatment) to detect high-frequency hearing loss [1]
  • Frequent electrolyte assessment (q12-24h initially) for potassium, magnesium, and sodium imbalances
  • Continuous blood pressure monitoring during IV administration to detect hypotension
  • Renal function monitoring (serum creatinine daily) to identify precipitous declines in GFR
Technical Considerations for Experimental Design

When designing experiments with this compound, consider these technical aspects:

  • Bioavailability considerations: Oral this compound has variable absorption; IV administration provides more consistent dosing for research purposes [1]
  • Protein binding implications: this compound is highly protein-bound; conditions with hypoalbuminemia may require dose adjustments [3]
  • Metabolic considerations: Unlike other loop diuretics, this compound is primarily metabolized renally rather than hepatically, important in models of organ dysfunction [1]
  • Endpoint selection: For chronic studies, include assessment of tubular hypertrophy and neurohormonal activation as potential resistance mechanisms [3]

Conclusion & Research Perspectives

This compound remains a valuable research tool, particularly in models requiring sulfa-free diuretic therapy or investigation of glutathione S-transferase inhibition. The management of diuretic resistance requires multifaceted approaches targeting both tubular and extratubular mechanisms. Future research directions should focus on:

  • Development of novel this compound analogs with improved therapeutic indices
  • Better understanding of tubular adaptive responses to chronic diuretic administration
  • Exploration of personalized dosing algorithms based on pharmacogenomic and clinical characteristics
  • Investigation of non-diuretic adjunctive treatments to enhance decongestion while minimizing adverse effects

References

Ethacrynic Acid & Electrolyte Monitoring: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Ethacrynic acid is a potent loop diuretic that inhibits the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to profound excretion of sodium, chloride, and water [1]. This primary action also significantly increases the renal loss of potassium, magnesium, and calcium, while its effects on bicarbonate can alter acid-base balance [2] [3] [4].

The following table summarizes the key electrolytes requiring monitoring and the associated risks with this compound use.

Table 1: Electrolyte Monitoring Parameters for this compound

Electrolyte Primary Risk Clinical & Research Significance
Potassium (K⁺) Hypokalemia [2] [3] [4] Can precipitate life-threatening cardiac arrhythmias, especially in subjects/patients also receiving digitalis glycosides [2] [3].
Sodium (Na⁺) Hyponatremia [3] [5] Indicator of profound volume depletion and water/electrolyte imbalance [3].
Chloride (Cl⁻) Hypochloremia [2] [4] Can lead to hypochloremic metabolic alkalosis, which may require specific correction [2] [4].
Magnesium (Mg²⁺) Hypomagnesemia [2] [3] [4] Loop diuretics increase urinary Mg²⁺ excretion. Hypomagnesemia can exacerbate hypokalemia and cause muscle cramps or tetany [2] [3].
Calcium (Ca²⁺) Hypocalcemia (rare in adults) [3] [5] The effect on calcium excretion is notable; however, symptomatic hypocalcemia is less common [3].
Bicarbonate (HCO₃⁻) Metabolic Alkalosis [2] [3] An increase in HCO₃⁻ is a key laboratory finding in metabolic alkalosis caused by fluid and electrolyte loss [2] [3].

Monitoring Protocol & Experimental Methodology

A rigorous monitoring protocol is essential for managing subjects on this compound, both in clinical trials and preclinical research.

Baseline Assessment & Prerequisite Checks:

  • Confirm Indication: Ensure this compound use is justified, such as for treating resistant edema in subjects with sulfonamide allergy or in specific research models of diuresis [1] [3].
  • Baseline Labs: Obtain baseline measurements of serum electrolytes (Na⁺, K⁺, Cl⁻, Mg²⁺, Ca²⁺), blood urea nitrogen (BUN), creatinine, and blood glucose before initiating the drug [2] [3] [4].
  • Review Contraindications: Verify the subject does not have anuria, severe hypotension, or pre-existing severe electrolyte depletion [3] [4].

Dosing & Ongoing Monitoring Schedule: The intensity of monitoring should be linked to the dosing schedule and route of administration.

Table 2: Monitoring Schedule Based on Dosing Phase

Phase Timing/Frequency Key Monitoring Actions
Initiation First 1-2 doses; first week of therapy Frequent serum electrolyte, CO₂ (bicarbonate), BUN, and creatinine determinations [2] [4].
Intravenous (IV) Dosing During and immediately after IV infusion Close monitoring of blood pressure and for signs of ototoxicity (e.g., tinnitus, hearing loss) is critical due to rapid onset [1] [3].
Maintenance / Chronic Dosing Periodically during active diuresis; as determined by stability Continue periodic electrolyte and renal function panels. Monitor for signs of imbalance (e.g., muscle weakness, cramps, dizziness, confusion) [3] [4].
Dose Adjustment After any significant dose increase Increase monitoring frequency to the "Initiation" phase level until a new steady state is confirmed [2].

Detailed Experimental Protocol for Assessing Electrolyte Depletion

This protocol can be adapted for in vivo studies to systematically evaluate the electrolyte-wasting effects of this compound.

Aim: To quantify the time-dependent changes in serum and urinary electrolyte levels following a single oral dose of this compound in an animal model.

Materials:

  • Animal model (e.g., rat)
  • This compound, reconstituted as needed
  • Control vehicle
  • Equipment for blood collection and urine storage
  • Automated electrolyte analyzer

Methodology:

  • Acclimatization & Baseline Collection: House animals under standard conditions. Collect baseline blood via a marginal ear vein or other appropriate method, and 24-hour urine samples in metabolic cages.
  • Dosing & Group Allocation: Randomly allocate animals to treatment (this compound, 50 mg/kg via oral gavage) or control (vehicle only) groups. Dosing should be performed after a meal or with food to mimic clinical use and reduce GI upset [6] [7].
  • Post-Dose Sample Collection:
    • Blood Serum: Collect samples at T=30min, 2hr (peak effect), 4hr, and 8hr post-dose [2] [4]. Analyze for Na⁺, K⁺, Cl⁻, Mg²⁺, Ca²⁺, HCO₃⁻, BUN, and creatinine.
    • Urine: Collect urine over intervals of 0-2hr, 2-4hr, 4-8hr, and 8-24hr post-dose. Measure volume and analyze for electrolyte concentrations to calculate total excretion.
  • Data Analysis: Compare serum and urinary electrolyte levels between treatment and control groups across all time points using appropriate statistical tests (e.g., two-way ANOVA). The results will illustrate the pharmacodynamic profile of electrolyte wasting.

The workflow for this protocol is as follows:

G start Start Experiment acclimatize Animal Acclimatization start->acclimatize baseline Collect Baseline Blood & Urine Samples acclimatize->baseline allocate Random Allocation to Treatment or Control Group baseline->allocate dose Administer Single Oral Dose of This compound or Vehicle allocate->dose collect_blood Collect Blood Serum at T=30min, 2h, 4h, 8h dose->collect_blood collect_urine Collect Urine over Intervals: 0-2h, 2-4h, 4-8h, 8-24h dose->collect_urine analyze Analyze Samples for Electrolytes, BUN, Creatinine collect_blood->analyze collect_urine->analyze results Data Analysis: Compare Groups Over Time analyze->results

Troubleshooting Common Experimental & Clinical Issues

FAQ 1: How should we manage severe hypokalemia in a subject receiving this compound?

  • Assessment: Confirm with a stat serum potassium test. Check for ECG changes (e.g., U waves, T-wave flattening).
  • Action: Temporarily withhold this compound. Initiate potassium repletion per institutional protocol (IV for severe cases). Consider concomitant magnesium repletion, as hypomagnesemia can refractory hypokalemia. For long-term management, introduce a potassium-sparing diuretic (e.g., spironolactone) or potassium supplements with close monitoring [2] [3] [4].

FAQ 2: A subject develops tinnitus and hearing loss during IV infusion. What is the immediate protocol?

  • Assessment: Immediately stop the IV infusion of this compound [1] [8].
  • Action: Permanently discontinue this compound in this subject. Perform an urgent auditory evaluation. Note that ototoxicity is synergistic with other ototoxic drugs (e.g., aminoglycosides, cisplatin); their concurrent use should be avoided [1] [2] [3]. This adverse event is more common with IV administration and high doses in subjects with renal impairment [1].

FAQ 3: The desired diuretic effect is not achieved despite high doses. What are the potential causes and solutions?

  • Potential Causes: Diuretic resistance. Common causes include reduced renal perfusion, hyponatremia, hypochloremia, or concurrent use of NSAIDs (which inhibit diuretic effects) [2] [4].
  • Investigative Steps:
    • Check serum electrolyte levels, particularly sodium and chloride.
    • Review the subject's medication list for NSAIDs.
    • Assess volume status and ensure adequate sodium intake; overly rigid salt restriction can be counterproductive [2] [4].
  • Solutions: Correct electrolyte imbalances. Liberalize salt intake temporarily. Consider switching to IV administration or a combination diuretic therapy (e.g., adding a thiazide diuretic) after consultation with a medical expert [3].

Mechanism of Electrolyte Imbalance

The following diagram illustrates the key molecular and physiological mechanisms by which this compound causes electrolyte imbalances, integrating into the overall monitoring protocol.

G Drug This compound Target Inhibits Na-K-2Cl Symporter in Thick Ascending Limb Drug->Target Effect1 Reduced Na⁺, K⁺, Cl⁻ reabsorption Target->Effect1 Effect2 Lumen-positive Potential Disrupted Effect1->Effect2 ElectrolyteLoss Increased Urinary Excretion of: - Na⁺ (Natriuresis) - Cl⁻ (Chloruresis) - K⁺ (Kaliuresis) - Mg²⁺ (Magnesiuresis) - Ca²⁺ (Calciuresis) Effect1->ElectrolyteLoss Effect2->ElectrolyteLoss SystemEffect Consequences: - Volume Depletion - Hypokalemia / Arrhythmia - Hypochloremic Alkalosis - Hypomagnesemia ElectrolyteLoss->SystemEffect Monitor Monitoring Protocol (Serum & Urine Electrolytes) SystemEffect->Monitor

References

Hepatotoxicity Profile of Ethacrynic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on ethacrynic acid's potential for liver injury.

Aspect Summary for this compound
Clinical Liver Injury in Humans Exceeding rare, if it occurs at all [1]. Very few unconvincing case reports [1].
Likelihood Score (LiverTox) E (unlikely cause of clinically apparent liver injury) [1].
Primary Clinical Concerns Profound diuresis, electrolyte depletion, ototoxicity (including permanent hearing loss), severe gastrointestinal reactions (watery diarrhea) [2] [3].
Mechanism of Potential Injury In vitro studies suggest early effects on cell volume regulation and mitochondrial function, leading to loss of membrane permeability and calcium control [4].
Relevance of Animal Models Furosemide, not this compound, is a more common model for drug-induced liver injury in animals. The injury in mice does not reflect the human experience with loop diuretics [1].

Experimental Insights and Cellular Mechanisms

Although not clinically significant, in vitro studies shed light on how high concentrations of this compound can damage liver cells. The following diagram illustrates this cascade of cellular events.

G Start This compound Exposure A Impairment of Cell Volume Regulation Start->A B Early Mitochondrial Damage Start->B D Loss of Membrane Permeability Control A->D C ATP Depletion (Delayed Onset) B->C B->D C->D E Loss of Calcium Homeostasis D->E F Calcium Precipitation in Mitochondria & ER E->F End Progression to Necrotic Cell Death F->End

The key findings from this in vitro model using rat liver slices are [4]:

  • Early Effects (within 5-15 minutes): The initial damage is not to the cell's outer membrane but internally. This compound impairs the cell's ability to regulate its volume and causes direct, structural damage to mitochondria, even before cellular ATP levels begin to fall.
  • Progression to Necrosis: The mitochondrial damage and energy disruption lead to a loss of control over the plasma membrane's selective permeability. This results in a critical failure of calcium regulation, causing calcium to flood into the cell and precipitate within organelles, driving the cells toward necrotic death.
  • Potential for Reversibility: Some of the early biochemical and morphological damage induced by this compound was reversible if the drug was removed. However, the dysregulation of calcium was a late and non-reversible event, indicating a point of no return in the cell death pathway [4].

Guidance for Researcher Protocols

For scientists designing experiments with this compound, the primary focus should be on its known clinical risks rather than hepatotoxicity.

  • Pre-Clinical Safety Screening: When assessing new chemical entities, be aware that this compound's physicochemical and pharmacokinetic profile does not align with most drugs that cause idiosyncratic DILI. Its low daily dose, minimal hepatic metabolism, and efficient excretion are factors associated with a lower risk profile [1] [5].
  • Experimental Considerations:
    • Concentration Dependence: Cellular damage in liver slices was observed at a high concentration (3 mM) [4]. Researchers should consider dose-response relationships in their models.
    • Monitoring Parameters: In line with clinical data, the most critical parameters to monitor in in vivo studies are auditory function, fluid and electrolyte balance (sodium, potassium, chloride), and renal function [2] [3].
    • Model Selection: The lack of human hepatotoxicity and the unique, high-concentration mechanism seen in vitro suggest that this compound is not a suitable model for studying common forms of human drug-induced liver injury [1].

References

ethacrynic acid dose-response curve management

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Dosing Management

Ethacrynic acid is a potent loop diuretic, and its use in both clinical and research settings requires careful management due to its steep dose-response curve. Small variances in dose can lead to significant differences in biological response [1].

The table below summarizes the core pharmacological data and structured dosing approach to help achieve a gradual, controlled effect.

Parameter Description / Value Implications for Research
Bioavailability Low (oral administration) [2] Consider administration route (oral/IV) for in vivo models.
Elimination Half-life ~30 min (IV, range 12-160 min) [2] Short duration; may require frequent dosing in prolonged experiments.
Steep Dose-Response Significant [1] Critical: Demands precise dosing and small increments (25-50 mg) for adjustment [1] [3].
Target Na-K-2Cl cotransporter (NKCC2) [1] [2] Loop diuretic activity; primary mechanism for fluid/electrolyte effects.

| Recommended Dosing (Oral) | Adults: Start 50 mg once daily [4] [3]. Adjustment: Increments of 25-50 mg [3]. Max Maintenance: Up to 200 mg twice daily for refractory cases [3]. | Start low, increase gradually. Monitor response (e.g., weight, electrolyte balance) closely. |

Experimental Cytotoxicity Data (Preclinical)

ECA has emerged as a promising candidate for drug repurposing in cancer research, showing efficacy across various cancer cell lines by targeting multiple pathways [2]. The cytotoxicity data is summarized in the table below.

Cancer Type Cell Line ECA IC₅₀ (μM) Treatment Duration
Hepatocellular Carcinoma Hep3B 6.4 Not Indicated [2]
Multiple Myeloma RPMI-8226 8 72 hours [2]
Breast Cancer MDA-MB-231 42.74 48 hours [2]
Lung Cancer A549 87.03 48 hours [2]
Pancreatic Cancer DanG 67.8 Not Indicated [2]
Chronic Lymphocytic Leukemia (CLL) Primary Cells ~3 μM (induces apoptosis) 48 hours [5]

> Important Note on Specificity: While ECA shows toxicity to cancer cells, it also has known side effects, such as ototoxicity (hearing loss) and potential liver damage at high doses [1] [2]. These organ toxicities should be considered when designing and interpreting animal models or toxicity assays.

Mechanism of Action Diagrams

Understanding ECA's mechanisms is crucial for troubleshooting experimental outcomes. It has a traditional diuretic action and more recently investigated anti-cancer pathways.

Traditional Diuretic Action

The following diagram illustrates ECA's primary action as a loop diuretic in the kidney.

G LoopOfHenle Thick Ascending Limb of Loop of Henle NKCC2 NKCC2 Transporter LoopOfHenle->NKCC2 Effect Inhibition of Na⁺, K⁺, Cl⁻ Reabsorption NKCC2->Effect ECA This compound (ECA) ECA->NKCC2 Diuresis Potent Diuresis Effect->Diuresis

Novel Anti-Cancer Pathways

ECA's anti-cancer effects involve multiple pathways. The diagram below outlines two key, well-documented mechanisms: inhibition of the Wnt/β-catenin pathway and targeting of the TEAD transcription factor.

G cluster_wnt Mechanism 1: Wnt/β-catenin Inhibition cluster_tead Mechanism 2: TEAD Palmitoylation Inhibition ECA This compound (ECA) LEF1 Interacts with LEF1 Protein ECA->LEF1 TEAD Binds TEAD Palmitoylation Pocket ECA->TEAD WntComplex Destabilizes LEF1/β-catenin Transcription Complex LEF1->WntComplex WntGenes Downregulation of Pro-survival Target Gene Transcription WntComplex->WntGenes Palmitoylation Inhibits TEAD Palmitoylation TEAD->Palmitoylation YAPTAZ Disrupts YAP/TAZ Interaction & Transcriptional Activity Palmitoylation->YAPTAZ

Troubleshooting Guide & FAQs

Q1: How can we mitigate the high variability in cellular response to ECA in our viability assays?

  • Precision in Dilution: Due to the steep dose-response curve, create a concentrated stock solution in DMSO and perform serial dilutions to ensure accuracy. Use small increments (e.g., 10-25 µM) for dose gradients [1].
  • Monitor Solvent Concentration: Ensure the final DMSO concentration is consistent and non-cytotoxic across all treatment groups (typically ≤0.1%).
  • Pilot Experiments: Run a broad range-finding experiment (e.g., 1-200 µM) over different time points (24-72 hours) to determine the appropriate window for your specific cell line [2].

Q2: What are the critical controls for experiments investigating ECA's mechanism?

  • Glutathione Scavenging Control: Use an antioxidant like N-acetyl-L-cysteine (NAC) to determine if cytotoxicity is due to oxidative stress or other pathways (e.g., LEF1/TEAD inhibition) [5].
  • Analog Comparison: If available, use ECA analogs that lack the α,β-unsaturated ketone (required for Michael addition and GST inhibition) as negative controls to isolate the mechanism of action [5].
  • Pathway-Specific Reporters: For hypothesized pathways (Wnt or Hippo), employ luciferase reporter assays (e.g., TOPflash) to directly measure transcriptional activity [5].

Q3: Our in vivo model shows unexpected toxicity. What should we check?

  • Ototoxicity: Be aware that high doses of ECA, especially in combination with other drugs like aminoglycosides, can cause reversible or permanent hearing loss [1] [6]. Monitor for signs of inner ear damage.
  • Hepatotoxicity: Conduct periodic liver function tests, as high doses have been associated with liver damage [1].
  • Electrolyte Imbalance: ECA causes significant loss of potassium, sodium, and chloride [6]. Monitor serum electrolytes regularly and consider supplementation in the model's diet or water to prevent hypokalemia and other imbalances.

References

Molecular Rationale & Cross-Reactivity Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The basis for seeking a sulfa-free alternative lies in the molecular structure of drugs.

  • The Sulfonamide Moiety: Antibiotic sulfonamides and many diuretics (like furosemide, thiazides, and acetazolamide) contain an SO₂NH₂ group (a sulfonamide moiety) [1] [2]. For antibiotic sulfonamides, hypersensitivity reactions are often linked to an aryl amine group at the N4 position, which is metabolized into reactive, immunogenic compounds [2].
  • Ethacrynic Acid's Structure: this compound is a phenoxyacetic acid derivative and is not a sulfonamide [3]. It lacks the sulfonamide moiety, which is the theoretical basis for its safe use in patients with sulfonamide allergies [3] [4].

The clinical evidence on cross-reactivity between antibiotic and non-antibiotic sulfonamides is complex. A large retrospective cohort study found that patients with a history of allergy to a sulfonamide antibiotic had an adjusted odds ratio of 2.8 for a subsequent reaction to a non-antibiotic sulfonamide. However, the same study found an even higher odds ratio (3.9) for a penicillin allergy in those patients, suggesting the risk may be due to a general predisposition to drug allergies rather than specific cross-reactivity [5]. Numerous case reports and reviews conclude that the actual risk of cross-reactivity is low, but because severe reactions can occur, caution and alternatives are warranted in patients with a known severe allergy [1] [6] [5].

Key Experimental & Clinical Protocols

A primary researched application for this compound is in diuretic renal scintigraphy, a diagnostic procedure for obstructive uropathy.

Diuretic Renal Scintigraphy Protocol

The following table summarizes a protocol validated in clinical studies for using this compound as an alternative to furosemide [6]:

Protocol Component Details
Indication Diuretic renal scintigraphy in patients with a known severe sulfonamide allergy (e.g., hives, tongue swelling, respiratory distress) [6].
Radiotracer 370 MBq (10 mCi) of ⁹⁹ᵐTc-Mercaptoacetyltriglycine (MAG3) administered intravenously [6].
Diuretic Agent This compound, 25 mg in 50 mL of 5% dextrose water [6].
Administration Intravenous infusion over 15 minutes, starting 30 minutes after radiotracer injection [6].
Imaging Post-diuretic imaging is initiated immediately after the infusion is complete and continues for 30 minutes [6].
Key Monitoring Blood pressure should be monitored due to the risk of immediate volume depletion [3] [6].

This protocol has been shown to provide diagnostically useful information on obstruction status with no adverse clinical impact in reported cases [7] [6] [4].

Pharmacologic Profile & Safety Considerations

For research and development purposes, a comprehensive understanding of this compound's profile is essential. The following table compares it with a standard loop diuretic.

Parameter This compound Furosemide (for comparison)
Drug Class Loop diuretic [3] Loop diuretic
Sulfonamide Structure No [3] [6] Yes [1] [6]
Primary Mechanism Inhibits the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle [3]. Same site, different molecular interaction.
Onset of Action (IV) ~5 minutes [3] [6] -
Peak Effect (IV) ~30 minutes [3] [6] -
Bioavailability (IV) Nearly 100% [3] [6] -
Key Adverse Effects Ototoxicity (transient or permanent hearing loss, risk increased with other ototoxic drugs), volume depletion, hypokalemia, metabolic alkalosis [3] [6]. -
Contraindications Anuria, concurrent use of other ototoxic drugs (e.g., aminoglycosides, cisplatin) [3]. -
Cost Note Significant; intravenous dose can cost $300-$600, substantially more than furosemide [6]. Low-cost generic available [8].

Frequently Asked Questions for a Technical Support Context

Q1: What is the definitive scientific reason this compound can be used in patients with a sulfa allergy? A: The hypersensitivity to antibiotic sulfonamides is largely tied to the presence of an aryl amine group, which this compound does not possess. Its structure is based on a phenoxyacetic acid backbone, making it chemically distinct and not expected to cross-react in sulfa-allergic individuals [3] [2] [5].

Q2: Are there any other sulfa-free diuretics besides this compound? A: Yes. The potassium-sparing diuretics (amiloride, triamterene, and spironolactone) also lack a sulfonamide group and are safe for patients with sulfa allergies [2] [5]. However, they are not loop diuretics and do not have the same potency or site of action.

Q3: What is the most critical safety concern when administering intravenous this compound in a clinical trial or procedure? A: Ototoxicity is a major novel adverse effect. Transient or even permanent hearing loss can occur, particularly with IV administration, high doses, or when used concurrently with other ototoxic drugs like aminoglycosides or cisplatin [3] [6]. Vigilant patient monitoring and screening for concomitant medications are crucial.

Experimental Workflow & Decision Pathway

To visualize the clinical decision and experimental protocol for using this compound in renal scintigraphy, the following diagram outlines the workflow:

G Start Patient Requires Diuretic Renal Scintigraphy AllergyCheck Known Severe Sulfonamide Allergy? Start->AllergyCheck UseFurosemide Standard Protocol: Use Furosemide AllergyCheck->UseFurosemide No ConsiderEA Consider Alternative: This compound AllergyCheck->ConsiderEA Yes ContraCheck Check Contraindications: Anuria, Ototoxic Drugs ConsiderEA->ContraCheck AdministerProtocol Administer this compound Protocol ContraCheck->AdministerProtocol None Result Obtain Diagnostic Images for Obstruction AdministerProtocol->Result

References

ethacrynic acid intravenous administration safety

Author: Smolecule Technical Support Team. Date: February 2026

Ethacrynic Acid (IV) - Safety & Dosing Overview

Parameter Specification
Approved Clinical Indications Situations requiring rapid diuresis (e.g., acute pulmonary edema); impaired GI absorption [1] [2]
Recommended Single Dose 0.5 to 1 mg/kg; occasionally a second dose may be needed. A single dose should not exceed 100 mg in critical situations [3] [4].
Onset of Action Within 5 minutes [1] [5] [6]
Peak Diuretic Effect Within 30 minutes [5] [6]
Major Safety Risks Profound electrolyte/water depletion, ototoxicity (hearing loss), acute hypotension [1] [5] [2]
Critical Reconstitution Reconstitute 50 mg vial with 50 mL of Sodium Chloride Injection or 5% Dextrose Injection [3].
Administration Route Slow intravenous injection; Do not give IM or SC [3].

Detailed Experimental Protocols & Safety Procedures

Protocol 1: IV Reconstitution and Administration

This methodology ensures solution stability and safe delivery.

  • Reconstitution: Aseptically reconstitute the 50 mg vial of sterile, lyophilized powder with 50 mL of Sodium Chloride Injection or 5% Dextrose Injection [3]. Solutions with a pH below 5 are not recommended [3].
  • Inspection: Visually inspect the parenteral product for particulate matter and discoloration before administration. Do not use if either is present.
  • Administration: Administer slowly by direct IV injection over a period of several minutes [3]. The drug can also be injected through the tubing of a running intravenous infusion [3].
  • Incompatibility: Do not mix the solution with whole blood or its derivatives [3].
Protocol 2: Monitoring for Toxicity and Adverse Events

Vigilant monitoring is required due to the drug's potency and rapid action.

  • Electrolyte & Renal Monitoring: Perform frequent serum electrolyte (sodium, potassium, chloride, magnesium), CO₂, and Blood Urea Nitrogen (BUN) determinations, especially early in therapy and during active diuresis [1] [2]. Monitor patient weight before and during treatment to gauge fluid loss [3].
  • Ototoxicity (Hearing Loss) Assessment: Be alert to symptoms of ototoxicity, which can be transient or permanent [1] [5]. This can occur after a single dose, particularly with IV administration, high doses, or in patients with renal impairment [1] [5]. Monitor for:
    • Tinnitus (ringing in the ears)
    • Vertigo (a sense of spinning)
    • A feeling of fullness in the ears
    • Hearing loss [1] [2]
  • Hemodynamic Monitoring: Monitor blood pressure closely for signs of acute hypotension resulting from vigorous diuresis and rapid plasma volume contraction [5].

Critical Warnings & Troubleshooting Guide

Issue Potential Cause / Mechanism Preventive / Corrective Action
Severe Ototoxicity Dose-related toxicity; synergy with other ototoxic drugs [1] [5]. Avoid concurrent use with other ototoxic drugs (e.g., aminoglycosides, cisplatin). Use the lowest effective dose. Discontinue drug if symptoms occur [1] [2].
Profound Diuresis & Electrolyte Depletion Inhibition of Na⁺-K⁺-2Cl⁻ symporter in the loop of Henle [5] [6]. Initiate therapy with small doses. Monitor electrolytes and weight frequently. Ensure adequate electrolyte replacement [1] [2].
Acute Hypotension Rapid contraction of plasma volume from vigorous diuresis [5]. Avoid excessive and rapid weight loss. Monitor blood pressure closely, especially in elderly patients [1] [2].
Allergic Reaction Hypersensitivity to this compound or any component of the product [1] [2]. Discontinue drug and do not readminister.
Severe Watery Diarrhea Idiosyncratic drug reaction [1] [2]. Discontinue drug immediately and permanently. Do not readminister [1] [2].

Key Experimental Considerations for Researchers

  • Unique Chemical Property: this compound is valuable for in vitro or in vivo studies involving subjects with sulfonamide (sulfa) allergies, as it is the only loop diuretic that lacks a sulfonamide moiety [5] [6].
  • Emerging Research Applications: Preclinical research has investigated this compound's potential as an adjuvant anticancer therapy due to its ability to inhibit glutathione transferase, an enzyme often overexpressed in tumor cells that confers drug resistance [5].
  • Venodilatory Effect: Note that intravenous this compound has a prompt venous dilatory effect, which can contribute to rapid relief of pulmonary congestion even before the onset of diuresis [6].

Safety Monitoring Workflow

To help visualize the key safety monitoring steps during experimental administration, the following workflow outlines the critical checks:

Start Start IV Administration CheckElectrolytes Check Baseline Serum Electrolytes & BUN Start->CheckElectrolytes Administer Administer IV Dose (0.5-1 mg/kg, slow push) CheckElectrolytes->Administer MonitorBP Monitor Blood Pressure for Hypotension Administer->MonitorBP MonitorHearing Monitor for Ototoxicity: Tinnitus, Hearing Loss, Fullness Administer->MonitorHearing PostDoseLabs Obtain Post-Dose Electrolytes & Weight MonitorBP->PostDoseLabs MonitorHearing->PostDoseLabs End End Protocol PostDoseLabs->End

References

Established Clinical Drug Interactions & Management

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, understanding ethacrynic acid's known clinical interactions is crucial for designing safe pre-clinical trials and assessing off-target effects.

The table below summarizes the major types of clinically significant drug interactions [1] [2] [3]:

Interaction Category Examples of Interacting Agents Potential Effect & Risk Management Recommendation
Ototoxic Drugs Aminoglycosides (e.g., Gentamicin), Cisplatin [2] Synergistic ototoxicity; may cause permanent hearing loss [2] Avoid combination. If unavoidable, implement rigorous auditory monitoring.
Nephrotoxic Drugs Some Cephalosporins [4] Increased risk of kidney toxicity [4] Avoid concurrent use. Monitor renal function closely.
Lithium Lithium [4] Reduced renal clearance of lithium, high risk of lithium toxicity [4] Generally avoid combination. Use with extreme caution and monitor lithium levels.
Anticoagulants Warfarin [4] This compound may displace warfarin from plasma proteins, potentiating anticoagulant effect [4] Reduce anticoagulant dosage; monitor prothrombin time closely.
Other Diuretics Furosemide, Bumetanide [1] [5] Potentiates electrolyte depletion and dehydration [5] Typically avoid. Use under special circumstances with intense monitoring.
Antihypertensives ACE Inhibitors (e.g., Enalapril, Lisinopril) [3] Potentiates hypotensive effects [3] [4] Monitor blood pressure; dosage adjustment of antihypertensive may be required.
NSAIDs Ibuprofen, Naproxen [4] May reduce the diuretic and antihypertensive effects of this compound [4] Observe patient to determine if the desired diuretic effect is obtained.
Digitalis Glycosides Digoxin [4] Hypokalemia induced by this compound can precipitate digitalis toxicity [4] Frequently monitor and correct potassium levels.
Corticosteroids Prednisone [4] Potentiates potassium loss [4] Monitor potassium levels; supplement as necessary.

Emerging Research Applications & Mechanisms

This compound has shown promise in oncology research through newly discovered mechanisms beyond its diuretic action. The following diagram illustrates these key pathways.

G cluster_pathway1 Hippo Signaling Pathway Inhibition cluster_pathway2 GSTP1 Inhibition & Redox Signaling cluster_pathway3 Wnt/β-catenin Pathway Inhibition EA This compound (EA) TEAD TEAD Transcription Factor EA->TEAD Palmitoylation Inhibition of TEAD Palmitoylation EA->Palmitoylation GSTP1 GSTP1 Enzyme EA->GSTP1 Inhibits LEF1 LEF-1 Protein EA->LEF1 GrowthGenes Growth/Proliferation Genes TEAD->GrowthGenes Activates YAP_TAZ YAP/TAZ Co-activators YAP_TAZ->TEAD Binds to & Activates PI3K_AKT PI3K/AKT Signaling GSTP1->PI3K_AKT Downregulates Apoptosis Promotes Apoptosis PI3K_AKT->Apoptosis SurvivalGenes Cell Survival Genes LEF1->SurvivalGenes Activates BetaCatenin Destabilizes LEF-1/β-catenin Complex BetaCatenin->LEF1

These mechanisms provide a foundation for specific experimental protocols.

Experimental Protocol: Assessing TEAD Palmitoylation Inhibition

This protocol is based on research that identified this compound as a novel TEAD inhibitor through virtual screening and experimental validation [6].

1. In Silico Virtual Screening (Preparation)

  • Objective: Identify potential TEAD binders.
  • Method:
    • Use a structure-based virtual screening platform (e.g., SYBYL-X).
    • Use the crystal structure of the TEAD2 palmitoylation pocket (e.g., PDB ID: 5DQ8) as the receptor.
    • Screen a library of compounds (e.g., DrugBank) for those that fit the hydrophobic palmitoylation pocket.

2. Cell-Based Luciferase Reporter Assay (Validation)

  • Objective: Validate the inhibitory effect on TEAD transcriptional activity.
  • Method:
    • Culture a stable cell line (e.g., HEK293) transfected with a TEAD-responsive luciferase reporter (e.g., Super8XTOPflash).
    • Treat cells with this compound and its derivatives at varying concentrations (e.g., 10 µM, 50 µM).
    • Stimulate the pathway with Wnt3a conditioned medium.
    • After incubation (e.g., 24 hours), lyse cells and measure luciferase activity. Normalize data to a control (e.g., β-galactosidase activity).
    • Expected Outcome: A dose-dependent reduction in luciferase activity indicates successful inhibition of TEAD-mediated transcription.

3. Western Blot Analysis (Mechanistic Confirmation)

  • Objective: Confirm the impact on TEAD palmitoylation and downstream targets.
  • Method:
    • Treat relevant cancer cell lines (e.g., NCI–H226) with this compound.
    • Perform Western blot analysis on cell lysates.
    • Probe for:
      • TEAD Palmitoylation: Use an acyl-biotin exchange assay.
      • YAP/TAZ Interaction: Co-immunoprecipitation of TEAD with YAP/TAZ.
      • Downstream Targets: Proteins like CTGF and Cyr61.

FAQs for Research Use

Q1: What is the key advantage of this compound over other loop diuretics in a research setting? Its primary non-clinical advantage is its lack of a sulfonamide group [2] [7]. This makes it a valuable tool compound for experiments where sulfa-drug chemistry might cause confounding off-target effects or in models with sulfonamide hypersensitivity.

Q2: What are the critical safety and toxicity concerns to manage in in-vivo studies? The most significant risks are ototoxicity (hearing loss, especially with IV administration or high doses) and rapid electrolyte/fluid imbalance (leading to hypokalemia, hypovolemia, and azotemia) [2] [4]. In animal studies, careful dose calibration and monitoring of weight, fluid intake, and renal function are essential.

Q3: Are the anticancer effects of this compound seen at clinically relevant doses? Currently, the anticancer mechanisms (TEAD, GSTP1 inhibition) are primarily observed in in-vitro and pre-clinical models, often at concentrations higher than those used for diuresis [6] [8]. Its repurposing potential lies in developing analogs with improved efficacy and safety profiles for oncology.

References

ethacrynic acid loop diuretic equivalency

Author: Smolecule Technical Support Team. Date: February 2026

Loop Diuretics Comparison Table

Parameter Ethacrynic Acid Furosemide Bumetanide Torsemide
Approx. Equivalent Dose 50-60 mg [1] 40 mg [1] 1 mg [2] 20 mg [2]
Sulfonamide Moisty No (sulfa-free) [3] [4] Yes [2] Yes [2] Yes [2]
Ototoxicity Risk Higher (especially IV) [3] [2] Lower (risk present) [2] Lower (risk present) [2] Lower (risk present) [2]
Bioavailability ~100% (IV) [3] ~50% [2] ~80% [2] ~80% [2]
Half-Life 2-4 hours [4] 1.5-2 hours [2] ~1 hour [2] 3-4 hours [2]
Primary Clinical Niche Sulfa-allergic patients; refractory edema [3] [4] First-line for edema/CHF [2] High potency; alternative to furosemide [2] Long duration; tissue remodeling effects [5]

Key Experimental Data and Clinical Insights

The equivalency is inferred from clinical practice and pharmacological data rather than direct head-to-head trials.

  • Dosing in Heart Failure: Recent 2024 guidelines for Acute Decompensated Heart Failure (ADHF) use "Furosemide Equivalents (FE)" for dosing, though they typically focus on furosemide, bumetanide, and torsemide, indirectly highlighting this compound's niche role [6].
  • Mechanism Beyond Diuresis: A 2024 study demonstrated that at high concentrations (0.5-1.0 mmol/l), this compound significantly inhibits kynurenic acid (KYNA) production and kynurenine aminotransferase (KAT) activity in rat kidneys in vitro, a effect not seen with furosemide or torsemide [5]. This suggests potential non-diuretic, metabolic effects distinct from other loop diuretics.
  • Synergistic Ototoxicity: Multiple studies confirm that co-administration of this compound with aminoglycoside antibiotics (like gentamicin) poses a significant risk. This compound disrupts the blood-labyrinth barrier, facilitating entry of ototoxic drugs into the inner ear and leading to permanent hearing loss [7] [3] [4].

Experimental Protocol: Ototoxicity Synergy

The following diagram outlines the key experimental workflow used to investigate the synergistic ototoxicity between this compound (EA) and Gentamicin (GM), as detailed in a 2025 study [7].

cluster_1 1. Preparation cluster_2 2. Group Assignment cluster_3 3. Procedure & Assessment cluster_4 4. Analysis A Animal Model Setup B Experimental Grouping A->B C Administration & Monitoring B->C C1 GM Intraperitoneal (100-500 mg/kg) B->C1 C2 GM Intravenous (100-300 mg/kg) B->C2 C3 EA Intravenous (40 mg/kg) B->C3 C4 GM + EA Co-administration B->C4 C5 NAC Intervention Groups (Pretreatment, etc.) B->C5 D Tissue Analysis C->D C->D E Mechanistic Investigation D->E D->E D1 Cochlear Hair Cell Morphological Analysis D->D1 D2 Hearing Function Tests D->D2 E1 Blood-Labyrinth Barrier (BLB) Integrity E->E1 E2 Oxidative Stress Markers E->E2

Diagram of Ototoxicity Synergy Experiment

The experimental methodology can be summarized as follows [7]:

  • Subjects: Adult male C57BL/6 J mice.
  • Grouping: Animals were randomly assigned to control, GM-alone (varying doses and routes), EA-alone, GM+EA co-administration, and N-acetylcysteine (NAC) protection groups.
  • Procedures: Hearing function was assessed, followed by morphological analysis of cochlear hair cells to quantify damage.
  • Mechanistic Analysis: Studies focused on the integrity of the blood-labyrinth barrier and measurement of oxidative stress markers within the cochlea.

Signaling Pathway of Ototoxicity

The proposed mechanism by which this compound (EA) regulates gentamicin (GM) ototoxicity, particularly through the blood-labyrinth barrier (BLB), is visualized below.

A EA Administration C Disruption of Blood-Labyrinth Barrier (BLB) A->C B GM Administration D Increased GM Cochlear Uptake B->D C->D Facilitates E Cochlear Hair Cell Damage D->E F1 Oxidative Stress & ROS Production E->F1 F2 Mitochondrial Dysfunction E->F2 G NAC Intervention (Antioxidant) G->F1 Scavenges G->F2 Attenuates

Pathway of this compound-Regulated Ototoxicity

This mechanism involves two primary pathways [7]:

  • Barrier Disruption: EA primarily targets and disrupts the integrity of the blood-labyrinth barrier. This breach allows for significantly greater penetration of GM from the systemic circulation into the cochlear endolymph.
  • Cellular Damage: Once inside the cochlea, GM induces hair cell death through mechanisms like oxidative stress and mitochondrial dysfunction. The antioxidant N-acetylcysteine (NAC) has shown protective effects by scavenging reactive oxygen species (ROS) and mitigating this damage.

Summary for Professionals

For researchers and drug development professionals, this compound's profile is defined by its unique sulfa-free structure and a higher-risk ototoxicity profile. Its clinical use is largely reserved for patients with sulfa allergies or refractory edema. The equivalency to furosemide is an estimate for clinical dosing, but key experimental differentiators include its distinct inhibition of kynurenic acid production and its potent synergistic ototoxicity with aminoglycosides via blood-labyrinth barrier disruption.

References

ethacrynic acid FXIIIa inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of FXIIIa Inhibitors

The table below summarizes key information on Ethacrynic Acid and other FXIIIa inhibitors for which data was available in the search results.

Inhibitor Name Type / Origin Reported Potency (IC₅₀) Key Characteristics & Selectivity Notes Research & Development Stage

| This compound [1] [2] [3] | Small Molecule (Michael acceptor) | ~105-120 µM (Activity assay; α-α polymer.) [1] [3] | - Covalently binds catalytic Cys314 [1] [2].

  • Selectivity: Did not affect APTT/PT clotting times at 2.5 mM, suggesting selectivity over serine proteases [1] [2]. Its selectivity against other transglutaminases (e.g., TG2) is not specified in the results. | Approved drug (diuretic); investigated for FXIIIa inhibition in pre-clinical research. | | Tridegin [4] | Peptide (Giant Amazon leech) | Potent and specific (specific value not given in results) [4] | - So far, the only reported potent and specific peptidic inhibitor of FXIIIa [4].
  • The C-terminal part is key for inhibition, while the N-terminal part contributes to binding affinity [4]. | Natural product; used as a research tool and a potential lead structure. | | ZED3197 [5] | Peptidomimetic | Potent (specific value not given in results) [5] | - Selectivity: Reported as a potent and selective inhibitor of human FXIIIa [5].
  • In vivo data suggests it dissociates antithrombotic effect from increased bleeding tendency [5]. | Potential drug candidate; pre-clinical stage. | | KM93 [6] | Small Molecule (Fluorescent Probe) | N/A | - A fluorescent probe designed to selectively label active FXIIIa [6].
  • Reported high efficiency (kinact/KI = 127,300 M⁻¹ min⁻¹) and 6.5-fold selectivity over TG2 [6]. | Chemical tool for research (imaging). |

Detailed Experimental Data & Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used to characterize this compound's effects on FXIIIa.

Direct Inhibition of Human FXIIIa Transglutamination Activity
  • Objective: To determine the potency and efficacy of EA in inhibiting the core enzymatic activity of FXIIIa.
  • Protocol Summary [1] [2]:
    • Assay Type: Bisubstrate-based fluorescence trans-glutamination assay.
    • Key Reagents: Human FXIIIa, dansylcadaverine (amine substrate), N,N-dimethyl-casein (acyl substrate).
    • Procedure: FXIIIa was pre-incubated with EA in buffer. The reaction was initiated by adding dansylcadaverine. The initial rate of increase in fluorescence (λEx = 360 nm, λEm = 490 nm) due to the conjugation of the two substrates was measured.
    • Data Analysis: Residual FXIIIa activity at each [I] was calculated. Data was fitted to a logistic equation to derive IC₅₀ and efficacy (ΔY%, the maximum achievable inhibition).
  • Reported Outcome: EA inhibited FXIIIa with an IC₅₀ of 105.9 ± 32.5 µM and an efficacy (ΔY) of 65.7 ± 11.1% [1] [2] [3].
Effect on FXIIIa-Mediated Fibrin(ogen) Polymerization
  • Objective: To establish the physiological relevance of inhibition on a key substrate, fibrin.
  • Protocol Summary [1] [3]:
    • Assay Type: SDS-PAGE analysis.
    • Key Reagents: Fibrinogen, human FXIIIa, human α-thrombin, CaCl₂.
    • Procedure: A solution of fibrinogen and FXIIIa was clotted with thrombin in the presence of varying EA concentrations. The resulting clots were dissolved and analyzed by SDS-PAGE to visualize the cross-linked fibrin polymers (γ-γ dimers and α-α polymers).
    • Data Analysis: The intensity of the cross-linked bands was assessed to determine inhibition.
  • Reported Outcome: EA dose-dependently inhibited the formation of cross-linked fibrin polymers. It was more potent at inhibiting α-α polymer formation (IC₅₀ ~120 µM) than γ-γ dimer formation (IC₅₀ ~1177 µM) [3].
Effect on FXIIIa-Mediated Cross-linking of α₂-Antiplasmin (α₂-AP)
  • Objective: To assess the impact on FXIIIa's role in protecting clots from fibrinolysis.
  • Protocol Summary [1] [3]:
    • Assay Type: Western Blot.
    • Key Reagents: Fibrinogen, FXIIIa, α₂-AP.
    • Procedure: The reaction mixture containing fibrinogen, FXIIIa, and α₂-AP was incubated with EA. The formation of the high-molecular-weight fibrin(ogen)-α₂-AP complex was detected via Western Blot.
  • Reported Outcome: EA inhibited the cross-linking of α₂-AP to fibrin at concentrations as low as 100 µM [3].
Selectivity Profiling via Clotting Time Assays
  • Objective: To evaluate the selectivity of EA against the broader coagulation cascade.
  • Protocol Summary [1] [2]:
    • Assays: Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT).
    • Key Reagent: Pooled normal human plasma.
    • Procedure: EA was added to human plasma at concentrations up to 2.5 mM, and standard APTT and PT assays were performed.
  • Reported Outcome: EA did not prolong APTT or PT clotting times at the highest concentration tested (2.5 mM), indicating a lack of significant effect on the intrinsic, extrinsic, and common coagulation pathways [1] [2].
Molecular Modeling of the Binding Mode
  • Objective: To propose a putative binding mode of EA within the active site of FXIIIa.
  • Protocol Summary [1] [2]:
    • Method: Computational molecular modeling and docking.
    • Software: Maestro (Schrodinger Suite); Glide for non-covalent docking, Covalent Docking tool for covalent binding.
    • Protein Structure: FXIIIa (PDB ID: 4KTY).
  • Reported Outcome: The modeling studies demonstrated that the electrophilic Michael acceptor moiety of EA forms a covalent bond with the catalytic cysteine residue (Cys314) in the active site of FXIIIa [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the logical sequence of key experiments used to characterize this compound as a FXIIIa inhibitor, from initial screening to mechanistic studies.

cluster_1 Initial Activity Screening cluster_2 Physiological Relevance cluster_3 Selectivity Assessment cluster_4 Mechanism of Action Start Characterization of This compound (EA) A1 Direct Activity Assay (Fluorescence-based Trans-glutamination) Start->A1 A2 Determine IC₅₀ and Efficacy (~105 µM, ~66% ∆Y) A1->A2 B1 Functional Clot Assays (SDS-PAGE & Western Blot) A2->B1 B2 Inhibit Fibrin Polymerization & α₂-Antiplasmin Cross-linking B1->B2 C1 Clotting Time Assays (APTT & PT) B2->C1 C2 No effect on clotting times at 2.5 mM C1->C2 D1 Molecular Modeling (Covalent Docking) C2->D1 D2 Covalent Bond with Catalytic Cys314 D1->D2

Interpretation of Key Findings

  • Mechanism: this compound acts as a covalent inhibitor of FXIIIa, targeting the active site Cys314. This is consistent with its known chemistry as a Michael acceptor [1] [2].
  • Specificity Profile: The evidence suggests a degree of functional specificity. EA disrupts the final clot stabilization step mediated by FXIIIa without affecting the earlier stages of the coagulation cascade (as shown by unchanged APTT/PT) [1] [2]. This makes it a useful tool for isolating FXIIIa's function.
  • Limitations for Therapeutic Development: Its moderate potency (IC₅₀ in the high µM range) and potential for off-target effects due to its reactive moiety may limit its direct use as a therapeutic anticoagulant. However, it serves as a valuable starting point for medicinal chemistry.

References

ethacrynic acid anticancer activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Targeted Pathways

Ethacrynic acid exerts its anticancer effects through several distinct biological mechanisms, as illustrated in the following pathway diagram:

G cluster_gst GSTP1 Inhibition Pathway cluster_tead TEAD Transcription Inhibition EA EA GSTP1 Inhibits GSTP1 EA->GSTP1 Palmit Binds TEAD Palmitoylation Pocket EA->Palmit WNT Inhibits WNT/ β-catenin Signaling EA->WNT STAT3 Inhibits STAT3 Pathway EA->STAT3 CDNB CDNB Conjugation Reaction Inhibited GSTP1->CDNB PI3K PI3K/AKT Signaling Downregulated GSTP1->PI3K Outcome1 Reduced Drug Detoxification CDNB->Outcome1 Outcome2 Increased Apoptosis & Cell Cycle Arrest PI3K->Outcome2 YAP Disrupts YAP/TAZ Binding Palmit->YAP Transcript Inhibits TEAD Transcriptional Activity YAP->Transcript Outcome3 Suppresses Oncogene Expression Transcript->Outcome3 subcluster subcluster cluster_wnt cluster_wnt Outcome4 Inhibits EMT & Cancer Metastasis WNT->Outcome4 B7H4 Suppresses B7-H4 Expression STAT3->B7H4 B7H4->Outcome4

The primary mechanisms identified in recent studies include:

  • GSTP1 Inhibition: EA is a potent inhibitor of Glutathione S-transferase P1 (GSTP1), a key enzyme in cellular detoxification that is often overexpressed in drug-resistant cancers. By inhibiting GSTP1, EA can reverse drug resistance and, through downregulation of the PI3K/AKT signaling pathway, directly induce apoptosis and cell cycle arrest in cancer cells [1] [2].
  • TEAD Transcription Inhibition: Recent research identifies EA as a novel inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are core effectors of the oncogenic Hippo pathway. EA binds to the palmitoylation pocket of TEAD proteins, affecting their stability and disrupting their interaction with co-activators YAP/TAZ, thereby inhibiting the transcription of growth-promoting genes [3].
  • Other Signaling Pathways: EA also inhibits the WNT/β-catenin pathway, which is involved in cell proliferation and stemness [4] [5]. Furthermore, it suppresses the STAT3 signaling pathway, leading to the downregulation of the immune checkpoint protein B7-H4 and inhibition of Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis [6].

Comparison of Anticancer Efficacy Across Cancer Types

The cytotoxic activity of EA, measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer types, indicating its potential as a broad-spectrum agent with particular efficacy in certain cancers.

Cancer Type Cell Line IC50 (μM) Treatment Duration Key Findings & Mechanisms
Breast Cancer MDA-MB-231 39.6 - 42.7 24-48 hours Inhibited GSTP1, induced apoptosis; synergized with Afatinib [7] [8] [5].
Prostate Cancer LNCap / PC3 46 - 67 48 hours Targeted GSTP1, downregulated PI3K/AKT pathway, induced G0/G1 cell cycle arrest [7] [2] [8].
Multiple Myeloma RPMI-8226 8 72 hours Showed significant growth inhibition in vitro and in mouse models [7] [8].
Lung Cancer A549 87.0 - 178 48 hours Synergized with Afatinib; inhibited WNT/β-catenin and STAT3 pathways, suppressed B7-H4 [7] [8] [4].
Hepatocellular Carcinoma Hep3B 6.4 Not Indicated Demonstrated high potency in specific liver cancer cell lines [7] [8].
Colon Cancer HCT116 / HT29 56 - 68 48 hours Induced cell death at high concentrations (60-100 μM) [7] [8].

Synergistic Combinations with Other Anticancer Drugs

A key strategy to enhance efficacy and overcome drug resistance is using EA in combination with other agents. The following table summarizes validated synergistic drug combinations.

Combination Drug Cancer Model Experimental Findings Proposed Mechanism
Afatinib (EGFR TKI) NSCLC (H1975 cells), Breast Cancer Strong synergy (CDI<0.7); in vivo tumor growth reduction [4] [5]. Enhanced cell cycle arrest & apoptosis; inhibition of WNT/β-catenin and MAPK-ERK pathways [4] [5].
Neratinib (EGFR TKI) Breast Cancer (MCF-7, MDA-MB-231) Synergistic effect (CDI<1) in reducing cell viability [5]. Similar to Afatinib; leveraging EA's multi-pathway inhibition [5].
Other Chemotherapeutics Multiple Myeloma, Breast Cancer Reversal of drug resistance; enhanced cytotoxicity of conventional drugs [7] [8]. GSTP1 inhibition prevents detoxification of co-administered drugs, increasing their intracellular concentration and efficacy [7] [8].

Experimental Protocols for Key Assays

To ensure the reproducibility of findings, here are the core methodologies from key studies.

High-Throughput GST P1-1 Inhibition Screening [1]
  • Objective: Identify potent inhibitors of GST P1-1 from compound libraries.
  • Key Reagents: Recombinant human GST P1-1, 1 mM Glutathione (GSH), 4 mM 1-Chloro-2,4-dinitrobenzene (CDNB).
  • Procedure:
    • Pre-incubation: GST P1-1 (0.02 U/mL) pre-incubated with GSH and test compounds (10 µM) for 20 minutes at 25°C.
    • Reaction Initiation: Add CDNB to start the conjugation reaction.
    • Detection: Monitor the increase in absorbance at 340 nm for 2 hours using a plate reader.
    • Analysis: Compounds showing significant inhibition of the reaction rate compared to controls (e.g., this compound) are identified as hits.
In Vitro Cytotoxicity and Synergy Assay (CCK-8) [4]
  • Objective: Determine cytotoxic effect (IC50) and synergy of EA with other drugs.
  • Key Reagents: Cell lines (e.g., H1975, A549), CCK-8 reagent.
  • Procedure:
    • Plating: Seed cells in 96-well plates (5,000 cells/well) and culture for 24 hours.
    • Dosing: Treat cells with a range of concentrations of EA, the partner drug (e.g., Afatinib), and their combinations for 48 hours.
    • Viability Measurement: Add CCK-8 reagent and incubate for 2 hours. Measure absorbance at 450 nm.
    • Data Analysis:
      • Calculate IC50 values using non-linear regression.
      • Analyze synergy using the Coefficient of Drug Interaction (CDI): CDI = AB / (A × B). CDI < 0.7 indicates significant synergy.
In Vivo Efficacy Study in Xenograft Models [4]
  • Objective: Evaluate the antitumor effect of EA and its combinations in live animal models.
  • Procedure:
    • Model Establishment: Inoculate mice subcutaneously with cancer cells (e.g., 8 million H1975 cells).
    • Grouping & Dosing: Randomize mice into groups (e.g., Control, EA alone, Afatinib alone, Combination) when tumor volume reaches 150-200 mm³.
    • Administration: Administer drugs daily for 3 weeks (e.g., EA at 20 mg/kg, Afatinib at 25 mg/kg, via intragastric administration).
    • Monitoring: Measure tumor size and body weight regularly.
    • Endpoint Analysis: Calculate tumor volume and compare final tumor weight/volume between groups.
Target Binding Validation (CETSA & Docking) [2]
  • Objective: Confirm direct binding between EA and its putative target (e.g., GSTP1).
  • Procedure:
    • Cellular Thermal Shift Assay (CETSA): Treat cells with EA or vehicle. Heat the cell lysates at different temperatures. Detect remaining soluble target protein via Western blot. A rightward shift in the protein's melting curve indicates ligand binding and stabilization.
    • Molecular Docking: Use computational software to simulate the binding pose and affinity of EA within the 3D structure of the target protein (e.g., GSTP1 or TEAD palmitoylation pocket).

Conclusion for Research and Development

The experimental data confirms that this compound is a versatile agent with multi-target anticancer activity. Its promise lies in two key areas:

  • Overcoming Drug Resistance: Its well-characterized inhibition of GSTP1 makes it a prime candidate for reversing resistance to standard chemotherapeutics [1] [2] [8].
  • Novel Targeted Therapy: The recent discovery of its activity against the Hippo/YAP-TEAD and STAT3/B7-H4 pathways opens new avenues for targeting these difficult-to-drug oncogenic systems, particularly in cancers like mesothelioma and NSCLC [3] [6].

Future work should focus on developing EA derivatives with improved bioavailability and reduced side effects (like ototoxicity and liver damage) to fully realize its clinical potential [7] [8].

References

Comparative Potency of Ethacrynic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The assessment of potency for EA derivatives is primarily focused on their anti-proliferative activity against various cancer cell lines, measured by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.

Table 1: Anti-proliferative Activity of Selected EA Derivatives [1] [2]

Compound Description HL60 (Promyelocytic Leukemia) IC₅₀ (μM) HCT116 (Colon Carcinoma) IC₅₀ (μM) Other Cancer Cell Lines (IC₅₀)
EA (Parent) Lead compound >10 [2] - -
Compound 8 Propargyl & hydroxyl groups 0.015 (15 nM) [2] - A549 (41.2 nM), MCF7 (61.5 nM), PC3 (68.7 nM) [2]
Compound 2 Nitrogen heterocycle 0.86 [1] Active at 1μM (28% viability) [1] -
Compound 3 Nitrogen heterocycle 1.21 [1] - -
Compound 10 Nitrogen heterocycle 2.37 [1] Active at 1μM (48% viability) [1] -
Compound 7 Amide derivative 1.7 [2] - -

Key Insights from Structure-Activity Relationship (SAR):

  • Modification of the carboxylic acid: Converting the carboxylic acid of EA to an amide (e.g., Compound 7) or a propargyl group (e.g., Compound 8) significantly enhances anti-proliferative activity [2].
  • Introduction of a hydroxyl group: Adding a hydroxyl group to the aromatic ring in the ortho position to the ketone, which enables the formation of an intramolecular hydrogen bond, markedly increases potency. This is evident in the nanomolar activity of Compound 8 [2].
  • Role of the Michael acceptor: The α,β-unsaturated ketone (Michael acceptor) is essential for activity, as it allows the compound to react with cysteine thiols in target proteins like glutathione S-transferase P1-1 (GSTP1-1) [1] [2] [3].

Experimental Protocols for Key Assays

To ensure the reproducibility of the data presented, here are the methodologies for the core experiments cited.

1. In Vitro Anti-proliferative Assay [1] [2]

  • Objective: To determine the inhibitory effect of EA derivatives on cancer cell growth.
  • Cell Lines: Commonly used lines include HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma).
  • Procedure:
    • Cells are seeded in culture plates and allowed to adhere.
    • Test compounds are added at a range of concentrations (e.g., from 1 μM) and incubated for a specified time (e.g., 48 hours).
    • Cell viability is quantified using assays like the CellTiter-Glo Luminescent Assay, which measures ATP levels as an indicator of metabolically active cells.
    • Dose-response curves are generated, and IC₅₀ values are calculated.
  • Key Reagent: CellTiter-Glo Reagent [1].

2. Molecular Docking Studies [1] [4]

  • Objective: To predict the binding mode and affinity of EA derivatives to target proteins.
  • Target Proteins:
    • GSTP1-1 (PDB ID: 2GSS): To understand the inhibition of glutathione S-transferase [1].
    • Caspase-3 (PDB ID: 4AU8): To investigate the induction of apoptosis [1].
    • TEAD2 (PDB ID: 5DQ8): To explore the disruption of the Hippo signaling pathway [4].
  • Software & Parameters: Docking is performed using software like SYBYL-X [4]. The palmitoylation pocket of TEAD2 is a key site for binding EA and its derivatives [4].

3. Synthesis of EA Derivatives [1] [2]

  • Key Reaction: A common synthetic route involves peptide coupling between the carboxylic acid of EA and various amines (e.g., heterocyclic amines, urea/thiourea precursors).
  • Typical Conditions:
    • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
    • Solvent: DMF (Dimethylformamide).
    • Reaction Time: ~12 hours at room temperature [1].
  • Modification: The aromatic ring can be modified via Friedel-Crafts acylation and aldol condensation to introduce groups that enhance Michael acceptor reactivity [2].

Mechanism of Action: Beyond Diuresis

Ethacrynic acid and its potent derivatives exhibit multi-target anti-proliferative effects through several mechanisms, as illustrated in the pathway below.

G cluster_hippo Hippo Signaling Pathway EA EA Hippo Hippo Pathway Inhibition EA->Hippo Inhibits GST GSTP1-1 Inhibition EA->GST Inhibits Apoptosis Apoptosis Induction Hippo->Apoptosis Promotes TEAD TEAD Transcription Factor (Palmitoylated, Active) Hippo->TEAD Binds to Palmitoylation Pocket GST->Apoptosis Promotes YAP_TAZ YAP/TAZ (Inactive, Phosphorylated) YAP_TEAD YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD Nuclear Translocation (When Hippo is OFF) TEAD->YAP_TEAD Disrupts ProGrowth Pro-growth Gene Transcription YAP_TEAD->ProGrowth Inhibits

The diagram above shows the two primary anti-cancer mechanisms of EA derivatives:

  • Inhibition of the Hippo Signaling Pathway: EA binds to the palmitoylation pocket of the TEAD transcription factor [4]. This binding inhibits TEAD's palmitoylation and its interaction with the co-activators YAP/TAZ, ultimately suppressing the transcription of pro-growth and pro-survival genes [4].
  • Inhibition of Glutathione S-Transferase (GST): The Michael acceptor moiety in EA covalently binds to cysteine residues in GSTP1-1, a key enzyme in cellular detoxification that also possesses anti-apoptotic activity [1] [2]. Inhibiting GSTP1-1 can help overcome drug resistance and promote apoptosis in cancer cells [1].

Future Research Directions

The repurposing of this compound as a lead structure for anti-cancer agents is a promising field. Future work may focus on:

  • Improving Selectivity: Designing derivatives that maintain potency while reducing off-target effects by leveraging proteome-wide ligandability maps to understand cysteine engagement [5].
  • Combination Therapies: Exploring the synergy of EA derivatives with existing chemotherapeutic agents, as EA has been shown to enhance the cytotoxicity of drugs like fludarabine and cyclophosphamide in CLL models [6].
  • Targeted Protein Degradation: Utilizing the cysteine-binding property of EA to create covalent recruiters for Proteolysis-Targeting Chimeras (PROTACs) to degrade specific disease-causing proteins [5].

References

Safety and Pharmacological Profile of Loop Diuretics

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Ethacrynic Acid Furosemide Bumetanide Torsemide
Ototoxicity Risk High (dose-related, can be permanent) [1] Moderate [2] Lower [2] Lower [2]
Unique/Severe AEs Severe watery diarrhea (can necessitate discontinuation) [1] Vitamin B1 deficiency, Wernicke's encephalopathy, GI mucosal pigmentation [2] Increased blood ketones, metabolic encephalopathy, immune hypersensitivity [2] Prolonged prothrombin time, bleeding events, pemphigoid [2]
Common Class-Wide AEs Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [1] [2] [3] Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [2] [3] Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [2] [3] Electrolyte depletion (K+, Na+, Mg2+), dehydration, hypovolemia, renal impairment, metabolic alterations [2] [3]
Bioavailability Not specified in search results Highly variable (10% - 100%) [2] [4] High (80% - 100%) [2] High (80% - 100%) [2] [4]
Primary Route of Elimination Not specified in search results Renal (~50%) [2] Hepatic (~50%) [2] Hepatic (~80%) [2]

Key Supporting Experimental Data and Clinical Findings

The safety profiles presented above are supported by a range of clinical studies and post-marketing surveillance data.

  • Evidence on this compound's Distinct Risks: The most salient safety concerns for this compound come from its official prescribing information. It carries a Black Box Warning for profound diuresis and electrolyte depletion, and it is flagged for a risk of permanent deafness, particularly with high IV doses in renally impaired patients [1]. Furthermore, it is the only loop diuretic noted to cause severe, watery diarrhea severe enough to require the drug to be discontinued and never used again in the affected patient [1]. A 2019 study comparing it to furosemide in a cardiac ICU confirmed its efficacy but reported tinnitus and hearing loss in the this compound group, alongside a higher treatment cost [5].

  • Modern Pharmacovigilance for Other Loop Diuretics: A large 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified novel, under-recognized safety signals for the other loop diuretics [2]. These findings, summarized in the table above, move beyond the classic known adverse effects and highlight the importance of monitoring for metabolic and immune-related issues with long-term use.

  • Clinical Context and Use: Due to this risk-benefit profile, this compound is typically reserved for specific situations. Its primary indication is for the treatment of edema when a potent agent is required and the patient has a documented allergy to sulfonamide-derived diuretics (like furosemide, bumetanide, and torsemide) [1] [4]. In contrast, torsemide has been investigated for potential additional benefits, such as anti-aldosterone and antifibrotic effects, though a large trial (TRANSFORM-HF) did not show a mortality benefit over furosemide [4].

Mechanistic Insight: Ototoxicity Pathway of Loop Diuretics

The following diagram illustrates the mechanism underlying a key dose-limiting adverse effect shared by loop diuretics, with this compound posing a particularly high risk.

G LoopDiuretic Loop Diuretic Administration (IV or High Oral Dose) HighConcentration High Serum Concentration LoopDiuretic->HighConcentration StriaVascularis Accumulation in Stria Vascularis HighConcentration->StriaVascularis NKCC2 Inhibition of Na-K-2Cl Cotransporter (NKCC2) StriaVascularis->NKCC2 IonGradient Disruption of Ionic & Electrical Gradients NKCC2->IonGradient EndoCochlearPotential Reduction in Endocochlear Potential IonGradient->EndoCochlearPotential HairCellDysfunction Hair Cell Dysfunction & Apoptosis EndoCochlearPotential->HairCellDysfunction Ototoxicity Ototoxicity Manifestations: Tinnitus, Vertigo, Hearing Loss (May be permanent) HairCellDysfunction->Ototoxicity Risk1 Pre-existing Renal Impairment Risk2 Rapid IV Bolus Risk3 Concurrent Ototoxic Drugs (e.g., Aminoglycosides) Risk4 this compound Use RiskFactors Risk Factors for Severity

Diagram: Proposed Molecular Pathway for Loop Diuretic-Induced Ototoxicity. The mechanism is linked to the inhibition of ion transport (NKCC2) in the stria vascularis of the inner ear, disrupting the endocochlear potential essential for hearing [1] [2].


Conclusion for Clinical and Development Decisions

For researchers and drug developers, these findings highlight:

  • This compound's Role: It remains an important agent for patients with sulfonamide allergies or those showing resistance to other loop diuretics, but requires vigilant safety monitoring [1].
  • Individualized Risk Profiling: The choice among loop diuretics should be individualized. Factors such as a patient's renal and hepatic function, risk for specific metabolic complications, and potential for drug interactions should guide selection and monitoring strategies [2].

References

ethacrynic acid cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Economic Profile Comparison

The table below compares ethacrynic acid with other loop diuretics based on available clinical and economic information.

Diuretic Primary Clinical Use Cost per Unit (USD) Dosing & Management Key Advantages Key Disadvantages
This compound Edema in CHF, liver failure, renal failure [1] [2] ~$5.69 (25 mg tablet, Feb 2021) [1] Steep dose-response curve; requires careful dosing [1] [2] Can be used in patients with sulfa allergy [1] [2] Higher cost; significant ototoxicity risk [1] [3] [2]
Furosemide Edema, hypertension [4] ~$0.07 (40 mg tablet) [4] More manageable dose-response [1] Low cost; extensive clinical experience [4] Contraindicated in sulfa allergy; electrolyte disturbances [3]
Bumetanide Edema [4] ~$98.09 (0.5 mg/device, nasal spray) [4] Information missing Information missing High cost for specific formulations [4]

Note on Costs: The provided cost data is not current. This compound has a history of significant price fluctuations, and one study concluded it was a "costly alternative" to furosemide [1] [3]. A proper cost-effectiveness analysis would require up-to-date pricing and data on long-term patient outcomes.

Emerging Role in Cancer Research

Beyond its use as a diuretic, this compound is being investigated for drug repurposing in oncology. The table below summarizes its multifaceted anticancer effects based on preclinical studies.

Cancer Hallmark Targeted Experimental Model Reported Effect / Mechanism Key Experimental Findings
Proliferation & Growth Various cell lines (e.g., breast, lung, myeloma) & mouse models [5] [6] Induces cell death (apoptosis); inhibits cancer cell proliferation [5] [6] Dose-dependent reduction in tumor growth; enhanced effect in combination with drugs like afatinib [5] [6].
Metastasis & Invasion Cell migration assays [5] Inhibits cell migration and invasion [5] Reduced ability of cancer cells to move and invade surrounding tissues in vitro [5].
Drug Resistance Studies on Glutathione S-transferase (GST) [5] Inhibits GST, an enzyme linked to chemotherapy resistance [5] Re-sensitizes cancer cells to certain anticancer drugs [5].
Transcriptional Regulation MDA-MB-231 & NCI-H226 cancer cells [7] [8] Binds TEAD palmitoylation pocket, inhibiting YAP/TAZ-TEAD oncogenic signaling [7] [8] Downregulates target genes (CTGF, CYR61); inhibits cell proliferation, migration [7] [8].
Experimental Workflow for Anticancer Mechanism

The following diagram illustrates a typical experimental workflow used in research to validate the TEAD inhibition mechanism of this compound, as described in recent studies [7] [8].

G cluster_1 Hit Identification & Validation cluster_2 Mechanistic Investigation Start Start: Virtual Screening of DrugBank Database VS Identify EA as a Potential TEAD Binder Start->VS BSA Biophysical Binding Assays (1D NMR, Thermal Shift, ITC) VS->BSA MP Mechanistic Profiling BSA->MP FP Functional Phenotyping in Cell Models MP->FP PA Palmitoylation Assay MP->PA End Conclusion: EA as a Novel TEAD Inhibitor FP->End PA2 Proliferation Assay (e.g., IC50) FP->PA2 YB YAP-TEAD Binding Assay PA->YB TA Transcriptional Activity (Reporter Gene Assay) YB->TA TA->FP CF Colony Formation Assay PA2->CF MA Migration Assay CF->MA GE Gene Expression (qPCR for CTGF, CYR61) MA->GE GE->End

Key Experimental Protocols

To ensure reproducibility, here are the methodologies for two critical assays used in this research:

  • Thermal Shift Assay (TSA) Protocol [7]

    • Solution Preparation: Prepare a solution containing the purified TEAD protein and a fluorescent dye that binds to hydrophobic regions of denatured proteins.
    • Compound Addition: Add this compound to the solution. A control sample without the compound is also prepared.
    • Thermal Ramp: The samples are subjected to a gradual increase in temperature, causing the protein to unfold.
    • Fluorescence Monitoring: The fluorescence is monitored in real-time. A higher melting temperature (Tm) shift in the sample with this compound indicates stabilization of the protein, confirming direct binding.
  • Gene Expression Analysis via qPCR Protocol [7] [8]

    • Cell Treatment & Lysis: Treat cancer cells (e.g., MDA-MB-231) with this compound or a vehicle control.
    • RNA Extraction: Lyse the cells and isolate total RNA.
    • Reverse Transcription: Convert RNA into complementary DNA (cDNA) using reverse transcriptase.
    • Quantitative PCR: Amplify the cDNA using gene-specific primers for YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH). The relative expression level of the target genes in the treated group versus the control is calculated using the ΔΔCt method.

Key Takeaways for Professionals

  • For Clinical Practice: this compound remains a niche agent, primarily valuable for patients with severe fluid overload and a documented sulfonamide allergy. Its high cost and safety profile make furosemide the preferred first-line loop diuretic in most other contexts [1] [2].
  • For Drug Development: The repurposing of this compound as an anticancer agent, particularly through the novel mechanism of TEAD inhibition, is a promising and active area of research. It offers a cost-effective strategy for oncology drug discovery, though its low bioavailability and side effect profile are challenges that may be addressed through derivative compounds [5] [7] [6].

References

Clinical & Pharmacological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Ethacrynic Acid Furosemide Bumetanide Torsemide
Sulfonamide-free Yes [1] No [1] No [2] No [2]
Primary Indication Edema when a potent agent is required; preferred in sulfa-allergy [3] [4] Edema, Hypertension [5] Edema [5] Edema [2]
Bioavailability Not fully specified; rapid absorption [3] 10-100% (high variability) [2] High (80-100%) [2] High (80-100%) [2]
Half-life (hours) ~1 [5] [6] ~1.5 [5] [6] ~3.4 [5] 3-4 [2]
Key Efficacy Finding Superior urine output & more negative fluid balance vs. furosemide in pediatric cardiac surgery (POD 0) [7] Standard diuretic efficacy [7] 40x more potent than furosemide in NKCC2 binding affinity [2] Combined diuretic & anti-aldosterone effects [2]
Ototoxicity Risk Substantial; can be irreversible, especially with IV use and renal impairment [2] [3] [4] Moderate [2] Lower risk compared to others [2] Not specifically highlighted
Metabolic & Novel AE Signals from FAERS (2025) Not a focus of recent analysis Vitamin B1 deficiency, Wernicke’s encephalopathy, GI mucosal pigmentation [2] Increased blood ketones, metabolic encephalopathy, immune hypersensitivity [2] Prolonged prothrombin time, bleeding events, pemphigoid [2]
Dosing Consideration Steep dose-response curve; requires careful titration [1] Standard dosing [5] High potency; used to overcome furosemide resistance [2] Stable diuretic effect due to long half-life [2]

Detailed Experimental Data & Protocols

Supporting the comparative data above are key clinical and pharmacovigilance studies with detailed methodologies.

Randomized Controlled Trial: this compound vs. Furosemide in Pediatric Cardiac Surgery

A 2015 prospective, randomized, double-blinded study directly compared continuous infusions of this compound and furosemide [7].

  • Objective: To compare the effects on urine output (UO), fluid balance, and renal, cardiac, and metabolic function in infants after congenital heart disease surgery [7].
  • Population: 74 infants randomized to receive Furosemide (F, n=38) or this compound (EA, n=36) [7].
  • Intervention: Continuous IV infusion starting at 0.2 mg/kg/h, titratable up to 0.8 mg/kg/h [7].
  • Primary Outcome: Mean daily UO on postoperative day 0 (POD0).
  • Key Results:
    • Urine Output: UO was significantly higher in the EA group on POD0 (6.9 vs. 4.6 mL/kg/h; p=0.002) [7].
    • Fluid Balance: The EA group achieved a significantly more negative fluid balance on POD0 (-43 vs. -17 mL/kg; p=0.01) [7].
    • Dosing: The mean administered dose of EA was lower than Furosemide (0.22 vs. 0.33 mg/kg/h; p<0.0001) [7].
    • Clinical Outcomes: The EA group had a higher mean cardiac index and shorter length of PCICU stay [7].
    • Safety: Metabolic alkalosis occurred in both groups but was more pronounced in the EA group [7].
Pharmacovigilance Study: Novel Adverse Event Signals

A 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified novel safety signals, though it focused on furosemide, bumetanide, and torsemide, highlighting the need for continued, targeted pharmacovigilance for this compound [2].

  • Data Source: FAERS reports from Q1 2004 to Q3 2023 [2].
  • Methodology: Disproportionality analysis using multiple algorithms to detect significant drug-event associations beyond known side effects [2].
  • Key Findings: The study identified novel, drug-specific safety signals, underscoring that loop diuretics have distinct adverse reaction profiles beyond their class effects [2].

Mechanisms of Action and Toxicity

All loop diuretics share a primary mechanism but differ in their potential for off-target effects, particularly ototoxicity.

Primary Mechanism: NKCC2 Inhibition

G Loop Diuretic Mechanism of Action Drug Loop Diuretic (this compound, Furosemide, etc.) NKCC2 Inhibition of Na-K-2Cl (NKCC2) Symporter Drug->NKCC2 Electrolytes Reduced Na, Cl, K, Mg reabsorption NKCC2->Electrolytes Osmotic Increased osmotic pressure in tubule Electrolytes->Osmotic Diuresis Profound water and electrolyte excretion (Diuresis) Osmotic->Diuresis

This compound's Ototoxicity Mechanism

G This compound Ototoxicity Pathway EA This compound (especially IV) Cochlea Reduces blood flow to stria vascularis EA->Cochlea Barrier Weakened Blood-Cochiear Barrier EA->Barrier In high doses EP Lowers Endocochlear Potential (EP) Cochlea->EP Hearing Transient or Permanent Hearing Loss EP->Hearing Synergy Synergistic Ototoxicity Synergy->Hearing OtherDrug Other Ototoxic Drug (e.g., Aminoglycoside) OtherDrug->Synergy Barrier->Synergy Allows entry

Key Considerations for Clinical Development

  • Unique Clinical Niche: this compound's primary value is for patients with severe sulfonamide allergies requiring potent loop diuretic therapy [4].
  • Risk Management: The steep dose-response curve and significant ototoxicity risk necessitate careful patient selection and vigilant monitoring, especially with intravenous administration and concurrent use of other nephrotoxic or ototoxic drugs [3] [4].
  • Research Gaps: While recent pharmacovigilance has uncovered novel signals for other loop diuretics [2], similar large-scale, real-world safety studies focused specifically on this compound are less common, representing a potential area for further research.

References

Comparison of Renal Effects: Ethacrynic Acid vs. Thiazides

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ethacrynic Acid (Loop Diuretic) Thiazide Diuretics
Primary Site of Action Thick Ascending Limb of the Loop of Henle [1] [2] Distal Convoluted Tubule [3]
Molecular Target Na+-K+-2Cl- (NKCC2) Cotransporter [1] [2] Na+-Cl- (NCC) Cotransporter [3]
Diuretic/Natriuretic Potency High ceiling; can cause profound diuresis [4] [1] Moderate; limited maximal effect [4] [1]
Efficacy in Advanced CKD (GFR < 30 mL/min) Generally remains effective [1] [2] Traditionally considered ineffective, though modern evidence is challenging this view [5] [6] [3]
Effect on Calcium Excretion Increases urinary calcium excretion [1] Decreases urinary calcium excretion [7]
Effect on Uric Acid Can increase serum uric acid (hyperuricemia) [1] [8] Increases serum uric acid (hyperuricemia); can precipitate gout [7]

| Key Distinct Adverse Renal/Systemic Effects | - Ototoxicity (higher incidence than other loops) [1]

  • Sulfonamide-free [1] [8] | - Hypercalcemia [7]
  • Sulfonamide-containing (cross-reactivity risk) [1] |

Mechanisms of Action and Experimental Evidence

The different renal effects stem from their distinct mechanisms and sites of action within the nephron, as illustrated below.

G cluster_EA This compound cluster_Thiazide Thiazides Nephron Nephron Diagram Glomerulus Glomerulus Filtration PCT Proximal Convoluted Tubule Loop Loop of Henle Ascending Limb DCT Distal Convoluted Tubule CD Collecting Duct EA_node Inhibits NKCC2 Cotransporter Blocks NaCl reabsorption ↑ Ca²⁺ & Mg²⁺ excretion EA_node->Loop Thiazide_node Inhibits NCC Cotransporter Blocks NaCl reabsorption ↑ Ca²⁺ reabsorption Thiazide_node->DCT

Supporting Experimental Data and Protocols

The comparisons in the table are supported by clinical and experimental studies:

  • Quantitative Diuretic Potency: A comparative study in healthy volunteers under maximal hydration showed that a single 20 mg dose of indacrinone (a uricosuric diuretic) increased fractional Na+ excretion to 4.93% of GFR, similar to hydrochlorothiazide (HCTZ) which increased it to 3.16% of GFR. In contrast, 100 mg of this compound (EA) produced a much more potent effect, increasing fractional Na+ excretion to 14.5% of GFR [4].

  • Methodology of Renal Clearance Studies: The data above was generated using standard renal clearance protocols [4]:

    • Participants: Healthy volunteers.
    • Conditions: Studies performed under controlled hydration states (maximal hydration or hydropenia).
    • Measurements: Glomerular filtration rate (GFR) measured via creatinine clearance. Fractional excretion of sodium, free-water clearance, and uric acid excretion were calculated from plasma and urine concentrations.
    • Drug Administration: Single oral doses of the diuretics were administered, and responses were tracked over several hours.
  • Efficacy in Chronic Kidney Disease (CKD): The belief that thiazides are ineffective in advanced CKD (GFR < 30 mL/min/1.73 m²) is being re-evaluated. A 2023 systematic review and meta-analysis that included five clinical trials (mean GFR as low as 13 mL/min/1.73 m²) found that thiazides and thiazide-like diuretics maintain their effectiveness in lowering blood pressure in patients with advanced CKD. This suggests a role for them in this population, contrary to long-standing doctrine [5] [3].

Key Implications for Research and Therapy

  • Drug Selection in Renal Impairment: While loop diuretics like this compound remain first-line for potent diuresis in advanced CKD, evidence now supports thiazides as a viable adjunct or alternative for hypertension management in this population, potentially through synergistic mechanisms [3].
  • Managing Metabolic Consequences: The opposing effects on calcium excretion are critical for patient management. This compound may exacerbate osteoporosis or nephrolithiasis in predisposed individuals, whereas thiazides can be beneficial in patients with hypercalciuric stone disease [1] [7].
  • Special Considerations for this compound: Its sulfonamide-free structure makes it the loop diuretic of choice in patients with severe sulfa allergies [1] [8]. However, its higher propensity for ototoxicity, especially with IV administration or when combined with other ototoxic drugs (e.g., aminoglycosides), requires careful risk-benefit assessment [1].

References

Comprehensive Comparison of Ototoxicity between Ethacrynic Acid and Furosemide: Mechanisms, Experimental Data, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Background

Loop diuretics represent a class of potent therapeutic agents primarily used to manage edematous states associated with congestive heart failure, renal impairment, and hepatic cirrhosis. Among these agents, ethacrynic acid and furosemide have been extensively studied not only for their therapeutic efficacy but also for their ototoxic potential, which presents significant clinical challenges and research interests. Both drugs function by reversibly inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, thereby reducing sodium chloride reabsorption and producing potent diuresis. However, their ototoxic profiles differ considerably in both clinical manifestations and underlying mechanisms, necessitating a thorough comparative analysis for researchers and drug development professionals.

The historical context of loop diuretic ototoxicity emerged in the 1960s when clinical observations first documented hearing abnormalities following administration of these agents. While both this compound and furosemide are widely recognized as having ototoxic potential, they differ in their chemical structures, potency, and specific mechanisms of inner ear damage. Understanding these differences is crucial for developing safer analogues and implementing appropriate clinical monitoring protocols. This comprehensive review synthesizes current scientific knowledge on the comparative ototoxicity of these agents, with particular emphasis on experimental data, molecular pathways, and implications for drug development.

Pharmacological Profiles and Clinical Applications

Table 1: Basic Pharmacological Comparison of this compound and Furosemide

Parameter This compound Furosemide
Brand Names Edecrin, Sodium Edecrin Lasix, Diaqua-2, Furoscix
First Approval Date January 10, 1967 July 1, 1966
Drug Class Loop diuretic Loop diuretic
Primary Indications Ascites, Pulmonary Edema, Renal Failure, Edema, Nonobstructive Oliguria Edema, Congestive Heart Failure
Dosage Forms Intravenous powder for injection, Oral tablet Injectable solution, Oral liquid, Oral solution, Oral tablet
Half-Life 1 hour 1.5 hours
Pregnancy Category Category B (No proven risk in humans) Category C (Risk cannot be ruled out)
Average Rating 8.0/10 (1 rating) 6.7/10 (122 ratings)
Cost* (100 tablets) $196.80 - $388.02 (25 mg) $7.24 (40 mg)

*Prices are without insurance coverage [1]

This compound and furosemide share several pharmacological properties as loop diuretics but exhibit distinct characteristics that influence their clinical application and ototoxic potential. Both drugs are available in oral and intravenous formulations, allowing for flexible administration depending on clinical urgency. However, their half-lives differ significantly, with furosemide demonstrating a slightly longer duration of action (1.5 hours versus 1 hour), which may influence both diuretic efficacy and ototoxic risk profile. The pregnancy categories also differ, with this compound classified as Category B (no proven risk in humans) compared to furosemide's Category C (risk cannot be ruled out), potentially influencing drug selection in specific patient populations [1].

From a clinical perspective, user-reported ratings from Drugs.com indicate a higher average satisfaction with this compound (8.0/10 from 1 rating) compared to furosemide (6.7/10 from 122 ratings), though this data should be interpreted with caution given the substantial difference in sample size. Of particular note is the significant cost disparity between these agents, with this compound priced substantially higher than furosemide ($196.80-$388.02 versus $7.24 for 100 tablets), which may influence formulary decisions and accessibility despite potential differences in ototoxic risk [1].

Mechanisms of Ototoxicity and Molecular Pathways

Common Pathways in Cochlear Damage

The ototoxic mechanisms of loop diuretics primarily involve disruption of ionic and fluid homeostasis within the cochlea, specifically targeting the stria vascularis and the blood-labyrinth barrier. Both this compound and furosemide induce pathological changes characterized by the formation of edematous spaces in the epithelium of the stria vascularis, which leads to a rapid decrease of the endolymphatic potential (EP) and eventual loss of cochlear potentials including the cochlear microphonic potential, summating potential, and compound action potential [2]. The stria vascularis is responsible for generating the endocochlear potential (+80 mV) and maintaining the unique ionic composition of endolymph (high K+, low Na+), which is essential for proper hair cell function and auditory transduction.

The primary cellular target for both diuretics appears to be the Na+/K+/2Cl- cotransporter in the stria vascularis, though recent evidence suggests that their ototoxic effects may be more complex. Experimental studies indicate that one of the earliest effects observed in vivo is the abolition of blood flow in the vessels supplying the lateral wall of the cochlea, suggesting that diuretics may induce local vasoconstriction through renin secretion and angiotensin formation by pericytes surrounding strial arterioles [2]. This ischemia-induced disruption of the blood-labyrinth barrier then allows entry of potentially toxic substances into the cochlear fluids, exacerbating the direct effects on ionic homeostasis.

Figure 1: Molecular Pathways of Loop Diuretic Ototoxicity. This diagram illustrates the common and distinct mechanisms through which this compound and furosemide induce ototoxicity, culminating in temporary or permanent hearing loss.

Differential Molecular Targets and Effects

While both drugs share common ototoxic pathways, important differences exist in their specific mechanisms and potency. Experimental evidence suggests that this compound may have additional effects on mitochondrial function and oxidative stress pathways that contribute to its ototoxic profile. Studies comparing various loop diuretics have demonstrated that this compound, furosemide, bumetanide, and piretanide all cause substantial dose-related reduction of the endocochlear potential, while other diuretics such as the (+) isomer of indacrinone and ozolinone cause minimal EP changes even at high doses [3]. This structure-activity relationship suggests specific molecular interactions beyond simple NKCC inhibition.

The reversibility of ototoxic effects also differs between these agents and depends on dosage, administration rate, and co-exposure to other ototoxins. Single systemic administration of either drug typically induces only temporary pathological damage or edema to the stria vascularis and cochlear lateral wall, with characteristic features including damage to marginal cells and swelling of both intermediate cells and the intrastrial space [2]. Importantly, neither drug directly damages cochlear or vestibular hair cells or spiral ganglion neurons when administered alone in experimental animals, suggesting that the primary site of injury is the stria vascularis rather than the sensory cells themselves [2].

Experimental Data and Research Models

Experimental Models for Ototoxicity Assessment

Table 2: Experimental Models and Methodologies for Assessing Diuretic Ototoxicity

Experimental Model Key Methodologies Measured Parameters Relevance to Ototoxicity
In vivo animal models (chinchilla, guinea pig) Microelectrode recording; Intravenous drug administration Endocochlear Potential (EP); Cochlear Microphonic Potential (CM); Compound Action Potential (CAP) Direct measurement of cochlear function changes; Dose-response relationships
Organ culture systems Isolated inner ear preparations; Controlled drug application Strial morphology; Cellular integrity; Ionic composition Assessment of direct ototoxic effects independent of systemic factors
Cochlear potential monitoring Continuous EP monitoring before, during, and after drug administration EP reduction magnitude; Recovery time course; Threshold shifts Quantitative comparison of ototoxic potency between diuretics
Histopathological analysis Electron microscopy; Tissue fixation and staining Strial edema; Cellular swelling; Intrastrial space expansion Correlation of functional changes with structural damage

Various experimental models have been developed to study loop diuretic ototoxicity, each offering unique insights into the mechanisms and progression of hearing damage. In vivo animal models, particularly chinchillas and guinea pigs, have been extensively used to measure changes in cochlear potentials following diuretic administration. These models allow researchers to quantify the rapid reduction in endocochlear potential that occurs within minutes of intravenous injection and track its recovery over subsequent hours [2] [3]. The chinchilla model has proven particularly valuable due to the similarity of its hearing range to humans and the reproducibility of ototoxic effects across subjects.

Organ culture systems of the isolated inner ear provide a complementary approach that enables researchers to study direct ototoxic effects independent of systemic metabolic factors or cardiovascular responses. These systems have demonstrated that this compound can directly affect strial morphology and function without requiring metabolic activation or systemic co-factors [4]. Additionally, cochlear potential monitoring techniques allow for precise quantification of functional changes following diuretic exposure, providing quantitative data on the relative ototoxic potency of different agents and the time course of recovery.

Comparative Experimental Data

Table 3: Quantitative Comparison of Ototoxic Effects Between this compound and Furosemide

Parameter This compound Furosemide Experimental Conditions
EP Reduction Complete abolition at 40 mg/kg IV Substantial dose-related reduction Chinchilla model; Single IV injection [2] [3]
Time to Maximum Effect Within few minutes Rapid (within minutes) Continuous EP monitoring [2]
Recovery Time Few hours Several hours Follow-up until EP normalization [2]
Histopathological Changes Edema in stria vascularis; Swelling of intermediate cells; Expansion of intrastrial spaces Similar but potentially less severe changes Electron microscopy 30 min post-treatment [2]
Hair Cell Damage None when administered alone None when administered alone Morphological analysis [2]
Permanent vs Temporary Effects Typically temporary except with renal failure or aminoglycoside co-administration Typically temporary except with renal failure or aminoglycoside co-administration Clinical observations and experimental studies [2] [5] [6]

Experimental data directly comparing the ototoxic effects of this compound and furosemide reveal important differences in their potency and recovery profiles. Studies measuring endocochlear potential in chinchillas have shown that both drugs cause substantial dose-related reduction of EP, but with variations in their effectiveness at equivalent doses [3]. A single intravenous injection of this compound (40 mg/kg) induces a rapid and complete abolition of the positive EP within a few minutes, which typically recovers completely after a few hours [2]. This recovery pattern parallels the temporary nature of the histopathological changes observed in the stria vascularis, which typically manifest approximately 30 minutes post-treatment and completely resolve within 24 hours.

The cochlear microphonic potential, which is predominantly generated by outer hair cells and mirrors the waveform of the acoustic stimulus, demonstrates a similar pattern of reduction and recovery following diuretic administration. This compound reduces the amplitude of the CM to a degree similar to the reduction of the EP, and both parameters recover in parallel as long as hair cells remain intact [2]. The compound action potential, which arises from synchronous depolarization of auditory nerve fibers, also shows rapid and large reduction in amplitude that parallels the reduction of EP and CM following diuretic treatment. The parallel recovery of these functional parameters underscores the primary role of strial dysfunction rather than sensory cell damage in the temporary ototoxicity observed with single doses of loop diuretics.

Figure 2: Experimental Workflow for Assessing Diuretic Ototoxicity. This diagram outlines the standard methodological approach for evaluating and comparing the ototoxic effects of this compound and furosemide in experimental models.

Clinical Implications and Risk Mitigation

Risk Factors and Clinical Presentation

The clinical manifestation of loop diuretic ototoxicity typically presents as temporary hearing threshold shifts that resolve as the drug is cleared from the system. However, certain risk factors significantly increase the likelihood of permanent damage, particularly when loop diuretics are administered in combination with other ototoxic agents. Patients with severe acute or chronic renal failure are at substantially higher risk for permanent hearing loss, possibly due to altered pharmacokinetics and reduced drug clearance [2]. The combination of this compound or furosemide with aminoglycoside antibiotics represents a particularly dangerous combination that can result in profound, permanent deafness even when neither drug alone would cause permanent damage [5] [6].

The route of administration and infusion rate also significantly influence ototoxic risk. Intravenous administration, particularly rapid bolus injection, carries a higher risk compared to oral administration or slow intravenous infusion. Clinical observations note that this compound and furosemide given intravenously have caused profound, permanent hearing loss in patients with renal failure who had been receiving aminoglycoside antibiotics [5]. This synergistic ototoxicity appears to result from multiple mechanisms, including elevated levels of aminoglycosides in the blood and perilymph due to altered pharmacokinetics when co-administered with loop diuretics [6].

Monitoring Guidelines and Preventive Strategies

Comprehensive ototoxicity monitoring represents the cornerstone of risk mitigation for patients requiring loop diuretic therapy, particularly in high-risk situations. While specific monitoring guidelines for loop diuretics are less formalized than for chemotherapeutic agents like cisplatin, general principles of ototoxic monitoring should be applied. These include baseline hearing assessment before initiation of therapy when feasible, regular monitoring during treatment, and patient education regarding symptoms of hearing loss or tinnitus that should prompt immediate evaluation [5] [7].

Preventive strategies should focus on risk factor modification and judicious dosing practices. When possible, alternative diuretics with lower ototoxic potential should be considered for high-risk patients. If loop diuretics are essential, the lowest effective dose should be used, with slow intravenous infusion rather than bolus administration when parenteral therapy is required. Particular caution should be exercised when concurrent administration of other ototoxic medications is unavoidable, with consideration of extended dosing intervals and enhanced monitoring protocols. For patients with renal impairment, dosage adjustment based on renal function and close monitoring of drug levels when feasible can help reduce ototoxic risk [5].

Conclusion and Research Directions

The comparative analysis of This compound and furosemide ototoxicity reveals a complex landscape of shared and distinct mechanisms, experimental findings, and clinical implications. Both drugs primarily target the stria vascularis, inducing reversible changes in cochlear function through disruption of ionic homeostasis and potential induction of local ischemia. While their ototoxic profiles share many similarities, differences in potency, recovery kinetics, and specific molecular interactions provide opportunities for targeted drug development aimed at preserving therapeutic efficacy while minimizing cochlear damage.

Future research directions should focus on several key areas. First, elucidating the precise signaling pathways involved in diuretic-induced strial ischemia could identify targets for protective interventions. Second, understanding the molecular basis for differences in ototoxic potency among loop diuretics may facilitate the development of analogues with improved therapeutic indices. Third, refining ototoxicity monitoring protocols specifically for loop diuretics would enhance clinical detection of early damage. Finally, investigating potential otoprotective agents that could be co-administered with loop diuretics represents a promising approach for preserving auditory function in patients requiring these potent diuretic agents.

References

×

Physical Description

Ethacrynic acid is a white solid. (NTP, 1992)
Solid

Color/Form

Crystals
White, or practically white, crystalline powde

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.0112642 g/mol

Monoisotopic Mass

302.0112642 g/mol

Heavy Atom Count

19

LogP

3.3
3.3

Decomposition

When heated to decomp it emits toxic fumes of /hydrogen chloride/.

Appearance

Solid powder

Melting Point

252 °F (NTP, 1992)
118.5-120.5
121-122 °C
122.5 °C

UNII

M5DP350VZV

Related CAS

6500-81-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of high blood pressure and edema caused by diseases like congestive heart failure, liver failure, and kidney failure.
FDA Label

Therapeutic Uses

Diuretics
A major use of loop diuretics is in the treatment of acute pulmonary edema. A rapid incr in venous capacitance in conjunction with a brisk natriuresis reduces left ventricular filling pressures and thereby rapidly relieves pulmonary edema. Loop diuretics also are widely used for the treatment of chronic congestive heart failure when diminution of extracellular fluid volume is desirable to minimize venous and pulmonary congestion. Diuretics are widely used for the treatment of hypertension, and controlled clinical trials demonstrating reduced morbidity and mortality have been conducted with Na+-Cl- symport (thiazides and thiazide-like diuretics), but not Na+-K+-2Cl- symport, inhibitors. Nonetheless, Na+-K+-2Cl- symport inhibitors appear to lower blood pressure as effectively as Na+-Cl- symport inhibitors while causing smaller perturbations in the lipid profile. /Loop diuretics/
The edema of nephrotic syndrome often is refractory to other classes of diuretics, and loop diuretics often are the only drugs capable of reducing the massive edema associated with this renal disease. Loop diuretics also are employed in the treatment of edema and ascites of liver cirrhosis; however, care must be taken not to induce encephalopathy or hepatorenal syndrome. In patients with a drug overdose, loop diuretics can be used to induce a forced diuresis to facilitate more rapid renal elimination of the offending drug. /Loop diuretics/
Loop diuretics- combined with isotonic saline admin to prevent volume depletion- are used to treat hypercalcemia. Loop diuretics interfere with the kidney's ability to produce a concentrated urine. Consequently, loop diuretics combined with hypertonic saline are useful for the treatment of life-threatening hyponatremia. /Loop diuretics/
For more Therapeutic Uses (Complete) data for ETHACRYNIC ACID (10 total), please visit the HSDB record page.

Pharmacology

Ethacrynic acid is a monosulfonamyl loop or high ceiling diuretic. Ethacrynic acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules. Urinary output is usually dose dependent and related to the magnitude of fluid accumulation. Water and electrolyte excretion may be increased several times over that observed with thiazide diuretics, since ethacrynic acid inhibits reabsorption of a much greater proportion of filtered sodium than most other diuretic agents. Therefore, ethacrynic acid is effective in many patients who have significant degrees of renal insufficiency. Ethacrynic acid has little or no effect on glomerular filtration or on renal blood flow, except following pronounced reductions in plasma volume when associated with rapid diuresis.
Ethacrynic Acid is an unsaturated ketone derivative of aryloxyacetic acid without a sulfonamide substituent belonging to the class of loop diuretics. Ethacrynic acid is extensively bound to plasma proteins; both ethacrynic acid in its unchanged form as well as its metabolites are excreted in bile and urine.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03C - High-ceiling diuretics
C03CC - Aryloxyacetic acid derivatives
C03CC01 - Etacrynic acid

Mechanism of Action

Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules. This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid. Diuretics also lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases, explaining its antihypertensive action. Eventually, cardiac output returns to normal with an accompanying decrease in peripheral resistance. Its mode of action does not involve carbonic anhydrase inhibition.
Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus.
In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid.
...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION...

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC12
SLC12A2 (NKCC1) [HSA:6558] [KO:K10951]

Pictograms

Irritant

Irritant

Other CAS

58-54-8

Absorption Distribution and Excretion

Onset of action is rapid, usually within 30 minutes after an oral dose of ethacrynic acid or within 5 minutes after an intravenous injection of ethacrynic acid.
Thirty-five % or less of ethacrynic acid was excreted in urine of rats and dogs, regardless of mode of admin and 50% or more appeared in feces, suggesting hepatic elimination of the drug.
Renal elimination (67%), biliary/fecal (33%), 20% unchanged. /From table/
Ethacrynic acid is rapidly absorbed from the GI tract. Following oral admin, the diuretic effect occurs within 30 min and reaches a peak in approx 2 hr. The duration of action following oral admin is usually 6-8 hr but may continue up to 12 hr. Following IV admin of ethacrynate sodium, diuresis usually occurs within 5 min, reached a max within 15-30 min, and persists for approx 2 hr. In animals, substantial quantities of ethacrynic acid accumulate only in the liver. The drug does not enter the CSF. It is not known whether ethacrynic acid crosses the placenta or is distributed into milk in humans. ... Approx 30-65% of an IV dose of ethacrynate sodium is secreted by the proximal renal tubules and is excreted in urine; approx 35-40% is excreted in bile, partially as the cysteine conjugate. In dogs, approx 30-40% of the drug excreted in urine is unchanged, 20-30% is the cysteine conjugate, and 33-40% is an unstable, unidentified compound. The rate of urinary excretion of ethacrynic acid increases as urinary pH increases and is decreased by probenecid.

Metabolism Metabolites

Hepatic.
After iv admin (5 or 50 mg/kg) of (14)C-ethacrynic acid to rats 60-70% was excreted into bile within 4 hr; <25% was ethacrynic acid, the remainder was biotransformation products. The 2 major metabolites in bile were identified; one was the glutathione adduct (ethacrynic acid-GSH) and the other was ethacrynic acid-mercapturate. Approx 40% of either dose was excreted as ethacrynic acid-GSH. Ethacrynic acid-mercapturate accounted for 18% of the low dose and 30% of the high dose excreted into bile. Dogs given a 5 mg/kg dose (iv) excreted 25, 11, and 9% of the dose as ethacrynic acid-mercapturate, ethacrynic acid-cysteine and ethacrynic acid-GSH, respectively.
Animal studies indicate that ethacrynic acid is metabolized to a cysteine conjugate (which may contribute to the pharmacologic effects of the drug) and to an unstable, unidentified compound.

Associated Chemicals

Ethacrynate Sodium;6500-81-8

Wikipedia

Etacrynic_acid

Drug Warnings

Vet: Rapid ototoxicity in cats. Do not admin in cases of decr renal function.
Not recommended for routine use /in pregnancy/. /Loop diuretics/
Geriatric patients may be more sensitive to the effects of the usual adult dose.
Ethacrynic acid may cause adverse GI effects, including anorexia, abdominal discomfort or pain, nausea, vomiting, malaise, diarrhea, and dysphagia. Adverse GI effects occur most frequently when large doses are employed or after 1-3 months of continuous therapy and may necessitate discontinuing the drug. Severe, profuse, watery diarrhea may occur; the drug should be permanently discontinued if this occurs. GI bleeding has been reported, most frequently in patients receiving IV ethacrynate sodium therapy and especially in patients receiving heparin sodium concomitiantly. Acute necrotizing pancreatitis, with an incr in serum amylase, has been reported.
For more Drug Warnings (Complete) data for ETHACRYNIC ACID (16 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: ... E. M. Schultz, J. M. Sprague, BE 612755 ... eidem, US 3255241 (1962, 1966 both to Merck & Co.).
2,3-Dichlorophenoxyacetic acid is subjected to a Friedel-Crafts reaction with butyryl chloride to form the 4-butyryl derivative. This undergoes a Mannich reaction with formaldehyde and dimethylamine, the product decomposing thermally to introduce the methyl group

General Manufacturing Information

Due to the lower incidence of gastrointestinal reactions and a less precipitous dose-response curve, furosemide is prescribed much more frequently than is ethacrynic acid

Analytic Laboratory Methods

Analyte: ethacrynic acid; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ethacrynic acid; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: ethacrynic acid; matrix: chemical identification; procedure: colorimetric reaction with sodium hydroxide, sulfuric acid and chromotropic acid sodium salt
Analyte: ethacrynic acid; matrix: chemical purity; procedure: titration with sodium thiosulfate with potassium iodide as indicator
For more Analytic Laboratory Methods (Complete) data for ETHACRYNIC ACID (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of ethacrynic acid in plasma by gas-liquid chromatography-mass spectrometry.

Storage Conditions

Store at or below 24 °C (75 °F). Protect from freezing. /Ethacrynic acid oral soln/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Ethacrynic acid tablets/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. /Ethacrynate sodium for injection/

Interactions

The high-ceiling diuretics may interact adversely with other drugs. Ethacrynic acid and furosemide are significantly bound to plasma albumin and may compete for sites on the protein with drugs such as warfarin and clofibrate. ...One should be judicious in the use of any cephalosporin in conjunction with...ethacrynic acid.
The ototoxic interaction between aminoglycoside antibiotics (Streptomycin, Kanamycin, etc.) and loop-inhibiting diuretics, such as ethacrynic acid, has been well documented. This interaction causes extensive destruction of the hair cells of the cochlea. Viomycin, Capreomycin, and Polymyxin B, when given with ethacrynic acid , were found to produce cochlear hair cell damage that was similar to that produced by aminoglycoside antibiotics admin with ethacrynic acid.
Treatment of mice with Neomycin (100 mg/kg bw, IM) 60 min prior to ethacrynic acid led to a 3-5 fold higher accumulation of ethacrynic acid in cochlear structures. It is suggested that Neomycin breaks down hemolabyrinthine or tissue permeability barriers and allows increased penetration of the other drug into the inner ear.
The temporal bones of a patient who suffered sudden deafness and ataxia after admin of both furosemide and ethacrynic acid, were examined by light and electron microscopy. There was no loss of hair or supporting cells. Some hair cells, in both the vestibular neuroepithelium and the organ of corti, particularly in the basal turn, were more densely staining and more granular than normal. Membrane whorls also were common within mitochondria of such cells. The endoplasmic reticulum of some spiral ganglion cells was dilated. The major cytologic changes were found in the stria vascularis of the cochlea and dark cell areas of the vestibular system. There was marked dilatation of the intercellular fluid spaces, consistent with the biochemical observation that loop diuretics interfere first with enzyme systems responsible for fluid transport within the inner ear.
For more Interactions (Complete) data for ETHACRYNIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

Solns at pH 7 at 25 °C stable for short periods of time. Stability decreased with an incr in pH, temp and time. /sodium salt/
This compound is stable under normal laboratory conditions.

Dates

Last modified: 08-15-2023

Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen

Lorenzo Biancalana, Lucinda K Batchelor, Sarah A P Pereira, Po-Jen Tseng, Stefano Zacchini, Guido Pampaloni, Lúcia M F S Saraiva, Paul J Dyson, Fabio Marchetti
PMID: 33252170   DOI: 10.1002/chem.202003199

Abstract

A facile route to Pt
complexes doubly functionalized with bioactive molecules through a bipyridine-type ligand is described. Initially, ligands L
(containing two ethacrynic acid units), L
(ethacrynic acid+flurbiprofen) and L
(ethacrynic acid+biotin) were obtained in moderate to good yields from 2,2'-bipyridine-4,4'-dicarboxylic acid. Subsequent reaction of the ligands with [PtCl
(DMSO)
] afforded complexes [PtCl
(L
)] (2), [PtCl
(L
)] (3) and [PtCl
(L
)] (4) in high yields. All compounds were fully characterized by analytical and spectroscopic methods. Complexes 2-4 are highly stable in water/DMSO solution at 37 °C after 72 h, whereas progressive release of the bioactive fragments was detected in a cell culture medium. The compounds were assessed for their in vitro antiproliferative activity towards tumorigenic A2780, A2780cisR and Y79 cells and non-tumourigenic HEK293 cells. In particular, the combination of ethacrynic acid and flurbiprofen in 3 overcomes cisplatin-based resistance and provides strong cancer cell selectivity. Enzyme inhibition assays on human GST P1 and human COX-2 and cross-experiments with complex 1, analogous to 2-4 but lacking bio-groups, revealed a clear synergy between the Pt
frame and the bioactive organic components.


Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling

Lu Yu, Hyun Ji Kim, Mi Kyung Park, Hyun Jung Byun, Eun Ji Kim, Boram Kim, Minh Tuan Nguyen, Ji Hyun Kim, Gyeoung Jin Kang, Ho Lee, Soo Youl Kim, Seung Bae Rho, Chang Hoon Lee
PMID: 33189676   DOI: 10.1016/j.bcp.2020.114339

Abstract

Lung cancer is one of the leading causes of death in cancer patients. Epithelial-mesenchymal transition (EMT) plays an important role in lung cancer progression. Therefore, for lung cancer treatment, it is crucial to find substances that inhibit EMT. Ethacrynic acid (ECA) is a diuretic that inhibits cellular ion flux and exerts anticancer effects. However, the effects of ECA on EMT in lung cancer remain unclear. We examined the effects of ECA on sphingosylphosphorylcholine (SPC) or TGF-β1-induced EMT process in A549 and H1299 cells via reverse transcription polymerase chain reaction and Western blotting. We found that ECA inhibited SPC-induced EMT and SPC-induced WNT signalling in EMT. We observed that SPC induces the expression of NDP [Norrie disease protein] and WNT-2, whereas ECA suppressed their expression. SPC-induced WNT activation, EMT, migration, and invasion were suppressed by NDP small-interfering RNA (siNDP), but NDP overexpression (pNDP) enhanced these events in A549 and H1299 cells. Accordingly, NDP expression may influence lung cancer prognosis. In summary, our results revealed that ECA inhibited SPC or TGF-β1-induced EMT in A549 and H1299 lung cancer cells by downregulating NDP expression and inhibiting WNT activation. Therefore, ECA might be a new drug candidate for lung cancer treatment.


Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases

Shannon K D Robin, Marc Ansari, Chakradhara Rao S Uppugunduri
PMID: 33104076   DOI: 10.3791/61347

Abstract

Glutathione S-transferases (GSTs) are metabolic enzymes responsible for the elimination of endogenous or exogenous electrophilic compounds by glutathione (GSH) conjugation. In addition, GSTs are regulators of mitogen-activated protein kinases (MAPKs) involved in apoptotic pathways. Overexpression of GSTs is correlated with decreased therapeutic efficacy among patients undergoing chemotherapy with electrophilic alkylating agents. Using GST inhibitors may be a potential solution to reverse this tendency and augment treatment potency. Achieving this goal requires the discovery of such compounds, with an accurate, quick, and easy enzyme assay. A spectrophotometric protocol using 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate is the most employed method in the literature. However, already described GST inhibition experiments do not provide a protocol detailing each stage of an optimal inhibition assay, such as the measurement of the Michaelis-Menten constant (Km) for CDNB or indication of the employed enzyme concentration, crucial parameters to assess the inhibition potency of a tested compound. Hence, with this protocol, we describe each step of an optimized spectrophotometric GST enzyme assay, to screen libraries of potential inhibitors. We explain the calculation of both the half-maximal inhibitory concentration (IC50) and the constant of inhibition (Ki)-two characteristics used to measure the potency of an enzyme inhibitor. The method described can be implemented using a pool of GSTs extracted from cells or pure recombinant human GSTs, namely GST alpha 1 (GSTA1), GST mu 1 (GSTM1) or GST pi 1 (GSTP1). However, this protocol cannot be applied to GST theta 1 (GSTT1), as CDNB is not a substrate for this isoform. This method was used to test the inhibition potency of curcumin using GSTs from equine liver. Curcumin is a molecule exhibiting anti-cancer properties and showed affinity towards GST isoforms after in silico docking predictions. We demonstrated that curcumin is a potent competitive GST inhibitor, with an IC50 of 31.6 ± 3.6 µM and a Ki of 23.2 ± 3.2 µM. Curcumin has potential to be combined with electrophilic chemotherapy medication to improve its efficacy.


An Ethacrynic Acid-Brominated BODIPY Photosensitizer (EA-BPS) Construct Enhances the Lethality of Reactive Oxygen Species in Hypoxic Tumor-Targeted Photodynamic Therapy

Miae Won, Seyoung Koo, Hao Li, Jonathan L Sessler, Jin Yong Lee, Amit Sharma, Jong Seung Kim
PMID: 33155344   DOI: 10.1002/anie.202012687

Abstract

Despite being a clinically approved intervention for cancer, photodynamic therapy (PDT) still suffers from limitations. Prime among these is a therapeutic response that is mostly oxygen dependent. This limits the utility of PDT in treating hypoxic tumors since lower levels of cytotoxic reactive oxygen species (ROS) are generated in regions of low oxygen tension. Glutathione-pi (GST-pi) is a key enzyme that militates against ROS-mediated apoptosis. We report herein a new construct, EA-BPS, that contains both a brominated BODIPY photosensitizer (BPS) and an ethacrynic acid (EA) GST-pi inhibitor. Photoirradiation of EA-BPS induces a synergistic antitumor effect that results from the combination of ROS production and GST-pi inhibition. Relative to BPS alone, an enhanced cell-killing effect is seen under hypoxic conditions both in vitro and in vivo. We conclude that by making better use of the available oxygen in tumor environments, improved therapeutic PDT outcomes should be achievable even under hypoxic conditions.


Systematic Search for SARS-CoV-2 Main Protease Inhibitors for Drug Repurposing: Ethacrynic Acid as a Potential Drug

Camilla Isgrò, Anna Maria Sardanelli, Luigi Leonardo Palese
PMID: 33451132   DOI: 10.3390/v13010106

Abstract

In 2019 an outbreak occurred which resulted in a global pandemic. The causative agent has been identified in a virus belonging to the
family, similar to the agent of SARS, referred to as SARS-CoV-2. This epidemic spread rapidly globally with high morbidity and mortality. Although vaccine development is at a very advanced stage, there are currently no truly effective antiviral drugs to treat SARS-CoV-2 infection. In this study we present systematic and integrative antiviral drug repurposing effort aimed at identifying, among the drugs already authorized for clinical use, some active inhibitors of the SARS-CoV-2 main protease. The most important result of this analysis is the demonstration that ethacrynic acid, a powerful diuretic, is revealed to be an effective inhibitor of SARS-CoV-2 main protease. Even with all the necessary cautions, given the particular nature of this drug, these data can be the starting point for the development of an effective therapeutic strategy against SARS-CoV-2.


Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells

Yu-Jin Lee, Harim Song, Yae Jin Yoon, Seung-Jin Park, Seon-Young Kim, Dong Cho Han, Byoung-Mog Kwon
PMID: 32201212   DOI: 10.1016/j.bcp.2020.113920

Abstract

To identify signal transducer and activator of transcription factor 3 (STAT3) inhibitors, we generated STAT3-dependent gene expression signature by analyzing gene expression profiles of DU145 cancer cells treated with STAT3 inhibitor, piperlongumine and 2-hydroxycinnamaldehyde. Then we explored gene expression signature-based strategies using a connectivity map database and identified several STAT3 inhibitors, including ethacrynic acid (EA). EA is currently used as a diuretic drug. EA inhibited STAT3 activation in DU145 prostate cancer cells and consequently decreased the levels of STAT3 target genes such as cyclin A and MCL-1. Furthermore, EA treatment inhibited tumor growth in mice xenografted with DU145 cells and decreased p-STAT3 expression in tumor tissues. Knockdown of Src homology region 2 domain-containing phosphatase-2 (SHP2) or Protein tyrosine phosphatase 1B (PTP1B) gene expression by siRNA suppressed the ability of EA to inhibit STAT3 activation. When EA was combined with an activator of SHP2 or PTP1B, p-STAT3 expression was synergistically decreased; when EA was combined with an inhibitor of SHP2 or PTP1B, p-STAT3 expression was rescued. By using an affinity pulldown assay with biotinyl-EA, EA was shown to associate with SHP2 and PTP1B in vitro. Additionally, the drug affinity responsive target stability (DARTS) assay confirmed the direct binding of EA to SHP2 and PTP1B. SHP2 is activated by EA through active phosphorylation at Y580 and direct binding to SHP2. Collectively, our results suggest that EA inhibits STAT3 activity through the modulation of phosphatases such as SHP2 and PTP1B and may be a potential anticancer drug to target STAT3 in cancer progression.


Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents

Abdelmoula El Abbouchi, Nabil El Brahmi, Marie-Aude Hiebel, Jérôme Bignon, Gérald Guillaumet, Franck Suzenet, Saïd El Kazzouli
PMID: 32755677   DOI: 10.1016/j.bmcl.2020.127426

Abstract

A series of ethacrynic acid (2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid) (EA, Edecrin) containing sulfonamides linked via three types of linkers namely 1,2-ethylenediamine, piperazine and 4-aminopiperidine was synthesized and subsequently evaluated in vitro against HL60 and HCT116 cancer cell lines. All the EA analogs, excluding 6a and 6c, showed anti-proliferative activity with IC
in the micromolar range (less than 4 uM). Three derivatives 6b, 7b and 7e were selected for their interesting dual activity on HL60 cell line in order to be further evaluated against a panel of cancer cell lines (HCT116, A549, MCF7, PC3, U87-MG and SKOV3) as well as on MRC5 as a normal cell line. These compounds displayed IC
values in nanomolar range against A549, MCF7, PC3 and HCT116 cell lines, deducing the discovery that piperazine or 4-aminopiperidine is the linker's best choice to develop EA analogs with highly potent anti-proliferative activities own up to 24 nM. Besides, in terms of selectivity, those linkers are more suitable offering safety ratios of up to 63.8.


[Ethacrynic acid inhibits airway smooth muscle contraction in mice]

Xiao-Xue Zhao, Wei-Wei Chen, Yuan-Yuan Chen, Meng-Su Liu, Meng-Yue Li, Lei Cao, Qing-Hua Liu
PMID: 31879742   DOI:

Abstract

The aim of this study was to investigate the inhibitory effect and the underlying mechanism of ethacrynic acid (EA) on the contraction in mice. BL-420S force measuring system was used to measure the tension of mouse tracheal rings. The whole cell patch clamp technique was utilized to record the channel currents of airway smooth muscle (ASM) cells. The calcium imaging system was used to determine the intracellular Ca
concentration ([Ca
]
) in ASM cells. The results showed that EA significantly inhibited the high K
(80 mmol/L) and acetylcholine (ACh, 100 µmol/L)-induced contraction of mouse tracheal rings in a dose-dependent manner. The maximal relaxation percentages were (97.02 ± 1.56)% and (85.21 ± 0.03)%, and the median effective concentrations were (40.28 ± 2.20) μmol/L and (56.22 ± 7.62) μmol/L, respectively. EA decreased the K
and ACh-induced elevation of [Ca
]
from 0.40 ± 0.04 to 0.16 ± 0.01 and from 0.50 ± 0.01 to 0.39 ± 0.01, respectively. In addition, EA inhibited L-type voltage-dependent calcium channel (LVDCC) and store-operated calcium channel (SOCC) currents in ASM cells, and Ca
influx. Moreover, EA decreased the resistance of the respiratory system (Rrs) in vivo in mice. These results indicated that EA inhibits LVDCC and SOCC, which results in termination of Ca
influx and decreases of [Ca
]
, leading to relaxation of ASM. Taken together, EA might be a potential bronchodilator.


Potent inhibitors of equine steroid isomerase EcaGST A3-3

Helena Lindström, Aslam M A Mazari, Yaman Musdal, Bengt Mannervik
PMID: 30897163   DOI: 10.1371/journal.pone.0214160

Abstract

Equine glutathione transferase A3-3 (EcaGST A3-3) belongs to the superfamily of detoxication enzymes found in all higher organisms. However, it is also the most efficient steroid double-bond isomerase known in mammals. Equus ferus caballus shares the steroidogenic pathway with Homo sapiens, which makes the horse a suitable animal model for investigations of human steroidogenesis. Inhibition of the enzyme has potential for treatment of steroid-hormone-dependent disorders. Screening of a library of FDA-approved drugs identified 16 out of 1040 compounds, which at 10 μM concentration afforded at least 50% inhibition of EcaGST A3-3. The most potent inhibitors, anthralin, sennoside A, tannic acid, and ethacrynic acid, were characterized by IC50 values in the submicromolar range when assayed with the natural substrate Δ5-androstene-3,17-dione.


Mapping glutathione utilization in the developing zebrafish (Danio rerio) embryo

Archit Rastogi, Christopher W Clark, Sarah M Conlin, Sarah E Brown, Alicia R Timme-Laragy
PMID: 31202080   DOI: 10.1016/j.redox.2019.101235

Abstract

Glutathione (GSH), the most abundant vertebrate endogenous redox buffer, plays key roles in organogenesis and embryonic development, however, organ-specific GSH utilization during development remains understudied. Monochlorobimane (MCB), a dye conjugated with GSH by glutathione-s-transferase (GST) to form a fluorescent adduct, was used to visualize organ-specific GSH utilization in live developing zebrafish (Danio rerio) embryos. Embryos were incubated in 20 μM MCB for 1 h and imaged on an epifluorescence microscope. GSH conjugation with MCB was high during early organogenesis, decreasing as embryos aged. The heart had fluorescence 21-fold above autofluorescence at 24 hpf, dropping to 8.5-fold by 48 hpf; this increased again by 72 hpf to 23.5-fold, and stayed high till 96 hpf (18-fold). The brain had lower fluorescence (10-fold) at 24 and 48 hpf, steadily increasing to 30-fold by 96 hpf. The sensitivity and specificity of MCB staining was then tested with known GSH modulators. A 10-min treatment at 48 hpf with 750 μM tert-butylhydroperoxide, caused organ-specific reductions in staining, with the heart losing 30% fluorescence, and, the brain ventricle losing 47% fluorescence. A 24 h treatment from 24-48 hpf with 100 μM of N-Acetylcysteine (NAC) resulted in significantly increased fluorescence, with the brain ventricle and heart showing 312% and 240% increases respectively, these were abolished upon co-treatment with 5 μM BSO, an inhibitor of the enzyme that utilizes NAC to synthesize GSH. A 60 min 100 μM treatment with ethacrynic acid, a specific GST inhibitor, caused 30% reduction in fluorescence across all measured structures. MCB staining was then applied to test for GSH disruptions caused by the toxicants perfluorooctanesulfonic acid and mono-(2-ethyl-hexyl)phthalate; MCB fluorescence responded in a dose, structure and age-dependent manner. MCB staining is a robust, sensitive method to detect spatiotemporal changes in GSH utilization, and, can be applied to identify sensitive target tissues of toxicants.


Explore Compound Types